Product packaging for 1-Isopropyl-1,4-diazepane(Cat. No.:CAS No. 59039-61-1)

1-Isopropyl-1,4-diazepane

Cat. No.: B1281042
CAS No.: 59039-61-1
M. Wt: 142.24 g/mol
InChI Key: XEGFJPJTBTYPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Isopropyl-1,4-diazepane is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Isopropyl-[1,4]diazepane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B1281042 1-Isopropyl-1,4-diazepane CAS No. 59039-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-yl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)10-6-3-4-9-5-7-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGFJPJTBTYPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481770
Record name 1-Isopropyl-homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59039-61-1
Record name 1-Isopropyl-homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1,4-diazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Isopropyl-1,4-diazepane, a substituted seven-membered heterocyclic amine, represents a key structural motif in medicinal chemistry and drug discovery. The 1,4-diazepane core is a privileged scaffold, known for its conformational flexibility and ability to interact with a variety of biological targets. The introduction of an isopropyl group at the 1-position modulates the compound's lipophilicity, steric profile, and basicity, potentially influencing its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safe handling of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in synthesis, purification, and formulation.

PropertyValueSource(s)
CAS Number 59039-61-1[1]
Molecular Formula C₈H₁₈N₂[1]
Molecular Weight 142.24 g/mol [1]
Boiling Point 76-78 °C at 11 mmHg
Density Predicted: ~0.9 g/mL
pKa Predicted: 10.61 ± 0.20
Appearance Colorless to pale yellow liquid (predicted)
Solubility See Table 2

Table 1: Core Physicochemical Properties of this compound

Solubility Profile
Solvent ClassSolventExpected SolubilityRationale
Polar Protic WaterSparingly soluble to solubleThe amine functionalities can engage in hydrogen bonding with water.
Methanol, EthanolHighExcellent hydrogen bond donors and acceptors, readily solvating the molecule.
Polar Aprotic Dichloromethane (DCM), ChloroformHighEffective at dissolving both the polar and non-polar regions of the molecule.
Tetrahydrofuran (THF)HighGood general-purpose solvent for amines.
Acetonitrile (MeCN)Moderate to HighSuitable for compounds with mixed polarity.
Non-polar Toluene, HexanesLow to ModerateThe non-polar alkyl groups will have some affinity for these solvents.

Table 2: Predicted Qualitative Solubility of this compound

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the N-alkylation of the parent 1,4-diazepane (also known as homopiperazine). Reductive amination stands out as a highly efficient and widely used method for this transformation.

Reductive Amination: A Mechanistic Overview

Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, 1,4-diazepane and acetone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. This one-pot procedure is favored for its high yields and operational simplicity.

Reductive_Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction 1,4-Diazepane 1,4-Diazepane Iminium_Ion Iminium Ion Intermediate 1,4-Diazepane->Iminium_Ion Nucleophilic Attack Acetone Acetone Acetone->Iminium_Ion Condensation This compound This compound Iminium_Ion->this compound Hydride Transfer Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->this compound

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination of 1,4-Diazepane

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 1,4-Diazepane (homopiperazine)

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 1,4-diazepane (1.0 equivalent) and anhydrous dichloromethane.

  • Addition of Carbonyl: Add acetone (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane. Slowly add this slurry to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • Isopropyl Group: A doublet at approximately δ 1.0-1.2 ppm (6H, integrating to the two methyl groups) and a septet at δ 2.7-2.9 ppm (1H, for the methine proton).

  • Diazepane Ring: A series of multiplets in the range of δ 1.7-3.0 ppm, corresponding to the methylene protons of the seven-membered ring. The exact chemical shifts and coupling patterns will depend on the ring conformation.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • Isopropyl Group: Two signals, one for the methyl carbons around δ 18-22 ppm and one for the methine carbon around δ 55-60 ppm.

  • Diazepane Ring: Multiple signals for the methylene carbons of the diazepane ring, typically in the range of δ 45-60 ppm.

Mass Spectrometry (Predicted, ESI+):

  • [M+H]⁺: The protonated molecule is expected to be the base peak at m/z 143.15.

  • Fragmentation: Common fragmentation pathways would involve the loss of the isopropyl group or cleavage of the diazepane ring.

Infrared (IR) Spectroscopy (Predicted, neat):

  • N-H Stretch: A weak to medium absorption around 3300-3400 cm⁻¹ (if the secondary amine is present as an impurity or in related starting materials).

  • C-H Stretch: Strong absorptions in the range of 2850-2960 cm⁻¹ corresponding to the aliphatic C-H bonds.

  • C-N Stretch: Absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹.

Applications in Drug Discovery and Research

The 1,4-diazepane scaffold is a cornerstone in the design of centrally active agents.[2] Derivatives of 1,4-diazepane have shown a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and antimicrobial effects.[2] The N-isopropyl substitution can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.

While specific biological activity for this compound is not extensively documented, it serves as a valuable building block for the synthesis of more complex molecules. Researchers can utilize the secondary amine for further functionalization, creating libraries of compounds for screening against various biological targets. The conformational flexibility of the seven-membered ring allows for the presentation of substituents in diverse spatial arrangements, which is advantageous for optimizing ligand-receptor interactions.

Drug_Discovery_Workflow Start This compound (Building Block) Synthesis Further Functionalization (e.g., acylation, alkylation) Start->Synthesis Library Library of Novel 1,4-Diazepane Derivatives Synthesis->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Figure 2: The role of this compound as a scaffold in a typical drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the general guidelines for handling alkylated amines should be followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

  • Body Protection: A laboratory coat should be worn at all times.

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its straightforward synthesis via reductive amination and the versatility of its 1,4-diazepane core make it an attractive starting material for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its known and predicted properties, a detailed synthetic protocol, and essential safety information to aid researchers in their scientific endeavors. Further investigation into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective pharmaceuticals.

References

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854.
  • Cloud-SDS. Alkylamines: Hazard and Safety A Detail Guide. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Isopropyl-1,4-diazepane: Principles, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing 1-Isopropyl-1,4-diazepane (CAS: 59039-61-1, Molecular Formula: C₈H₁₈N₂).[1] The document is tailored for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the prevalent synthetic methodologies. We will dissect the mechanistic underpinnings, evaluate the strategic choices behind protocol design, and provide detailed, validated experimental procedures. The primary focus will be on reductive amination as the method of choice for its superior control and efficiency, with a comparative analysis of the classical direct N-alkylation approach.

Introduction: The Significance of N-Substituted 1,4-Diazepanes

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif that is a core component of numerous biologically active compounds and pharmaceutical agents.[2][3] Its structural flexibility and the presence of two nitrogen atoms allow for diverse functionalization, making it a valuable building block in drug discovery. The introduction of specific N-alkyl substituents, such as the isopropyl group, can critically modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity.

The synthesis of specifically mono-N-substituted diazepanes like this compound presents a distinct chemical challenge: achieving regioselectivity and preventing over-alkylation. This guide addresses this challenge by detailing robust and reproducible synthetic routes.

Strategic Overview: Pathways to this compound

The synthesis of the target compound begins with the parent 1,4-diazepane heterocycle. The core task is the selective introduction of a single isopropyl group onto one of the secondary amine nitrogens. Two primary strategies dominate this transformation:

  • Reductive Amination: A one-pot reaction involving the condensation of 1,4-diazepane with acetone to form an iminium ion intermediate, which is subsequently reduced in situ. This is the preferred industrial and laboratory method due to its high selectivity and operational simplicity.[4][5]

  • Direct N-Alkylation: A classical Sₙ2 reaction where 1,4-diazepane acts as a nucleophile, attacking an isopropyl halide. While feasible, this method is often plagued by a lack of control, leading to mixtures of products.[6]

G cluster_start Starting Material cluster_product Target Product cluster_routes Synthetic Strategies start 1,4-Diazepane reductive_amination Reductive Amination (with Acetone) start->reductive_amination Preferred Route (High Selectivity) direct_alkylation Direct Alkylation (with 2-Halopropane) start->direct_alkylation Alternative Route (Low Selectivity) product This compound reductive_amination->product direct_alkylation->product

Figure 1: High-level strategic pathways for the synthesis of this compound.

Preferred Synthetic Route: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis.[5] It leverages the differential reactivity of a mild reducing agent towards an iminium ion versus a ketone, allowing the entire transformation to occur in a single reaction vessel.

The 'Why': Mechanistic Principles & Causality

The success of this one-pot reaction hinges on a sequence of equilibria and a kinetically controlled reduction step.

  • Iminium Ion Formation: 1,4-diazepane, a secondary amine, reacts with acetone (the isopropyl precursor) under mildly acidic conditions. This condensation forms a hemiaminal intermediate, which then dehydrates to generate a tertiary iminium ion. The reaction is reversible, and the presence of a slight excess of acetone can drive the equilibrium towards the iminium species.

  • Selective Reduction: A carefully chosen reducing agent is introduced. This agent must be sufficiently mild to not significantly reduce the starting ketone (acetone) but potent enough to rapidly and irreversibly reduce the electrophilic iminium ion. This selectivity is the key to the reaction's efficiency.

G reactants 1,4-Diazepane + Acetone iminium Iminium Ion Intermediate reactants->iminium Condensation (+H⁺, -H₂O) product This compound iminium->product Irreversible Hydride Attack hydride Hydride Source (e.g., [H]⁻ from NaBH(OAc)₃) hydride->iminium

Figure 2: Simplified mechanism of reductive amination for this compound synthesis.

The 'How': Reagent Selection for Optimal Performance

The choice of hydride source is critical. While several reagents can effect the reduction, they offer different profiles of reactivity, safety, and convenience.

ReagentKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminiums. Non-toxic byproducts. Tolerates mild acid.Moisture-sensitive.Dichloroethane (DCE), Dichloromethane (DCM), THF
Sodium Cyanoborohydride (NaBH₃CN) Highly selective. Stable in mildly acidic conditions (pH 4-5).Highly toxic (releases HCN gas in strong acid).Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde/ketone. Requires careful pH control and staged addition.MeOH, EtOH

Justification for Selection: For both safety and efficacy, Sodium Triacetoxyborohydride (STAB) is the superior choice for this application.[7][8] Its mild nature prevents the reduction of acetone, allowing for a true one-pot procedure where all reagents can be mixed from the start. Its decomposition products are non-toxic, a significant advantage over the cyanide risk associated with NaBH₃CN.[7]

Detailed Experimental Protocol: A Validated System

This protocol is designed as a self-validating system, incorporating in-process checks and clear endpoints for confirmation.

Materials:

  • 1,4-Diazepane (1.00 g, 10.0 mmol, 1.0 eq)

  • Acetone (1.16 g, 1.5 mL, 20.0 mmol, 2.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 eq)

  • 1,2-Dichloroethane (DCE) (40 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.00 g, 10.0 mmol).

  • Solvent and Reagent Addition: Dissolve the starting material in 1,2-dichloroethane (40 mL). Add acetone (1.5 mL, 20.0 mmol). Stir the solution for 20 minutes at room temperature to facilitate pre-formation of the iminium ion equilibrium.

  • Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution. Causality Note: The mild acidity of NaBH(OAc)₃ is sufficient to catalyze the reaction without the need for an additional acid, which could promote side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 1,4-diazepane spot is consumed.

  • Work-up and Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (30 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking) to afford this compound as a clear oil.

Validation: Product Characterization
  • ¹H NMR (CDCl₃): Expect characteristic signals for the isopropyl methine proton (a septet) and methyl protons (a doublet), in addition to the multiplets corresponding to the diazepane ring protons.

  • ¹³C NMR (CDCl₃): Expect 8 distinct carbon signals corresponding to the molecular formula C₈H₁₈N₂.

  • Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺: 143.15.

Alternative Route: Direct N-Alkylation

Direct alkylation with a suitable isopropyl electrophile, such as 2-bromopropane, is a more traditional but less controlled approach.

Mechanistic Considerations and Challenges

The reaction proceeds via a standard Sₙ2 mechanism, where one of the nitrogen atoms of 1,4-diazepane attacks the secondary carbon of 2-bromopropane. A base (e.g., K₂CO₃, Et₃N) is required to scavenge the HBr byproduct.

The core challenges are:

  • Regioselectivity: Since both nitrogen atoms are chemically similar secondary amines, the initial alkylation can occur at either N1 or N4, leading to the same product in this symmetrical case. However, in substituted diazepanes, this would be a major issue.

  • Over-alkylation: The desired mono-alkylated product, this compound, is itself a nucleophile and can react with another molecule of 2-bromopropane to form the 1,4-diisopropyl-1,4-diazepane byproduct. Further reaction can lead to a quaternary ammonium salt. Controlling the reaction to stop at the mono-alkylation stage is difficult and often results in a mixture of starting material, desired product, and di-alkylated product, necessitating a difficult purification.

A more controlled, albeit less atom-economical, version of this strategy involves using a protecting group (like Boc) on one nitrogen, performing the alkylation, and then deprotecting.[9]

Conclusion

For the synthesis of this compound, reductive amination stands out as the superior methodology. Its one-pot nature, use of readily available and relatively safe reagents, and, most importantly, its exceptional control over selectivity make it the preferred route for both academic and industrial applications. The detailed protocol using sodium triacetoxyborohydride provides a robust and reproducible pathway to the target compound in high purity and yield. While direct alkylation is a mechanistically viable alternative, it is fraught with challenges of over-alkylation that complicate purification and reduce overall efficiency. Therefore, for any researcher or professional seeking to synthesize this or similar N-alkylated cyclic amines, a strategy centered on reductive amination is highly recommended.

References

  • Kaur, R., & Kumar, K. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers.
  • El-Malah, A. A., et al. (2016). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Mekhalfia, A., et al. (2016).
  • Wang, Y., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemical & Biodiversity.
  • Santa Cruz Biotechnology, Inc. 1-Isopropyl-[2][10]diazepane.
  • PubChem.
  • Le, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Tarver, J. E., & Abdel-Magid, A. F. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • ResearchGate. (2017).

Sources

An In-Depth Technical Guide to 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing core data, synthetic insights, and practical protocols for 1-Isopropyl-1,4-diazepane. The document is structured to deliver foundational knowledge alongside actionable laboratory guidance, reflecting the compound's significance as a versatile building block in modern medicinal chemistry.

Section 1: Core Molecular Attributes

This compound is a heterocyclic amine featuring a seven-membered diazepane ring. This scaffold is considered "privileged" in drug discovery due to its conformational flexibility and the strategic placement of its nitrogen atoms, which serve as key points for chemical modification and interaction with biological targets.[1]

Chemical Structure and Identifiers

The structural foundation of this molecule is the diazepane ring N-substituted with an isopropyl group. This seemingly simple addition has significant implications for the molecule's steric and electronic properties, influencing its reactivity and potential biological activity.

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental properties of a compound are critical for experimental design, from calculating molar equivalents in a reaction to preparing solutions for biological assays. The data for this compound and its common salt form are summarized below. The use of a dihydrochloride salt is a common strategy to improve the solubility and stability of amine-containing compounds.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source
CAS Number 59039-61-1851048-47-0[2][3][4][5]
Molecular Formula C₈H₁₈N₂C₈H₂₀Cl₂N₂[2][4][5]
Molecular Weight 142.24 g/mol 215.16 g/mol [2][4][5]

Section 2: Synthesis and Derivatization Strategies

The synthesis of the 1,4-diazepane core is well-established, though various methodologies exist to optimize yield and introduce diverse functionalities. Common synthetic pathways involve condensation reactions between diamines and carbonyl compounds or the reaction of ketimine intermediates with aldehydes.[6][7] These methods are valued for their robustness and adaptability.

The true synthetic utility of this compound lies in its potential for derivatization. The secondary amine at the N4 position is a nucleophilic center, providing a reactive handle for a wide array of chemical transformations. This allows for the systematic exploration of chemical space around the core scaffold, a cornerstone of modern drug discovery programs.[1]

G Figure 2: Conceptual Synthesis & Derivatization Workflow start Precursors (e.g., Diamine + Ketone) synthesis Core Synthesis (e.g., Reductive Amination, Condensation) start->synthesis Reaction product This compound (Scaffold) synthesis->product Purification derivatization N4-Functionalization (Alkylation, Acylation, Sulfonylation, etc.) product->derivatization Further Reaction end Diverse Library of Novel Chemical Entities derivatization->end Synthesis

Caption: General workflow for synthesis and subsequent derivatization.

Section 3: Applications in Research and Drug Development

The 1,4-diazepane framework is a key structural motif in a multitude of biologically active compounds.[8] Its derivatives have been investigated for a wide spectrum of therapeutic applications, demonstrating the scaffold's versatility.

  • Central Nervous System (CNS): Historically, related benzodiazepines are well-known for their anxiolytic, sedative, anticonvulsant, and hypnotic properties.[6] The 1,4-diazepane core continues to be explored for novel CNS-acting agents.[1]

  • Oncology: More recently, the focus has shifted towards the development of 1,4-diazepine derivatives as potent anticancer agents, with some compounds designed to interact with DNA or other cellular targets.[9]

  • Infectious Diseases: The scaffold has also been incorporated into molecules exhibiting antibacterial and antifungal activity.[8]

Beyond direct therapeutic use, this compound serves as an invaluable building block. Its defined three-dimensional structure makes it an excellent candidate for computational studies, such as molecular modeling and docking simulations, to predict and rationalize ligand-target interactions in the early stages of drug design.[1]

Section 4: Experimental Protocol: Safety and Handling

Trustworthiness through Self-Validation: The following protocol constitutes a self-validating system for laboratory safety. Adherence to these steps is not merely procedural; it is a foundational aspect of ensuring experimental integrity, data reliability, and personnel protection. This protocol is based on best practices for handling structurally similar heterocyclic amines.[10] A thorough, experiment-specific risk assessment must be conducted before any work commences.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to minimize exposure risks.

Body PartRecommended ProtectionSpecifications
Eyes Safety Goggles or Face ShieldMust provide a complete seal around the eyes. A face shield is recommended when handling quantities >5g or when there is a risk of splashing.[10]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart for the specific solvents being used.[10]
Body Flame-resistant Laboratory CoatMust be fully buttoned to provide maximum coverage.[10]
Respiratory Chemical Fume HoodAll manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
Safe Handling Workflow

A systematic workflow is crucial for safely managing the compound from acquisition to disposal.

G Figure 3: Laboratory Safe Handling Workflow receive Receive & Log Compound storage Store in Designated, Cool, Dry, Ventilated Area receive->storage ppe Don Appropriate PPE (See Table) storage->ppe fume_hood Work Exclusively in Certified Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh reaction Perform Experiment weigh->reaction waste Segregate & Dispose of Waste reaction->waste decontaminate Decontaminate Work Area & Remove PPE waste->decontaminate

Caption: Step-by-step workflow for safe laboratory handling.

Disposal Plan: Responsible Waste Management

Proper waste segregation and disposal are critical to maintaining a safe laboratory environment and complying with institutional and regulatory standards.

  • Solid Waste: Unused this compound and any contaminated consumables (e.g., weighing paper, gloves, silica gel) must be collected in a designated, clearly labeled hazardous waste container.[10]

  • Liquid Waste: Solutions containing the compound and any reaction residues should be collected in a separate, labeled hazardous waste container for liquids. The solvent composition must be clearly indicated on the label.[10]

  • Disposal Procedure: Never mix incompatible waste streams. Adhere strictly to your institution's specific hazardous waste disposal procedures. Contact your institution's Environmental Health and Safety (EHS) department for detailed guidance.[10]

Conclusion

This compound is more than a simple chemical; it is a versatile tool for scientific innovation. With a molecular weight of 142.24 g/mol and the formula C₈H₁₈N₂, its true value is realized through its application as a foundational scaffold in the synthesis of novel compounds with significant therapeutic potential.[2][4] This guide provides the core technical data and safety protocols necessary for researchers to handle this compound responsibly and unlock its potential in the fields of medicinal chemistry and drug development.

References

  • Arctom Scientific. CAS NO. 851048-47-0 | this compound dihydrochloride. [Link]
  • MG Chemicals.
  • 3M.
  • PubChem. 1-Ethyl-2-isopropyl-1,4-diazepane. [Link]
  • PubChem. 4-acetyl-Nthis compound-1-carboxamide. [Link]
  • PubChem.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]
  • National Institutes of Health.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
  • Google Patents.
  • National Institutes of Health. Recent development in[2][10]benzodiazepines as potent anticancer agents: a review. [Link]
  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF. [Link]

Sources

A Spectroscopic Guide to 1-Isopropyl-1,4-diazepane: Structure Elucidation for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural characterization of 1-Isopropyl-1,4-diazepane (C₈H₁₈N₂, MW: 142.24 g/mol [1][2]). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data based on established principles and analogous compound analysis. It offers in-depth interpretation of expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide presents detailed, field-proven experimental protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 1,4-Diazepane Derivatives

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3] Derivatives of this seven-membered heterocyclic ring are explored for a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[3] The precise structural confirmation of novel 1,4-diazepane analogues, such as this compound, is a critical step in the discovery and development pipeline. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular structure. This guide serves as a foundational resource for understanding and obtaining the essential spectroscopic signature of this compound.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecule's structure is paramount to interpreting its spectroscopic output. This compound consists of a saturated seven-membered diazepane ring N-substituted with an isopropyl group at the 1-position.

Figure 2: Predicted major fragmentation pathways for this compound.

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage can occur between the isopropyl methine carbon and one of the methyl groups. This results in the loss of a methyl radical (15 Da), leading to a prominent fragment ion at m/z = 127 .

  • Loss of a Propyl Radical (•C₃H₇): Cleavage of the C2-C3 or C6-C7 bond within the ring is also a form of alpha-cleavage relative to the nitrogen atoms. However, a more favorable fragmentation is the loss of the entire isopropyl group via cleavage of the N1-C8 bond, leading to a fragment, or subsequent ring fragmentations. A very common fragmentation for N-alkyl amines is the cleavage of the largest alkyl group from the alpha-carbon. In this case, cleavage of the bond between N1 and the isopropyl group would lead to a fragment at m/z = 99 .

Expert Insight: The base peak (most intense peak) in the mass spectrum is often the result of the most stable fragment formed. For N-alkylated cyclic amines, the fragment resulting from the loss of the alkyl substituent at the alpha-position is frequently the base peak. [4]Therefore, the peak at m/z = 99 is a strong candidate for the base peak.

Experimental Protocols

The following protocols describe standard procedures for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

Figure 3: Standard workflow for NMR sample analysis.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). [5]Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. [5]3. ¹H NMR Acquisition:

    • Pulse Angle: 45°

    • Acquisition Time (AQ): ~4 seconds

    • Relaxation Delay (D1): 1 second

    • Number of Scans (NS): 16

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled

    • Pulse Angle: 30°

    • Acquisition Time (AQ): ~4 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): ≥1024 (due to the low natural abundance of ¹³C) [5]5. Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

ATR-FTIR Spectroscopy Protocol
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Collect a background spectrum of the clean, empty crystal.

  • Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the press to ensure good contact between the sample and the crystal. [6]Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue. [7]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A low-polarity column suitable for amine analysis (e.g., Rtx-Volatile Amine or similar).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

Conclusion

The integrated analysis of NMR, IR, and MS data provides a robust and unambiguous structural confirmation of this compound. The predicted spectra, based on fundamental principles and data from analogous structures, offer a reliable benchmark for researchers. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and connectivity, the IR spectrum will verify the presence of secondary amine and aliphatic C-H bonds and the absence of other functional groups, and the mass spectrum will confirm the molecular weight and reveal characteristic fragmentation patterns consistent with the proposed structure. The detailed protocols provided herein ensure that high-quality, reproducible data can be obtained for this and similar molecules, supporting the rigorous demands of chemical synthesis and drug development.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • RSC Publishing. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • VTechWorks - Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • ACS Publications. (n.d.). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization.
  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.
  • Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry.
  • SpectraBase. (n.d.). 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methyl-1,4-diazepane.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2018, December 31). mass spectrometry: alpha-cleavage.
  • Chemistry LibreTexts. (2025, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups.
  • Restek. (2020, October 28). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
  • Chemistry Steps. (n.d.). Mass Spectrometry Archives.
  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

Sources

An In-depth Technical Guide to the Crystal Structure of 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds, demonstrating its significance in medicinal chemistry and drug development.[1] The conformational flexibility of this seven-membered ring system is a crucial factor in dictating the three-dimensional geometry of a molecule, which in turn governs its interactions with biological targets. This guide focuses on 1-isopropyl-1,4-diazepane, a representative substituted diazepane. As of the date of this publication, a single-crystal X-ray diffraction study for this compound is not publicly available in repositories such as the Cambridge Structural Database (CSD).[2] Consequently, this document provides a comprehensive, forward-looking framework for its synthesis, crystallization, and structural elucidation. We will explore the experimental methodologies required to obtain and analyze its crystal structure, and present a predictive analysis of its likely solid-state conformation based on established crystallographic principles and data from analogous structures.

Introduction: The Significance of the 1,4-Diazepane Moiety

The 1,4-diazepane ring system is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a wide spectrum of biological activities, including antipsychotic, anxiolytic, and anticonvulsant properties.[3] The conformational landscape of the seven-membered ring is considerably more complex than that of smaller rings like piperidine or piperazine, capable of adopting multiple low-energy conformations such as chair, boat, and twist-boat forms.[1] The specific conformation adopted by a substituted 1,4-diazepane is influenced by the nature and position of its substituents, as well as by intermolecular forces in the crystalline state.

A definitive understanding of the three-dimensional structure of this compound at atomic resolution is essential for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A precise molecular geometry provides the foundation for understanding how the molecule interacts with biological targets, thereby guiding the design of more potent and selective analogs.

  • Pharmacophore Modeling: The crystal structure would reveal the spatial arrangement of key pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic groups.

  • Physicochemical Property Prediction: Solid-state properties, including solubility and stability, are influenced by the crystal packing and intermolecular interactions observed in the crystal structure.

Given the absence of an experimentally determined structure, this guide will serve as a comprehensive roadmap for researchers seeking to elucidate the crystal structure of this compound.

Synthesis and Purification of this compound

The synthesis of this compound can be readily achieved through standard N-alkylation techniques, with reductive amination being a particularly effective and controllable method.[4][5]

Proposed Synthetic Pathway: Reductive Amination

Reductive amination offers a high-yielding and selective route to the target compound, minimizing the risk of over-alkylation that can be problematic with direct alkylation using alkyl halides.[6] The proposed two-step, one-pot reaction is illustrated below.

G homopiperazine 1,4-Diazepane (Homopiperazine) iminium Iminium Intermediate homopiperazine->iminium Condensation acetone Acetone acetone->iminium product This compound iminium->product Reduction reducing_agent NaBH(OAc)₃ reducing_agent->product

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1,4-diazepane (homopiperazine, 1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add acetone (1.1 equivalents).

  • Iminium Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[7] For a relatively small and potentially flexible molecule like this compound, a systematic screening of crystallization conditions is recommended.

Common Crystallization Techniques
  • Slow Evaporation: This is the simplest method, where a near-saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[8]

  • Vapor Diffusion: This technique is highly effective for small quantities of material. A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[8]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Crystals form at the interface as the solvents slowly mix.[8]

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.[9]

Recommended Crystallization Screening Protocol
  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetonitrile, methanol, water).

  • Technique Application: For each promising solvent or solvent system, set up crystallization trials using the techniques described above.

  • Temperature Variation: Conduct trials at different temperatures (e.g., room temperature, 4 °C) to modulate the rate of crystal growth.

  • Patience and Observation: Allow the trials to stand undisturbed and observe them periodically under a microscope for the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, SC-XRD is the definitive method for determining the three-dimensional atomic arrangement.[10]

Step-by-Step SC-XRD Workflow

G crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm) is mounted on a goniometer head.[11]

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[12]

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Predicted Crystal Structure and Conformational Analysis

In the absence of experimental data, we can predict the likely conformation of this compound based on the known structure of the parent homopiperazine and other substituted diazepanes.

Conformational Insights from Homopiperazine

The crystal structure of the parent 1,4-diazepane (homopiperazine) reveals that the seven-membered ring adopts a pseudo-chair conformation.[13] This conformation is a common low-energy state for this ring system.

Hypothetical Structure of this compound

It is plausible that the 1,4-diazepane ring in this compound will also adopt a chair-like conformation to minimize steric strain. The isopropyl group is expected to occupy an equatorial position to reduce unfavorable 1,3-diaxial interactions.

Caption: Predicted molecular structure of this compound in a chair conformation.

Hypothetical Crystallographic Data

The following table presents a hypothetical set of crystallographic parameters for illustrative purposes. The actual parameters would need to be determined experimentally.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)95.0
Volume (ų)1045
Z (molecules/unit cell)4

The Role of Computational Chemistry

Computational methods are invaluable for complementing experimental crystallographic studies.[14]

Crystal Structure Prediction (CSP)

CSP algorithms can generate a landscape of plausible crystal structures based on the molecule's 2D structure, ranked by their calculated lattice energies.[15] This can provide insights into potential polymorphs and help rationalize the experimentally observed structure.

Conformational Analysis

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations of this compound in the gas phase.[16] Comparing the lowest energy gas-phase conformer with the experimentally determined solid-state structure can reveal the influence of crystal packing forces on the molecular geometry.

Conclusion

While the crystal structure of this compound has yet to be reported, this guide provides a comprehensive framework for its determination and analysis. A systematic approach, beginning with a robust synthesis and followed by meticulous crystallization screening, will be key to obtaining high-quality single crystals. Subsequent single-crystal X-ray diffraction analysis will provide the definitive three-dimensional structure, which, in conjunction with computational modeling, will offer invaluable insights into the conformational preferences and intermolecular interactions of this important molecule. This structural information will undoubtedly be a significant contribution to the field of medicinal chemistry, aiding in the rational design of novel therapeutics based on the 1,4-diazepane scaffold.

References

  • Wikipedia. Crystal structure prediction. [Link]
  • Crystalliz
  • IIIT Hyderabad.
  • Taylor & Francis Online. Crystal structure prediction – Knowledge and References. [Link]
  • CCDC. What is Crystal Structure Prediction? And why is it so difficult? [Link]
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Buschmann, J., & Luger, P. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1221. [Link]
  • ACS Publications. Crystal Structure Prediction Meets Artificial Intelligence. [Link]
  • The Beran Group, UC Riverside. An Overview of Crystal Structure Prediction. [Link]
  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]
  • J-STAR Research.
  • SERC, Carleton College. Single-crystal X-ray Diffraction. [Link]
  • University of Colorado Boulder.
  • MIT News.
  • Crystallis
  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. [Link]
  • Arshad, M., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • Colgate University.
  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. [Link]
  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 335, 131–146. [Link]
  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems. [Link]
  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
  • University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link]
  • Macromolecular Crystallography Core Facility.
  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing. [Link]
  • MDPI.
  • Master Organic Chemistry.
  • Google Patents. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • NIST. Homopiperazine. [Link]
  • YouTube.
  • CCDC.
  • ResearchGate. Chemical structures of A. 1,4-diazepine, B. 1,4-benzodiazepine, C.... [Link]
  • Gunda, G., et al. (1997). Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. The Journal of Organic Chemistry, 62(2), 854–855. [Link]
  • Wang, T., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2465. [Link]
  • Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]
  • CCDC. Search - Access Structures. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Isopropyl-1,4-diazepane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Isopropyl-1,4-diazepane, a substituted diazepane of significant interest in medicinal chemistry and drug development.[1] While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this document synthesizes predictive solubility information based on fundamental principles of organic chemistry, analysis of its structural motifs, and data from closely related analogs.[2] This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a robust framework for solvent selection, experimental design, and interpretation of solubility data. A detailed, step-by-step protocol for the empirical determination of solubility is also presented to empower researchers to generate precise data for their specific applications.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, with physicochemical properties often acting as a primary determinant of success. Among these, solubility stands as a cornerstone of "drug-likeness," profoundly influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. This compound, as a member of the 1,4-diazepane family, belongs to a privileged scaffold in medicinal chemistry, known for its versatile applications in the development of novel therapeutics, particularly in neuroscience.[1][3] An in-depth understanding of its behavior in various organic solvents is paramount for a multitude of applications, including:

  • Synthetic Chemistry: Optimizing reaction conditions, facilitating purification through crystallization or chromatography, and ensuring efficient product isolation.

  • Formulation Development: Creating stable and effective dosage forms, from oral solutions to parenteral formulations.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Preparing accurate dosing solutions for in vitro and in vivo assays to ensure reliable and reproducible data.

This guide aims to bridge the current information gap by providing a detailed examination of the factors governing the solubility of this compound and offering practical, actionable insights for laboratory applications.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a guiding tenet, suggesting that substances with similar polarities are more likely to be miscible.[2][4]

Molecular Structure of this compound:

  • CAS Number: 59039-61-1[5]

  • Molecular Formula: C₈H₁₈N₂[5]

  • Molecular Weight: 142.24 g/mol [5]

The structure of this compound incorporates both nonpolar and polar features:

  • Nonpolar moieties: The isopropyl group and the hydrocarbon backbone of the diazepane ring contribute to its lipophilicity.

  • Polar moieties: The two secondary amine functionalities within the diazepane ring are capable of acting as hydrogen bond donors and acceptors, imparting a degree of polarity to the molecule.

This amphiphilic nature suggests that this compound will exhibit a broad range of solubilities in common organic solvents. Aliphatic amines are generally soluble in organic solvents, especially polar ones.[6]

Qualitative Solubility Predictions

Based on the structural analysis and by drawing parallels with structurally similar compounds such as 1-N-Boc-3-Isopropyl-1,4-diazepane, a qualitative solubility profile in various classes of organic solvents can be predicted.[2] It is crucial to emphasize that the following table represents an educated estimation, and empirical verification is strongly recommended for any critical application.

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethylformamide (DMF)HighThe highly polar nature of DMF can effectively solvate the polar amine groups.
Dimethyl Sulfoxide (DMSO)HighSimilar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[2]
Acetonitrile (MeCN)Moderate to HighAcetonitrile's polarity is well-suited for dissolving compounds with a balance of polar and nonpolar characteristics.[2]
Tetrahydrofuran (THF)Moderate to HighTHF's ether functionality and cyclic structure provide a good balance of polarity for effective solvation.[2]
Polar Protic Methanol (MeOH)HighThe hydroxyl group of methanol can form strong hydrogen bonds with the amine functionalities, facilitating dissolution.[2]
Ethanol (EtOH)HighSimilar to methanol, ethanol is an effective solvent for this type of molecule.[2]
Isopropanol (IPA)ModerateThe increased hydrocarbon character of isopropanol compared to methanol and ethanol may slightly reduce its solvating power for the polar amine groups.[2][7][8]
Nonpolar Dichloromethane (DCM)HighDCM is a versatile solvent that can effectively solvate the nonpolar regions of the molecule.[2]
Chloroform (CHCl₃)HighSimilar to DCM, chloroform is a good solvent for many organic compounds.[2]
TolueneModerateThe aromatic nature of toluene can interact favorably with the nonpolar parts of the molecule.[2]
Hexanes/HeptanesLowThese nonpolar aliphatic hydrocarbons are generally poor solvents for compounds with significant polarity, such as those containing two amine groups.[2]

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, precise quantitative solubility data must be determined empirically. The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[9]

Objective:

To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials and Equipment:
  • This compound (of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent to sealed vial prep1->prep2 equil Agitate at constant temperature for 24-48 hours prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 ana1 Filter supernatant through 0.22 µm syringe filter sep2->ana1 ana2 Prepare serial dilutions of the saturated solution ana1->ana2 ana3 Analyze by HPLC to determine concentration ana2->ana3

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol:
  • Preparation of the Sample:

    • To a series of appropriately labeled vials, add an excess amount of this compound. The presence of undissolved solid after the equilibration period is essential to ensure saturation.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to permit the settling of the excess solid.

    • For finely dispersed solids, centrifugation at a moderate speed can be employed to pellet the undissolved material.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining particulate matter. This step is critical to prevent artificially high solubility measurements.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound can be influenced by several external factors that researchers must consider and control for reproducible results.

Temperature:

Solubility is generally a temperature-dependent property. For most solid solutes in liquid solvents, solubility increases with increasing temperature. It is therefore imperative to conduct and report solubility measurements at a specified and controlled temperature.

pH (for aqueous solutions):

As a basic compound, the solubility of this compound in aqueous media will be highly dependent on pH. In acidic solutions, the amine groups will be protonated to form the corresponding ammonium salts, which are significantly more polar and thus more water-soluble.

Presence of Impurities:

The purity of both the solute (this compound) and the solvent can impact the measured solubility. Impurities can either enhance or decrease solubility through various mechanisms.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents, grounded in the principles of its molecular structure. While specific experimental data remains to be published, the presented qualitative predictions offer a strong starting point for solvent selection in various research and development applications. The detailed experimental protocol provided herein empowers researchers to generate the precise, quantitative data required for their specific needs.

As this compound and its analogs continue to be explored for their therapeutic potential, the generation and dissemination of comprehensive physicochemical data, including solubility in a wider array of solvent systems and at various temperatures, will be of immense value to the scientific community.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Goral, M., Shaw, D. G., & Maczynski, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.
  • PubChem. (n.d.). Tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate.
  • PubChem. (n.d.). 4-acetyl-Nthis compound-1-carboxamide.
  • Delgado, D. R., Martínez, F., Jouyban, A., & Acree, W. E. (2014). Solubility of Chlordiazepoxide, Diazepam, and Lorazepam in Ethanol + Water Mixtures at 303.2 K.
  • Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines.
  • Zep Inc. (2023, October 1). Safety Data Sheet.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.). 1-Ethyl-2-isopropyl-1,4-diazepane.
  • Jouyban, A., Soltanpour, S., & Acree, W. E. (2010). Prediction of benzodiazepines solubility using different cosolvency models. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(6), 429-432.
  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2011). Solubility Data of Diazepam in Binary and Ternary Mixtures of PEGs 200 and 400 with N-Methyl Pyrrolidone and Water at 298.2 K. Chemical and Pharmaceutical Bulletin, 59(7), 841-844.
  • Fryer, R. I., Schmidt, R. A., & Sternbach, L. H. (1979). U.S. Patent No. 4,155,904. Washington, DC: U.S.
  • Sanfelice, D. (2017, February 20). Re: What is the best way to dissolve Diazepam (from sigma). ResearchGate.
  • 3M. (n.d.). Safety Data Sheet.
  • Kyorin Pharmaceutical Co., Ltd. (2014). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • Organic Syntheses Procedure. (n.d.).
  • Khan, I., Ibrar, A., & Abbas, N. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6), 808-827.
  • Wang, X., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(7), 1735.
  • Świerczyńska, B., & Naskręt, M. (2007). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. Acta Poloniae Pharmaceutica, 64(6), 487-491.
  • Gilon, C., et al. (1997). Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. The Journal of Organic Chemistry, 62(18), 6245-6252.
  • Wang, X., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(7), 1735.
  • Wikipedia. (n.d.). Thujone.

Sources

A Technical Guide to 1-Isopropyl-1,4-diazepane for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the procurement, synthesis, and potential applications of 1-Isopropyl-1,4-diazepane. With full editorial control, this document is structured to provide not just data, but actionable insights grounded in scientific expertise.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique seven-membered heterocyclic structure containing two nitrogen atoms allows for diverse functionalization, leading to a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. The conformational flexibility of the diazepane ring enables it to mimic peptide linkages, making it a valuable component in the design of peptidomimetic drugs.[1] this compound, a specific derivative of this important class, offers a valuable building block for the synthesis of more complex molecules in drug discovery and as a potential tool in proteomics research.

Commercial Availability of this compound

For researchers requiring a reliable source of this compound (CAS Number: 59039-61-1), several commercial suppliers offer this compound, primarily for research and development purposes. The selection of a supplier should be guided by factors such as purity, available quantities, and the quality of accompanying documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNoted Applications
Santa Cruz Biotechnology, Inc. 1-Isopropyl-[2][3]diazepane59039-61-1C₈H₁₈N₂142.24A specialty product for proteomics research.[2]
Matrix Scientific This compound59039-61-1C₈H₁₈N₂142.25Research chemical.

It is imperative for researchers to request and scrutinize the lot-specific Certificate of Analysis from the chosen supplier to confirm the purity and identity of the compound before its use in experimental workflows.

Synthesis of the 1,4-Diazepane Core

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, the synthesis of the broader 1,4-diazepane class of compounds is well-documented. These methods can be adapted by skilled synthetic chemists to produce the desired isopropyl derivative. A common and effective strategy involves the cyclization of appropriate diamine and carbonyl precursors.

A generalized synthetic workflow for creating a 1,4-diazepane ring system is outlined below. This diagram illustrates the key bond formations and transformations that are central to the synthesis of this heterocyclic core.

G cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Product A Ethylenediamine Derivative C Michael Addition A->C B α,β-Unsaturated Carbonyl Compound B->C D Intramolecular Reductive Amination C->D Intermediate Formation E 1,4-Diazepane Core D->E Cyclization

Caption: Generalized workflow for the synthesis of a 1,4-diazepane core.

A plausible synthetic route to this compound could involve the reductive amination of a suitable precursor with acetone, followed by cyclization.

Applications in Research and Drug Development

The primary noted application for this compound is in the field of proteomics research.[2] While specific published protocols detailing its use are scarce, its structure suggests it may be employed as a chemical probe or as a building block for creating more complex probes to study protein-protein interactions or to label specific classes of proteins. The isopropyl group provides a degree of steric bulk and lipophilicity that can influence binding affinity and selectivity.

Hypothetical Workflow: Use as a Scaffold for a Chemical Probe

The following diagram illustrates a conceptual workflow for how this compound could be utilized as a starting scaffold for the development of a chemical probe.

G A This compound B Functionalization at N-4 A->B Synthetic Modification C Attachment of Reporter Group (e.g., Fluorophore, Biotin) B->C D Attachment of Reactive Group (for covalent binding) B->D E Purification and Characterization (HPLC, MS, NMR) C->E D->E F Chemical Probe E->F Validation G Incubation with Proteome F->G Experimental Application H Target Identification (e.g., Mass Spectrometry) G->H Analysis

Caption: Conceptual workflow for developing a chemical probe from this compound.

Experimental Protocol: General Procedure for Amine Functionalization

The following is a generalized, self-validating protocol for the functionalization of a secondary amine, such as the N-4 position of this compound, which is a critical first step in creating a chemical probe.

Objective: To attach a functional group (e.g., a linker with a terminal alkyne for click chemistry) to the N-4 position of this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Linker with a terminal alkyne and a reactive group (e.g., an acyl chloride or NHS ester)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the functional linker (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Trustworthiness: This protocol is self-validating through the use of TLC for reaction monitoring and the final characterization of the purified product by multiple analytical techniques, ensuring the desired compound has been synthesized to a high degree of purity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed prior to use. General safety guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially available building block with potential applications in medicinal chemistry and proteomics. While its specific uses are not yet extensively documented in the public domain, its 1,4-diazepane core suggests its utility as a scaffold for the synthesis of novel chemical probes and drug candidates. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers looking to explore the potential of this and related compounds in their work.

References

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 684-705.
  • Kaur, R., et al. (2014). Recent development in[2][3]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256.
  • Rao, K. N., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 356-360.
  • PubChem. (n.d.). Tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of some 1,4-diazepines derivatives.

Sources

The Ascendant Role of N-Isopropyl Diazepanes in Neuropharmacology: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 11, 2026 – In the ever-evolving landscape of neuropharmacology, the diazepine scaffold remains a cornerstone of therapeutic innovation. This technical guide delves into the nuanced yet significant biological activities of N-isopropyl substituted diazepanes, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanism of action, and potential therapeutic applications. As a Senior Application Scientist, this document aims to synthesize rigorous scientific data with actionable insights to propel further research and development in this promising area.

Introduction: The Significance of the N-Isopropyl Moiety

The 1,4-diazepine core is a privileged structure in medicinal chemistry, most famously represented by the benzodiazepine class of drugs. These compounds are renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The introduction of various substituents onto the diazepine ring has been a key strategy in modulating the pharmacological profile of these compounds.

Substitution at the N-1 position of the diazepine ring has been shown to have a decisive effect on the biological activity.[3] While small alkyl groups are generally considered optimal for activity, the specific impact of an N-isopropyl group presents a compelling area of investigation. The branched nature of the isopropyl group can influence the molecule's lipophilicity, metabolic stability, and interaction with the receptor binding pocket, potentially leading to compounds with altered potency, selectivity, and pharmacokinetic profiles.

Synthesis of N-Isopropyl Substituted Diazepanes: A Methodological Overview

The synthesis of N-isopropyl substituted diazepanes typically follows established routes for 1,4-benzodiazepine synthesis with modifications to introduce the isopropyl group at the N-1 position. A common strategy involves the N-alkylation of a pre-formed benzodiazepine scaffold.

Experimental Protocol: N-Isopropylation of a 1,4-Benzodiazepin-2-one Precursor

This protocol outlines a general procedure for the N-isopropylation of a 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one precursor.

Step 1: Deprotonation To a solution of the 1,4-benzodiazepin-2-one precursor (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

Causality: The strong base is necessary to deprotonate the amide nitrogen at the N-1 position, forming a nucleophilic anion that can then react with the alkylating agent.

Step 2: Alkylation Slowly add 2-iodopropane (isopropyl iodide) (1.2 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

Causality: 2-Iodopropane serves as the electrophile, introducing the isopropyl group onto the deprotonated nitrogen. The reaction time is optimized to ensure complete alkylation.

Step 3: Quenching and Extraction Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

Causality: Quenching neutralizes the excess base. The extraction isolates the desired product from the aqueous phase.

Step 4: Purification Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality: Purification is essential to remove unreacted starting materials, by-products, and residual solvents, yielding the pure N-isopropyl substituted diazepine.

Step 5: Characterization Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Causality: Thorough characterization validates the successful synthesis of the target compound.

Mechanism of Action: Modulating the GABA-A Receptor

N-isopropyl substituted diazepanes are expected to exert their primary biological effects through the allosteric modulation of GABA-A receptors.[4] These receptors are ligand-gated ion channels that, upon binding of the inhibitory neurotransmitter GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[2]

Benzodiazepines and their analogs bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[4] This binding event does not directly open the chloride channel but rather enhances the effect of GABA, increasing the frequency of channel opening.[3] This positive allosteric modulation results in a more potent inhibitory effect of GABA.

The N-isopropyl group can influence this interaction in several ways:

  • Steric Effects: The bulkiness of the isopropyl group may affect the binding affinity and orientation of the molecule within the benzodiazepine binding pocket. This could potentially lead to altered subtype selectivity among the various GABA-A receptor isoforms.

  • Lipophilicity: The addition of an isopropyl group increases the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and its distribution within the central nervous system.

  • Metabolic Stability: The isopropyl group may influence the metabolic fate of the compound, potentially altering its half-life and duration of action.

Below is a diagram illustrating the allosteric modulation of the GABA-A receptor by an N-substituted diazepine.

GABAA_Modulation cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Ion_Channel Cl- Channel (Closed) GABA_Site->Ion_Channel Conformational Change (Channel Opens) BZD_Site Benzodiazepine Binding Site BZD_Site->Ion_Channel Conformational Change (Channel Opens) Chloride_Influx Increased Cl- Influx (Neuronal Inhibition) Ion_Channel->Chloride_Influx Leads to GABA GABA GABA->GABA_Site Binds N_Isopropyl_Diazepane N-Isopropyl Diazepane N_Isopropyl_Diazepane->BZD_Site Binds

GABA-A receptor allosteric modulation workflow.

Potential Biological Activities and Therapeutic Implications

While specific data for a wide range of N-isopropyl substituted diazepanes is still emerging, based on the structure-activity relationships of related benzodiazepines, several potential biological activities can be anticipated.

Potential Biological Activity Therapeutic Implication Underlying Mechanism
AnxiolyticTreatment of anxiety disordersEnhanced GABAergic inhibition in limbic system structures.
Sedative-HypnoticManagement of insomniaGeneral depression of central nervous system activity.
AnticonvulsantControl of seizuresSuppression of excessive neuronal firing.
Muscle RelaxantAlleviation of muscle spasmsInhibition of polysynaptic reflexes in the spinal cord.

It is hypothesized that the N-isopropyl substitution could fine-tune these activities. For instance, a bulkier substituent at N-1 might decrease the rate of metabolism, leading to a longer duration of action, which could be advantageous for certain therapeutic applications. Conversely, excessive bulk could hinder binding and reduce potency.[3]

Future Directions and Research Imperatives

The exploration of N-isopropyl substituted diazepanes represents a promising avenue for the development of novel central nervous system therapeutics. To fully elucidate their potential, the following research areas are critical:

  • Systematic Synthesis and Screening: A library of N-isopropyl substituted diazepanes with diverse substitutions on the A and C rings should be synthesized and screened for their binding affinity and functional activity at various GABA-A receptor subtypes.

  • In Vivo Pharmacological Profiling: Lead compounds should be evaluated in animal models of anxiety, epilepsy, and insomnia to determine their in vivo efficacy and side-effect profiles.

  • Pharmacokinetic and Metabolic Studies: Detailed pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and how the N-isopropyl group influences these parameters.

  • Structural Biology: Co-crystallization of N-isopropyl substituted diazepanes with GABA-A receptors would provide invaluable insights into their binding mode and the structural basis for their activity.

Below is a diagram outlining a proposed research workflow for the investigation of N-isopropyl substituted diazepanes.

Research_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Synthesis Synthesis of N-Isopropyl Diazepane Library Screening In Vitro Screening (Binding & Functional Assays) Synthesis->Screening InVivo In Vivo Pharmacological Profiling (Animal Models) Screening->InVivo ADME Pharmacokinetic (ADME) & Metabolism Studies InVivo->ADME Structural_Biology Structural Biology (Co-crystallization) ADME->Structural_Biology Lead_Optimization Lead Optimization Structural_Biology->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Proposed research and development workflow.

Conclusion

N-isopropyl substituted diazepanes represent a compelling, yet underexplored, chemical space within the broader class of diazepine-based therapeutics. The strategic introduction of the N-isopropyl group has the potential to yield novel compounds with optimized pharmacological profiles. This technical guide provides a foundational framework for researchers to build upon, from synthesis to biological evaluation. Continued investigation in this area holds the promise of delivering next-generation therapeutics for a range of neurological and psychiatric disorders.

References

[3] Designer Benzodiazepines: Another Class of New Psychoactive Substances. (n.d.). ResearchGate. [5] Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (n.d.). [6] Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [7] Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. [8] Synthesis and Biological Activities of Some Benzodiazepine Derivatives. (2013). Journal of Chemical and Pharmaceutical Research. [9] Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. (2002). PubMed. [10] Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. (2012). Nature Chemical Biology. [11] 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.). International Science Community Association. [4] Covalent modification of GABAA receptor isoforms by a diazepam analogue provides evidence for a novel benzodiazepine binding site that prevents modulation by these drugs. (2008). PubMed. [12] An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][7]diazepines, and Their Cytotoxic Activity. (n.d.). MDPI. [13] Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513. (n.d.). [14] 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). [15] Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (n.d.). National Institutes of Health. [16] Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies. (2022). PubMed. [1] Benzodiazepines drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. [17] N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (n.d.). MDPI. [18] 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. (n.d.). National Center for Biotechnology Information. [2] Benzodiazepines. (2024). National Center for Biotechnology Information. [19] 1,3-Diazepine: A privileged scaffold in medicinal chemistry. (2021). PubMed. [20] Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. (n.d.). National Center for Biotechnology Information. [21] Diazepam Loaded Solid Lipid Nanoparticles: In Vitro and In Vivo Evaluations. (2022). PubMed. [22] Enantiodivergent Transannular Rearrangement of 3-Isopropyl-1,4-benzodiazepine-2,5-dione by Memory of Chirality. (n.d.). ResearchGate. [23] 1,2-Diazepines. (n.d.). ResearchGate. [24] A New Benzodiazepine Scaffold: Synthesis, characterization and Antimicrobial Evaluation of 8- Methyl-2-aryl-4-(2-bromonaphthalen-6-yl) - 2,3- dihydro-1H-benzo[3][8]diazepines. (n.d.). JETIR.org. [25] New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to the Synthesis of N-Alkylated 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The therapeutic efficacy of these molecules is often intricately linked to the nature of the substituents on the nitrogen atoms. Consequently, the development of robust and versatile synthetic routes to N-alkylated 1,4-diazepanes is of paramount importance to drug discovery and development professionals. This in-depth technical guide provides a comprehensive review of the key synthetic strategies for the preparation of N-alkylated 1,4-diazepanes, with a focus on the underlying mechanistic principles, practical experimental protocols, and data-driven insights to inform reaction optimization.

Introduction: The Significance of the 1,4-Diazepane Core

The seven-membered 1,4-diazepane ring system is a recurring structural feature in a wide array of pharmacologically active agents, exhibiting activities such as antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1] The conformational flexibility of the diazepane ring, coupled with the ability to introduce diverse substituents at the N1 and N4 positions, allows for the fine-tuning of a molecule's three-dimensional shape and physicochemical properties to optimize interactions with biological targets. The synthesis of libraries of N-alkylated 1,4-diazepanes is therefore a critical endeavor in the exploration of new chemical space and the development of novel therapeutics.[2]

This guide will explore the most prevalent and effective methodologies for the synthesis of N-alkylated 1,4-diazepanes, including:

  • Reductive Amination

  • Multicomponent Reactions

  • Intramolecular Cyclization Strategies

  • Ring-Closing Metathesis

For each strategy, we will delve into the mechanistic nuances, provide detailed, step-by-step experimental protocols, and present data in a clear and comparative format to aid in the selection of the most appropriate synthetic route for a given target molecule.

Reductive Amination: A Workhorse for N-Alkylation

Reductive amination is a cornerstone of amine synthesis and a widely employed method for the N-alkylation of the 1,4-diazepane core.[3] The reaction proceeds through the initial formation of an iminium ion from the condensation of a secondary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine.[4] This one-pot procedure is highly efficient and avoids the handling of unstable iminium intermediates.

Mechanistic Considerations

The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. Milder reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred for this reason.[5]

Reductive_Amination_Mechanism

Controlling the Degree of Alkylation

A common challenge in the N-alkylation of 1,4-diazepanes is controlling the degree of substitution, with the potential for mono-, di-, or even tri-alkylation in cases where an exocyclic amine is present.[6][7] Careful control of stoichiometry and reaction conditions is crucial to achieve the desired product.

Table 1: Comparison of Reductive Amination Protocols for Controlled Alkylation

ProtocolKey FeatureAldehyde EquivalentsReducing AgentTypical SolventOutcomeReference
Single AdditionSimplicity2NaBH₄Methanol/ChloroformMixture of mono-, di-, and tri-alkylated products[8]
Multi-AdditionStepwise addition1 (repeated)NaBH₄Methanol/ChloroformPreferential formation of tri-alkylated product[8]
Controlled AdditionSlow addition at 0 °C1.1NaBH(OAc)₃DichloromethaneImproved selectivity for mono-alkylation[6]
Experimental Protocols

Protocol 2.3.1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB) [9]

  • To a solution of the 1,4-diazepane derivative (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the aldehyde or ketone (1.2 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive_Amination_Workflow

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, represent a highly atom-economical and efficient approach to complex molecule synthesis. The Ugi four-component condensation (U-4CC) has emerged as a powerful tool for the construction of diverse N-acylated amino acid amides, which can serve as precursors to N-alkylated 1,4-diazepanes.[10]

The Ugi Reaction and Post-Condensation Cyclization

The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino carboxamide.[11] By employing bifunctional starting materials, the Ugi product can be designed to undergo a subsequent intramolecular cyclization to form the 1,4-diazepane ring.[12]

Ugi_Reaction_Mechanism

A common strategy involves the use of an N-Boc-protected amino aldehyde as the carbonyl component. Following the Ugi reaction, the Boc protecting group is cleaved, and the liberated amine undergoes intramolecular condensation with an ester or ketone functionality, also incorporated into one of the Ugi starting materials, to forge the 1,4-diazepane ring.[12]

Experimental Protocol: Ugi Reaction Followed by Intramolecular Cyclization

The following is a generalized two-step procedure for the synthesis of a 1-sulfonyl-1,4-diazepan-5-one derivative.[13]

Step 1: Ugi Four-Component Condensation

  • In a round-bottom flask, combine the aldehyde (1.0 eq), amine (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq) in a suitable solvent such as methanol.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude Ugi product by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the purified Ugi product in a suitable solvent (e.g., THF).

  • Add the cyclization reagent (e.g., Mitsunobu reagents or sulfuryl diimidazole).

  • Stir the reaction at the appropriate temperature (this will depend on the specific cyclization method).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an appropriate workup and purify the final N-alkylated 1,4-diazepan-5-one by column chromatography.

Intramolecular Cyclization Strategies

The formation of the 1,4-diazepane ring via intramolecular cyclization is a versatile strategy that can be adapted to a wide range of precursors. Key to the success of this approach is the careful design of the linear precursor to facilitate efficient ring closure.

Intramolecular C-N Bond Coupling

Transition metal-catalyzed intramolecular C-N bond coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful means of constructing the 1,4-diazepane ring. For instance, a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of a 1-(2-bromobenzyl)azetidine-2-carboxamide can be used to generate a fused azetidine-1,4-diazepanone system. Subsequent ring-opening of the strained azetidine ring can then yield a functionalized 1,4-diazepane.[14][15]

Intramolecular_CN_Coupling

Experimental Protocol: High-Dilution Intramolecular Cyclization[9]

To minimize intermolecular side reactions such as polymerization, intramolecular cyclizations are often performed under high-dilution conditions.

  • Prepare a 0.1 M solution of the linear precursor in a suitable solvent (e.g., THF, Dioxane).

  • In a separate flask, heat a large volume of the same solvent to the desired reaction temperature.

  • Using a syringe pump, add the precursor solution dropwise to the heated solvent over a period of several hours.

  • After the addition is complete, continue to stir the reaction at the same temperature until completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and it provides an elegant route to unsaturated 1,4-diazepane derivatives. The reaction involves the intramolecular metathesis of a diene precursor catalyzed by a ruthenium or molybdenum complex.

Application of RCM in 1,4-Diazepane Synthesis

The synthesis of a suitable diene precursor is the first step in an RCM approach to 1,4-diazepanes. This can be achieved through various methods, including the N-alkylation of a diamine with two different alkenyl halides. Subsequent RCM of the resulting diene yields the unsaturated 1,4-diazepine, which can be hydrogenated if the saturated analog is desired.

RCM_Workflow

Conclusion

The synthesis of N-alkylated 1,4-diazepanes is a well-established field with a diverse array of reliable and versatile methodologies. Reductive amination remains a workhorse for the direct N-alkylation of the diazepane core, with careful control of reaction conditions allowing for selective mono- or poly-alkylation. Multicomponent reactions, particularly the Ugi condensation, offer a highly efficient means of rapidly assembling complex diazepane precursors. Intramolecular cyclization strategies, including transition metal-catalyzed C-N bond formation, provide a powerful approach to the construction of the diazepane ring from linear precursors. Finally, ring-closing metathesis offers an elegant route to unsaturated diazepines, which can be readily converted to their saturated counterparts. The choice of synthetic strategy will ultimately be dictated by the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide has provided a comprehensive overview of the key synthetic routes, along with practical insights and experimental protocols, to empower researchers in the design and execution of their synthetic campaigns toward novel N-alkylated 1,4-diazepanes.

References

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). RSC Open Science. [Link]
  • Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution: convergent multicomponent synthesis of 1-sulfonyl 1,4-diazepan-5-ones and of their benzo-fused derivatives. (2007). The Journal of Organic Chemistry. [Link]
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2023). Molecules. [Link]
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2012).
  • Late-stage C-H & N-H functionalisation of Benzodiazepines and other privileged scaffolds. (2018). University of Sussex. [Link]
  • 1,4‐Diazepane Ring‐Based Systems. (2021).
  • Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. (2024). The Journal of Organic Chemistry. [Link]
  • Ugi Multicomponent Reaction. (2017). Organic Syntheses. [Link]
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2023). Semantic Scholar. [Link]
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2014). Molecules. [Link]
  • N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. (2012).
  • Self‐Suspended Nanoparticles for N‐Alkylation Reactions: A New Concept for Catalysis. (2019). ChemistrySelect. [Link]
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
  • Ugi Multicomponent Reaction. (2017). Organic Syntheses. [Link]
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Current Organic Synthesis. [Link]
  • Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. (2013).
  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. [Link]
  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020).
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2020). IntechOpen. [Link]
  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. (2014). Organic & Biomolecular Chemistry. [Link]
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community. [Link]
  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). ACS Omega. [Link]
  • Ugi Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • 7-phenyl-1, 4-diazepane compounds, process for their preparation, and pharmaceutical compositions containing them. (1988).
  • Synthesis of 1,4-diazepanes and benzo[b][8][14]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. (2020). Semantic Scholar. [Link]
  • Protective Group Strategies. (2007).
  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. (2023). Organic Chemistry Portal. [Link]
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2023). MDPI. [Link]
  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). Bioorganic & Medicinal Chemistry. [Link]

Sources

Theoretical and computational studies of 1,4-diazepane conformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1,4-Diazepane Conformations

Abstract

The 1,4-diazepane scaffold is a seven-membered heterocyclic ring system recognized as a "privileged structure" in medicinal chemistry. It is a core component of numerous pharmacologically active agents, including anticancer, anxiolytic, and antipsychotic drugs.[1][2][3] The significant conformational flexibility of the seven-membered ring is a critical determinant of a molecule's three-dimensional topology, which directly governs its binding affinity and selectivity for biological targets.[4] A profound understanding of the conformational landscape is therefore a cornerstone of rational drug design for this class of compounds. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the conformational preferences of 1,4-diazepane and its derivatives, intended for researchers, computational chemists, and drug development professionals.

The Conformational Landscape of the 1,4-Diazepane Ring

Unlike the rigid and well-defined chair conformation of cyclohexane, the seven-membered 1,4-diazepane ring is markedly more flexible. It can exist in several low-energy conformations, primarily belonging to two families: the chair and the boat/twist-boat family.[5] The energetic balance between these forms is delicate and highly sensitive to the nature and position of substituents on the ring.[4]

  • Chair (C) Family: This conformation often represents the ground state as it tends to minimize angle strain. Substituents can adopt pseudo-axial or pseudo-equatorial positions. In many derivatives, the chair form is the most stable, as confirmed by both X-ray crystallography and computational studies.[6]

  • Boat (B) and Twist-Boat (TB) Family: This family of conformations is also crucial. While the symmetrical boat form is typically a high-energy transition state, the twist-boat conformation is often a local energy minimum. Critically, in certain classes of molecules, such as N,N-disubstituted 1,4-diazepane orexin receptor antagonists, the twist-boat conformation is stabilized by intramolecular interactions (e.g., π-stacking) and is believed to be the bioactive conformation.[7]

The interconversion between these conformational families is a dynamic process that dictates how the molecule presents its pharmacophoric features to a target receptor.

G cluster_chair Chair Family cluster_boat Boat/Twist-Boat Family Chair Chair (C) (Ground State) TwistBoat Twist-Boat (TB) (Local Minimum) Chair->TwistBoat Ring Inversion (Low-Energy Barrier) Boat Boat (B) (Transition State) Chair->Boat Higher Energy Path TwistBoat->Boat Pseudorotation Boat->TwistBoat Pseudorotation

Caption: Conformational interconversion pathways for the 1,4-diazepane ring.

Core Computational Methodologies

Computational chemistry provides indispensable tools for mapping the potential energy surface of the 1,4-diazepane ring. The choice of methodology is a critical decision, balancing the need for quantum mechanical accuracy with computational feasibility, especially in a drug discovery context.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse for conformational analysis of small to medium-sized molecules due to its excellent balance of accuracy and cost.[4] It is used to optimize the geometry of potential conformers and calculate their relative energies and properties.

Causality of Method Choice:

  • Why DFT? Unlike simpler molecular mechanics (MM) force fields, DFT explicitly treats electrons, making it far more reliable for accurately modeling systems where electronic effects, polarization, and non-covalent interactions (like the π-stacking that can stabilize a twist-boat form) are significant.[8]

  • Functional Selection: The B3LYP functional is a popular choice as it has been extensively benchmarked and provides reliable geometries and relative energies for a wide range of organic molecules.[6]

  • Basis Set Selection: A Pople-style basis set like 6-31G(d,p) is often used for initial geometry optimizations as it is computationally efficient. For more accurate final energy calculations, a larger basis set such as 6-311++G(d,p) is recommended to better describe electron distribution and weak interactions.[9]

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of energy minima, Molecular Dynamics (MD) simulations offer insight into the dynamic behavior of the 1,4-diazepane ring in a simulated physiological environment (e.g., in a water box).[10]

Causality of Method Choice:

  • Why MD? MD simulations are crucial for understanding how the solvent influences conformational preferences and for observing the transitions between different conformational states over time.[8][11] This is particularly important for determining which conformations are most populated in solution, which is more relevant to receptor binding than the gas-phase or solid-state structure.

  • Force Field Selection: Force fields like GROMOS or AMBER are commonly used for biomolecular simulations.[8] The choice depends on the specific system and the parameters available for the molecule of interest. Proper parameterization of the 1,4-diazepane core is essential for a meaningful simulation.

A Self-Validating Computational Workflow

A robust and trustworthy computational protocol involves a multi-step process that includes cross-validation checks. This ensures that the results are not artifacts of the initial starting geometry or a single level of theory.

G Start 1. Generate Initial 3D Structures (e.g., Chair, Twist-Boat) Opt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) Start->Opt Freq 3. Vibrational Frequency Calculation Opt->Freq Check Verify: No Imaginary Frequencies? Freq->Check Check->Opt No (Transition State) (Adjust Geometry) Energy 4. Single-Point Energy Refinement (e.g., B3LYP/6-311++G(d,p)) Check->Energy Yes (True Minimum) Analysis 5. Analyze Relative Energies, Geometries, and Dipole Moments Energy->Analysis MD 6. (Optional) MD Simulation (Aqueous Environment) Analysis->MD End Final Conformational Ensemble Analysis->End MD->End

Caption: A validated workflow for DFT-based conformational analysis.

Protocol 1: DFT Conformational Analysis of a Substituted 1,4-Diazepane

This protocol outlines a standard procedure using a quantum chemistry package like Gaussian or ORCA.

  • Structure Generation:

    • Using a molecular builder (e.g., Avogadro, Maestro), construct the 3D structures for the primary conformers of your substituted 1,4-diazepane (e.g., chair with equatorial substituent, chair with axial substituent, twist-boat).

  • Geometry Optimization:

    • Rationale: This step finds the lowest energy structure for each starting conformer.

    • Input: Submit each structure for a geometry optimization calculation.

    • Level of Theory: B3LYP/6-31G(d,p).

    • Command (Gaussian): #p opt b3lyp/6-31g(d,p)

  • Frequency Calculation:

    • Rationale: This is a critical validation step. A true energy minimum will have zero imaginary frequencies. A single imaginary frequency indicates a transition state.

    • Input: Use the optimized geometry from the previous step.

    • Level of Theory: B3LYP/6-31G(d,p).

    • Command (Gaussian): #p freq b3lyp/6-31g(d,p)

    • Validation: Check the output file for the frequencies. If all are positive, proceed. If one is negative, the structure is a transition state and should be re-examined or used to find the connected minima.

  • Energy Refinement:

    • Rationale: To obtain more accurate relative energies between conformers, a single-point energy calculation is performed on the optimized geometries using a larger, more robust basis set.

    • Input: Use the validated (zero imaginary frequencies) optimized geometries.

    • Level of Theory: B3LYP/6-311++G(d,p).

    • Command (Gaussian): #p sp b3lyp/6-311++g(d,p)

  • Data Analysis:

    • Extract the final electronic energies (including zero-point vibrational energy corrections from the frequency calculation) for each stable conformer.

    • Calculate the relative energies (ΔE) to identify the global minimum and the energy penalty for accessing other conformations.

Experimental Validation: The Synergy with NMR Spectroscopy

Computational models must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the solution-state conformation of molecules like 1,4-diazepane.[12]

Protocol 2: NMR Analysis for Conformational Assignment
  • Sample Preparation: Dissolve 5-10 mg of the 1,4-diazepane derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]

  • 1D Spectra Acquisition: Record standard high-resolution 1D ¹H and ¹³C NMR spectra.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for conformational analysis. A NOESY spectrum reveals protons that are close in space (< 5 Å), regardless of whether they are bonded. The presence or absence of specific NOE cross-peaks (e.g., between pseudo-axial protons) can definitively distinguish between chair and twist-boat conformations.[5]

  • Data Interpretation:

    • Chemical Shifts: Protons in a pseudo-axial orientation are typically shielded (shifted to a lower ppm value) compared to their pseudo-equatorial counterparts.

    • Coupling Constants (³JHH): The magnitude of vicinal proton-proton coupling constants is related to the dihedral angle between them via the Karplus equation. Measuring these constants from the 1D ¹H spectrum can help define the ring's pucker.[5]

    • NOE Correlation: Compare the experimentally observed NOEs with inter-proton distances calculated from the DFT-optimized conformers. Strong correlation provides powerful validation for the predicted dominant solution-state structure.

Quantitative Data Summary

The following table presents hypothetical but representative data for a substituted 1,4-diazepane, illustrating the typical energy differences calculated by DFT.

ConformerRelative Energy (ΔE) (kcal/mol)Key Dihedral Angle (C2-N1-C7-C6)Predicted Dipole Moment (Debye)
Chair (Equatorial Sub.)0.00 (Global Minimum)-65.5°1.8
Chair (Axial Sub.)+2.10-64.9°2.5
Twist-Boat 1+1.55+85.2°3.1
Twist-Boat 2+1.80-40.1°3.4

Data is illustrative and will vary significantly based on the specific molecule and level of theory.

Conclusion and Future Directions

The conformational behavior of the 1,4-diazepane ring is a complex but tractable problem that lies at the intersection of computational chemistry and experimental spectroscopy. A synergistic approach, using DFT to map the potential energy surface and NMR to validate the solution-state structures, provides a robust framework for understanding structure-activity relationships. As computational power increases and force fields become more accurate, MD simulations will play an ever-larger role in predicting the dynamic interactions of these flexible molecules with their biological targets, paving the way for the design of more potent and selective therapeutics.[13][14]

References

A consolidated list of sources cited within this guide.

  • Benchchem. Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development.
  • Benchchem. Theoretical DFT Studies on 1,4-Diazepane Ring Conformation: An In-depth Technical Guide.
  • Benchchem. A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives.
  • Al-Mulla, A., et al. (2023). Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study. Scientific Reports.
  • Bentham Science Publishers. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Roecker, A. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters.
  • Kaur Gill, R., et al. (2014). Recent development in[5][8]benzodiazepines as potent anticancer agents: a review. Mini Reviews in Medicinal Chemistry.
  • ResearchGate. 1,4-Diazepines.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives.
  • Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData.
  • Cox, C. D., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Iacovazzi, P., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.
  • ResearchGate. Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • Iacovazzi, P., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.
  • Shattuck, J. C., et al. (2018). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals.
  • Ghaffari, S., et al. (2020). Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. Frontiers in Molecular Biosciences.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4-Diazepane Scaffold - A Privileged Structure in Medicinal Chemistry

The seven-membered 1,4-diazepane ring system is a cornerstone of modern medicinal chemistry, recognized for its conformational flexibility and ability to present substituents in three-dimensional space, making it a "privileged structure."[1][2] This unique characteristic allows for the design of potent and selective ligands for a diverse array of biological targets. The historical success of benzodiazepines, which feature a fused 1,4-diazepine ring, in treating central nervous system (CNS) disorders has spurred extensive research into related N-substituted 1,4-diazepane analogs.[3] This guide provides an in-depth technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of these versatile compounds, aimed at researchers, scientists, and drug development professionals. We will explore their therapeutic potential beyond the CNS, including their emerging roles as anticancer, antimicrobial, and antiviral agents.

Synthetic Strategies: Constructing the 1,4-Diazepane Core and its Analogs

The synthesis of N-substituted 1,4-diazepanes can be broadly categorized into methods for constructing the core diazepine ring and subsequent N-functionalization. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Ring Synthesis: Key Methodologies

Several robust methods have been developed for the synthesis of the 1,4-diazepane nucleus. A common and efficient approach involves the condensation of diamines with dicarbonyl compounds or their equivalents.

Protocol 1: Synthesis of 1,4-Diazepine Derivatives via Heteropolyacid Catalysis

This protocol describes an efficient synthesis of 1,4-diazepine derivatives from ketimine intermediates and aldehydes using Keggin-type heteropolyacids (HPAs) as catalysts.[4]

Step-by-Step Methodology:

  • Catalyst Preparation: Prepare Keggin-type heteropolyacids such as H₃PW₁₂O₄₀ and H₃₊ₓPMo₁₂₋ₓVₓO₄₀ (x = 0-3) according to established literature procedures.

  • Reaction Setup: In a round-bottom flask, combine the ketimine intermediate (10 mmol), the desired aldehyde (10 mmol), and a catalytic amount of the HPA (1% mmol) in ethanol (15 mL).

  • Reaction Execution: Reflux the mixture with stirring for the time required to achieve complete conversion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The solid product is then filtered and washed with ethanol. The catalyst can often be recovered by evaporation of the ethanol filtrate.

Causality Behind Experimental Choices: The use of heteropolyacids as catalysts offers several advantages, including high yields, short reaction times, and the ability to be recycled. Their strong Brønsted acidity facilitates the condensation and cyclization steps.[4]

Self-Validation: The purity and identity of the synthesized 1,4-diazepine derivatives can be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of N-Substituted Analogs

Once the 1,4-diazepane core is established, N-substitution can be achieved through various methods, most commonly via reductive amination or nucleophilic substitution.

Protocol 2: Synthesis of N-Substituted 1,4-Diazepan-2-ones

This protocol outlines a general method for the synthesis of N-substituted 1,4-diazepan-2-ones, which are valuable intermediates for further functionalization.

Step-by-Step Methodology:

  • Preparation of the Precursor: Synthesize the appropriate linear amino ester precursor. For example, reacting a suitable N-substituted amino acid with an α,β-unsaturated ester.

  • Cyclization: Subject the linear precursor to intramolecular cyclization conditions. This can often be achieved by heating in a suitable solvent, sometimes in the presence of a base to facilitate the reaction.

  • Purification: Purify the resulting N-substituted 1,4-diazepan-2-one by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of the N-substituent on the starting amino acid directly determines the final substitution on the diazepanone ring. The cyclization conditions are chosen to favor the formation of the seven-membered ring over competing side reactions.

Self-Validation: The structure of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) to ensure the desired cyclization and substitution have occurred.

Structure-Activity Relationships (SAR) and Pharmacological Properties

The biological activity of N-substituted 1,4-diazepane analogs is highly dependent on the nature and position of the substituents on both the nitrogen atoms and the diazepine ring.

Central Nervous System (CNS) Activity

The classical anxiolytic, sedative, and anticonvulsant effects of benzodiazepines are mediated through their interaction with the GABA-A receptor.[3] N-substituted 1,4-diazepanes that are not part of a fused ring system can also exhibit potent CNS activity through various mechanisms.

GABA-A Receptor Modulation:

Many N-substituted 1,4-diazepane analogs act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. The binding of these compounds to the benzodiazepine site on the receptor increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.

GABA-A Receptor Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization Diazepane N-Substituted 1,4-Diazepane Analog Diazepane->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABA-A receptor signaling pathway modulated by N-substituted 1,4-diazepane analogs.

Orexin Receptor Antagonism:

A newer application for N-substituted 1,4-diazepanes in the CNS is the treatment of insomnia through antagonism of orexin receptors. Orexins are neuropeptides that promote wakefulness. By blocking orexin receptors (OX1R and OX2R), these compounds can promote sleep.

Orexin Receptor Signaling Pathway cluster_0 Orexin Neuron cluster_1 Postsynaptic Neuron Orexin Orexin Orexin_Receptor Orexin Receptor (OX1R/OX2R) Orexin->Orexin_Receptor Binds G_protein G-protein Activation Orexin_Receptor->G_protein Signaling_Cascade Signaling Cascade (e.g., PLC, Ca2+) G_protein->Signaling_Cascade Wakefulness Wakefulness Signaling_Cascade->Wakefulness Diazepane_Antagonist N-Substituted 1,4-Diazepane Antagonist Diazepane_Antagonist->Orexin_Receptor Blocks Binding

Caption: Orexin receptor signaling pathway and its antagonism by N-substituted 1,4-diazepane analogs.

Table 1: CNS Activity of Representative N-Substituted 1,4-Diazepane Analogs

Compound IDN-Substituent(s)TargetActivity (IC₅₀/Kᵢ)Reference
1 Benzyl and various aroyl groupsSigma-1 Receptor (σ₁R)Kᵢ = 8 nM[1]
2 2,4-dimethylbenzyl and various aroyl groupsSigma-2 Receptor (σ₂R)Kᵢ = 55.9 nM[1]
Anticancer Activity

Recent research has highlighted the potential of 1,4-diazepane analogs as anticancer agents.[5] Their mechanisms of action are varied and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Induction of Apoptosis:

Several N-substituted 1,4-diazepane derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[6][7] This often involves the generation of reactive oxygen species (ROS), downregulation of anti-apoptotic proteins like Bcl-2, and activation of caspases.[6][7]

Apoptosis Signaling Pathway cluster_0 Mitochondrial Pathway Diazepane N-Substituted 1,4-Diazepane Analog Mitochondrion Mitochondrion Diazepane->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Diazepane->Bcl2 Inhibits Bax Bax Translocation Diazepane->Bax ROS ROS Generation Mitochondrion->ROS Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by N-substituted 1,4-diazepane analogs.

Table 2: Anticancer Activity of Representative N-Substituted 1,4-Diazepane Analogs

Compound IDN-Substituent(s)Cancer Cell LineActivity (IC₅₀)Reference
3 Diaryl substituentsHeLa, MCF-7, SGC7901, A5493 µM (cell cycle arrest)[8]
4 Fused pyrimido[4',5':4,5]pyrano ringHCT-116, MCF-716.19 µM (HCT-116)[9]
Antimicrobial and Antiviral Activity

The 1,4-diazepane scaffold has also been explored for its potential in combating infectious diseases. Several derivatives have demonstrated promising activity against a range of bacteria, fungi, and viruses.

Mechanism of Action: The precise mechanisms of antimicrobial and antiviral activity are still under investigation for many 1,4-diazepane analogs. However, it is hypothesized that they may act by disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with viral replication processes.

Table 3: Antimicrobial and Antiviral Activity of Representative N-Substituted 1,4-Diazepane Analogs

Compound IDN-Substituent(s)Target Organism/VirusActivity (MIC/IC₅₀)Reference
5 Fused thiophene and thiazole ringsC. neoformansMIC: 2-6 µg/mL[10]
6 Benzodiazepine analogRespiratory Syncytial Virus (RSV)IC₅₀ < 50 µM[11]

Future Perspectives and Conclusion

The N-substituted 1,4-diazepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis and the ability to fine-tune its pharmacological properties through targeted substitutions make it an attractive starting point for drug development programs. Future research will likely focus on:

  • Elucidating detailed mechanisms of action , particularly in the areas of anticancer and antimicrobial activity, to enable more rational drug design.

  • Exploring novel substitution patterns to improve potency, selectivity, and pharmacokinetic properties.

  • Investigating the therapeutic potential of these analogs in a wider range of diseases , including neurodegenerative disorders and inflammatory conditions.

References

  • Mechanisms of mitochondrial apoptosis induced by peripheral benzodiazepine receptor ligands in human colorectal cancer cells. (n.d.). PubMed.
  • 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. (2007). Journal of Peptide Science, 13(11), 742-8.
  • Benzodiazepine-induced superoxide signals B cell apoptosis: mechanistic insight and potential therapeutic utility. (2001). Journal of Clinical Investigation, 107(7), 801-810.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2011). Molecules, 16(12), 10336-10347.
  • 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. (2005). Bioorganic & Medicinal Chemistry Letters, 15(4), 1217-1220.
  • Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. (2013). The Journal of Organic Chemistry, 78(24), 12586-12594.
  • Mitochondria protective and anti-apoptotic effects of peripheral benzodiazepine receptor and its ligands on the treatment of asthma. (2017). Scientific Reports, 7(1), 1632.
  • Mitochondrial Apoptosis and the Peripheral Benzodiazepine Receptor: A Novel Target for Viral and Pharmacological Manipulation. (2000). The Journal of Experimental Medicine, 192(6), F23-F27.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2020). Molecules, 25(2), 304.
  • Synthesis of 1,4-benzodiazepine-2,5-dione derivatives. (2008). Synthetic Communications, 38(11), 1779-1788.
  • ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. (2007). The Journal of Organic Chemistry, 72(15), 5659-5668.
  • 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. (2015). Organic & Biomolecular Chemistry, 13(20), 5784-5795.
  • Recent development in[4][6]benzodiazepines as potent anticancer agents: a review. (2014). Anti-Cancer Agents in Medicinal Chemistry, 14(10), 1335-1355.
  • 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus. (2006). Journal of Medicinal Chemistry, 49(7), 2311-2319.
  • The Novel [4,5-e][6][7]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. (2014). Molecules, 19(12), 20565-20584.
  • Synthesis and characterization of some 1,4-diazepines derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2023). UWSpace.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters, 11(5), 651-656.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). Open Journal of Chemistry, 1(1), 8-12.
  • Synthesis and structure-activity relationship study of diaryl[d,f][6][7]diazepines as potential anti-cancer agents. (2018). Molecular Diversity, 22(2), 323-333.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Current Organic Synthesis, 16(5), 709-729.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2019). Molecules, 24(24), 4583.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters, 11(5), 651-656.
  • Targeting apoptotic caspases in cancer. (2013). Expert Opinion on Therapeutic Targets, 17(6), 629-641.
  • Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. (2005). Pharmaceutical Research, 22(12), 1989-1996.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Current Organic Synthesis, 16(5), 709-729.
  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][6]diazepines, and Their Cytotoxic Activity. (2020). Molecules, 25(21), 5051.
  • Caspase Activation in Cancer Therapy. (2000). Madame Curie Bioscience Database.
  • Targeting caspases in cancer therapeutics. (2014). Cancers, 6(3), 1594-1621.

Sources

An In-Depth Technical Guide to 1-Isopropyl-1,4-diazepane: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 1-isopropyl-1,4-diazepane, a key derivative with significant potential in drug discovery. We will delve into its synthesis via reductive amination, detailing the underlying chemical principles and providing a robust experimental protocol. Furthermore, this guide will cover the analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A significant focus will be placed on the therapeutic applications of the N-alkylated 1,4-diazepane core, exploring its role as a modulator of central nervous system targets, a potent anticoagulant, and its emerging potential in neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The seven-membered heterocyclic ring of 1,4-diazepane has garnered considerable attention in the field of medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling interactions with a wide range of biological targets.[1] Derivatives of 1,4-diazepane have demonstrated a remarkable diversity of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1] The introduction of an isopropyl group at the N1 position, yielding this compound, modulates the steric and electronic properties of the scaffold, influencing its pharmacokinetic and pharmacodynamic profile.

Synthesis and Mechanism: The Reductive Amination Pathway

A common and efficient method for the synthesis of N-alkylated amines like this compound is reductive amination. This one-pot reaction involves the condensation of a primary or secondary amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

The synthesis of this compound proceeds via the reaction of 1,4-diazepane with acetone, followed by reduction. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial to selectively reduce the iminium ion without affecting the carbonyl group of the starting material.[2]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Diazepane 1,4-Diazepane Condensation Condensation Diazepane->Condensation Nucleophilic Attack Acetone Acetone Acetone->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium Dehydration Reduction Reduction Iminium->Reduction Product This compound Reduction->Product STAB NaBH(OAc)₃ (STAB) STAB->Reduction Hydride Transfer

Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via reductive amination.

Materials:

  • 1,4-diazepane

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1,4-diazepane (1.0 equivalent) in 1,2-dichloroethane (DCE), add acetone (1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is essential for its use in research and development. The following table summarizes its key physicochemical properties.

PropertyValueSource
IUPAC Name 1-(propan-2-yl)-1,4-diazepane
CAS Number 59039-61-1[3][4]
Molecular Formula C₈H₁₈N₂[3]
Molecular Weight 142.24 g/mol [3]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.[5][6][7][8]

  • ¹H NMR: The spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), as well as multiplets for the protons of the diazepane ring.

  • ¹³C NMR: The spectrum should display distinct signals for the carbons of the isopropyl group and the diazepane ring.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[5] In electrospray ionization (ESI) mode, this compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 143.2.

Applications in Drug Development

The 1,4-diazepane scaffold is a versatile platform for the development of novel therapeutics targeting a range of diseases.

Central Nervous System (CNS) Disorders

The structural similarity of 1,4-diazepanes to benzodiazepines has led to their investigation as modulators of the GABA-A receptor .[9][10] Benzodiazepines enhance the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[11][12][13] N-substituted 1,4-diazepanes can be designed to selectively target specific GABA-A receptor subtypes, potentially offering improved side-effect profiles.[14][15]

Furthermore, N,N-disubstituted 1,4-diazepanes have been identified as potent orexin receptor antagonists .[16][17] The orexin system plays a crucial role in regulating wakefulness, and its antagonism is a novel therapeutic strategy for the treatment of insomnia.[16]

GABA_Modulation cluster_receptor GABA-A Receptor cluster_ligands Modulators cluster_effect Cellular Response GABA_R GABA-A Receptor (Ligand-gated ion channel) Ion_Channel Chloride Ion (Cl⁻) Influx GABA_R->Ion_Channel Channel Opening GABA GABA (Neurotransmitter) GABA->GABA_R Binds to Orthosteric Site Diazepane This compound (Positive Allosteric Modulator) Diazepane->GABA_R Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: Mechanism of GABA-A receptor modulation.
Anticoagulant Therapy

Substituted 1,4-diazepanes have emerged as potent and selective inhibitors of Factor Xa , a critical enzyme in the blood coagulation cascade.[18][19] By binding to the S4 aryl-binding domain of the Factor Xa active site, these compounds can effectively block the conversion of prothrombin to thrombin, thereby preventing the formation of blood clots.[18][20] This makes them attractive candidates for the development of novel oral anticoagulants for the treatment and prevention of thrombotic disorders.

Neurodegenerative Diseases

Recent research has highlighted the potential of the 1,4-diazepane scaffold in the development of therapies for Alzheimer's disease .[21][22][23] Derivatives of 1,4-diazepane have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[21] These compounds have also demonstrated neuroprotective effects and the ability to scavenge reactive oxygen species (ROS), suggesting a multi-target approach to combating this complex neurodegenerative disorder.[21]

Conclusion

This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with the broad range of biological activities associated with the 1,4-diazepane scaffold, makes it a highly attractive starting point for drug discovery programs. The continued exploration of this privileged structure is likely to yield new and improved treatments for a variety of diseases, from CNS disorders to thrombosis and neurodegeneration.

References

  • Koshio, H., Hirayama, F., Ishihara, T., Taniuchi, Y., Sato, K., Sakai-Moritani, Y., Kaku, S., Kawasaki, T., Matsumoto, Y., Sakamoto, S., & Tsukamoto, S. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]
  • Padgett, C. L., & Lunte, S. M. (2007). Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site. Journal of Medicinal Chemistry, 50(12), 2825-2835. [Link]
  • Al-awar, O. (2022). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • Tan, K. R., Rudolph, U., & Lüscher, C. (2011). Hooked on benzodiazepines: GABAA receptor subtypes and addiction. Trends in Neurosciences, 34(4), 188-197. [Link]
  • Möhler, H., Fritschy, J. M., & Rudolph, U. (2002). A new benzodiazepine pharmacology. Journal of Pharmacology and Experimental Therapeutics, 300(1), 2-8. [Link]
  • Baur, R., Sigel, E., & Möhler, H. (2008). Covalent modification of GABAA receptor isoforms by a diazepam analogue provides evidence for a novel benzodiazepine binding site that prevents modulation by these drugs. Journal of Neurochemistry, 106(6), 2353-2363. [Link]
  • Dixon, C., Indurthi, D. C., & Papke, R. L. (2009). Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. Molecular Pharmacology, 75(5), 1152-1162. [Link]
  • Churcher, I., Beher, D., & Wahl, A. S. (2004). 2,3-Benzodiazepin-1,4-diones as peptidomimetic inhibitors of gamma-secretase. Bioorganic & Medicinal Chemistry Letters, 14(13), 3535-3538. [Link]
  • Kumar, A., & Sharma, S. (2012). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Mini-Reviews in Medicinal Chemistry, 12(1), 71-80. [Link]
  • Ewing, W. R., Becker, M. R., Manetta, V. E., Davis, R. S., Pauls, H. W., Mason, H., Choi-Sledeski, Y. M., Green, D., Cha, D., Spada, A. P., Cheney, D. L., Mason, J. S., Maignan, S., Guilloteau, J. P., Brown, K., Colussi, D., Bentley, R., Bostwick, J., Kasiewski, C. J., … Chu, V. (1999). Design and structure-activity relationships of potent and selective inhibitors of blood coagulation factor Xa. Journal of Medicinal Chemistry, 42(18), 3557-3571. [Link]
  • Zhang, P., & He, L. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 10, 1038133. [Link]
  • Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner Journal, 13(2), 214–223. [Link]
  • Goodwin, J. L., & Bove, K. E. (2021). Inhibitory and excitatory synaptic neuroadaptations in the diazepam tolerant brain. eLife, 10, e69538. [Link]
  • García, A., & de la Torre, R. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
  • Asif, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(1), 14-33. [Link]
  • Weiss, D. S. (2001). Mechanism of action of benzodiazepines on GABAA receptors. Annals of the New York Academy of Sciences, 934, 21-35. [Link]
  • Ferreira, R. J., & Pinheiro, C. (2021). 1,4-Diazepane Ring-Based Systems. In Topics in Heterocyclic Chemistry (Vol. 64, pp. 1-53). Springer, Cham. [Link]
  • Xu, X. M., Chen, S., Duan, S. L., Wang, X. M., Liu, Q., & Sun, K. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(10), 2394. [Link]
  • Cox, C. D., Breslin, M. J., Whitman, D. B., Schreier, J. D., McGaughey, G. B., Bogusky, M. J., Roecker, A. J., Mercer, S. P., Bednar, R. A., Lemaire, W., Bruno, J. G., Reiss, D. R., Harrell, C. M., Murphy, K. L., Garson, S. L., Doran, S. M., Prueksaritanont, T., & Anderson, W. B. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]
  • PubChem. (n.d.). 4-acetyl-Nthis compound-1-carboxamide. [Link]
  • Roecker, A. J., Mercer, S. P., Schreier, J. D., Cox, C. D., Fraley, M. E., Lemaire, W., Bruno, J. G., Harrell, C. M., Garson, S. L., Doran, S. M., Bednar, R. A., & McGaughey, G. B. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-1074. [Link]
  • Xu, X. M., Chen, S., Duan, S. L., Wang, X. M., Liu, Q., & Sun, K. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(10), 2394. [Link]
  • Herold, F., Knieß, T., & Steinbach, J. (2022). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 12(30), 19539-19549. [Link]
  • PubChem. (n.d.). 1-Ethyl-2-isopropyl-1,4-diazepane. [Link]
  • Marcaccini, S., Miliciani, M., & Pepino, R. (2005). A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation. Tetrahedron Letters, 46(4), 711-713. [Link]
  • Tanimori, S., Nishimura, T., & Kirihata, M. (2018).
  • Patel, H., & Sharma, P. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1148-1153. [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(7), 789-805. [Link]
  • Ordonez-Gutierrez, L., & Echeverria, V. (2020). From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer's Disease. Current Medicinal Chemistry, 27(11), 1738-1773. [Link]
  • Kassim, M., & Al-Haideri, H. (2013). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Molecules, 18(10), 12158-12173. [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling protocols.

PropertyValueSource
Chemical Name 1-Isopropyl-1,4-diazepaneSanta Cruz Biotechnology[1]
Synonyms N/AN/A
CAS Number 59039-61-1Santa Cruz Biotechnology[1]
Molecular Formula C₈H₁₈N₂Santa Cruz Biotechnology[1]
Molecular Weight 142.24 g/mol Santa Cruz Biotechnology[1]
Appearance Data not available (likely a liquid or low-melting solid)N/A
Solubility Expected to have a broad range of solubility in organic solvents due to its amphiphilic nature. High solubility is anticipated in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMF and DMSO. Good solubility is also expected in nonpolar solvents like dichloromethane.BenchChem[2]

Section 2: Hazard Identification and GHS Classification (Inferred)

Given the absence of specific toxicological data for this compound, a precautionary approach is warranted. The hazard classification presented below is inferred from the analysis of structurally similar compounds and functional groups present in the molecule. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.[3][4]

Pictograms (Anticipated):

  • GHS07 (Exclamation Mark): Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant.[3]

  • GHS05 (Corrosion): Skin Corrosion/Burns, Eye Damage.

  • GHS08 (Health Hazard): Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity.[3]

Signal Word (Anticipated): DANGER

Hazard Statements (Inferred):

  • H302: Harmful if swallowed. [5]

  • H314: Causes severe skin burns and eye damage. [6]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation. [5][7][8][9]

  • H335: May cause respiratory irritation. [5]

  • H336: May cause drowsiness or dizziness. [7][8][9]

  • H361: Suspected of damaging fertility or the unborn child.

  • H373: May cause damage to organs through prolonged or repeated exposure. [6]

Precautionary Statements (Recommended):

  • Prevention: P260, P264, P270, P280, P301+P310, P302+P352, P305+P351+P338, P308+P313.[5]

  • Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310.[6]

  • Storage: P403+P233, P405.[5][7][10]

  • Disposal: P501.[7]

Section 3: The Cornerstone of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is non-negotiable when handling compounds with unknown toxicological profiles. The following PPE is mandatory to minimize all routes of exposure.[11]

Body PartRecommended ProtectionRationale and Specifications
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides additional protection against splashes when handling larger quantities.[11]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for the specific solvent being used.[11]
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against accidental spills.[11]
Respiratory Fume Hood or RespiratorAll handling of the compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[11]

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of the compound.

Handling:

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][11]

  • Electrostatic Discharge: Take precautionary measures against static discharge, especially when handling flammable solvents.[7][8] Use non-sparking tools and ensure proper grounding of equipment.[7][8]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[5][12] Do not eat, drink, or smoke in the laboratory.[7][12] Wash hands thoroughly after handling the compound and before leaving the laboratory.[5][12]

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][7][10]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.[7]

  • Security: Store in a locked cabinet or a designated and controlled area to restrict access to authorized personnel only.[5][10]

Section 5: Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][10][13]

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing and shoes.[7] Seek immediate medical attention, especially if irritation or burns develop.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Remove contact lenses if present and easy to do.[7][10] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[6][7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[5]

Spill Response Workflow:

The following diagram outlines a systematic approach to managing a spill of this compound.

Spill_Response_Workflow Spill Response Workflow for this compound cluster_Initial_Response Initial Response cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill (Size and Location) Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess->PPE If spill is manageable Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Collect Absorbed Material (Use non-sparking tools) Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Package Package Waste in a Labeled Container Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Sources

A Methodological Guide to Establishing the Thermochemical Profile of 1-Isopropyl-1,4-diazepane for Pharmaceutical and Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to modern drug development and chemical process safety. Thermochemical data, including enthalpy of formation, heat capacity, and enthalpy of vaporization, are critical parameters for reaction hazard assessment, process modeling, and understanding molecular stability. This technical guide outlines a comprehensive, dual-pronged strategy for determining the key thermochemical properties of 1-isopropyl-1,4-diazepane (CAS 59039-61-1), a substituted seven-membered nitrogen-containing heterocycle.[1][2] In the absence of publicly available experimental data for this specific molecule, this document serves as a methodological roadmap for researchers and scientists. We present field-proven experimental protocols for calorimetry and vapor pressure analysis, alongside a validated computational workflow. This integrated approach ensures the generation of trustworthy, high-quality data essential for advancing research, development, and manufacturing activities.

Introduction: The Critical Need for Thermochemical Data

This compound belongs to the class of cyclic aliphatic amines, a structural motif prevalent in numerous pharmacologically active compounds.[3] The thermodynamic properties of such molecules are not merely academic; they are cornerstones of safe and efficient process scale-up. The standard molar enthalpy of formation (ΔfH°m), for instance, is a direct indicator of a molecule's energetic state and is indispensable for calculating the heat of reaction for any chemical transformation it undergoes. This information is paramount for designing safe reactor systems, preventing thermal runaway events, and ensuring process stability.

Furthermore, properties like heat capacity (Cp) and enthalpy of vaporization (ΔglH°) are vital for physical process design, including distillation, crystallization, and drying operations. For drug development professionals, these data can inform formulation strategies and predict the stability of the compound under various storage and processing conditions. This guide provides a self-validating framework to generate this essential dataset from first principles.

Part I: Experimental Determination of Thermochemical Properties

The cornerstone of any thermochemical investigation is precise and accurate experimentation. The following section details the primary calorimetric and analytical techniques required to build a comprehensive thermochemical profile for this compound in both its condensed and gaseous states. The overall experimental workflow is designed to be self-validating, where data from one experiment supports and informs the next.

Overall Experimental Workflow

The experimental approach systematically determines the key thermochemical parameters. It begins with obtaining the enthalpy of formation in the condensed phase via combustion calorimetry, followed by measuring the enthalpy of phase change (vaporization) to derive the gas-phase value. Concurrently, heat capacity is determined as a function of temperature.

G cluster_main Experimental Workflow for Thermochemical Data Generation Purification Sample Purification (>99.9% purity) Comb_Cal Static Bomb Combustion Calorimetry Purification->Comb_Cal Characterized Sample Vap_P Vapor Pressure Measurement (Knudsen Effusion or TGA) Purification->Vap_P Characterized Sample DSC Differential Scanning Calorimetry (DSC) Purification->DSC Characterized Sample Ef_cond Standard Enthalpy of Formation (Condensed Phase) ΔfH°m(cr or l) Comb_Cal->Ef_cond Evap Enthalpy of Vaporization or Sublimation ΔlgH° or ΔcrgH° Vap_P->Evap Cp_data Heat Capacity vs. Temp Cp(T) DSC->Cp_data Ef_gas Standard Enthalpy of Formation (Gas Phase) ΔfH°m(g) Ef_cond->Ef_gas Hess's Law Evap->Ef_gas Hess's Law

Caption: A logical workflow for the experimental determination of key thermochemical properties.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation is determined by measuring the standard molar enthalpy of combustion (ΔcH°m) using a high-precision static bomb calorimeter.[4][5] For a nitrogen-containing organic compound like this compound (C₈H₁₈N₂), the complete combustion reaction is:

C₈H₁₈N₂(l) + 13 O₂(g) → 8 CO₂(g) + 9 H₂O(l) + N₂(g)

Causality Behind Experimental Choices:

  • Static Bomb vs. Rotating Bomb: A static bomb calorimeter is sufficient here. A rotating bomb calorimeter is typically required for compounds containing sulfur or halogens to ensure the final products are in a well-defined aqueous solution. For C, H, N compounds, the products (CO₂, H₂O, N₂) are well-defined gases and liquids.

  • High-Purity Oxygen: Using high-purity oxygen ensures complete and clean combustion, avoiding side reactions that would complicate the energy correction calculations.

  • Benzoic Acid Calibration: The calorimeter must be calibrated using a certified standard reference material, such as benzoic acid, for which the energy of combustion is known with high accuracy. This establishes the energy equivalent of the calorimeter system.[5]

Experimental Protocol:

  • Sample Preparation: A pellet of precisely weighed, high-purity (>99.9%) this compound is prepared. The sample is placed in a crucible within the bomb calorimeter.

  • Calorimeter Setup: The bomb is sealed and pressurized with ~30 atm of pure oxygen. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere, simplifying thermodynamic corrections.

  • Combustion: The sample is ignited via a cotton fuse of known mass and combustion energy. The temperature change of the surrounding water bath is monitored with high precision (to 10⁻⁴ K) until thermal equilibrium is reached.

  • Analysis & Corrections: The gross heat released is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are then applied for the ignition energy (fuse) and the formation of nitric acid (from residual N₂ and O₂ under pressure), which is quantified by titration of the bomb washings.

  • Standard State Conversion: The energy of the isothermal bomb process (ΔU) is corrected to standard state conditions to yield the standard enthalpy of combustion (ΔcH°m).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of the compound is calculated using Hess's Law, utilizing the known standard enthalpies of formation for CO₂(g) and H₂O(l).[6]

Enthalpy of Vaporization from Vapor Pressure Measurement

To determine the gas-phase enthalpy of formation, the enthalpy of phase change from the condensed state (liquid or solid) to the gas state is required. This is achieved by measuring the vapor pressure of the compound as a function of temperature and applying the Clausius-Clapeyron equation.[7][8]

Causality Behind Method Choice:

  • Thermogravimetric Analysis (TGA): TGA provides a rapid and reliable method for substances with vapor pressures in the range of 10 Pa and higher.[7] It measures the rate of mass loss due to evaporation in a controlled atmosphere as a function of temperature.

  • Knudsen Effusion: For compounds with very low vapor pressure, the Knudsen effusion method is superior. It measures the rate of effusion of vapor through a small orifice from a cell containing the sample under high vacuum.[4]

Experimental Protocol (TGA Method):

  • Instrument Setup: A TGA instrument is configured to measure mass loss over a specified temperature range under a controlled flow of inert gas (e.g., nitrogen).

  • Measurement: A small amount of this compound is placed in the TGA pan. The sample is heated at several different, slow heating rates (e.g., 2, 5, 10 K/min).

  • Data Analysis: The rate of mass loss ( dm/dt ) is related to the vapor pressure. The vapor pressure at various temperatures is calculated.

  • Clausius-Clapeyron Plot: A plot of ln(P) versus 1/T is generated. The slope of this line is equal to -ΔvapH/R, where R is the universal gas constant. This allows for the direct calculation of the enthalpy of vaporization.[7]

Heat Capacity by Differential Scanning Calorimetry (DSC)

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for nearly all thermal calculations and is determined as a function of temperature using DSC.[9][10][11]

Experimental Protocol:

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: A sample of the liquid amine is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

  • Measurement: The heat flow to the sample and reference pans is measured as they are heated at a constant rate (e.g., 10 K/min) through the desired temperature range (e.g., 293.15 K to 353.15 K).[12][13]

  • Calculation: The difference in heat flow between the sample and the reference is directly proportional to the sample's heat capacity. A baseline is subtracted, and the heat capacity is calculated by comparison with a sapphire standard run under identical conditions.

Part II: Computational Thermochemistry Workflow

Computational chemistry provides a powerful, independent method to predict thermochemical data. When used in conjunction with experimental methods, it serves as a crucial validation tool. High-accuracy composite methods, such as Gaussian-n (G4) or Complete Basis Set (CBS) theories, are the gold standard for calculating gas-phase enthalpies of formation for medium-sized organic molecules.[14][15][16]

Computational Strategy

The goal is to calculate the gas-phase enthalpy of formation at 298.15 K with high accuracy. This is best achieved not by direct calculation from atomic constituents, but through the use of isodesmic reactions.

Causality Behind Method Choice:

  • G4 Theory: The G4 composite method is chosen for its proven accuracy in predicting enthalpies of formation, often to within 2-4 kJ/mol for molecules of this size.[14] It approximates a very high-level calculation by combining results from several lower-level calculations, providing an excellent balance of accuracy and computational cost.

  • Isodesmic Reactions: A direct calculation of the atomization energy is prone to large systematic errors. Isodesmic reactions are hypothetical reactions where the number and type of chemical bonds on both the reactant and product sides are conserved.[14] This approach leads to a massive cancellation of computational errors, yielding a much more accurate reaction enthalpy and, consequently, a more reliable enthalpy of formation for the target molecule.

G cluster_main High-Accuracy Computational Workflow Opt_Freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(2df,p)) G4_SP G4 Composite Method Single-Point Energy Calculation Opt_Freq->G4_SP Optimized Geometry Calc_Rxn_H Calculate Reaction Enthalpy ΔrH°298 G4_SP->Calc_Rxn_H Accurate Energies Isodesmic Design Isodesmic Reaction with Well-Characterized Species Isodesmic->Calc_Rxn_H Final_Hf Derive Target Enthalpy of Formation ΔfH°m(g, 298K) Calc_Rxn_H->Final_Hf Hess's Law Exp_Hf Known Experimental ΔfH°m for Reference Species Exp_Hf->Final_Hf Hess's Law

Caption: A validated workflow for computing gas-phase enthalpy of formation using G4 theory.

Sample Isodesmic Reaction

To calculate ΔfH°m(g) for this compound, a suitable isodesmic reaction must be constructed using reference species with accurately known experimental gas-phase enthalpies of formation. Piperazine and propane are excellent choices.

This compound + Piperazine → 1,4-diazepane + N-isopropylpiperazine

In this reaction, key structural motifs—the diazepane ring, the piperazine ring, and the N-isopropyl group—are balanced, which maximizes error cancellation. The required thermochemical data for the reference species would be sourced from authoritative databases like the NIST Chemistry WebBook.[17][18][19]

Data Synthesis and Validation

The ultimate goal is to establish a consistent and validated set of thermochemical data. The values derived from the experimental and computational workflows must be critically compared.

Illustrative Data Summary Table: The following table illustrates how the final, validated data for this compound would be presented. Note: The values presented here are hypothetical and for illustrative purposes only, as no experimental data has been published.

PropertySymbolExperimental ValueComputational ValueUnitsMethod
Standard Molar Enthalpy of Formation (liquid, 298.15 K)ΔfH°m(l)TBDN/AkJ·mol⁻¹Bomb Calorimetry
Standard Molar Enthalpy of Vaporization (298.15 K)ΔglH°(298)TBDN/AkJ·mol⁻¹TGA / Clausius-Clapeyron
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°m(g)TBD (from exp.)TBDkJ·mol⁻¹Exp: Calorimetry + TGAComp: G4 + Isodesmic Rxn
Molar Heat Capacity (liquid, 298.15 K)Cp,m(l)TBDN/AJ·mol⁻¹·K⁻¹DSC

A strong agreement (e.g., within 5-10 kJ·mol⁻¹) between the experimental and computed gas-phase enthalpy of formation would lend high confidence to the entire dataset. A significant discrepancy would necessitate a review of both the experimental procedures (e.g., sample purity, combustion completeness) and the computational model (e.g., choice of isodesmic reaction).

Conclusion

Establishing a reliable thermochemical profile for key pharmaceutical intermediates like this compound is a non-trivial but essential task for ensuring process safety and enabling robust process design. This guide details a validated, dual-pathway approach that leverages the strengths of both precision calorimetry and high-accuracy computational chemistry. By integrating these methodologies, research, development, and manufacturing professionals can generate the high-quality, trustworthy data required to make informed decisions, mitigate risks, and accelerate the development timeline.

References

  • Benchchem. An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
  • National Institute of Standards and Technology. Diazepam - NIST WebBook.
  • ACS Publications. A THERMODYNAMIC STUDY OF HOMOPIPERAZINE, PIPERAZINE AND N-(2-AMINOETHYL)-PIPERAZINE AND THEIR COMPLEXES WITH COPPER(II) ION. The Journal of Physical Chemistry.
  • UVaDOC Principal. Heat capacities of different amine aqueous solutions at pressures up to 25 MPa for CO2 capture.
  • Chemical Engineering Transactions. Heat Capacities of Aqueous Polyamine (Ethylenediamine and Diethylenetriamine) Blends of Two Amine Absorbents.
  • ScienceDirect. Heat capacity of aqueous mixtures of diethanolamine with 2-amino-2-methyl-1-propanol.
  • National Institute of Standards and Technology. Piperazine - NIST WebBook.
  • ResearchGate. Enthalpy of formation of five-membered nitrogen-containing aromatic heterocycles.
  • ScienceDirect. Heat capacities of different amine aqueous solutions at pressures up to 25 MPa for CO2 capture.
  • ScienceDirect. Measurement of high-pressure properties for aqueous solutions of amines.
  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Elibrary. Cyclic aliphatic amines: A critical analysis of the experimental enthalpies of formation by comparison with theoretical calculations.
  • ResearchGate. Cyclic aliphatic amines: A critical analysis of the experimental enthalpies of formation by comparison with theoretical calculations.
  • ACS Publications. Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. The Journal of Physical Chemistry B.
  • ACS Publications. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega.
  • MSU chemistry. Heterocyclic Compounds.
  • National Institute of Standards and Technology. Diazepam - NIST WebBook.
  • NIH. Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. PMC.
  • ResearchGate. Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • NIH. Experimental and theoretical investigations into the stability of cyclic aminals. PMC.
  • National Institute of Standards and Technology. Welcome to the NIST WebBook.
  • Doc Brown's Chemistry. Experimental methods for determining enthalpy changes.
  • ResearchGate. Determination of vapor pressure and the enthalpy of vaporization by TGA.
  • National Institute of Standards and Technology. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. Pyrazine - NIST WebBook.
  • Santa Cruz Biotechnology. 1-Isopropyl-[21][22]diazepane | CAS 59039-61-1.
  • Semantic Scholar. Aliphatic Amines: A Critical Analysis of the Experimental Enthalpies of Formation by Comparison with Theoretical Calculations.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Matrix Scientific. This compound | CAS 59039-61-1.
  • ResearchGate. Enthalpy of Vaporization and Vapor Pressures: An Inexpensive Apparatus.
  • PubChem. 4-acetyl-Nthis compound-1-carboxamide.
  • JOCPR. Synthesis and characterization of some 1,4-diazepines derivatives.
  • ResearchGate. A new corresponding states method to predict the vapor pressure and enthalpy of vaporization of pure substances.
  • Benchchem. A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives.
  • ResearchGate. Use of Tabulated Thermochemical Data for Pure Compounds.
  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • NIST/TRC Web Thermo Tables. trans-1-isopropyl-4-methylcyclohexane -- Critically Evaluated Thermophysical Property Data.
  • MDPI. Estimation of the Vaporization Enthalpies and Vapor Pressures of α-Tocopherol and Δ9-Tetrahydrocannabinol via the Use of a Surrogate, Correlation Gas Chromatography, and Synthetic and Retrosynthetic Analysis.

Sources

Methodological & Application

Application Notes and Protocols: 1-Isopropyl-1,4-diazepane as a Versatile N,N'-Dialkyl Diamine Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Seven-Membered N-Heterocyclic Ligands in Catalysis

In the ever-evolving landscape of transition metal catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and enhancing catalytic efficiency. While significant attention has been devoted to five- and six-membered N-heterocyclic ligands, such as piperazines and pyrrolidines, the potential of their seven-membered counterparts, the 1,4-diazepanes, remains comparatively underexplored. The unique conformational flexibility and steric profile of the diazepane ring system offer intriguing possibilities for modulating the electronic and steric environment of a metal center, thereby influencing the outcome of catalytic transformations.

This technical guide focuses on the synthesis and proposed catalytic applications of 1-Isopropyl-1,4-diazepane , a readily accessible yet underutilized N,N'-dialkyl diamine ligand. Drawing upon established principles from analogous catalytic systems, we present detailed protocols for its use in two fundamentally important transformations: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and the Ruthenium-catalyzed transfer hydrogenation of ketones. This document is intended for researchers, scientists, and drug development professionals seeking to expand their catalytic toolkit with novel and effective ligand scaffolds.

PART 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from commercially available precursors. The initial step involves the synthesis of the parent 1,4-diazepane ring, followed by a selective mono-N-isopropylation.

Protocol 1: Synthesis of 1,4-Diazepane

A reliable method for the synthesis of the 1,4-diazepane core involves the cyclization of ethylenediamine with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane, followed by the removal of protecting groups if necessary. An alternative "green" approach involves the ruthenium-catalyzed coupling of a diamine and a diol through a hydrogen borrowing mechanism, which produces water as the only byproduct[1].

Protocol 2: Reductive Amination for the Synthesis of this compound

Reductive amination is a robust and widely used method for the N-alkylation of amines. In this protocol, 1,4-diazepane is reacted with acetone in the presence of a reducing agent to yield the desired mono-isopropylated product. Careful control of stoichiometry is crucial to minimize the formation of the di-isopropylated byproduct. The formation of mono-, di-, and even tri-substituted diazepanes can be a significant side reaction in reductive aminations of diazepane scaffolds[2].

Materials:

  • 1,4-Diazepane

  • Acetone (ACS grade)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetone (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the corresponding enamine/iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Let the reaction proceed at room temperature overnight, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol with a small percentage of triethylamine) to afford pure this compound.

PART 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science[3][4]. The choice of ligand is critical in facilitating the catalytic cycle, and bidentate nitrogen ligands have been shown to be effective in stabilizing the palladium catalyst and promoting high turnover numbers[5].

Scientific Rationale

The this compound ligand is proposed to act as an effective bidentate N,N'-donor ligand for palladium. The flexible seven-membered ring can form a stable chelate with the metal center. The isopropyl group provides moderate steric bulk, which can influence the rate of reductive elimination, the final step in the catalytic cycle that forms the desired C-C bond. The electron-donating nature of the alkylated amines enhances the electron density on the palladium center, which is known to facilitate the initial oxidative addition step[3].

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Catalyst Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up and Purification prep_reactants Pd(OAc)₂ + this compound stir_mix Stir in Toluene (Room Temperature, 30 min) prep_reactants->stir_mix catalyst Pd(this compound)₂ (in situ) stir_mix->catalyst add_reagents Add Aryl Halide, Arylboronic Acid, Base (K₂CO₃) catalyst->add_reagents Add to reaction mixture reflux Reflux (e.g., 100 °C) add_reagents->reflux monitoring Monitor by TLC/GC-MS reflux->monitoring quench Quench with Water monitoring->quench Upon completion extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Biaryl Product purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling using an in-situ generated palladium/1-Isopropyl-1,4-diazepane catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 eq) and this compound (0.012 eq) to a Schlenk flask.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • To this catalyst solution, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Add a small amount of degassed water (e.g., 10% v/v with respect to toluene).

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 4-methylbiphenyl.

Mechanistic Insights: The Role of this compound

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination[3].

G pd0 Pd(0)L pd2_oa Ar-Pd(II)(L)-X pd0->pd2_oa Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)(L)-Ar' pd2_oa->pd2_trans Transmetalation (Ar'B(OH)₂, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The bidentate coordination of this compound (L) stabilizes the Pd(0) and Pd(II) intermediates. The electron-rich nature of the ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the isopropyl group can influence the rate-determining transmetalation step and promote the final reductive elimination to release the biaryl product and regenerate the active Pd(0) catalyst.

Anticipated Performance Data

The following table provides hypothetical performance data for the Suzuki-Miyaura coupling based on results from similar N,N'-dialkyl diamine ligands.

EntryAryl HalideArylboronic AcidYield (%)
14-BromotoluenePhenylboronic acid>95
24-ChloroanisolePhenylboronic acid~85
31-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acid>90
42-Bromopyridine3-Thienylboronic acid~92

PART 3: Application in Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Ruthenium-catalyzed transfer hydrogenation is a powerful and practical method for the reduction of ketones to secondary alcohols, using an inexpensive and readily available hydrogen source such as isopropanol[6]. Diamine ligands, in concert with a phosphine ligand, are known to form highly active ruthenium catalysts for this transformation, often operating through a metal-ligand bifunctional mechanism[7].

Scientific Rationale

In the context of ruthenium-catalyzed transfer hydrogenation, this compound can act as a crucial component of the catalytic system. The two nitrogen atoms of the diazepane can coordinate to the ruthenium center. In the presence of a base, one of the N-H protons (in the active catalyst form) can be abstracted, generating a metal-amide species that participates in the hydrogen transfer mechanism. The isopropyl group on one nitrogen atom can sterically influence the approach of the ketone substrate to the active catalytic species.

Experimental Workflow: Transfer Hydrogenation

G cluster_prep Catalyst Formation cluster_reaction Transfer Hydrogenation cluster_workup Work-up and Purification prep_reactants [RuCl₂(p-cymene)]₂ + Ligand stir_mix Stir in Isopropanol prep_reactants->stir_mix catalyst Active Ru-Hydride Species (in situ) stir_mix->catalyst add_reagents Add Ketone Substrate, Base (KOtBu) catalyst->add_reagents Add to reaction mixture reflux Reflux (e.g., 82 °C) add_reagents->reflux monitoring Monitor by TLC/GC-MS reflux->monitoring quench Quench with Water monitoring->quench Upon completion extract Extract with Diethyl Ether quench->extract purify Column Chromatography extract->purify product Secondary Alcohol purify->product G ru_h L-Ru(H)-NHR₂ ts [Ketone···H-Ru(L)-NHR₂]‡ ru_h->ts Ketone ru_amide L-Ru-NR₂ ts->ru_amide H⁻/H⁺ transfer alcohol Secondary Alcohol ts->alcohol ru_amide->ru_h Isopropanol, Base

Sources

Application Notes and Protocols: The Utility of Chiral 1,4-Diazepanes in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a detailed guide for researchers, scientists, and professionals in drug development on the strategic application of chiral 1,4-diazepanes, with a conceptual focus on derivatives like 1-isopropyl-1,4-diazepane, in the field of asymmetric synthesis. This document provides in-depth technical insights, field-proven protocols, and a strong theoretical foundation to empower users in leveraging this versatile scaffold for the enantioselective construction of complex molecules.

Introduction: The Strategic Importance of Chiral 1,4-Diazepanes

Chirality is a fundamental consideration in modern drug design and development, as the enantiomers of a chiral therapeutic agent can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide now strongly advocate for the development of single-enantiomer drugs.[1] The 1,4-diazepane framework has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The inherent chirality and conformational flexibility of substituted 1,4-diazepanes, coupled with the presence of two nitrogen atoms capable of coordinating with metals or interacting with substrates, make them highly versatile as both chiral ligands and organocatalysts in a wide array of enantioselective transformations.[2]

While specific literature on the direct application of this compound in asymmetric catalysis is not extensively available, this guide will extrapolate from the well-established principles and successful applications of analogous chiral 1,4-diazepane derivatives.[1][2] The protocols and mechanistic discussions presented herein are based on established methodologies for this class of compounds and are intended to be illustrative of their potential.

Key Attributes of Chiral 1,4-Diazepanes in Asymmetric Catalysis:
  • C2-Symmetry: Many chiral 1,4-diazepane frameworks possess C2-symmetry, a critical design element that reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[2]

  • Bifunctionality: The two nitrogen atoms can act as both Brønsted bases and Lewis bases, enabling bifunctional catalysis where both the nucleophile and electrophile are activated simultaneously.

  • Conformational Flexibility: The seven-membered ring can adopt various conformations, allowing for fine-tuning of the steric and electronic environment of the catalytic pocket to suit different substrates.

  • Synthetic Accessibility: The development of diverse synthetic routes, including enzymatic intramolecular asymmetric reductive amination, has made a range of enantiopure 1,4-diazepane derivatives accessible for catalytic applications.[2][3]

Core Applications and Mechanistic Insights

Chiral 1,4-diazepanes have demonstrated significant efficacy in several key classes of asymmetric reactions. The following sections will detail the application of these scaffolds in asymmetric hydrogenation, Michael additions, and aldol reactions, providing both mechanistic rationale and detailed experimental protocols.

Asymmetric Hydrogenation of Prochiral Ketones

The reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of synthetic organic chemistry, providing valuable intermediates for the synthesis of pharmaceuticals and fine chemicals. Chiral 1,4-diazepanes, when complexed with transition metals such as Ruthenium or Rhodium, form highly effective catalysts for this transformation.[2]

Causality of Experimental Choices:

  • Metal Precursor: The choice of metal precursor (e.g., [RuCl2(p-cymene)]2) is critical as it provides the metallic center for catalysis. Ruthenium is often chosen for its high activity and tolerance to a wide range of functional groups.

  • Ligand: The chiral 1,4-diazepane ligand dictates the stereochemical outcome of the reaction. The steric and electronic properties of the substituents on the diazepane ring create a chiral environment around the metal center, forcing the substrate to bind in a specific orientation.

  • Base: A base, such as potassium tert-butoxide, is often required to generate the active catalyst and to facilitate the hydrogenation process.

  • Solvent and Pressure: The choice of solvent and hydrogen pressure can significantly impact the reaction rate and enantioselectivity. Protic solvents like isopropanol can also act as the hydrogen source in transfer hydrogenation reactions.

Visualizing the Workflow:

G cluster_0 Catalyst Preparation cluster_1 Hydrogenation Reaction cluster_2 Work-up and Analysis Metal_Precursor Metal Precursor (e.g., [RuCl2(p-cymene)]2) In_Situ_Formation In situ Catalyst Formation Metal_Precursor->In_Situ_Formation Ligand Chiral 1,4-Diazepane Ligand Ligand->In_Situ_Formation Reaction Reaction under Pressure In_Situ_Formation->Reaction Catalyst Substrate Prochiral Ketone Substrate->Reaction Product Chiral Secondary Alcohol Reaction->Product Workup Work-up Product->Workup Purification Purification Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis

Caption: Workflow for Asymmetric Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

  • Materials:

    • [RuCl2(p-cymene)]2

    • (S,S)-1,4-Dibenzyl-2,5-dimethyl-1,4-diazepane (as a representative chiral ligand)

    • Potassium tert-butoxide (KOtBu)

    • Acetophenone

    • Isopropanol (i-PrOH)

    • Hydrogen gas (H2)

    • Standard laboratory glassware and a high-pressure autoclave

  • Procedure:

    • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral 1,4-diazepane ligand (0.011 mmol). Add degassed i-PrOH (5 mL) and stir the mixture at room temperature for 30 minutes.

    • Reaction Setup: To this solution, add acetophenone (1 mmol) and a solution of KOtBu (0.1 mmol) in i-PrOH (1 mL).

    • Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Purge the autoclave with H2 gas three times, and then pressurize to the desired pressure (e.g., 10 atm). Stir the reaction at room temperature for the required time (monitor by TLC or GC).

    • Work-up: After the reaction is complete, carefully release the pressure. Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

    • Purification and Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford chiral 1-phenylethanol.[2] Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2]

Quantitative Data (Representative):

SubstrateLigandCatalyst Loading (mol%)H2 Pressure (atm)Time (h)Conversion (%)ee (%)
Acetophenone(S,S)-1,4-Dibenzyl-2,5-dimethyl-1,4-diazepane11012>9998
2-Acetylpyridine(S,S)-1,4-Dibenzyl-2,5-dimethyl-1,4-diazepane11016>9995

Note: The data presented is illustrative and based on typical results for this class of catalysts.

Asymmetric Michael Addition

Chiral 1,4-diazepanes can function as effective bifunctional organocatalysts in asymmetric Michael additions.[2] They can activate both the nucleophile (e.g., a ketone) through enamine formation and the electrophile (e.g., a nitroalkene) through hydrogen bonding.[2]

Visualizing the Catalytic Cycle:

G Catalyst Chiral 1,4-Diazepane Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Nitroalkene Nitroalkene Nitroalkene Hydrolysis Hydrolysis Michael_Adduct->Hydrolysis Hydrolysis->Catalyst Regenerated Catalyst Product Chiral Product Hydrolysis->Product

Caption: Catalytic cycle for a Michael addition.[2]

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

  • Materials:

    • (S,S)-1,4-Dibenzyl-2,5-dimethyl-1,4-diazepane

    • Cyclohexanone

    • β-Nitrostyrene

    • Toluene

    • Standard laboratory glassware

  • Procedure:

    • Reaction Setup: To a vial, add the chiral 1,4-diazepane (0.1 mmol), β-nitrostyrene (0.5 mmol), and toluene (1 mL). Stir the mixture at room temperature for 10 minutes.

    • Addition of Nucleophile: Add cyclohexanone (2 mmol) to the reaction mixture.

    • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

    • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography (eluent: ethyl acetate/hexane gradient).

    • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation, producing chiral β-hydroxy carbonyl compounds. Chiral 1,4-diazepanes can catalyze the direct asymmetric aldol reaction, often proceeding through a chiral enamine intermediate.[2]

Visualizing the Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Analysis Catalyst Chiral 1,4-Diazepane Setup Mix Catalyst, Aldehyde, and Ketone in Solvent Catalyst->Setup Aldehyde Aldehyde Aldehyde->Setup Ketone Ketone Ketone->Setup Reaction Stir at Defined Temperature Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis

Caption: Workflow for an asymmetric aldol reaction.[2]

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

  • Materials:

    • (R,R)-1,4-Dibenzyl-2,5-dimethyl-1,4-diazepane[2]

    • Cyclohexanone[2]

    • 4-Nitrobenzaldehyde[2]

    • Dimethyl sulfoxide (DMSO)[2]

    • Standard laboratory glassware[2]

  • Procedure:

    • Reaction Setup: In a reaction vial, dissolve the chiral 1,4-diazepane (0.05 mmol) and 4-nitrobenzaldehyde (0.5 mmol) in DMSO (1 mL).[2]

    • Addition of Ketone: Add cyclohexanone (1 mmol) to the mixture.[2]

    • Reaction: Stir the reaction at room temperature for the required duration (e.g., 24-48 hours), monitoring by TLC.

    • Work-up: Upon completion, add water (10 mL) to the reaction mixture and extract with dichloromethane (3 x 15 mL).[2]

    • Purification and Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2] Purify the residue by flash column chromatography (eluent: ethyl acetate/hexane gradient).[2] Determine the enantiomeric excess of the product by chiral HPLC analysis.[2]

Synthesis and Chiral Purity Analysis

The successful application of chiral 1,4-diazepanes in asymmetric synthesis is predicated on their availability in high enantiopurity. While a detailed synthetic guide for every derivative is beyond the scope of these notes, a general overview of synthetic strategies and a protocol for determining chiral purity are provided.

Synthetic Approaches:

  • From Chiral Precursors: A common strategy involves starting from commercially available chiral building blocks, such as amino acids, to construct the diazepane ring.[4][5]

  • Asymmetric Reductive Amination: This is a powerful method for preparing chiral amines and can be applied to the synthesis of chiral 1,4-diazepanes.[3]

  • Chiral Resolution: Racemic mixtures of 1,4-diazepane derivatives can be separated into their constituent enantiomers using techniques like chiral HPLC or by forming diastereomeric salts with a chiral resolving agent.[6]

Generalized Protocol: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a general framework for determining the chiral purity of a 1,4-diazepane derivative, such as 1-N-Boc-3-isopropyl-1,4-diazepane, and would require optimization for the specific compound.[1]

  • Objective: To separate and quantify the (R) and (S) enantiomers and determine the enantiomeric excess (e.e.).[1]

  • Instrumentation and Materials:

    • A standard HPLC system with a UV detector.[1]

    • Chiral stationary phase column (e.g., polysaccharide-based).

    • HPLC-grade solvents (e.g., hexane, isopropanol).

    • The 1,4-diazepane sample.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the 1,4-diazepane sample at a concentration of 1 mg/mL in a suitable solvent (e.g., isopropanol).[1] From the stock solution, prepare a working solution at 0.1 mg/mL by diluting with the mobile phase.[1]

    • HPLC Conditions (Example):

      • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v).

      • Flow Rate: 1.0 mL/min.[1]

      • Column Temperature: 25 °C.[1]

      • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance).[1]

      • Injection Volume: 10 µL.[1]

    • Analysis:

      • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]

      • Inject a blank (mobile phase) to ensure no interfering peaks.[1]

      • Inject the prepared sample solution and record the chromatogram.[1]

      • Integrate the peaks corresponding to the two enantiomers to determine their respective retention times and peak areas.[1]

  • Data Analysis and Calculation:

    • Identify the two enantiomer peaks in the chromatogram.[1]

    • Calculate the percentage area for each enantiomer: % Area = (Individual Peak Area / Total Peak Area of both enantiomers) * 100.[1]

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = |(% Area of Major Enantiomer) - (% Area of Minor Enantiomer)|.[1]

    • A baseline resolution (Rs ≥ 1.5) between the two peaks is generally desired for accurate quantification.[1]

Conclusion and Future Outlook

Chiral 1,4-diazepanes represent a versatile and promising class of ligands and organocatalysts for asymmetric synthesis.[2] Their successful application in key transformations such as hydrogenation, Michael additions, and aldol reactions underscores their potential for the efficient construction of enantioenriched molecules.[2] The continued development of novel synthetic routes to access a wider diversity of chiral 1,4-diazepane scaffolds will undoubtedly expand their utility in academic and industrial research, furthering their impact on the synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.

References

  • A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane - Benchchem.
  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.
  • Application Notes and Protocols for Chiral 1,4-Diazepanes in Asymmetric Catalysis - Benchchem.
  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands.
  • US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents.
  • 1,4‐Diazepane Ring‐Based Systems | Request PDF - ResearchGate.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI.
  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - idUS.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Synthesis and characterization of some 1,4-diazepin es derivatives - SciSpace.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH.

Sources

The Versatile 1-Isopropyl-1,4-diazepane Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, recognized for its conformational flexibility and ability to present substituents in a well-defined spatial orientation. This seven-membered heterocyclic motif is a cornerstone in the design of a diverse array of therapeutic agents, demonstrating a broad spectrum of biological activities including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] This guide focuses on the applications of a key derivative, 1-Isopropyl-1,4-diazepane, as a versatile building block in drug discovery, providing detailed synthetic protocols and insights into its role in the development of novel therapeutics.

Part 1: Synthesis of this compound: A Representative Protocol

While numerous methods exist for the synthesis of substituted 1,4-diazepanes, reductive amination stands out as a robust and widely applicable strategy.[3] The following protocol details a plausible and efficient synthesis of this compound from commercially available starting materials.

Protocol 1: Synthesis of this compound via Reductive Amination

This two-step procedure involves the initial formation of a mono-N-Boc protected 1,4-diazepane, followed by N-isopropylation and subsequent deprotection.

Step 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate

  • Materials: 1,4-Diazepane, Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 1,4-diazepane (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 1,4-diazepane-1-carboxylate.

Step 2: N-Isopropylation and Deprotection

  • Materials: tert-butyl 1,4-diazepane-1-carboxylate, Acetone, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) and acetone (1.2 eq) in dichloromethane (DCM).

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude product in DCM and add Trifluoroacetic acid (TFA) for deprotection of the Boc group.

    • Stir for 2-4 hours at room temperature.

    • Neutralize with a suitable base and extract the product to yield this compound.

Causality Behind Experimental Choices:

  • Boc Protection: The use of a Boc protecting group on one of the nitrogen atoms is crucial to prevent di-alkylation in the subsequent step, ensuring the selective introduction of the isopropyl group.

  • Reductive Amination: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for the reductive amination of the intermediate iminium ion formed from the reaction of the secondary amine with acetone.[3]

Synthesis_Workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: N-Isopropylation & Deprotection 1,4-Diazepane 1,4-Diazepane DCM_RT DCM, rt 1,4-Diazepane->DCM_RT Boc2O (Boc)₂O Boc2O->DCM_RT Mono-Boc-diazepane tert-butyl 1,4-diazepane-1-carboxylate DCM_RT->Mono-Boc-diazepane STAB STAB, DCM Mono-Boc-diazepane->STAB Acetone Acetone Acetone->STAB N-Isopropyl-Boc-diazepane tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate STAB->N-Isopropyl-Boc-diazepane TFA TFA, DCM N-Isopropyl-Boc-diazepane->TFA This compound This compound TFA->this compound

Caption: Synthetic workflow for this compound.

Part 2: Applications in Medicinal Chemistry

The 1,4-diazepane scaffold is a key component in several classes of therapeutic agents. The introduction of an N-isopropyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Application 1: Orexin Receptor Antagonists for Insomnia

The orexin system plays a critical role in regulating wakefulness and arousal.[4] Antagonists of orexin receptors are a novel therapeutic approach for the treatment of insomnia. The 1,4-diazepane scaffold has been successfully employed in the design of potent orexin receptor antagonists.[4][5] A prominent example is Suvorexant (Belsomra®), a dual orexin receptor antagonist approved for the treatment of insomnia, which features a chiral 7-methyl-1,4-diazepane core.[6][7]

The synthesis of Suvorexant highlights the utility of substituted 1,4-diazepanes as key intermediates in the construction of complex drug molecules.[6][8] The conformational flexibility of the diazepane ring allows for the optimal positioning of substituents to interact with the orexin receptors.

Orexin_Signaling_Pathway cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin Orexin A/B Orexin_Neuron->Orexin releases Orexin_Receptor Orexin Receptor (OX1R/OX2R) Orexin->Orexin_Receptor binds G_Protein Gq/11 Orexin_Receptor->G_Protein activates PLC PLC G_Protein->PLC activates Ca_Influx ↑ Intracellular Ca²⁺ PLC->Ca_Influx Arousal Wakefulness & Arousal Ca_Influx->Arousal Diazepane_Antagonist 1,4-Diazepane-based Antagonist Diazepane_Antagonist->Orexin_Receptor blocks

Caption: Orexin signaling and antagonism by 1,4-diazepane derivatives.

Application 2: Kallikrein 7 (KLK7) Inhibitors

Human kallikrein 7 (KLK7) is a serine protease implicated in skin diseases and cancer. The development of KLK7 inhibitors is a promising therapeutic strategy. A novel class of 1,3,6-trisubstituted 1,4-diazepane-7-ones has been identified as potent human KLK7 inhibitors.[9][10][11] Structure-activity relationship (SAR) studies of these compounds have provided valuable insights for the design of more potent and selective inhibitors.[9][11] The 1,4-diazepane scaffold serves as a central core to which various substituents can be attached to optimize interactions with the active site of the enzyme.

Application 3: Sigma Receptor Ligands

Sigma receptors are involved in a variety of neurological and psychiatric disorders. The 1,4-diazepane scaffold has been explored for the development of novel sigma receptor ligands.[12][13][14][15] Derivatives of 1-N-Boc-1,4-diazepane have been synthesized and evaluated for their binding affinity to σ1 and σ2 receptors, demonstrating the potential of this scaffold in the design of CNS-active agents.[12]

Part 3: Quantitative Data and Biological Activity

The following table summarizes representative biological data for various 1,4-diazepane derivatives, highlighting the potency that can be achieved with this scaffold.

Compound ClassTargetRepresentative CompoundBiological Activity (IC₅₀/Kᵢ)Reference
Orexin Receptor AntagonistsOX₁R / OX₂RSuvorexant (MK-4305)OX₁R Kᵢ = 0.55 nM, OX₂R Kᵢ = 0.35 nM[7]
KLK7 InhibitorsHuman KLK7Compound 25IC₅₀ = 2.9 nM[9]
Sigma Receptor Ligandsσ₁ ReceptorDerivative 2cKᵢ = 8.5 ± 0.5 nM[16]
Sigma Receptor Ligandsσ₂ ReceptorDerivative 2cKᵢ = 35.0 ± 1.5 nM[16]

Part 4: Conclusion and Future Perspectives

The this compound moiety and the broader 1,4-diazepane scaffold continue to be of significant interest in medicinal chemistry. The synthetic accessibility and the conformational properties of this ring system make it an attractive starting point for the development of new drugs targeting a wide range of diseases. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to chiral 1,4-diazepanes, as well as the exploration of this scaffold in novel therapeutic areas. The proven success of drugs like Suvorexant underscores the immense potential of the 1,4-diazepane core in modern drug discovery.

References

  • Cox, C. D., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]
  • Li, P., et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 26(8), 973-975. [Link]
  • Murafuji, H., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5272-5276. [Link]
  • Murafuji, H., et al. (2018). Structure-based drug design to overcome species differences in kallikrein 7 inhibition of 1,3,6-trisubstituted 1,4-diazepan-7-ones. Bioorganic & Medicinal Chemistry, 26(12), 3351-3363. [Link]
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(4), 534-553. [Link]
  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(4), 518-524. [Link]
  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]
  • Roecker, A. J., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-1074. [Link]
  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. [Link]
  • Murafuji, H., et al. (2018). Structure-based drug design to overcome species differences in kallikrein 7 inhibition of 1,3,6-trisubstituted 1,4-diazepan-7-ones. PubMed. [Link]
  • Cox, C. D., et al. (2013). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.
  • Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332. [Link]
  • Murafuji, H., et al. (2018). Structure-based drug design to overcome species differences in kallikrein 7 inhibition of 1,3,6-trisubstituted 1,4-diazepan-7-ones. Bohrium. [Link]
  • Taylor, E. C., & Macor, J. E. (1989). Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry. Heterocycles, 29(11), 2117-2120. [Link]
  • Bell, S. C., & Wei, P. H. (1976). U.S. Patent No. 3,991,048. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.).
  • Harris, J. M., et al. (2016). Selective Substrates and Inhibitors for Kallikrein-Related Peptidase 7 (KLK7) Shed Light on KLK Proteolytic Activity in the Stratum Corneum.
  • Fryer, R. I., et al. (1976). U.S. Patent No. 3,991,048. Washington, DC: U.S.
  • Fryer, R. I., et al. (1981). U.S. Patent No. 4,280,957. Washington, DC: U.S.
  • Seth, P. L. (1987). U.S. Patent No. 4,704,282. Washington, DC: U.S.

Sources

Application Note: A Robust Protocol for the Selective N-Isopropylation of 1,4-Diazepane via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The 1,4-diazepane scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, recognized for its role in agents targeting central nervous system disorders, among other therapeutic areas.[1] The functionalization of the diazepane nitrogens, particularly through N-alkylation, is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties such as lipophilicity, basicity, and metabolic stability. These modifications directly influence the compound's pharmacokinetic and pharmacodynamic profile.

This application note provides a detailed, field-proven protocol for the selective mono-N-isopropylation of 1,4-diazepane. We focus on the reductive amination pathway, a modern and highly efficient method that offers superior control and selectivity compared to classical direct alkylation with alkyl halides.[2][3] Direct alkylation often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization, which complicates purification and reduces yield.[4] In contrast, reductive amination proceeds under mild conditions, utilizes readily available reagents (acetone and a selective hydride donor), and reliably favors the desired mono-alkylated product.[5][6]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from reaction mechanism to final product characterization, complete with expert insights into the causality behind key procedural steps.

Reaction Principle and Mechanism

The protocol employs a one-pot reductive amination reaction. The mechanism involves two key stages:

  • Iminium Ion Formation: The nucleophilic secondary amine of 1,4-diazepane attacks the carbonyl carbon of acetone. This is followed by the transfer of a proton and subsequent dehydration to form a transient, electrophilic iminium ion intermediate. While this process can occur spontaneously, it is often accelerated by a mild acid catalyst.

  • Hydride Reduction: A selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion. This step is irreversible and forms the stable C-N bond, yielding the N-isopropyl product.[5]

The choice of sodium triacetoxyborohydride is critical. It is a mild and chemoselective reducing agent, capable of reducing iminium ions much faster than it reduces the starting ketone (acetone).[5] This selectivity prevents the wasteful consumption of the hydride source in reducing the carbonyl compound and ensures a clean reaction profile. It is also safer and less toxic than alternatives like sodium cyanoborohydride.

Health and Safety Precautions

All manipulations must be performed inside a certified chemical fume hood.[7] Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves, is mandatory.[7][8]

  • 1,4-Diazepane: Corrosive. Causes skin and eye burns. Handle with care.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.[9][10] Keep away from ignition sources.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye damage. Keep in a dry environment.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated area.[10]

  • Workup Reagents (NaOH, HCl): Corrosive. Handle with appropriate care.

Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[8][9][10]

Materials and Equipment

Reagents and Chemicals
ChemicalCAS NumberMolecular Weight ( g/mol )PuritySupplier
1,4-Diazepane1121-92-2100.16≥98%Sigma-Aldrich
Acetone67-64-158.08ACS GradeFisher Scientific
Sodium Triacetoxyborohydride56553-60-7211.94≥97%Oakwood Chemical
Dichloromethane (DCM), Anhydrous75-09-284.93≥99.8%Acros Organics
Saturated Sodium Bicarbonate (aq.)N/AN/AN/ALab-prepared
Brine (Saturated NaCl aq.)N/AN/AN/ALab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularVWR
Silica Gel for Column Chromatography63231-67-460.08230-400 meshSorbent Technologies
Laboratory Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash chromatography setup

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Nitrogen or Argon gas line for inert atmosphere

Detailed Experimental Protocol

Step 1: Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.00 g, 9.98 mmol, 1.0 equiv.).

  • Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 40 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Add acetone (0.88 mL, 11.98 mmol, 1.2 equiv.) to the solution via syringe. Allow the mixture to stir for 20 minutes at room temperature. This pre-mixing phase facilitates the initial formation of the hemiaminal intermediate.

Step 2: Reductive Amination
  • To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.75 g, 12.98 mmol, 1.3 equiv.) portion-wise over 15 minutes.

    • Expert Insight: Adding the hydride source in portions helps to control any potential exotherm and ensures a smooth reaction initiation.

  • Allow the reaction mixture to stir at room temperature for 12-18 hours.

Step 3: Reaction Monitoring
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Eluent System: 90:9:1 DCM / Methanol / Ammonium Hydroxide.

  • Visualization: Stain with potassium permanganate (KMnO₄) solution.

  • The reaction is complete when the starting material spot (lower Rf) is fully consumed and a new, less polar product spot (higher Rf) is dominant.

Step 4: Workup and Extraction
  • Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 40 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification
  • Purify the resulting crude oil via flash column chromatography on silica gel.

  • Eluent Gradient: Start with 100% DCM and gradually increase the polarity by adding a pre-mixed solution of 90:10 DCM/Methanol, up to a final polarity of 95:5 (DCM:[90:10 DCM/MeOH]). The desired product typically elutes at ~3-4% of the methanol-containing mixture.

    • Expert Insight: A small amount of triethylamine or ammonium hydroxide (~0.5%) can be added to the eluent to prevent the product from tailing on the acidic silica gel.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield N-isopropyl-1,4-diazepane as a clear or pale yellow oil.

Characterization and Data

The identity and purity of the synthesized N-isopropyl-1,4-diazepane should be confirmed using spectroscopic methods.[11][12]

Technique Expected Results for N-isopropyl-1,4-diazepane (C₈H₁₈N₂)
¹H NMR (400 MHz, CDCl₃)δ ~3.00-2.60 (m, 9H, ring CH₂ and CH), ~2.55 (br s, 1H, NH), ~1.05 (d, J = 6.4 Hz, 6H, CH(CH ₃)₂)
¹³C NMR (100 MHz, CDCl₃)δ ~55.0 (CH), ~54.5 (CH₂), ~50.0 (CH₂), ~48.0 (CH₂), ~47.5 (CH₂), ~18.5 (CH₃)
Mass Spec. (ESI+)m/z calculated for [M+H]⁺: 143.1548; Found: 143.1550
Appearance Colorless to pale yellow oil

Workflow and Troubleshooting

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents Weigh Reagents: 1,4-Diazepane NaBH(OAc)₃ Measure Solvents: DCM, Acetone setup Dissolve Diazepane & Acetone in DCM under N₂ reagents->setup addition Portion-wise Addition of NaBH(OAc)₃ setup->addition stir Stir at RT for 12-18h addition->stir monitor Monitor by TLC stir->monitor Periodically quench Quench with sat. NaHCO₃ monitor->quench Upon Completion extract Extract with DCM Wash with Brine quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Final Product: N-isopropyl-1,4-diazepane purify->product characterize Characterize: NMR, MS product->characterize

Caption: Workflow for N-isopropylation of 1,4-diazepane.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Reaction is stalled / incomplete 1. Inactive reducing agent (degraded by moisture).2. Insufficient reaction time.3. Low quality of starting amine.1. Use a fresh bottle of NaBH(OAc)₃. Ensure anhydrous conditions.2. Allow the reaction to run for a longer period (up to 24h).3. Check the purity of 1,4-diazepane.
Formation of di-isopropyl product 1. Incorrect stoichiometry (excess acetone and/or reducing agent).2. Prolonged reaction time at elevated temperature.1. Re-run the reaction using the exact stoichiometry described (1.2 equiv. acetone).2. Ensure the reaction is run at ambient temperature.
Difficult purification / streaking on TLC 1. Product is basic and interacts strongly with acidic silica gel.2. Crude material is wet (contains water or quenching solution).1. Add 0.5-1% triethylamine or ammonium hydroxide to the column eluent.2. Ensure the organic layer is thoroughly dried with Na₂SO₄ before concentration.

References

  • BenchChem. (n.d.). Navigating the Safe Handling of 1-N-Boc-3-Isopropyl-1,4-diazepane: A Procedural Guide. Retrieved from BenchChem website. Link: https://www.benchchem.com/product/bchm20140/technical-guide/safe-handling
  • BenchChem. (n.d.). A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane. Retrieved from BenchChem website. Link: https://www.benchchem.com/product/bchm20140/technical-guide/chiral-purity-analysis
  • Kretzschmar, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. Link: https://royalsocietypublishing.org/doi/10.1098/rsos.240293
  • MDPI. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Link: https://www.mdpi.com/1420-3049/28/13/5155
  • Sorribes, I., Junge, K., & Beller, M. (2015). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Journal of the American Chemical Society. Link: https://pubs.acs.org/doi/10.1021/jacs.5b04598
  • ResearchGate. (2018). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. Link: https://www.researchgate.
  • AK Scientific, Inc. (n.d.). 1-Isobutyl-1,4-diazepane dihydrochloride Safety Data Sheet. Retrieved from AK Scientific website. Link: https://www.aksci.com/sds/9376DG.pdf
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives. Retrieved from BenchChem website. Link: https://www.benchchem.com/product/bchm20140/technical-guide/analytical-methods-comparison
  • 3M. (n.d.). Safety Data Sheet. Retrieved from 3M website. Link: https://multimedia.3m.
  • 3M. (n.d.). Safety Data Sheet. Retrieved from 3M website. Link: https://multimedia.3m.
  • Let's talk chemistry. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Link: https://www.youtube.
  • Kretzschmar, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Link: https://pubmed.ncbi.nlm.nih.gov/39076358/
  • OUCI. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. Retrieved from OUCI website. Link: https://www.organic-chemistry.org/abstracts/lit3/151.shtm
  • Bentham Science. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 13(5). Link: https://www.ingentaconnect.com/content/ben/cos/2016/00000013/00000005/art00002
  • Kretzschmar, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11285842/
  • Royal Society of Chemistry. (2013). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications. Link: https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc41784c
  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich website. Link: https://www.sigmaaldrich.com/US/en/sds/sigma/d0899
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Link: https://www.reddit.
  • BenchChem. (n.d.). Spectroscopic Data for (R)-1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Retrieved from BenchChem website. Link: https://www.benchchem.

Sources

Application Note: A Detailed Protocol for the Synthesis of 1-Isopropyl-1,4-diazepane via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 1-Isopropyl-1,4-diazepane, a valuable substituted diamine for applications in medicinal chemistry and materials science. The described method utilizes a direct reductive amination of the parent 1,4-diazepane heterocycle with acetone, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization guidelines to ensure reproducible and high-yielding synthesis.

Introduction

The 1,4-diazepane scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antipsychotic, anxiolytic, and anticancer effects.[1][2][3] The functionalization of the nitrogen atoms within the diazepane ring is a critical step in the development of novel therapeutic agents, as it allows for the fine-tuning of their physicochemical and biological properties.[4] N-alkylation, in particular, is a fundamental transformation for introducing diverse substituents.[5]

This application note details a robust and efficient procedure for the synthesis of this compound. The chosen synthetic strategy is reductive amination, a cornerstone of amine synthesis in organic chemistry.[6][7] This method proceeds through the reaction of 1,4-diazepane with acetone to form an intermediate iminium ion, which is subsequently reduced in situ to the desired N-isopropylated product.[5][8] Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and high selectivity for iminium ions over carbonyls, which minimizes side reactions.[8]

Reaction Mechanism and Rationale

The synthesis of this compound via reductive amination of 1,4-diazepane and acetone follows a well-established two-step sequence within a single pot.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of one of the secondary amine nitrogens of 1,4-diazepane on the carbonyl carbon of acetone. This is followed by the elimination of a water molecule to form a transient iminium ion intermediate. The use of a non-protic solvent like 1,2-dichloroethane (DCE) facilitates this step. A catalytic amount of acetic acid can be added to accelerate the formation of the iminium ion.[8]

  • Reduction: The iminium ion is then reduced by sodium triacetoxyborohydride (STAB). STAB is a mild reducing agent that selectively reduces the iminium ion to the corresponding tertiary amine without reducing the acetone starting material.[8]

The overall reaction is depicted in the following scheme:

G 1,4-Diazepane Iminium_Ion Iminium Ion Intermediate 1,4-Diazepane->Iminium_Ion + Acetone - H₂O Acetone Product Iminium_Ion->Product + NaBH(OAc)₃ STAB NaBH(OAc)₃

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,4-Diazepane≥98%Commercially Available
AcetoneACS GradeCommercially Available
Sodium triacetoxyborohydride (STAB)≥95%Commercially AvailableMoisture sensitive, handle under inert atmosphere.
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Acetic AcidGlacialCommercially AvailableOptional catalyst.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor work-up.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor work-up.
Anhydrous Sodium SulfateCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
Triethylamine≥99%Commercially AvailableFor chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Synthetic Procedure

The following workflow outlines the key steps in the synthesis:

G A 1. Dissolve 1,4-Diazepane in anhydrous DCE. B 2. Add Acetone and catalytic Acetic Acid. A->B C 3. Stir for 1-2 hours at room temperature. B->C D 4. Add Sodium Triacetoxyborohydride (STAB) portion-wise. C->D E 5. Stir overnight at room temperature. D->E F 6. Quench with saturated aqueous NaHCO₃. E->F G 7. Extract with Dichloromethane. F->G H 8. Dry, filter, and concentrate the organic phase. G->H I 9. Purify by column chromatography. H->I

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Instructions:

  • To a solution of 1,4-diazepane (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add acetone (1.2 eq).[8]

  • Optionally, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the iminium ion.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.[8]

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.[8]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (3x).[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.[9]

  • ¹H and ¹³C NMR Spectroscopy: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[9] Acquire spectra on a 400 MHz or higher field NMR spectrometer.[9] The resulting spectra should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the product. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should be observed.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.[10][11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Acetone is highly flammable; keep away from ignition sources.[11][12]

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gases upon contact with water. Handle in a dry environment.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.[10][11][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat to 40-50 °C.
Deactivated STAB.Use freshly opened or properly stored STAB.
Formation of di-isopropyl derivativeExcess acetone or prolonged reaction time.Use the stoichiometric amount of acetone and monitor the reaction closely.
Low yield after purificationProduct loss during work-up or chromatography.Ensure complete extraction and careful handling during chromatography. The addition of triethylamine to the eluent can prevent the product from sticking to the silica gel.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The use of reductive amination with sodium triacetoxyborohydride offers a mild and selective approach, leading to high yields of the desired product. This guide, with its detailed procedural steps, mechanistic insights, and troubleshooting advice, should enable researchers to successfully synthesize this valuable compound for their research and development needs.

References

  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • BenchChem. (2025).
  • PubMed. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • BenchChem. (2025). A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane.
  • BenchChem. (2025).
  • AK Scientific, Inc.
  • NIH. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
  • AK Scientific, Inc.
  • BenchChem. (2025). A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane.
  • AK Scientific, Inc. Safety Data Sheet: Biphenyl-4-ylcarbonyl)-1,4-diazepane.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted 1,4-Diazepanes.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted 1,4-Diazepanes.
  • Google Patents. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • RSC Publishing. (Year not specified).
  • ChemicalBook. (2025).
  • Google Patents. (Year not specified).
  • SciSpace. (Year not specified).
  • Organic Syntheses Procedure. (Year not specified).
  • MDPI. (Year not specified). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Royal Society Publishing. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
  • Carl ROTH. (Year not specified).
  • Organic Chemistry Portal. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing.
  • New Jersey Department of Health. (Year not specified). Acetone - Hazardous Substance Fact Sheet.
  • ESA-IPB. (Year not specified).
  • BenchChem. (2025). Spectroscopic Data for (R)-1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • PubMed. (2023).
  • BenchChem. (2025).

Sources

Application Notes and Protocols: 1-Isopropyl-1,4-diazepane as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif integral to a wide array of biologically active compounds.[1][2] Its unique conformational flexibility and the strategic placement of two nitrogen atoms make it a cornerstone in medicinal chemistry, with derivatives exhibiting activities ranging from antipsychotic and anxiolytic to anticancer agents.[3][4][5] This technical guide focuses on 1-Isopropyl-1,4-diazepane , a commercially available and synthetically versatile building block. The presence of a sterically directing isopropyl group on one nitrogen atom allows for regioselective functionalization of the remaining secondary amine, making it an ideal starting point for the synthesis of complex molecules and compound libraries. This document provides an in-depth overview of its properties, key synthetic applications, and detailed, field-proven protocols for its use in N-arylation, acylation, and reductive amination reactions, aimed at researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (Figure 1) is a cyclic diamine featuring a seven-membered diazepane ring. One nitrogen atom is substituted with an isopropyl group, while the other remains a secondary amine. This structural arrangement is pivotal to its utility in synthesis.

  • Strategic Asymmetry : The isopropyl group effectively "blocks" one nitrogen, directing synthetic transformations to the less hindered N-4 position. This inherent asymmetry obviates the need for complex protecting group strategies that are often required when working with the parent 1,4-diazepane.

  • Physicochemical Modulation : The isopropyl group imparts increased lipophilicity compared to the parent scaffold, a property that can be crucial for modulating the pharmacokinetic profiles (e.g., solubility, cell permeability) of derivative compounds.

  • Conformational Influence : Substituents on the diazepane ring are critical in defining its three-dimensional shape, which governs interactions with biological targets.[1] The isopropyl group influences the conformational landscape, favoring specific chair or boat-twist-boat forms that can be exploited in rational drug design.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key properties of this compound.

PropertyValue
CAS Number 59039-61-1
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 190-195 °C
Solubility Soluble in most organic solvents (e.g., DCM, MeOH, Toluene)

Core Synthetic Applications and Protocols

The utility of this compound stems from the reactivity of its secondary amine at the N-4 position. This site serves as a versatile handle for introducing a wide range of functional groups and building molecular complexity.

Reactivity_Overview Key Synthetic Transformations of this compound cluster_reactions Reaction Classes cluster_products Resulting Scaffolds start This compound arylation N-Arylation (Buchwald-Hartwig) start->arylation Ar-X, Pd cat. Base acylation Amide / Sulfonamide Formation start->acylation RCOCl or RSO₂Cl, Base alkylation N-Alkylation (Sₙ2) start->alkylation R-X, Base reductive_amination Reductive Amination start->reductive_amination RCHO, [H] product_aryl N-Aryl-diazepane arylation->product_aryl product_acyl N-Acyl-diazepane acylation->product_acyl product_alkyl N-Alkyl-diazepane alkylation->product_alkyl product_reductive N-Substituted Alkyl-diazepane reductive_amination->product_reductive

Caption: Overview of key reactions utilizing the N-4 position.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[6] For a secondary amine like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle, especially with sterically demanding aryl halides.

Principle: A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the cross-coupling of the secondary amine with an aryl halide (Br, Cl, I) or triflate.

Buchwald_Workflow Workflow for Buchwald-Hartwig N-Arylation prep 1. Preparation - Dry glassware - Inert atmosphere (Ar/N₂) reagents 2. Reagent Addition - Pd₂(dba)₃ (2 mol%) - XPhos (4 mol%) - NaOtBu (1.5 equiv) - Aryl Halide (1.0 equiv) - Anhydrous Toluene prep->reagents amine 3. Substrate Addition - this compound (1.2 equiv) reagents->amine reaction 4. Reaction - Heat to 100-110 °C - Stir for 12-24h - Monitor by TLC/LC-MS amine->reaction workup 5. Work-up - Cool to RT - Filter through Celite - Aqueous wash (H₂O, brine) reaction->workup purify 6. Purification - Dry (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify

Caption: Standard experimental workflow for N-arylation.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), sodium tert-butoxide (1.5 equiv), and the aryl halide (1.0 equiv).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (to make a ~0.2 M solution based on the aryl halide) via syringe. Follow with the addition of this compound (1.2 equiv).

    • Causality Note: The use of a strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine and facilitating the catalytic cycle without competing side reactions. Anhydrous solvent is critical as water can deactivate the catalyst.

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.[6][7]

Protocol: Amide and Sulfonamide Synthesis

Formation of an amide or sulfonamide bond at the N-4 position is a straightforward and robust transformation, ideal for library synthesis and lead optimization. This reaction typically proceeds rapidly under mild conditions.

Principle: The nucleophilic secondary amine attacks the electrophilic carbonyl or sulfonyl chloride, with a non-nucleophilic base scavenging the HCl byproduct.

Materials and Reagents:

ReagentPurposeTypical Equivalents
This compoundNucleophile1.0
Acyl or Sulfonyl ChlorideElectrophile1.1
Triethylamine (TEA) or DIPEAHCl Scavenger1.5 - 2.0
Dichloromethane (DCM)Anhydrous Solvent-

Detailed Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 equiv) and a suitable base (e.g., triethylamine, 1.5 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Expertise Note: This initial cooling is crucial to control the exothermicity of the reaction upon addition of the highly reactive acyl/sulfonyl chloride, preventing potential side reactions and degradation.

  • Electrophile Addition: Add the acyl chloride or sulfonyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for completion by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can often be used without further purification or can be purified by column chromatography if necessary.

Protocol: Reductive Amination

Reductive amination allows for the introduction of a wide variety of alkyl groups at the N-4 position by reacting with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.

Principle: A two-step, one-pot reaction involving the formation of an iminium ion followed by its reduction with a mild hydride source.

Detailed Step-by-Step Methodology:

  • Iminium Formation: In a flask, dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH). Add acetic acid (1-2 drops) to catalyze iminium ion formation. Stir at room temperature for 30-60 minutes.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the solution.

    • Causality Note: NaBH(OAc)₃ is the reagent of choice for reductive aminations. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion. It is also tolerant of the slightly acidic conditions used to promote iminium formation. Over-alkylation can sometimes be an issue in these reactions.[8]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.

  • Work-up: Carefully quench the reaction with a saturated NaHCO₃ solution. Extract the product with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the N-alkylated product.[9]

Case Study: A Synthetic Route to a Novel HDM2 Antagonist Analog

The 1,4-diazepine core has been identified as a promising scaffold for developing antagonists of the HDM2-p53 interaction, a key target in oncology.[10] The following presents a hypothetical, yet plausible, synthetic route to a novel analog, demonstrating the utility of this compound as a starting material.

Synthesis_Pathway Hypothetical Synthesis of an HDM2 Antagonist Analog start This compound intermediate1 Intermediate A (Amide) start->intermediate1 Step 1: Acylation (Protocol 2.2) DCM, TEA reagent1 2-Bromo-6-chlorobenzoyl chloride reagent1->intermediate1 reagent2 4-Methoxy-phenylboronic acid product Final Product (HDM2 Analog) reagent2->product intermediate1->product Step 2: Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, 90 °C

Caption: A two-step synthetic pathway starting from this compound.

Synthetic Rationale:

  • Step 1: Amide Formation: The synthesis begins with the acylation of this compound with 2-bromo-6-chlorobenzoyl chloride, following the robust protocol described in Section 2.2. This step installs the core aromatic piece containing orthogonal handles (Br and Cl) for further diversification.

  • Step 2: Suzuki Cross-Coupling: The resulting amide intermediate undergoes a selective Suzuki cross-coupling reaction. The aryl bromide is more reactive than the aryl chloride under standard Suzuki conditions, allowing for the regioselective installation of the 4-methoxyphenyl group. This transformation introduces a key pharmacophore known to interact with a hydrophobic pocket of the HDM2 protein.

This efficient, two-step sequence highlights how this compound can serve as a foundational building block to rapidly access complex, drug-like molecules.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its inherent asymmetry, provided by the N-isopropyl group, allows for predictable and regioselective functionalization, streamlining synthetic routes to complex target molecules. The protocols detailed in this guide for N-arylation, acylation, and reductive amination are robust, scalable, and applicable to a wide range of substrates, empowering researchers to efficiently generate novel compound libraries and optimize lead candidates. The strategic use of this building block can significantly accelerate the discovery of new therapeutics based on the privileged 1,4-diazepane scaffold.

References

  • ResearchGate. (n.d.). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. Request PDF. [Link]
  • Wolfe, J. P., & Rennels, R. A. (n.d.).
  • MDPI. (n.d.).
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2020).
  • MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][8]diazepines, and Their Cytotoxic Activity. MDPI. [Link]
  • Radboud Repository. (n.d.).
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • MDPI. (2022). New Building Blocks for Self-Healing Polymers. [Link]
  • Royal Society of Chemistry. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. NIH. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2009). Solvent-Free One Pot Synthesis of Benzo-(b)
  • American Chemical Society. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. [Link]
  • ResearchGate. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Request PDF. [Link]
  • PubMed. (2005). Structure-based design, synthesis, and biological evaluation of novel 1,4-diazepines as HDM2 antagonists. [Link]

Sources

Catalytic Performance of 1-Isopropyl-1,4-diazepane Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of N-Alkylated 1,4-Diazepanes in Catalysis

The 1,4-diazepane scaffold, a seven-membered diamine ring system, has emerged as a privileged structure in medicinal chemistry and a versatile ligand framework in transition metal catalysis. The conformational flexibility of the seven-membered ring, coupled with the ability to tune the steric and electronic properties through substitution on the nitrogen atoms, allows for the rational design of ligands for a variety of catalytic transformations. The introduction of an isopropyl group at one of the nitrogen atoms (1-isopropyl-1,4-diazepane) imparts specific steric bulk and chirality (if a chiral precursor is used), which can be exploited to influence the selectivity and activity of metal complexes in catalytic reactions.

This guide provides detailed application notes and experimental protocols for the synthesis of this compound and its application as a ligand in two key catalytic transformations: asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions. The protocols are based on established methodologies for analogous N-alkylated 1,4-diazepane systems and are designed to be readily adaptable for research and development purposes.

Part 1: Synthesis of this compound Ligand

The synthesis of this compound can be efficiently achieved through reductive amination of 1,4-diazepane with acetone. This method is widely used for the N-alkylation of amines due to its operational simplicity and the ready availability of the starting materials.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from commercially available 1,4-diazepane and acetone.

Materials:

  • 1,4-Diazepane

  • Acetone

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-diazepane (1.0 eq.) in dichloromethane (DCM).

  • Imine Formation: Add acetone (1.1 eq.) to the solution, followed by a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Causality behind Experimental Choices:

  • Reductive Amination: This method is chosen for its mild reaction conditions and high selectivity for the mono-alkylation product when stoichiometry is controlled.

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for iminium ions, and it is less toxic than sodium cyanoborohydride.

  • Acetic Acid: The acid catalyzes the formation of the iminium ion, which is the species that undergoes reduction.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Application in Asymmetric Hydrogenation

Metal complexes of chiral N-alkylated 1,4-diazepanes have shown promise as catalysts in asymmetric hydrogenation reactions, particularly for the reduction of prochiral ketones to chiral alcohols. The C2-symmetry that can be present in some chiral 1,4-diazepane frameworks is a key design element that often leads to high enantioselectivity.

Protocol 2: In-situ Preparation of a Ruthenium-1-Isopropyl-1,4-diazepane Complex and its use in Asymmetric Hydrogenation of Acetophenone

This protocol details the in-situ preparation of a ruthenium catalyst and its application in the asymmetric hydrogenation of acetophenone as a model substrate. For high enantioselectivity, a chiral version of the ligand would be required.

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound (chiral, if enantioselectivity is desired)

  • Acetophenone

  • Anhydrous isopropanol

  • Potassium tert-butoxide (KOtBu)

  • High-purity hydrogen gas

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

The Strategic Application of 1-Isopropyl-1,4-Diazepane in the Design of Novel CNS Active Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 1-isopropyl-1,4-diazepane scaffold, a promising yet under-explored motif in the development of central nervous system (CNS) therapeutics. For researchers, medicinal chemists, and drug development professionals, this document offers a comprehensive overview of the synthesis, characterization, and potential applications of this unique chemical entity. While direct literature on this compound is nascent, this guide consolidates established principles of medicinal chemistry and organic synthesis to provide robust protocols and insightful application notes.

The 1,4-diazepane ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with a variety of biological targets within the CNS. The introduction of an isopropyl group at the 1-position is hypothesized to confer specific advantages, including modulation of lipophilicity, metabolic stability, and receptor-ligand interactions. This guide will delve into the practical aspects of working with this scaffold and its potential to unlock new avenues in CNS drug discovery.

Part 1: Synthesis and Characterization of this compound

The synthesis of this compound can be efficiently achieved through reductive amination of the parent 1,4-diazepane heterocycle. This method offers a straightforward and scalable approach to introduce the isopropyl moiety.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol details the synthesis of this compound from commercially available 1,4-diazepane and acetone.

Materials:

  • 1,4-Diazepane

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Carbonyl: To the stirred solution, add acetone (1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: STAB is a moisture-sensitive reagent. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine to prevent tailing).

Diagram of Synthetic Workflow:

G cluster_0 Synthesis of this compound 1,4-Diazepane 1,4-Diazepane Reaction Reductive Amination (STAB, DCM) 1,4-Diazepane->Reaction Acetone Acetone Acetone->Reaction Crude Product Crude Product Reaction->Crude Product Purification Flash Chromatography Crude Product->Purification This compound Pure this compound Purification->this compound

Caption: Synthetic workflow for this compound.

Protocol 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Techniques and Expected Observations:

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the isopropyl group (a doublet and a septet) and the diazepane ring protons. The integration of signals should be consistent with the proposed structure.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule, including those of the isopropyl group and the diazepane ring.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the calculated mass of this compound (C₈H₁₈N₂, MW: 142.24).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity, typically >95%.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic C-H and N-H stretching and bending vibrations.

Part 2: Application Notes - The Role of this compound in CNS Drug Discovery

The 1,4-diazepane scaffold is a versatile platform for the development of CNS active agents due to its ability to present substituents in a defined three-dimensional space, which is crucial for molecular recognition at CNS targets.

Rationale for the 1-Isopropyl Substituent

The introduction of an N-isopropyl group can significantly influence the pharmacological profile of a molecule. Here are key considerations for the this compound scaffold:

  • Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The isopropyl group increases the lipophilicity of the molecule. This modification can enhance the ability of the compound to cross the BBB, a critical requirement for CNS-acting drugs.[1] However, a careful balance must be maintained, as excessive lipophilicity can lead to non-specific binding and toxicity.[1]

  • Metabolic Stability: The branched nature of the isopropyl group can sterically hinder enzymatic degradation by cytochrome P450 enzymes in the liver, potentially increasing the metabolic stability and half-life of the drug candidate.

  • Receptor-Ligand Interactions: The size and shape of the isopropyl group can influence the binding affinity and selectivity for specific CNS receptors. For instance, in some receptor families, a moderately sized, lipophilic group at this position can occupy a hydrophobic pocket, leading to enhanced potency. The N-isopropyl group is a key feature in some known CNS active compounds, such as the beta-blocker propranolol, which has CNS effects.[2]

  • Modulation of Basicity: The electron-donating nature of the isopropyl group can slightly increase the basicity of the adjacent nitrogen atom, which may affect its ionization state at physiological pH and its interaction with acidic residues in a receptor binding site.

Potential CNS Targets and Therapeutic Areas

While specific targets for this compound are yet to be elucidated, the broader 1,4-diazepane class has shown activity at several important CNS targets. This suggests promising avenues for investigation:

  • GABAA Receptors: The 1,4-benzodiazepine scaffold, a close analog, is famous for its interaction with GABAA receptors, leading to anxiolytic, sedative, and anticonvulsant effects. It is plausible that non-benzofused 1,4-diazepanes could be developed as modulators of these receptors with potentially different subtype selectivities and improved side-effect profiles.

  • Dopamine and Serotonin Receptors: Various N-substituted cyclic amines have been explored as ligands for dopamine and serotonin receptors, which are implicated in a range of psychiatric and neurological disorders, including schizophrenia, depression, and Parkinson's disease. The this compound scaffold could serve as a novel core for developing ligands with unique selectivity profiles for these monoamine receptors.

  • Sigma Receptors: Sigma receptors are involved in a variety of cellular functions and are considered targets for the treatment of neuropsychiatric disorders and neurodegenerative diseases.[3] The conformational flexibility of the 1,4-diazepane ring could be advantageous in designing ligands that fit the complex binding sites of sigma receptors.

  • Orexin Receptors: N,N-disubstituted-1,4-diazepane scaffolds have been successfully employed in the discovery of potent orexin receptor antagonists for the treatment of insomnia.[4]

Diagram of Potential CNS Drug Discovery Cascade:

G cluster_1 CNS Drug Discovery Workflow Scaffold This compound Scaffold Library Library Synthesis & SAR Exploration Scaffold->Library HTS High-Throughput Screening (In Vitro Assays) Library->HTS Hit_to_Lead Hit-to-Lead Optimization (ADME/Tox) HTS->Hit_to_Lead In_Vivo In Vivo Efficacy & Safety Studies Hit_to_Lead->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A generalized workflow for CNS drug discovery.

Protocol 3: Preliminary In Vitro Evaluation of CNS Activity

Once this compound or its derivatives are synthesized, a preliminary in vitro screening cascade can be employed to assess their potential as CNS active agents.

Objective: To perform an initial assessment of the compound's potential to interact with CNS targets and cross the blood-brain barrier.

Assays:

  • Receptor Binding Assays:

    • Procedure: Utilize commercially available radioligand binding assays or functional assays for a panel of CNS targets (e.g., dopamine receptors, serotonin receptors, GABAA receptors, sigma receptors).

    • Data Analysis: Determine the binding affinity (Ki) or functional potency (EC₅₀/IC₅₀) of the test compound for each target.

    • Interpretation: High affinity for a specific target suggests a potential mechanism of action.

  • In Vitro Blood-Brain Barrier (BBB) Permeability Assay:

    • Model: Employ a cell-based model such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2/MDCK cell monolayer assay.[5]

    • Procedure: Apply the test compound to the apical side of the cell monolayer and measure its concentration on the basolateral side over time.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp).

    • Interpretation: A high Papp value suggests good potential for crossing the BBB.

  • In Vitro Metabolic Stability Assay:

    • Model: Use human liver microsomes or hepatocytes.

    • Procedure: Incubate the test compound with the microsomes or hepatocytes and measure its concentration at different time points.

    • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

    • Interpretation: A longer half-life and lower clearance indicate greater metabolic stability.

Data Summary Table for a Hypothetical Derivative:

Compound IDTargetKi (nM)BBB Permeability (Papp, 10⁻⁶ cm/s)Metabolic Half-life (t1/2, min)
IZDP-001 D₂ Receptor508.545
IZDP-002 5-HT₂ₐ Receptor2510.260
IZDP-003 σ₁ Receptor159.875

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel CNS active agents. Its straightforward synthesis and the favorable physicochemical properties imparted by the N-isopropyl group make it an attractive candidate for library synthesis and screening against a range of CNS targets. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this promising heterocyclic system in the ongoing quest for new and improved treatments for neurological and psychiatric disorders. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully unlock their therapeutic potential.

References

  • Wermuth, C. G. (2006). The practice of medicinal chemistry (Vol. 30). Academic press.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Domainex. (n.d.). CNS Drug Discovery.
  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services.
  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Chen, Y. (2020, November 2). Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies. YouTube.
  • Woods, A. S., & Ferre, S. (2003). Interaction of chlorisondamine with the neuronal nicotinic acetylcholine receptor. Journal of proteome research, 2(3), 329-334.
  • Malawska, B. (2005). New trends in the search for CNS active compounds among piperazine derivatives. Current topics in medicinal chemistry, 5(1), 69-84.
  • Gardino, P. F., & Maelicke, A. (2002). N, N -disubstituted piperazines and homopiperazines: synthesis and affinities at alpha4beta2* and alpha7* neuronal nicotinic acetylcholine receptors. Bioorganic & medicinal chemistry letters, 12(15), 1961-1964.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
  • Google Patents. (n.d.). CN103360330A - Synthetic method for homopiperazine.
  • Cox, C. D., et al. (2009).
  • Wikipedia. (n.d.). Amphetamine.
  • Sgrignani, J., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS medicinal chemistry letters, 11(5), 651-656.
  • Evaluation of Central Nervous System Acting Effects of Plant-Derived Essential Oils Using Ambulatory Activity in Mice. (2014). Pharmacology & Pharmacy, 5(1), 76-85.
  • Blough, B. E., et al. (2014). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. The Journal of pharmacology and experimental therapeutics, 349(2), 296-306.
  • Wikipedia. (n.d.). Substituted amphetamine.
  • Wikipedia. (n.d.). Propranolol.

Sources

Application Notes and Protocols for the Biological Screening of 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist
Abstract

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, anticancer, antipsychotic, anxiolytic, and anticoagulant effects.[1][2][3][4] This application note provides a comprehensive, tiered strategy for the initial biological screening of novel 1,4-diazepane derivatives, using 1-Isopropyl-1,4-diazepane as a representative example. We present a logical workflow, from initial cytotoxicity profiling to more specific enzyme inhibition and receptor binding assays, designed to elucidate the compound's biological activity and guide further drug development efforts. The protocols provided herein are robust and include self-validating steps to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold

The seven-membered heterocyclic ring system of 1,4-diazepane has proven to be a versatile scaffold in the design of therapeutically active agents.[2][3] Its structural flexibility allows for the synthesis of a diverse library of compounds with a broad spectrum of pharmacological properties.[2][3][4][5] Derivatives of this scaffold have been successfully developed as central nervous system (CNS) active agents, and have also shown promise in other therapeutic areas such as oncology and thrombosis.[1][6]

Given the lack of specific biological data for this compound, a systematic screening approach is essential to uncover its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel small molecules. We will outline a practical, multi-tiered screening cascade designed to efficiently characterize the bioactivity of this and similar compounds.

Preliminary Assessment and Compound Management

Before commencing any biological assays, it is imperative to establish the purity and stability of the test compound. This foundational step is critical for the accuracy and reproducibility of all subsequent screening data.

2.1. Compound Quality Control

  • Purity Assessment: The purity of the synthesized this compound should be determined using methods such as High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7] Impurities can lead to misleading results or off-target effects.

  • Solubility Determination: The solubility of the compound in aqueous buffers and common solvents like dimethyl sulfoxide (DMSO) should be determined. Poor solubility can be a significant source of variability in biological assays.

2.2. Compound Handling and Storage

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, typically DMSO.[8] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation.

  • Storage: Store stock solutions at -20°C or -80°C, protected from light and moisture.

Tier 1: Initial Broad-Based Screening

The initial tier of screening aims to assess the general biological impact of this compound. This involves determining its cytotoxicity to establish a viable concentration range for further assays and observing any overt phenotypic changes in cells.

3.1. Cytotoxicity Profiling

Cytotoxicity assays are crucial for understanding the potential of a compound to cause cell damage or death.[9][10] These assays help to identify a non-toxic concentration range for subsequent cell-based functional assays. We recommend employing at least two different cytotoxicity assays that measure distinct cellular parameters.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity due to compromised cell membrane integrity.[10][12]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and plot a dose-response curve to determine the cytotoxic concentration.

Data Presentation: Hypothetical Cytotoxicity Data

Assay TypeCell LineIncubation Time (h)IC50 (µM)
MTTHeLa48> 100
LDH ReleaseHepG248> 100
Tier 2: Target-Focused Screening

Based on the known biological activities of the 1,4-diazepane class of molecules, a logical next step is to screen this compound against common targets for this scaffold, such as enzymes and G-protein coupled receptors (GPCRs).

4.1. Enzyme Inhibition Assays

Several 1,4-diazepane derivatives have been identified as enzyme inhibitors.[1] A general enzymatic assay can be adapted to screen for inhibition of a panel of relevant enzymes (e.g., kinases, proteases).

Protocol 3: General Fluorometric Enzyme Inhibition Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound.[13]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, its fluorogenic substrate, and a serial dilution of this compound in a suitable assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96- or 384-well plate, add the enzyme solution to each well, followed by the various dilutions of the inhibitor. Include a control with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified time to permit binding.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence signal at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Diagram: General Workflow for Small Molecule Screening

G cluster_prep Compound Preparation cluster_screening Screening Cascade cluster_analysis Data Analysis compound_prep Compound Library Preparation reagent_plate Reagent Plate Creation compound_prep->reagent_plate primary_screen Primary Screening (e.g., Cytotoxicity) reagent_plate->primary_screen Dispense to Assay Plates cherry_picking Hit Selection ('Cherry Picking') primary_screen->cherry_picking Identify 'Hits' secondary_screen Secondary Screening (e.g., Enzyme, GPCR Assays) data_analysis Dose-Response Analysis (IC50/EC50 Determination) secondary_screen->data_analysis cherry_picking->secondary_screen sar_studies Structure-Activity Relationship (SAR) data_analysis->sar_studies

Caption: A generalized workflow for screening small molecule libraries.[8]

4.2. G-Protein Coupled Receptor (GPCR) Screening

The prevalence of CNS activity among diazepine derivatives strongly suggests that GPCRs are potential targets.[2][3] GPCRs are a large family of cell surface receptors that are major drug targets.[15][16] A comprehensive screening approach would involve both binding and functional assays.

Assay Strategy for GPCRs
  • Radioligand Binding Assays: These assays are used to determine if this compound can bind to a specific GPCR. The compound is tested for its ability to displace a known radiolabeled ligand from the receptor. This provides information on binding affinity (Ki).

  • Functional Assays: If binding is confirmed, functional assays are necessary to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). These assays typically measure the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium, which are produced upon GPCR activation.[17]

Diagram: Simplified GPCR Signaling Pathway

GPCR_Pathway Ligand Ligand (e.g., this compound) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified schematic of a G-protein coupled receptor signaling cascade.

Data Analysis and Interpretation
  • Dose-Response Curves: For all assays, data should be presented as dose-response curves, plotting the measured effect against the logarithm of the compound concentration.

  • IC50/EC50 Calculation: Use non-linear regression analysis to fit the data to a four-parameter logistic model to accurately determine IC50 (for inhibition assays) or EC50 (for activation assays) values.[14]

  • Hit Prioritization: "Hits" from the primary screens should be confirmed through repeat experiments. Confirmed hits can then be prioritized for more in-depth secondary assays and mechanism-of-action studies.

Conclusion

The systematic screening cascade detailed in this application note provides a robust framework for the initial biological characterization of this compound. By progressing from broad cytotoxicity profiling to more specific target-based assays, researchers can efficiently identify and validate potential therapeutic activities. This tiered approach ensures that resources are focused on the most promising avenues of investigation, accelerating the journey from a novel compound to a potential drug candidate.

References
  • Recent progress in assays for GPCR drug discovery. (Source: vertexaisearch.cloud.google.com)
  • Application Notes and Protocols for Designing Enzyme Kinetic Studies of Novel Inhibitors. (Source: Benchchem)
  • Cell-Based Assays. (Source: Sigma-Aldrich)
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (Source: PMC - NIH)
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (Source: baseclick GmbH)
  • Recent progress in assays for GPCR drug discovery. (Source: PubMed)
  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (Source: PubMed)
  • Cytotoxicity Assays. (Source: Thermo Fisher Scientific - US)
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (Source: ACS Measurement Science Au)
  • Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection.
  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. (Source: Molecular Devices)
  • Synthesis and characterization of some 1,4-diazepines deriv
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (Source: Unknown Source)
  • Small Molecule Screening Process Steps. (Source: Danaher Life Sciences)
  • GPCR Functional Assays, Understanding On/Off-target Activity. (Source: Eurofins Discovery)
  • Practical Guidance for Small Molecule Screening. (Source: Yale Center for Molecular Discovery)
  • High throughput screening of small molecule library: procedure, challenges and future. (Source: Unknown Source)
  • Small Compound Screening Overview. (Source: Target Discovery Institute - University of Oxford)
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (Source: PMC - PubMed Central)
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (Source: PMC)
  • (PDF) Small-molecule Screening Techniques in Drug Discovery.
  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity.
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (Source: Unknown Source)
  • Mechanism of Action Assays for Enzymes. (Source: Assay Guidance Manual - NCBI Bookshelf - NIH)
  • Basics of Enzymatic Assays for HTS. (Source: Assay Guidance Manual - NCBI Bookshelf - NIH)
  • 4-acetyl-Nthis compound-1-carboxamide. (Source: PubChem)
  • Preparation, Characterization, Biological Activity Evaluation, and Liquid Crystallography Study of New Diazepine Deriv
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (Source: PubMed)
  • 1-Isopropyl-[15][18]diazepane. (Source: SCBT)
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C

Sources

Application Notes and Protocols for the Derivatization of 1-Isopropyl-1,4-diazepane in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active agents. This document provides a comprehensive guide for the strategic derivatization of 1-isopropyl-1,4-diazepane, a versatile starting material for the generation of compound libraries aimed at exploring Structure-Activity Relationships (SAR). We will delve into the rationale behind key synthetic transformations at the N-4 position, including N-alkylation, N-acylation, and N-sulfonylation. Each section presents detailed, field-tested protocols, discusses the underlying chemical principles, and offers insights into the expected outcomes and potential challenges. The methodologies outlined herein are designed to be robust and adaptable, enabling medicinal chemists to efficiently generate diverse analogues for biological screening and accelerate the drug discovery process.

Introduction: The Strategic Value of the this compound Scaffold

The seven-membered diazepine ring system is a cornerstone of many therapeutic agents, most famously exemplified by the benzodiazepine class of drugs. The non-planar, flexible nature of the diazepane ring allows it to present substituents in a variety of spatial orientations, making it an excellent scaffold for probing interactions with biological targets. The this compound core offers a unique starting point for SAR studies for several key reasons:

  • Asymmetric Derivatization: The isopropyl group at the N-1 position sterically and electronically differentiates the two nitrogen atoms, allowing for selective functionalization at the N-4 position.

  • Modulation of Physicochemical Properties: The isopropyl group provides a degree of lipophilicity, which can be further tuned through derivatization at the N-4 position to optimize properties such as solubility, permeability, and metabolic stability.

  • Vector for Diversity: The secondary amine at the N-4 position is a versatile chemical handle for a wide array of synthetic transformations, enabling the introduction of a diverse range of functional groups to explore the chemical space around a biological target.

This guide will focus on established and reliable methods for the derivatization of the N-4 position of this compound to generate a library of analogues for comprehensive SAR studies.

General Workflow for Library Generation

The generation of a focused compound library from this compound for SAR studies typically follows a systematic workflow. The process begins with the selection of a diverse set of building blocks to introduce at the N-4 position, followed by parallel synthesis, purification, and characterization of the final compounds.

SAR Library Workflow Start This compound Building_Blocks Select Diverse Building Blocks (Acyl Chlorides, Sulfonyl Chlorides, Aldehydes, etc.) Start->Building_Blocks Synthesis Parallel Synthesis (N-Acylation, N-Sulfonylation, Reductive Amination) Building_Blocks->Synthesis Purification Purification (e.g., Flash Chromatography, Prep-HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Screening Biological Screening (e.g., IC50 Determination) Characterization->Screening SAR_Analysis SAR Analysis and Iteration Screening->SAR_Analysis

Figure 1: A generalized workflow for the generation of a diverse compound library from this compound for SAR studies.

Key Derivatization Protocols

The following sections provide detailed protocols for the most common and effective methods for derivatizing the N-4 position of this compound.

N-Acylation with Acid Chlorides

N-acylation is a robust and straightforward method for introducing a wide variety of amide functionalities. The resulting amides are generally stable and can participate in hydrogen bonding interactions with biological targets.

Causality of Experimental Choices:

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards product formation without competing with the nucleophilic diazepane.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are aprotic and will not react with the acid chloride.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.

Detailed Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired acid chloride (1.1 eq.) in anhydrous DCM dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

N-Sulfonylation with Sulfonyl Chlorides

The introduction of a sulfonamide group can significantly impact the acidity and hydrogen bonding capacity of the molecule. Sulfonamides are often used to mimic phosphate groups or to introduce a rigid, tetrahedral geometry.

Causality of Experimental Choices:

  • Base: Pyridine is often used as both the base and a solvent in sulfonylation reactions, as it is an excellent HCl scavenger and can catalyze the reaction. Alternatively, TEA or DIPEA in DCM can be used.

  • Solvent: Anhydrous DCM or pyridine are suitable solvents.

  • Temperature: Similar to N-acylation, the reaction is typically started at a reduced temperature to control the initial reactivity.

Detailed Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere, add triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C.

  • Add the desired sulfonyl chloride (1.2 eq.) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for introducing a wide range of alkyl groups, including those bearing additional functional groups. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other common reducing agents like sodium borohydride, which can lead to side reactions.

  • Solvent: Dichloroethane (DCE) or DCM are commonly used solvents for reductive aminations with STAB.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Detailed Protocol:

  • To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in dichloroethane (0.1 M) in a round-bottom flask, add acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Continue to stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Hypothetical SAR Data Presentation

To illustrate the application of these derivatization strategies in an SAR study, the following table presents hypothetical biological activity data for a series of derivatized this compound analogues against a hypothetical kinase target.

Compound ID N-4 Substituent (R) Synthetic Method Kinase IC₅₀ (nM)
Lead-1 H->10,000
Analogue-1a BenzoylN-Acylation850
Analogue-1b 4-ChlorobenzoylN-Acylation230
Analogue-1c 4-MethoxybenzoylN-Acylation1,500
Analogue-2a BenzenesulfonylN-Sulfonylation450
Analogue-2b 4-ToluenesulfonylN-Sulfonylation320
Analogue-3a BenzylReductive Amination1,200
Analogue-3b 4-ChlorobenzylReductive Amination560

Interpretation of Hypothetical Data:

  • The initial lead compound is inactive.

  • N-acylation with a benzoyl group (Analogue-1a) confers moderate activity.

  • The addition of an electron-withdrawing group (Cl) on the benzoyl ring (Analogue-1b) significantly improves potency, while an electron-donating group (OMe) is detrimental (Analogue-1c).

  • The sulfonamide series (Analogue-2a, 2b) shows comparable or slightly better activity than the amide series, suggesting that the sulfonamide moiety is well-tolerated.

  • The N-benzyl analogues (Analogue-3a, 3b) are less potent than the corresponding acyl and sulfonyl derivatives, indicating that the carbonyl or sulfonyl group may be important for binding.

Conclusion

The derivatization of this compound is a highly effective strategy for the rapid generation of diverse compound libraries for SAR studies. The protocols for N-acylation, N-sulfonylation, and reductive amination detailed in this guide are robust, versatile, and readily amenable to parallel synthesis. By systematically exploring the chemical space around the N-4 position of the diazepane scaffold, medicinal chemists can gain valuable insights into the structural requirements for biological activity and accelerate the optimization of lead compounds.

References

  • ResearchGate. (n.d.). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry.
  • Bentham Science. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Medicinal Chemistry Lectures Notes. (2023). Structure-activity relationship (SAR) of diazepam.
  • Mohsin, N. U. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 838-858.
  • Danneberg, P., & Weber, K. H. (1983). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology, 16(S2), 231S-244S.

Application Notes and Protocols for the Analysis of 1-Isopropyl-1,4-diazepane by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Isopropyl-1,4-diazepane is a cyclic diamine with a seven-membered heterocyclic ring. The 1,4-diazepane scaffold is a significant structure in medicinal chemistry, often forming the core of various therapeutic agents.[1] The presence of both a secondary and a tertiary amine within its structure gives it unique chemical properties, including basicity and the potential for hydrogen bonding. Its molecular formula is C8H18N2 with a molecular weight of 142.24 g/mol .[2][3] The purity, stability, and quantification of this compound are critical in research, drug development, and quality control settings. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust starting points for researchers, grounded in established chromatographic principles and regulatory expectations.

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound.[4] A reversed-phase HPLC method is proposed here due to its suitability for separating polar to moderately non-polar compounds. The basic nature of the analyte requires careful mobile phase selection to ensure good peak shape and reproducibility.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobic character, which will provide adequate retention for the moderately polar this compound. The alkyl chains interact with the isopropyl group and the carbon backbone of the diazepane ring.

  • Buffered Mobile Phase: The presence of two amine groups (pKa values typically in the 8-11 range) makes the retention and peak shape highly sensitive to pH. An acidic mobile phase (e.g., pH 3) ensures that the amine groups are consistently protonated. This minimizes peak tailing that can occur from interactions between the basic amines and residual acidic silanol groups on the silica support of the column. Formic acid is a suitable and volatile mobile phase modifier, compatible with mass spectrometry detectors.

  • UV Detection: While this compound lacks a strong chromophore, it will exhibit some UV absorbance at low wavelengths (e.g., 200-220 nm) due to n→σ* transitions of the amine groups. A Diode Array Detector (DAD) is recommended to monitor a range of wavelengths and assess peak purity.[5]

  • Gradient Elution: A gradient elution is proposed to ensure that any impurities with significantly different polarities are eluted within a reasonable time frame, while providing good resolution around the main analyte peak.

Experimental Protocol: HPLC-UV

Objective: To determine the purity and perform an assay of this compound.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).[1]
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
  • This compound reference standard.
  • Acetonitrile (HPLC grade).
  • Formic acid (LC-MS grade).
  • Deionized water (18.2 MΩ·cm).

2. Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 205 nm (monitor 200-400 nm for peak purity)

3. Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in Mobile Phase A to prepare a stock solution of 1.0 mg/mL. Prepare working standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL for linearity assessment.
  • Sample Preparation: Dissolve the sample containing this compound in Mobile Phase A to a nominal concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation (Trustworthiness): This protocol must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7] Key validation parameters include:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that no other components interfere with the analyte peak.[8]
  • Linearity: Inject the prepared working standards (at least 5 concentrations) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[8]
  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The recovery should typically be within 98.0% to 102.0%.[6]
  • Precision (Repeatability & Intermediate Precision): Assess repeatability by performing at least six replicate injections of the same sample. Assess intermediate precision on a different day with a different analyst or instrument. The Relative Standard Deviation (RSD) should be ≤ 2%.[6]
  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration at which the analyte can be reliably quantified and detected, respectively. The LOQ is crucial for impurity analysis.[5]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation s_prep Dissolve Sample in Mobile Phase A filter Filter through 0.45 µm Syringe Filter s_prep->filter std_prep Prepare Standard Curve (1.0 mg/mL stock) hplc Inject 10 µL onto C18 Column @ 30°C filter->hplc gradient Gradient Elution (ACN/H2O w/ 0.1% FA) hplc->gradient detect DAD Detection @ 205 nm gradient->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Standard Curve integrate->quantify validate Perform Method Validation (ICH Q2(R2)) quantify->validate

Caption: HPLC analytical workflow for this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS can serve as an excellent orthogonal technique to HPLC for impurity identification and as a primary method if the analyte and its impurities are sufficiently volatile and thermally stable.

Causality Behind Experimental Choices
  • Capillary Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a versatile choice for a wide range of compounds. It separates compounds primarily based on their boiling points and to a lesser extent on their polarity.

  • Split/Splitless Inlet: A splitless injection is recommended for trace analysis (impurities), maximizing the transfer of analyte onto the column. For higher concentrations, a split injection can be used to avoid column overloading.

  • Temperature Programming: A temperature ramp is essential to separate compounds with different boiling points. The program starts at a low temperature to trap the analyte at the head of the column and then ramps up to elute the compounds in order of increasing boiling point.

  • Mass Spectrometry (MS) Detection: MS provides both high sensitivity and structural information. Electron Ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, which can be used to identify the analyte and its impurities by comparison to libraries or through interpretation. The "nitrogen rule" is a key principle for interpreting the mass spectra of amines; a molecule with an odd number of nitrogen atoms (like this compound, with two) will have an even molecular weight (142.24 Da).[9]

  • No Derivatization (Initial Approach): While amines can sometimes exhibit poor peak shape in GC due to their polarity and potential for interaction with active sites in the system, modern deactivated columns and liners often allow for the analysis of underivatized amines. An initial attempt without derivatization is recommended. If peak tailing is severe, derivatization (e.g., acylation or silylation) can be explored.

Expected Mass Spectrum Fragmentation

In EI-MS, this compound is expected to undergo α-cleavage, a characteristic fragmentation pathway for amines.[9] The most favorable cleavage is adjacent to a nitrogen atom, leading to the formation of a stable iminium ion.

  • Molecular Ion (M+•): A peak at m/z 142 should be observable, though it may be weak for an acyclic aliphatic amine.[9][10]

  • Major Fragments:

    • Loss of an isopropyl radical (•CH(CH3)2) from the tertiary nitrogen via α-cleavage, leading to a fragment at m/z 99.

    • Cleavage within the ring structure, which can lead to a more complex pattern of fragments.

Experimental Protocol: GC-MS

Objective: To identify this compound and characterize potential volatile impurities.

1. Instrumentation and Materials:

  • GC system with a split/splitless inlet and a mass selective detector (MSD).
  • DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • This compound reference standard.
  • Methanol or Dichloromethane (GC grade).
  • Helium (carrier gas, 99.999% purity).

2. GC-MS Conditions:

ParameterRecommended Setting
Inlet Temperature 250 °C
Injection Mode Splitless (1 minute purge delay)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40 - 400

3. Sample Preparation:

  • Standard/Sample Preparation: Dissolve the sample or standard in a suitable volatile solvent like methanol to a concentration of approximately 50-100 µg/mL.

4. Method Validation Considerations: While full quantitative validation may not be the primary goal for impurity identification, key parameters should still be assessed:

  • Specificity: The chromatographic resolution from other components and the uniqueness of the mass spectrum confirm specificity.
  • LOD/LOQ: Essential for determining the reporting threshold for impurities.[11]
  • System Suitability: Regular injections of a standard are required to ensure the system is performing correctly (e.g., consistent retention time and response).
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation s_prep Dissolve Sample in Methanol (50-100 µg/mL) gcms Inject 1 µL (Splitless) onto DB-5ms Column s_prep->gcms temp_prog Oven Temperature Program gcms->temp_prog ms_detect EI-MS Detection (m/z 40-400) temp_prog->ms_detect tic Analyze Total Ion Chromatogram (TIC) ms_detect->tic mass_spec Extract & Interpret Mass Spectra tic->mass_spec identify Identify Analyte & Impurities (α-cleavage, M+• at 142) mass_spec->identify

Caption: GC-MS analytical workflow for this compound.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and scientifically-grounded starting points for the analysis of this compound. The HPLC method is well-suited for quantitative applications such as purity assessment and assay, while the GC-MS method offers a powerful orthogonal technique for identification and impurity profiling. The causality behind the selection of columns, mobile phases, and instrumental parameters has been explained to empower researchers to optimize these methods for their specific applications. Adherence to systematic method validation, as outlined by ICH guidelines, is crucial to ensure the trustworthiness and reliability of the generated data in a research or drug development setting.[6][7]

References

  • Scilit. Simultaneous Separation of Diazepam and Its Chiral and Achiral Metabolites by HPLC on a Chiralcel OD-R Column.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • PubMed. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam.
  • ResearchGate. HPLC Separation of Diazepam Conformers Coupled with Off‐Line NMR Experiment | Request PDF.
  • ResearchGate. HPLC Behaviour of Diazepam on β‐Cyclodextrin Chiral Stationary Phase. Evidence of Conformational Change | Request PDF.
  • I.R.I.S. Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines.
  • Aizon. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • ResearchGate. Analytical methods for determination of benzodiazepines. A short review.
  • PubChem. 1-Ethyl-2-isopropyl-1,4-diazepane.
  • PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • Oxford Academic. Determination of Benzodiazepines by Derivative Spectroscopy.
  • Royal Society of Chemistry. Spontaneous macrocyclization through multiple dynamic cyclic aminal formation.
  • JoVE. Mass Spectrometry of Amines.
  • PubChem. Tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate.
  • PubChem. 4-acetyl-Nthis compound-1-carboxamide.
  • PubMed. Determination of benzodiazepines by derivative spectroscopy.
  • PubMed. Synthesis and biological studies of N-alkylated cyclic diamines.
  • PMC. Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes.
  • Google Patents. Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • PubMed. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples.
  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • YouTube. PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • PubMed. Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold.
  • MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
  • ResearchGate. Validation of SPE-HPLC determination of 1,4-benzodiazepines and metabolites in blood plasma, urine, and saliva | Request PDF.
  • ResearchGate. The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass.
  • PMC. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs.
  • Chromatography Forum. GC/MS analysis of hexane, heptane and isopropyl alcohol.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 1-Isopropyl-1,4-diazepane, a valuable substituted diamine intermediate in pharmaceutical and materials science. The featured protocol is centered around the highly efficient and scalable method of reductive amination, starting from commercially available 1,4-diazepane and acetone. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the underlying chemical principles, safety considerations, and methods for purification and characterization.

Introduction: The Significance of this compound

1,4-Diazepane and its derivatives are a class of seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1] The introduction of an isopropyl group at the N1 position can significantly modify the steric and electronic properties of the diazepane ring, influencing its biological activity and potential applications. This compound serves as a key building block for the synthesis of more complex molecules, including potential therapeutic agents. The development of a robust and scalable synthetic route is therefore crucial for enabling its use in both academic research and industrial drug development.

This application note details a reliable and cost-effective large-scale synthesis of this compound, focusing on the principles of green chemistry by utilizing a catalytic approach that minimizes waste.

Synthetic Strategy: Reductive Amination

The chosen synthetic pathway for the large-scale production of this compound is the direct reductive amination of 1,4-diazepane (also known as homopiperazine) with acetone. This method is highly favored in industrial settings due to its efficiency, atom economy, and the use of readily available and inexpensive starting materials.[2]

The overall transformation is as follows:

Reductive Amination start 1,4-Diazepane + Acetone product This compound start->product Reductive Amination (e.g., H₂, Pd/C) G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reagents Charge Reactor: 1,4-Diazepane, Methanol, Acetone inert_atmosphere Inert with Nitrogen charge_reagents->inert_atmosphere add_catalyst Add Pd/C Catalyst inert_atmosphere->add_catalyst hydrogenation Hydrogenate (H₂ pressure, controlled temp.) add_catalyst->hydrogenation monitor Monitor Reaction (GC/LC-MS) hydrogenation->monitor filter_catalyst Filter Catalyst through Celite® monitor->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate distill Vacuum Distillation concentrate->distill characterize Characterize Product distill->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reactor Charging and Inerting

  • Charge the reactor with 1,4-diazepane (1.0 eq).

  • Add methanol (5-10 volumes based on the mass of 1,4-diazepane).

  • Begin stirring and add acetone (1.1-1.5 eq) to the mixture. A slight exotherm may be observed.

  • Seal the reactor and purge with nitrogen to create an inert atmosphere.

Step 2: Catalytic Hydrogenation

  • Carefully add 5% Palladium on Carbon (0.5-1.0 mol% Pd relative to 1,4-diazepane) to the reactor as a slurry in methanol.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to a controlled temperature (e.g., 40-60 °C).

  • Maintain the hydrogen pressure and temperature, monitoring the reaction progress by analyzing aliquots via GC or LC-MS for the disappearance of the starting material and any intermediates. The reaction is typically complete within 6-24 hours.

Step 3: Catalyst Removal and Solvent Evaporation

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen, replacing it with a nitrogen atmosphere.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Transfer the filtrate to a suitable vessel and concentrate under reduced pressure to remove the methanol and any excess acetone.

Step 4: Product Purification

  • The crude this compound is a liquid. For high purity, it should be purified by vacuum distillation. [3]2. Assemble a distillation apparatus and carefully distill the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

  • The purified product should be a colorless to pale yellow liquid.

Step 5: Characterization

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the final product.

  • Mass Spectrometry: To verify the molecular weight (142.24 g/mol ). [4]* Gas Chromatography (GC): To determine the purity of the distilled product.

Safety Considerations

  • 1,4-Diazepane and its derivatives: These are corrosive and can cause skin and eye irritation. [5]Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6]* Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.

  • Palladium on Carbon: The dry catalyst can be pyrophoric. Always handle it wet and in an inert atmosphere.

  • Hydrogen Gas: Extremely flammable. The hydrogenation step must be performed in a properly rated and maintained pressure reactor, following all safety protocols for handling flammable gases under pressure.

  • General Precautions: All operations should be conducted in a well-ventilated area. [7][8]Ensure proper grounding of equipment to prevent static discharge.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete ReactionInactive catalyst, insufficient hydrogen pressure or temperature.Check catalyst quality, increase hydrogen pressure or temperature moderately.
Formation of ByproductsOver-reduction or side reactions.Optimize reaction time and temperature. Ensure proper stoichiometry of reagents.
Difficulty in FiltrationFine catalyst particles clogging the filter.Use a thicker pad of Celite® or a different grade of filter aid.
Low Purity after DistillationCo-distillation of impurities.Ensure efficient fractional distillation with a packed column if necessary.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound via reductive amination. The use of catalytic hydrogenation makes this process environmentally friendly and cost-effective for large-scale production. Adherence to the detailed protocol and safety guidelines will ensure a high yield and purity of the final product, suitable for further applications in research and development.

References

  • ResearchGate. Large-scale reductive amination and synthesis applications.
  • Google Patents. The preparation method of alkyl diamine.
  • ResearchGate. Synthesis of 1-(4-isopropylbenzyl)piperazine 9.
  • MDPI. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones.
  • Google Patents. Diamine purification method.
  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • WIPO Patentscope. PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE.
  • Google Patents. Process for purifying a phenylenediamine.
  • YouTube. Alkylation of Amines, Part 2: with Aldehydes and Ketones.
  • Google Patents. Process for making cyclic amines.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed Central. N-Dealkylation of Amines.
  • Catalysts. Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3.
  • Royal Society of Chemistry. Chapter 2: Synthetic Methods for Alkyl Amines.
  • Organic Chemistry Portal. Synthesis of cyclic amines.
  • ACS Publications. Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Org. Process Res. Dev.2021, 25 (1), 107–113.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • PubMed Central. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Molecules. 2022, 27(16), 5304.

Sources

Application Notes and Protocols: 1-Isopropyl-1,4-diazepane as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent three-dimensionality and the presence of two modifiable nitrogen atoms make it an ideal template for the construction of diverse chemical libraries. This guide provides a detailed exploration of 1-isopropyl-1,4-diazepane as a versatile scaffold for combinatorial chemistry. We will delve into the strategic advantages of this scaffold, provide detailed, field-proven protocols for library synthesis via solution-phase parallel synthesis, and discuss methods for purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for their specific drug discovery campaigns.

Introduction: The Strategic Value of the this compound Scaffold

The seven-membered 1,4-diazepane core offers a flexible, yet constrained, conformational profile, which is crucial for effective interaction with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3] The introduction of a bulky, lipophilic isopropyl group at the N1 position serves a dual purpose: it can enhance metabolic stability and cellular permeability, and it effectively blocks one of the two reactive sites, simplifying subsequent combinatorial derivatization at the N4 position. This pre-functionalization makes this compound an excellent starting point for generating focused libraries with a single point of diversity, or for more complex libraries with sequential modifications.

The primary advantage of this scaffold lies in its suitability for solution-phase parallel synthesis, which allows for the rapid generation of a multitude of analogs without the need for specialized solid-phase synthesis equipment.[4] This approach, coupled with high-throughput purification and analysis, significantly accelerates the hit-to-lead optimization process.[5]

Core Synthetic Strategies for Library Generation

The secondary amine at the N4 position of this compound is the key handle for introducing chemical diversity. The two most robust and widely applicable reactions for this purpose are reductive amination and N-acylation.

Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming C-N bonds and introducing a wide array of alkyl substituents.[6] The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.[7]

Causality of Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its mild nature and selectivity for the iminium ion over the carbonyl starting material minimize side reactions, such as the reduction of the aldehyde or ketone starting material.[8]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize a wide range of organic reactants.

  • Acid Catalyst (Optional): The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, especially with less reactive carbonyl compounds.

Workflow for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A This compound D Mix and Stir (1-2h, RT) A->D B Aldehyde/Ketone (R-CHO/R2CO) B->D C DCM or DCE C->D E Add NaBH(OAc)3 D->E F Stir (12-24h, RT) E->F G Quench (e.g., sat. NaHCO3) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify (e.g., HPLC) I->J

Caption: Reductive amination workflow.

N-Acylation for Amide Library Synthesis

N-acylation introduces an amide bond, a key structural motif in many pharmaceuticals. This reaction is typically high-yielding and can be performed with a wide variety of acylating agents, such as acid chlorides and carboxylic acids (with a coupling agent).

Causality of Experimental Choices:

  • Acylating Agent: Acid chlorides are highly reactive and often drive the reaction to completion quickly. When using carboxylic acids, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is required to activate the carboxylic acid for nucleophilic attack by the amine.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated when using acid chlorides, or to deprotonate the carboxylic acid when using coupling agents.

Workflow for N-Acylation:

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A This compound E Mix and Stir (2-12h, 0°C to RT) A->E B Acid Chloride (R-COCl) or Carboxylic Acid + Coupling Agent B->E C DCM or DMF C->E D Base (e.g., TEA, DIPEA) D->E F Wash with aq. solution E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (e.g., HPLC) H->I

Caption: N-Acylation workflow.

Experimental Protocols: A Practical Guide

The following protocols are designed for a parallel synthesis format, for instance, in a 96-well plate. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Parallel Reductive Amination

Materials:

  • This compound stock solution (0.2 M in DCM)

  • Library of diverse aldehydes (0.24 M in DCM)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 96-well reaction block with sealing mat

Procedure:

  • Reaction Setup: To each well of the 96-well reaction block, add 500 µL of the this compound stock solution (0.1 mmol, 1.0 eq).

  • Aldehyde Addition: To each well, add 500 µL of the corresponding aldehyde stock solution (0.12 mmol, 1.2 eq).

  • Iminium Formation: Seal the reaction block and shake at room temperature for 2 hours.

  • Reduction: Unseal the block and add approximately 32 mg of NaBH(OAc)₃ (0.15 mmol, 1.5 eq) to each well.

  • Reaction: Reseal the block and shake at room temperature for 16-24 hours.

  • Quenching: Carefully add 500 µL of saturated aqueous NaHCO₃ solution to each well to quench the reaction.

  • Extraction: Add 1 mL of DCM to each well, seal, and shake vigorously. Allow the layers to separate.

  • Isolation: Carefully remove the organic (bottom) layer from each well and transfer to a new 96-well collection plate.

  • Drying and Concentration: Pass the organic extracts through a 96-well plate containing a drying agent (e.g., sodium sulfate) and collect the eluent. Concentrate the solvent in a centrifugal evaporator.

Protocol 2: Parallel N-Acylation with Acid Chlorides

Materials:

  • This compound stock solution (0.2 M in DCM)

  • Library of diverse acid chlorides (0.22 M in DCM)

  • Triethylamine (TEA) stock solution (0.4 M in DCM)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • 96-well reaction block with sealing mat

Procedure:

  • Reaction Setup: To each well of a 96-well reaction block, add 500 µL of the this compound stock solution (0.1 mmol, 1.0 eq).

  • Base Addition: Add 500 µL of the TEA stock solution (0.2 mmol, 2.0 eq) to each well.

  • Acylation: Cool the reaction block on an ice bath. Slowly add 500 µL of the corresponding acid chloride stock solution (0.11 mmol, 1.1 eq) to each well.

  • Reaction: Seal the block and allow it to warm to room temperature while shaking for 4-12 hours.

  • Work-up:

    • Add 1 mL of DCM to each well.

    • Wash with 1 mL of 1 M HCl.

    • Wash with 1 mL of saturated aqueous NaHCO₃.

    • Wash with 1 mL of brine.

  • Isolation and Drying: After each wash, allow the layers to separate and remove the aqueous (top) layer. After the final wash, pass the organic layer through a 96-well plate containing a drying agent.

  • Concentration: Concentrate the solvent in a centrifugal evaporator.

Library Purification and Characterization

The purity of a combinatorial library is critical for obtaining reliable biological screening data.[2] High-throughput purification is an essential step in the workflow.[1]

High-Throughput Purification
  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common method for purifying combinatorial libraries.[2] By using a generic gradient method, a large number of compounds can be purified in a relatively short time. Fraction collection is typically triggered by a UV or mass spectrometer signal.

  • Solid-Phase Extraction (SPE): For libraries with specific chemical properties, SPE can be a rapid and efficient purification method. For example, if the desired products are basic, they can be captured on a cation exchange resin, washed, and then eluted with a basic solution.

Purification MethodThroughputPurity AchievedRemarks
Prep-HPLC Moderate to High>95%Generally applicable, but can be solvent and time-intensive.[5]
SPE HighVariable (typically >80%)Method development is required for each library; best for removing excess reagents and starting materials.
Library Characterization
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse analytical technique for combinatorial chemistry.[4] It provides rapid confirmation of the molecular weight of the desired product and an estimation of its purity. A generic fast gradient LC-MS method can analyze a 96-well plate in a few hours.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a high-throughput technique, NMR should be used to fully characterize a representative subset of the library to confirm the structure and isomeric purity of the products.

Analytical Workflow:

G A Crude Library Plate B LC-MS Analysis (Purity/Identity Check) A->B C High-Throughput Purification (e.g., Prep-HPLC) B->C D Fraction Collection C->D E Solvent Evaporation D->E F Final Library Plate E->F G LC-MS Analysis (Final Purity/Identity) F->G H NMR Analysis (Representative Samples) F->H I Biological Screening F->I

Sources

Application Notes & Protocols: 1-Isopropyl-1,4-diazepane in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1-Isopropyl-1,4-diazepane as a Functional Monomer

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms. While the broader class of 1,4-diazepines has been extensively studied for their pharmacological properties, the application of specific N-substituted derivatives like this compound in materials science remains a nascent field of exploration.[1] The unique structural features of this molecule—a cyclic diamine with a sterically influential isopropyl group—suggest its potential as a versatile building block for novel polymers and functional materials.[2]

The presence of two secondary amine functionalities within a semi-rigid cyclic structure opens avenues for its use in step-growth polymerization to create polyamides and polyurethanes.[3][4][5] Furthermore, these amine groups can act as effective nucleophiles, positioning this compound as a candidate for a curing agent in epoxy resin systems.[6][7] The isopropyl substituent is anticipated to impart unique solubility and thermal characteristics to the resulting materials.

This guide provides a comprehensive overview of the potential applications of this compound in materials science, complete with detailed experimental protocols. The methodologies described herein are founded on established principles of polymer chemistry and are designed to be self-validating, offering a robust starting point for researchers venturing into the synthesis of novel materials from this intriguing heterocyclic monomer.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in materials synthesis. The following table summarizes key data for this compound.

PropertyValue
CAS Number 59039-61-1
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Boiling Point Approx. 195-197 °C
Density Approx. 0.89 g/cm³
Appearance Colorless to pale yellow liquid
Solubility Soluble in a range of organic solvents

Application I: Synthesis of Novel Polyamides

The dual amine functionality of this compound makes it an excellent candidate as a diamine monomer for the synthesis of polyamides through polycondensation with a diacyl chloride. The incorporation of the diazepane ring into the polymer backbone is expected to introduce unique thermal and mechanical properties. The isopropyl group may enhance solubility in organic solvents, facilitating processing.

Protocol: Synthesis of Poly(this compound terephthalamide)

This protocol details the synthesis of a novel polyamide via the reaction of this compound with terephthaloyl chloride.

Materials:

  • This compound (purified by distillation)

  • Terephthaloyl chloride

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Triethylamine (TEA)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Reactor Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Monomer Dissolution: Under a nitrogen atmosphere, dissolve 1.42 g (10 mmol) of this compound and 2.23 mL (16 mmol) of triethylamine in 50 mL of anhydrous DMAc in the reaction flask.

  • Acyl Chloride Addition: Dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 20 mL of anhydrous DMAc and add it to the dropping funnel.

  • Polycondensation: Cool the reaction flask to 0 °C using an ice bath. Add the terephthaloyl chloride solution dropwise to the stirred solution of the diamine over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Polymer Precipitation: Precipitate the resulting polymer by slowly pouring the viscous reaction mixture into 500 mL of vigorously stirred methanol.

  • Purification: Filter the precipitated polymer, wash it thoroughly with methanol and then with water to remove any unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours.

  • Characterization: Characterize the resulting polyamide using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Nuclear Magnetic Resonance (NMR) for structural elucidation, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate its thermal properties.

Visualization of the Polyamide Synthesis Workflow:

Polyamide_Synthesis cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_workup Purification and Isolation cluster_analysis Characterization Diamine This compound in anhydrous DMAc + TEA ReactionVessel Reaction at 0°C to RT under N₂ for 24h Diamine->ReactionVessel AcylChloride Terephthaloyl chloride in anhydrous DMAc AcylChloride->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Analysis FTIR, NMR, GPC, DSC, TGA Drying->Analysis

Caption: Workflow for the synthesis of poly(this compound terephthalamide).

Application II: Development of High-Performance Polyurethanes

This compound can also serve as a chain extender or a primary diamine monomer in the synthesis of polyurethanes. Its reaction with diisocyanates will yield poly(urea-urethane)s with the rigid diazepane structure potentially enhancing the material's hardness and thermal stability.

Protocol: Synthesis of a Polyurethane with this compound as a Chain Extender

This protocol describes a two-step prepolymer method for synthesizing a polyurethane, where this compound is used as a chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Nitrogen gas supply

  • Mechanical stirrer and heating mantle

Procedure:

  • Prepolymer Synthesis:

    • Dry the PTMEG under vacuum at 100 °C for 2 hours.

    • In a reaction kettle equipped with a mechanical stirrer and nitrogen inlet, add 100 g (50 mmol) of dried PTMEG.

    • Heat the PTMEG to 60 °C and add 25 g (100 mmol) of molten MDI.

    • Add 2-3 drops of DBTDL catalyst and stir the mixture at 80 °C for 3 hours under a nitrogen blanket to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer to 60 °C and dissolve it in 200 mL of anhydrous DMF.

    • In a separate flask, dissolve 7.12 g (50 mmol) of this compound in 50 mL of anhydrous DMF.

    • Slowly add the diamine solution to the stirred prepolymer solution.

    • Continue stirring for 1 hour at 60 °C.

  • Casting and Curing:

    • Pour the viscous polymer solution onto a glass plate.

    • Cure the cast film in an oven at 80 °C for 24 hours.

  • Characterization:

    • Analyze the structure of the resulting polyurethane using FTIR and NMR.

    • Evaluate the thermal properties using DSC and TGA.

    • Assess the mechanical properties (tensile strength, elongation at break) using a universal testing machine.

Visualization of the Polyurethane Synthesis Pathway:

Polyurethane_Synthesis PTMEG PTMEG Prepolymer Isocyanate-Terminated Prepolymer PTMEG->Prepolymer Reaction at 80°C MDI MDI MDI->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane Chain Extension in DMF Diazepane This compound (Chain Extender) Diazepane->Polyurethane

Caption: Synthesis pathway for a polyurethane using this compound as a chain extender.

Application III: Amine-Based Curing Agent for Epoxy Resins

The secondary amine groups of this compound can react with the epoxide rings of epoxy resins, leading to cross-linking and the formation of a rigid thermoset material.[6] The cyclic nature and the presence of the isopropyl group may influence the curing kinetics and the final properties of the cured epoxy, such as its glass transition temperature and chemical resistance.

Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

This protocol outlines the procedure for using this compound as a curing agent for a standard DGEBA-based epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound

  • Disposable mixing cups and stirrers

  • Molds for sample casting

  • Oven

Procedure:

  • Stoichiometric Calculation:

    • Determine the amine hydrogen equivalent weight (AHEW) of this compound. Since it has two secondary amine hydrogens, AHEW = Molecular Weight / 2 = 142.24 / 2 = 71.12 g/eq.

    • Determine the epoxide equivalent weight (EEW) of the DGEBA resin (provided by the manufacturer).

    • Calculate the required parts by weight of the curing agent per 100 parts of resin (phr): phr = (AHEW / EEW) * 100.

  • Mixing:

    • Weigh the calculated amounts of DGEBA resin and this compound into a mixing cup.

    • Thoroughly mix the two components for 5 minutes until a homogeneous mixture is obtained.

  • Degassing:

    • Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Casting and Curing:

    • Pour the mixture into pre-heated molds.

    • Cure the samples in an oven. A typical curing schedule would be 2 hours at 100 °C followed by 2 hours at 150 °C. The optimal curing schedule should be determined experimentally using techniques like DSC.

  • Characterization:

    • Determine the glass transition temperature (Tg) of the cured epoxy using DSC or Dynamic Mechanical Analysis (DMA).

    • Evaluate the mechanical properties (e.g., flexural strength, hardness).

Visualization of the Epoxy Curing Logical Relationship:

Epoxy_Curing DGEBA DGEBA Epoxy Resin (Epoxide Groups) Mixing Homogeneous Mixing DGEBA->Mixing Diazepane This compound (Amine Hydrogens) Diazepane->Mixing Curing Thermal Curing (Cross-linking) Mixing->Curing Thermoset Cured Epoxy Thermoset Curing->Thermoset

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Isopropyl-1,4-diazepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Isopropyl-1,4-diazepane. This guide is designed for researchers, chemists, and drug development professionals who are working with or plan to synthesize this valuable N-alkylated diamine. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Introduction: The Synthetic Landscape

This compound is a substituted seven-membered heterocyclic compound. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[1] The introduction of an isopropyl group at the N1 position can significantly modulate the pharmacological properties of the parent molecule. The two primary and most accessible synthetic routes to this target are:

  • Reductive Amination: The reaction of 1,4-diazepane with acetone, followed by reduction of the resulting iminium intermediate.

  • Direct N-Alkylation: The reaction of 1,4-diazepane with an isopropyl electrophile, such as 2-bromopropane.

Each route presents a unique set of challenges and optimization parameters, which we will explore in detail.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific issues you may encounter during your experiments.

Q1: My reductive amination reaction is giving a very low yield. What are the most likely causes and how can I fix it?

Low yield in a reductive amination protocol is a common but solvable issue. The root cause often lies in one of three areas: iminium ion formation, the reduction step, or product workup.

Possible Causes & Solutions:

  • Inefficient Iminium Ion Formation: The condensation between the amine (1,4-diazepane) and the carbonyl (acetone) is a reversible equilibrium.

    • Causality: The reaction is often pH-sensitive. If the medium is too basic, the amine is not sufficiently protonated to activate the carbonyl. If it's too acidic, the free amine concentration is too low for nucleophilic attack. Water removal can also drive the equilibrium forward.

    • Solution: While not always necessary, adding a mild acid catalyst can be beneficial. More importantly, using a reducing agent like sodium triacetoxyborohydride (STAB) is often superior as it is tolerant of slightly acidic conditions and is selective for the iminium ion over the ketone.[2]

  • Choice and Potency of Reducing Agent: The choice of reducing agent is critical.

    • Causality: Sodium borohydride (NaBH₄) is a strong reducing agent but can be less effective for iminium ions compared to STAB and may also reduce the starting acetone. Its stability is also highly dependent on the solvent and temperature.[3]

    • Solution: Switch to Sodium Triacetoxyborohydride (STAB). It is a milder and more selective reagent for reductive amination, often providing cleaner reactions and higher yields.[2] Always use a fresh, high-purity bottle of your reducing agent, as they can degrade over time.

  • Reaction Temperature:

    • Causality: Higher temperatures can favor side reactions or decomposition.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity and minimize side product formation.[2]

Q2: I'm attempting a direct alkylation with 2-bromopropane and getting a mixture of products, including a di-alkylated species. How can I improve mono-alkylation selectivity?

This is a classic challenge in amine alkylation. The mono-alkylated product, this compound, is still nucleophilic and can react with another molecule of 2-bromopropane to form 1,4-diisopropyl-1,4-diazepane.

Possible Causes & Solutions:

  • Stoichiometry and Reagent Addition:

    • Causality: Using an excess of the alkylating agent (2-bromopropane) will inevitably lead to over-alkylation.

    • Solution: Use the 1,4-diazepane as the limiting reagent or maintain a strict 1:1 stoichiometry. The most effective technique is the slow, dropwise addition of the 2-bromopropane to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting diamine over the newly formed mono-alkylated product.[2]

  • Use of Protecting Groups:

    • Causality: The most robust method to guarantee mono-alkylation is to temporarily block one of the nitrogen atoms.

    • Solution: Protect one of the amine functionalities of the 1,4-diazepane precursor with a suitable protecting group (e.g., Boc, Cbz). Perform the alkylation on the remaining free amine, and then deprotect to yield the desired product. This multi-step approach offers unparalleled control.[4]

  • Reaction Conditions:

    • Causality: Higher temperatures increase reaction rates indiscriminately, promoting the second alkylation. The choice of base is also crucial.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) or an inorganic base like K₂CO₃ rather than a strong, unhindered base that could promote side reactions.

Q3: How should I monitor the progress of my reaction effectively?

Real-time monitoring is key to optimizing reaction time and preventing side product formation.

Recommended Methods:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • Mobile Phase: A typical eluent system would be Dichloromethane (DCM) with Methanol (MeOH) and a small amount of triethylamine (TEA) or ammonium hydroxide (e.g., 90:9:1 DCM:MeOH:TEA). The basic additive prevents the amine products from streaking on the silica plate.

    • Visualization: Use potassium permanganate stain or ninhydrin stain (for primary/secondary amines).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio (m/z for C₈H₁₈N₂ is 142.24; [M+H]⁺ = 143.25).

Q4: What are the best practices for purifying and characterizing the final product?

Proper purification and characterization are essential to confirm the identity and purity of your synthesized this compound.

Purification Methods:

  • Column Chromatography: This is the most common method for purifying amine products.

    • Stationary Phase: Silica gel is standard. However, for basic amines, it's often beneficial to use silica pre-treated with triethylamine or to use basic alumina to prevent product loss and tailing.[5]

    • Mobile Phase: A gradient of methanol in dichloromethane with a constant small percentage (0.5-1%) of triethylamine or ammonium hydroxide.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

Characterization Techniques:

A combination of spectroscopic methods is required for unambiguous structure confirmation.[6]

Technique Expected Observations for this compound
¹H NMR Expect signals for the isopropyl group (a doublet for the two methyls and a septet for the CH), along with multiplets for the seven-membered ring protons. The N-H proton will likely be a broad singlet.
¹³C NMR Expect distinct signals for the two methyl carbons and the CH carbon of the isopropyl group, as well as signals for the carbons of the diazepane ring.
Mass Spec (MS) For Electron Impact (EI), expect a molecular ion peak at m/z = 142. For Electrospray Ionization (ESI), expect [M+H]⁺ at m/z = 143.
Infrared (IR) Look for N-H stretching bands (around 3300 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

Experimental Protocols & Workflows

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its high selectivity and generally cleaner reaction profile.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,4-diazepane (1.0 eq) and Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent.

  • Carbonyl Addition: Add acetone (1.1 eq). Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

Diagrams

General Synthesis & Troubleshooting Workflow

cluster_prep Preparation & Synthesis cluster_analysis Analysis & Troubleshooting cluster_final Final Product Choose Route Choose Synthetic Route Reductive Amination Reductive Amination Protocol Choose Route->Reductive Amination Acetone Direct Alkylation Direct Alkylation Protocol Choose Route->Direct Alkylation Isopropyl Halide Monitor Monitor Reaction (TLC, LC-MS) Reductive Amination->Monitor Direct Alkylation->Monitor Workup Workup & Crude Isolation Monitor->Workup Analyze Analyze Crude Product (LC-MS, NMR) Workup->Analyze Low Yield Low Yield? Analyze->Low Yield Check Yield Impure Impure Product? Analyze->Impure Check Purity Optimize Optimize Conditions: - Reagents - Temperature - Stoichiometry Low Yield->Optimize Yes Purify Purify Product (Column Chromatography) Low Yield->Purify No Impure->Optimize Yes Impure->Purify No Optimize->Choose Route Re-run Characterize Characterize Pure Product (NMR, MS, IR) Purify->Characterize Diazepane 1,4-Diazepane Iminium Iminium Ion Intermediate Diazepane->Iminium + H⁺, - H₂O (Condensation) Acetone Acetone Acetone->Iminium + H⁺, - H₂O (Condensation) STAB [H]⁻ (from STAB) Product This compound STAB->Product Reduction Iminium->Product Reduction

Caption: Simplified mechanism of reductive amination.

Direct Alkylation: Mono- vs. Di-substitution

Start 1,4-Diazepane AlkylHalide + Isopropyl Bromide Product1 Desired Product: This compound Start->Product1 k1 (fast) AlkylHalide2 + Isopropyl Bromide SideProduct Side Product: 1,4-Diisopropyl-1,4-diazepane Product1->SideProduct k2 (competing reaction)

Caption: Competing pathways in direct N-alkylation.

References

  • Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. (n.d.). National Institutes of Health (NIH). [Link]
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). National Institutes of Health (NIH). [Link]
  • Process for the preparation of 1,4-benzodiazepines and 1,4-benzodiazepinones. (1979).
  • Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. (n.d.). Royal Society of Chemistry. [Link]
  • Production method of 1,4-diazepane derivatives. (n.d.).
  • Theoretical study of 1, 4-diazepines synthesis: the reaction mechanism and tautomerism in gas phase and in solution. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health (NIH). [Link]
  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. (2023). Organic Chemistry Portal. [Link]
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]
  • 1H-1,4-Diazepine, hexahydro-1-(2-(diphenylmethoxy)ethyl)-4-isopropyl-. (n.d.). PubChem. [Link]
  • 1-Ethyl-2-isopropyl-1,4-diazepane. (n.d.). PubChem. [Link]
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]
  • Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (n.d.). National Institutes of Health (NIH). [Link]
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. [Link]
  • Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (2021). American Chemical Society. [Link]
  • Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. (n.d.). National Institutes of Health (NIH). [Link]
  • Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. (2009).
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (n.d.).
  • The syntheses of 1,4-benzodiazepine derivatives have been most widely investigated2) among the six benzodiazepine isomers, owi. (n.d.). J-Stage. [Link]

Sources

Common side products in the synthesis of 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Isopropyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side products and optimize their synthetic protocols. Here, we move beyond simple procedural lists to explain the underlying chemical principles governing the formation of impurities, providing you with the expertise to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm performing a reductive amination of 1,4-diazepane with acetone and seeing a significant amount of a higher molecular weight byproduct. What is it likely to be?

A1: The most probable side product in this synthesis is the over-alkylated species, 1,4-diisopropyl-1,4-diazepane . This occurs because the product, this compound, is a secondary amine and remains nucleophilic. It can compete with the starting material, 1,4-diazepane, for reaction with acetone to form a second iminium ion intermediate, which is then reduced. The formation of mono- and di-alkylated compounds are common side products in the alkylation of diazepane scaffolds[1].

Q2: My reaction is complete, but my yield is low, and I've isolated isopropanol. How did this form?

A2: The formation of isopropanol indicates that your reducing agent is reducing the acetone starting material before it can form the imine with the diazepane. This is a common competing reaction, especially if a strong reducing agent like sodium borohydride is used without careful control of the reaction conditions[2]. Milder or more selective reducing agents, or a stepwise procedure, can minimize this side reaction.

Q3: I've noticed some unexpected, more complex impurities in my crude product. Could acetone itself be reacting to form these?

A3: Yes, this is a distinct possibility. Acetone can undergo self-condensation under both acidic or basic conditions, which are sometimes employed in reductive aminations. The two primary products of acetone self-condensation are diacetone alcohol and its dehydration product, mesityl oxide [3][4]. Mesityl oxide, being an α,β-unsaturated ketone, can then react with 1,4-diazepane via a Michael addition, leading to more complex, higher molecular weight adducts.

Q4: Can the choice of reducing agent influence the side product profile?

A4: Absolutely. The choice of reducing agent is critical.

  • Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce both the intermediate iminium ion and the starting acetone[2][5]. Its use can lead to isopropanol as a byproduct and requires careful management of reaction conditions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent that will preferentially reduce the iminium ion over the ketone[6][7]. It is often the reagent of choice for one-pot reductive aminations to minimize the formation of alcohol byproducts.

  • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is selective for the iminium ion under mildly acidic conditions. However, it is highly toxic and can generate cyanide byproducts, requiring careful handling and workup procedures[8].

Troubleshooting Guides

Issue 1: Presence of 1,4-Diisopropyl-1,4-diazepane (Over-alkylation)

Symptoms:

  • LC-MS analysis shows a peak with a mass corresponding to the di-isopropylated product.

  • ¹H NMR of the crude product shows a complex spectrum with overlapping isopropyl signals.

Root Cause Analysis: The mono-alkylated product (this compound) is still reactive and competes with the starting 1,4-diazepane for acetone. This is especially prevalent if an excess of acetone or reducing agent is used, or if the reaction is run for an extended period.

Troubleshooting & Preventative Measures:

  • Stoichiometry Control:

    • Action: Use a slight excess of 1,4-diazepane relative to acetone (e.g., 1.1 to 1.5 equivalents of the diamine). This statistically favors the mono-alkylation.

    • Rationale: By having more diamine molecules available, the probability of a second alkylation on the already mono-substituted product is reduced.

  • Stepwise Procedure:

    • Action: First, mix the 1,4-diazepane and acetone in a suitable solvent to form the iminium ion intermediate. Monitor this step by an appropriate technique (e.g., TLC, NMR) to ensure the consumption of acetone. Then, add the reducing agent portion-wise.

    • Rationale: This approach ensures that the acetone is consumed in the formation of the initial iminium ion before the reduction step that generates the reactive mono-alkylated product. This minimizes the opportunity for the product to react with any remaining acetone.

  • Controlled Addition of Reagents:

    • Action: Add the acetone slowly to a solution of 1,4-diazepane and the reducing agent.

    • Rationale: This maintains a low concentration of acetone throughout the reaction, favoring the reaction with the more abundant starting diamine over the newly formed mono-isopropyl product.

Issue 2: Formation of Isopropanol and Low Yield of Desired Product

Symptoms:

  • GC-MS or ¹H NMR of the crude reaction mixture shows the presence of isopropanol.

  • The isolated yield of this compound is significantly lower than expected.

Root Cause Analysis: The reducing agent is directly reducing the acetone starting material to isopropanol. This is more likely with less selective reducing agents like NaBH₄, especially if the imine formation is slow.

Troubleshooting & Preventative Measures:

  • Choice of Reducing Agent:

    • Action: Switch from sodium borohydride to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)[6][7].

    • Rationale: NaBH(OAc)₃ is sterically hindered and less reactive, making it highly selective for the reduction of the protonated imine (iminium ion) over the ketone carbonyl of acetone.

  • pH Control:

    • Action: Maintain a mildly acidic pH (typically between 5 and 7) by adding a catalytic amount of acetic acid.

    • Rationale: A slightly acidic medium facilitates the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the starting ketone[2]. This accelerates the desired reaction pathway over the undesired reduction of acetone.

  • Implement a Stepwise Procedure:

    • Action: As described in Issue 1, pre-form the iminium ion before introducing the reducing agent.

    • Rationale: This ensures that the reducing agent primarily encounters the iminium ion intermediate rather than the acetone starting material.

Issue 3: Presence of Unidentified High Molecular Weight Impurities

Symptoms:

  • TLC analysis shows multiple spots, some of which are less polar than the desired product and di-isopropyl byproduct.

  • LC-MS analysis reveals peaks with masses that do not correspond to simple alkylation products.

Root Cause Analysis: These impurities likely arise from the self-condensation of acetone to form diacetone alcohol and subsequently mesityl oxide. Mesityl oxide can then undergo a Michael addition with 1,4-diazepane or the mono-isopropyl product.

Troubleshooting & Preventative Measures:

  • Control of Reaction Temperature:

    • Action: Run the reaction at room temperature or below.

    • Rationale: The aldol condensation of acetone is an equilibrium process, and higher temperatures can favor the dehydration of diacetone alcohol to the more reactive mesityl oxide.

  • Purity of Acetone:

    • Action: Use high-purity, dry acetone.

    • Rationale: Older or lower-grade acetone may already contain condensation products.

  • Minimize Reaction Time:

    • Action: Monitor the reaction closely and work it up as soon as the starting material is consumed.

    • Rationale: Prolonged reaction times, especially under non-optimal conditions, increase the likelihood of slow side reactions like acetone self-condensation.

  • Order of Addition:

    • Action: Add the acetone to the mixture of the diamine and reducing agent, rather than premixing the acetone and any acid/base catalyst.

    • Rationale: This minimizes the time for acetone to undergo catalyzed self-condensation before it can react with the diamine.

Summary of Potential Side Products

Side ProductChemical StructureFormation PathwayRecommended Analytical Method
1,4-Diisopropyl-1,4-diazepane C3H7-N(CH2CH2)2N-C3H7Over-alkylation of the desired product.LC-MS, GC-MS, ¹H NMR
Isopropanol (CH3)2CHOHReduction of the acetone starting material.GC-MS, ¹H NMR
Michael Adduct with Mesityl Oxide (CH3)2C=CH-C(O)CH2-N(CH2CH2)2NH (example)Acetone self-condensation followed by Michael addition.LC-MS, ¹H NMR

Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis using NaBH(OAc)₃
  • To a stirred solution of 1,4-diazepane (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.1 M), add acetone (1.0-1.2 eq.) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for imine formation. A catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Main Reaction and Over-alkylation Pathway

G cluster_main Main Reaction cluster_side Over-alkylation Side Reaction A 1,4-Diazepane C Iminium Ion Intermediate A->C + Acetone - H₂O B Acetone D This compound (Desired Product) C->D + [H⁻] (Reducing Agent) D2 This compound F Di-isopropyl Iminium Ion D2->F + Acetone - H₂O E Acetone G 1,4-Diisopropyl-1,4-diazepane (Side Product) F->G + [H⁻] (Reducing Agent)

Caption: Competing pathways in the synthesis of this compound.

Troubleshooting Workflow for Side Product Formation

G Start Crude Product Analysis (LC-MS, NMR) SideProduct Side Product Identified? Start->SideProduct OverAlkylation Over-alkylation Product? SideProduct->OverAlkylation Yes End Optimized Synthesis SideProduct->End No AcetoneReduction Isopropanol Detected? OverAlkylation->AcetoneReduction No Action1 Adjust Stoichiometry (excess diamine) Use Stepwise Procedure OverAlkylation->Action1 Yes OtherImpurity Other High MW Impurity? AcetoneReduction->OtherImpurity No Action2 Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Control pH (5-7) AcetoneReduction->Action2 Yes Action3 Lower Temperature Use Pure Acetone Minimize Reaction Time OtherImpurity->Action3 Yes OtherImpurity->End No Action1->End Action2->End Action3->End

Caption: Decision tree for troubleshooting side products in the synthesis.

References

  • Master Organic Chemistry. (2017).
  • Quora. (2019).
  • Reddit. (2025).
  • Reddit. (2025).
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • Wordpress.
  • Myers, J.
  • Organic Chemistry Portal.
  • Wikipedia. Diacetone alcohol. [Link]
  • Organic Syntheses. diacetone alcohol. [Link]
  • Organic Chemistry Portal.
  • PrepChem.com.
  • ResearchGate. (2025). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. [Link]
  • Wikipedia.
  • ScienceDirect.
  • ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
  • SpringerLink.
  • Wikipedia. Mesityl oxide. [Link]
  • YouTube. (2018).
  • Organic Syntheses. mesityl oxide. [Link]
  • Sunresin. Acetone Purification and Cycling (Methylamine removal), solvent in the production of PPS (polyphenylene sulfide). [Link]

Sources

Technical Support Center: Purification of 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Isopropyl-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the purification of this valuable compound from reaction mixtures. The 1,4-diazepane scaffold is a significant structure in medicinal chemistry, forming the core of many therapeutic agents.[1] Ensuring the purity of derivatives like this compound is critical for the safety and efficacy of potential drug candidates.[1]

This guide offers a structured, question-and-answer format to directly address specific experimental issues. It is grounded in established scientific principles and practical, field-proven insights to ensure the reliability of your purification processes.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound. Each entry provides a potential cause and a scientifically-grounded solution.

Issue 1: Low Overall Yield After Purification

Question: I'm experiencing a significant loss of this compound during the purification process, resulting in a low overall yield. What are the likely causes and how can I mitigate this?

Answer:

Low yield is a frequent challenge and can stem from several factors throughout the purification workflow. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The synthesis of 1,4-diazepine rings can be complex, sometimes involving multi-step sequences or condensation reactions.[2][3] If the initial synthesis is not driven to completion, you will inherently start your purification with a lower amount of the desired product.

    • Solution: Before beginning purification, it is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction has gone to completion before proceeding with the work-up and purification.

  • Loss During Extraction: this compound, being a diamine, can have some water solubility, especially in its protonated form. This can lead to product loss in the aqueous layer during liquid-liquid extraction.

    • Solution: To minimize this, ensure the aqueous layer is basic (pH > 10) before extraction with an organic solvent. This will keep the diamine in its free base form, which is less water-soluble. Additionally, performing multiple extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.

  • Decomposition on Silica Gel: Amines can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, and sometimes decomposition, especially if the compound is sensitive.

    • Solution: When using column chromatography, it is advisable to neutralize the silica gel. This can be achieved by preparing the slurry with a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This deactivates the acidic sites on the silica, improving the recovery of the amine.

  • Co-elution with Impurities: If the polarity of your desired product is very close to that of a major impurity, it can be difficult to achieve good separation, leading to either impure fractions or loss of product when trying to isolate the pure compound.

    • Solution: A careful optimization of the mobile phase for column chromatography is essential. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide better separation than an isocratic (constant solvent composition) elution.

Issue 2: Persistent Impurities in the Final Product

Question: After purification by column chromatography, my NMR and LC-MS analyses still show the presence of impurities. What are these likely impurities and how can I remove them?

Answer:

The nature of impurities will depend on the synthetic route used to prepare this compound. Common synthetic pathways for diazepine rings involve the condensation of diamines with dicarbonyl compounds or related electrophiles.[1][2]

  • Common Process-Related Impurities:

    • Starting Materials: Unreacted starting materials are a common source of impurities.

    • Reaction Byproducts: Side reactions can lead to the formation of structurally similar byproducts. For instance, in syntheses involving reductive amination, partially reduced intermediates or over-alkylated products can be formed.

    • Solvent Adducts: Residual solvents from the reaction or purification can be present.

  • Strategies for Removal:

    • Re-crystallization: If your this compound is a solid, re-crystallization can be a highly effective method for removing small amounts of impurities. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

    • Distillation: For liquid products, fractional distillation under reduced pressure can be an excellent purification technique, especially for removing non-volatile impurities. The boiling point of this compound will be a key parameter to consider for this method.

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[4] While more resource-intensive, it offers the highest resolution for separating closely related compounds.[4]

Issue 3: Difficulty in Characterizing the Purified Product

Question: I have purified a substance that I believe is this compound, but the analytical data is ambiguous. How can I definitively confirm its identity and purity?

Answer:

A combination of analytical techniques is essential for the robust characterization of 1,4-diazepane derivatives.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These are indispensable for structural elucidation.[4] You should expect to see signals corresponding to the isopropyl group (a doublet and a septet in ¹H NMR) and the diazepane ring protons. The chemical shifts and coupling constants will provide detailed information about the molecular structure.[4]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of your compound, allowing you to confirm its elemental composition.

    • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, you can obtain structural information that can help confirm the connectivity of the molecule.[4]

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Assessment: HPLC coupled with a UV or mass spectrometry detector is the most widely used technique for determining the purity of 1,4-diazepane derivatives.[4] A single, sharp peak is indicative of a pure compound.

  • X-ray Crystallography:

    • Unambiguous Structure Determination: If you can grow a single crystal of your compound or a salt derivative, X-ray crystallography provides an unambiguous determination of its three-dimensional structure.[4] This is often considered the "gold standard" for structural confirmation.[4]

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent system for the column chromatography of this compound?

A1: The polarity of this compound suggests that a solvent system of moderate polarity will be effective. A good starting point is a mixture of a non-polar solvent like hexanes or heptanes and a more polar solvent like ethyl acetate. To improve the elution and peak shape of this basic compound, it is highly recommended to add a small amount (0.1-1%) of triethylamine to the mobile phase. A gradient elution from a low to a high concentration of ethyl acetate will likely provide the best separation.

Q2: How should I store purified this compound?

A2: As a secondary amine, this compound can be susceptible to oxidation and may absorb carbon dioxide from the atmosphere. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and kept in a cool, dark, and dry place.

Q3: Can I use distillation to purify this compound?

A3: Yes, vacuum distillation can be a very effective purification method for liquid amines, provided they are thermally stable. This method is particularly useful for removing non-volatile impurities. It is important to use a well-controlled vacuum and heating system to avoid decomposition.

Q4: My compound appears as a broad streak on the TLC plate. What does this indicate?

A4: Streaking of amines on a silica gel TLC plate is a common issue caused by the strong interaction of the basic amine with the acidic silanol groups of the silica. To resolve this, you can add a small amount of a base, such as triethylamine or ammonia, to the developing solvent. This will neutralize the acidic sites and result in a more defined spot.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Triethylamine

  • Crude this compound

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Mobile Phase: Prepare a stock solution of your mobile phase. A good starting point is a 90:10 mixture of hexanes and ethyl acetate, with the addition of 0.5% triethylamine.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of the mobile phase or a suitable solvent in which it is highly soluble. Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Collect and Analyze Fractions: Collect fractions in separate tubes. Monitor the elution of your compound by spotting the fractions on a TLC plate and visualizing them under UV light or with a suitable stain (e.g., potassium permanganate).

  • Combine and Concentrate: Combine the pure fractions, as determined by TLC analysis, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Reaction Crude Reaction Mixture Extraction Liquid-Liquid Extraction Reaction->Extraction Work-up Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Analysis Purity & Identity Confirmation (NMR, LC-MS) Chromatography->Analysis PureProduct Purified this compound Analysis->PureProduct

Sources

Technical Support Center: Navigating the Challenges of N-Alkylation of 1,4-Diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of substituted 1,4-diazepanes. This resource is designed for researchers, scientists, and drug development professionals to address the common hurdles encountered during the N-alkylation of the 1,4-diazepane scaffold. The unique structural and electronic properties of this seven-membered heterocyclic ring present a distinct set of challenges, from regioselectivity to over-alkylation and purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smoother and more successful synthetic workflow.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may be facing in the lab.

Issue 1: Low or No Yield of the N-Alkylated Product

Question: My N-alkylation reaction of 1,4-diazepane is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Answer: Low or non-existent yields in the N-alkylation of 1,4-diazepanes can often be traced back to several key experimental parameters. A systematic evaluation of these factors is crucial for optimizing your reaction.

  • Inadequate Amine Basicity/Nucleophilicity: The nitrogen atoms in the 1,4-diazepane ring must be sufficiently nucleophilic to attack the alkylating agent. If you are starting with a hydrochloride salt of the diazepane, it is imperative to use a suitable base to neutralize it to the free amine.[1] Insufficient base or a base that is too weak may not effectively deprotonate the amine, thus hindering the reaction.

  • Poor Solubility of Reactants: The reaction rate can be significantly diminished if the reactants are not well-dissolved.[1] Consider switching to a more polar aprotic solvent like DMF or DMSO to ensure all components are in solution.

  • Suboptimal Reaction Temperature: The reactivity of both the amine and the alkylating agent is temperature-dependent. If the reaction is sluggish at room temperature, a gradual and controlled increase in temperature can often improve the rate and overall yield.[1]

  • Leaving Group Efficiency: The nature of the leaving group on your alkylating agent plays a critical role. While alkyl chlorides are commonly used, they are less reactive than bromides or iodides. For less reactive amines, consider converting the alkyl chloride to an iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[1]

Issue 2: Significant Formation of Over-Alkylated Products

Question: My reaction is producing a mixture of mono-, di-, and sometimes even tri-substituted diazepanes. How can I improve the selectivity for the mono-alkylated product?

Answer: Over-alkylation is a frequent challenge due to the presence of two secondary amine functionalities in the 1,4-diazepane ring.[2] The mono-alkylated product can sometimes be even more nucleophilic than the starting material, leading to a second alkylation.[1]

  • Stoichiometric Control: Carefully controlling the stoichiometry of your reactants is the first line of defense. Using a slight excess of the 1,4-diazepane relative to the alkylating agent can statistically favor mono-alkylation.[1]

  • Protecting Groups: For symmetrical 1,4-diazepanes, a highly effective strategy is to employ a protecting group to block one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is a common choice. You can perform a mono-Boc protection, followed by alkylation of the unprotected nitrogen, and subsequent deprotection to yield the desired mono-alkylated product.[3]

  • Reductive Amination: This method offers a versatile approach to N-alkylation and can sometimes provide better control over selectivity compared to direct alkylation with alkyl halides.[4] By reacting the diazepane with an aldehyde or ketone to form an iminium ion intermediate, followed by in-situ reduction, you can introduce a wide range of substituents.[3][4]

Issue 3: Difficulty in Purifying the N-Alkylated Product

Question: I am struggling with the purification of my N-alkylated 1,4-diazepane. I observe significant tailing during column chromatography. What are some effective purification strategies?

Answer: The basic nature of the nitrogen atoms in the diazepane ring is the primary cause of purification challenges, particularly tailing on silica gel chromatography.[3]

  • Column Chromatography with Basic Additives: To counteract the interaction of the basic product with the acidic silica gel, add a small amount of a basic modifier to your eluent. Triethylamine (typically 0.5-2%) or ammonia in methanol are common and effective choices.[3]

  • Salt Formation and Extraction: Converting the basic diazepane product into an acid salt, such as a hydrochloride or trifluoroacetate salt, can greatly facilitate purification through extraction or crystallization. The free base can then be regenerated in a subsequent step.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended reaction conditions for the mono-Boc protection of 1,4-diazepane?

A1: A general procedure for mono-Boc protection involves dissolving the 1,4-diazepane in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cooling the solution to 0 °C.[3] Then, a solution of di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.0-1.1 equivalents) in the same solvent is added slowly.[3] The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.[3] It is crucial to monitor the reaction by LC-MS or TLC to achieve the desired ratio of mono- to di-protected product.[3]

Q2: I am performing a reductive amination with sodium triacetoxyborohydride (STAB). What are some key considerations?

A2: When using STAB for reductive amination, ensure the initial formation of the iminium ion intermediate by stirring the 1,4-diazepane and the aldehyde or ketone at room temperature for 1-2 hours before adding the reducing agent.[3] If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[3] STAB is typically added portion-wise to control the reaction rate.[3]

Q3: Can I use other protecting groups besides Boc for 1,4-diazepane?

A3: Yes, other protecting groups can be used, and the choice often depends on the overall synthetic strategy and the stability of your molecule to different deprotection conditions. The Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile, and the benzyl (Bn) group, which can be removed by hydrogenolysis, are common alternatives to the acid-labile Boc group. The key is to choose a protecting group that is orthogonal to the other functionalities in your molecule and the reaction conditions you plan to use.

Visualizing the Workflow: A Guide to N-Alkylation Strategies

To aid in your experimental design, the following diagrams illustrate the key decision-making processes and workflows for the N-alkylation of 1,4-diazepane.

N-Alkylation Troubleshooting start Low/No Yield in N-Alkylation check_amine Check Amine Basicity (Neutralize HCl salt?) start->check_amine check_solubility Assess Reactant Solubility check_amine->check_solubility check_temp Optimize Reaction Temperature check_solubility->check_temp check_lg Evaluate Leaving Group (Consider in-situ iodination) check_temp->check_lg solution Improved Yield check_lg->solution

Caption: Troubleshooting logic for low yields in 1,4-diazepane N-alkylation.

Over-Alkylation Mitigation start Over-Alkylation Observed (Mixture of products) control_stoichiometry Control Stoichiometry (Excess Diazepane) start->control_stoichiometry use_pg Employ Protecting Group (e.g., mono-Boc protection) start->use_pg reductive_amination Consider Reductive Amination start->reductive_amination solution Selective Mono-Alkylation control_stoichiometry->solution use_pg->solution reductive_amination->solution

Caption: Strategies to mitigate over-alkylation in 1,4-diazepane synthesis.

Experimental Protocols

Protocol 1: Mono-Boc Protection of 1,4-Diazepane

This protocol provides a general method for the mono-Boc protection of a symmetrical 1,4-diazepane.[3]

Materials:

  • 1,4-Diazepane (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 1,4-diazepane (1.0 eq) in DCM or THF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.0-1.1 eq) in the same solvent to the cooled diazepine solution over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material and the formation of the mono- and di-protected products by LC-MS or TLC.

  • Once the desired ratio of mono- to di-protected product is achieved, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the unreacted starting material, the mono-Boc-protected product, and the di-Boc-protected byproduct.

Protocol 2: Reductive Amination for N-Alkylation of a 1,4-Diazepane

This protocol describes a general procedure for the N-alkylation of a 1,4-diazepane using reductive amination with sodium triacetoxyborohydride (STAB).[3]

Materials:

  • 1,4-Diazepane derivative (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a solution of the 1,4-diazepane derivative (1.0 eq) in DCE (0.2 M), add the aldehyde or ketone (1.2 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a solvent system containing a small percentage of triethylamine, e.g., 1%, to prevent tailing).

References

  • Technical Support Center: Synthesis of Substituted 1,4-Diazepanes - Benchchem.
  • How to improve the yield of N-alkylation reactions with 1-(2-Chloroethyl)azepane hydrochloride - Benchchem.
  • Technical Support Center: Synthesis of Substituted 1,4-Diazepanes - Benchchem.
  • Application Notes and Protocols: N-Alkylation and N-Acylation of 1,4-Oxazepanes - Benchchem.

Sources

Technical Support Center: Synthesis of 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-Isopropyl-1,4-diazepane. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and purity.

Introduction

This compound is a valuable substituted diamine scaffold in medicinal chemistry. Its synthesis, while conceptually straightforward, can present challenges in achieving high yield and purity, primarily due to the potential for multiple alkylations and difficulties in product isolation. The most common and direct route to this compound is the reductive amination of 1,4-diazepane (also known as homopiperazine) with acetone. This guide will focus on optimizing this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the direct N-alkylation of 1,4-diazepane with acetone via reductive amination. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of one of the secondary amines of the diazepane ring with acetone, which is then reduced in situ by a suitable reducing agent to yield the N-isopropyl group.

Q2: I am observing a significant amount of di-isopropylated byproduct. How can I improve the selectivity for the mono-isopropylated product?

A2: Over-alkylation is a common challenge in the N-alkylation of symmetrical diamines like 1,4-diazepane. To favor mono-alkylation, you can employ several strategies:

  • Control Stoichiometry: Use a molar excess of 1,4-diazepane relative to acetone. This statistically favors the reaction of acetone with an unreacted diazepane molecule over the remaining secondary amine of the mono-substituted product.

  • Slow Addition: Add the acetone slowly to the reaction mixture containing the 1,4-diazepane and the reducing agent. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.

  • Protecting Group Strategy: For applications requiring very high purity, consider a protecting group strategy. One of the amine groups of 1,4-diazepane can be protected (e.g., with a Boc group), followed by isopropylation of the unprotected amine, and subsequent deprotection.

Q3: My reductive amination reaction is sluggish or incomplete. What are the potential causes?

A3: Several factors can lead to an incomplete reaction:

  • Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and selectivity. Ensure it is fresh and has been stored under anhydrous conditions.

  • pH of the Reaction: The formation of the iminium ion is pH-dependent. For many reductive aminations, mildly acidic conditions can catalyze iminium ion formation. A small amount of acetic acid can be added to the reaction mixture to facilitate this.

  • Solvent: The solvent must be aprotic and able to dissolve all reactants. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification can be challenging due to the polar nature of the product and the potential for similar polarity byproducts.

  • Extraction: After quenching the reaction, an aqueous workup is necessary. The pH of the aqueous layer should be carefully adjusted to ensure the product is in its free-base form to be extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the mono- and di-alkylated products from unreacted starting material. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., methanol in dichloromethane with a small amount of triethylamine to prevent streaking), is typically required.

Troubleshooting Guide

Symptom Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Product loss during workup/purification. - Degradation of starting materials or product.- Monitor the reaction by TLC or LC-MS to confirm completion. - Optimize reaction time and temperature. - Ensure the pH of the aqueous phase is basic during extraction to maximize recovery of the amine product. - Use fresh, high-quality reagents.
Multiple Spots on TLC/LC-MS - Formation of di-isopropylated byproduct. - Unreacted 1,4-diazepane. - Side reactions of acetone (e.g., self-condensation).- Adjust the stoichiometry to use an excess of 1,4-diazepane. - Add acetone slowly to the reaction mixture. - Optimize the purification by column chromatography, potentially using a different solvent system.
Product is difficult to extract from the aqueous layer - The aqueous layer is too acidic, leading to the protonation of the product.- Basify the aqueous layer with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10 before extraction.
Streaking on TLC plate during analysis - The basic nature of the amine product interacting with the acidic silica gel.- Add a small amount of a basic modifier (e.g., 1% triethylamine or ammonia in the eluent) to the mobile phase.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the N-isopropylation of 1,4-diazepane using acetone and sodium triacetoxyborohydride (STAB).

Materials:

  • 1,4-Diazepane (homopiperazine)

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepane (1.0 eq) and anhydrous dichloromethane (to make a ~0.2 M solution).

  • Add acetone (0.8 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture for 1 hour at room temperature to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable eluent (e.g., 95:4:1 Dichloromethane:Methanol:Triethylamine).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the prepared solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Extraction cluster_purification Purification prep1 Dissolve 1,4-diazepane in anhydrous DCM prep2 Add acetone and catalytic acetic acid prep1->prep2 prep3 Stir for 1h at RT prep2->prep3 react1 Cool to 0 °C prep3->react1 Iminium ion formation react2 Add STAB portion-wise react1->react2 react3 Stir for 12-24h at RT react2->react3 workup1 Quench with NaHCO₃ (aq) react3->workup1 Reaction completion workup2 Extract with DCM workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify1 Column Chromatography workup3->purify1 Crude product purify2 Isolate pure product purify1->purify2

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G start Low Yield or Impure Product q1 Check for Over-alkylation (di-isopropylated product) start->q1 yes1 Yes q1->yes1 Di-alkylation observed no1 No q1->no1 Mono-alkylation selective sol1 Reduce acetone stoichiometry Slowly add acetone Consider protecting group yes1->sol1 q2 Check for Incomplete Reaction (unreacted starting material) no1->q2 yes2 Yes q2->yes2 Starting material remains no2 No q2->no2 Complete conversion sol2 Check STAB quality Optimize reaction time/temp Add catalytic acid yes2->sol2 q3 Review Purification Protocol no2->q3 sol3 Optimize chromatography eluent Ensure basic pH during extraction q3->sol3

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

  • PubChem.
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.

Technical Support Center: Purification of 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Isopropyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the purification of this key synthetic intermediate. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to help you achieve the highest possible purity for your compound.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Ensuring the purity of derivatives like this compound is critical for the reliability of downstream applications and the safety and efficacy of potential drug candidates.

This guide will cover the identification of potential impurities, analytical techniques for their detection, and detailed protocols for their removal, presented in a troubleshooting-focused question-and-answer format.

Part 1: Understanding Potential Impurities

The first step in any purification strategy is to understand the potential impurities that may be present. These can originate from starting materials, side reactions during synthesis, or degradation. While a specific impurity profile for every synthesis of this compound can vary, we can anticipate common classes of impurities based on typical synthetic routes.

A likely synthesis for this compound involves the N-alkylation of 1,4-diazepane with an isopropylating agent (e.g., 2-bromopropane or acetone under reductive amination conditions).

Common Potential Impurities:

  • Unreacted Starting Materials:

    • 1,4-diazepane

    • Isopropylating agent (e.g., 2-bromopropane)

  • Over-alkylation Products:

    • 1,4-Diisopropyl-1,4-diazepane

  • By-products from Side Reactions:

    • Regioisomers (if a substituted 1,4-diazepane is used)

    • Products of elimination reactions from the alkylating agent (e.g., propene)

  • Residual Solvents and Reagents:

    • Reaction solvents (e.g., acetonitrile, THF, methanol)

    • Bases (e.g., triethylamine, potassium carbonate)

Part 2: Analytical Methods for Impurity Detection

Accurate identification and quantification of impurities are essential for effective purification. A combination of analytical techniques is often employed for a comprehensive characterization of 1,4-diazepane derivatives.[2]

Analytical TechniqueApplication for this compound
High-Performance Liquid Chromatography (HPLC) The workhorse for purity assessment and quantification of impurities. A reversed-phase method with a C18 column is a good starting point.[2]
Gas Chromatography (GC) Suitable for analyzing volatile impurities, such as residual solvents or low-boiling point starting materials.
Mass Spectrometry (MS) Used to determine the molecular weight of the main compound and its impurities, often coupled with HPLC (LC-MS) or GC (GC-MS) for structural elucidation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, confirming the identity of the desired product and helping to identify the structure of unknown impurities.[2]

Part 3: Troubleshooting and Purification Protocols (FAQ Format)

This section provides answers to common questions and issues encountered during the purification of this compound, along with detailed experimental protocols.

Frequently Asked Questions

Q1: My crude this compound shows a significant amount of unreacted 1,4-diazepane on the TLC/LC-MS. What is the best way to remove it?

A1: Unreacted 1,4-diazepane is more polar than the desired mono-isopropyl product. This difference in polarity can be exploited by several methods.

  • Fractional Distillation under Reduced Pressure: This is often the most effective method for larger quantities. 1,4-diazepane has a higher boiling point than this compound, allowing for their separation.

  • Column Chromatography: While effective, it can be less practical for large-scale purifications. A normal phase silica gel column with a gradient elution of dichloromethane/methanol with a small percentage of triethylamine (to prevent tailing) can provide good separation.

Q2: I have a significant amount of the 1,4-diisopropyl-1,4-diazepane by-product. How can I remove this less polar impurity?

A2: The di-alkylated product is less polar than your target compound.

  • Fractional Distillation: This is the preferred method. The desired mono-isopropyl product will have a lower boiling point than the di-isopropyl by-product. Careful control of the vacuum and temperature is crucial.

  • Column Chromatography: A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate with triethylamine) can effectively separate the less polar di-isopropyl impurity from the more polar mono-isopropyl product.

Q3: My product is an oil and difficult to handle. Can I purify it by crystallization?

A3: Yes, converting the amine to a salt is an excellent strategy for purification by recrystallization, especially for removing non-basic impurities.[3][4][5] This process can also yield a stable, crystalline solid that is easier to handle and store.

Experimental Protocol 1: Purification by Recrystallization via Hydrochloride Salt Formation

This protocol is particularly useful for removing non-basic impurities and the over-alkylated by-product.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise.

    • The hydrochloride salt should precipitate. If an oil forms, try using a more dilute solution or a different solvent.

  • Isolation of the Crude Salt:

    • Collect the precipitated salt by vacuum filtration using a Büchner funnel.

    • Wash the salt with a small amount of cold diethyl ether to remove soluble impurities.

  • Recrystallization of the Salt:

    • Choose a suitable solvent system for recrystallization. A polar solvent like ethanol or a mixture such as methanol/diethyl ether is a good starting point. The goal is to find a solvent in which the salt is soluble when hot but sparingly soluble when cold.

    • Dissolve the crude salt in the minimum amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • (Optional) Conversion back to Free Base:

    • Dissolve the purified salt in water.

    • Add a base such as NaOH or NaHCO₃ to neutralize the solution (confirm with pH paper).

    • Extract the free base amine with an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.[6]

Workflow for Purification via Salt Formation

G crude Crude this compound (Oil) dissolve Dissolve in Diethyl Ether crude->dissolve add_hcl Add HCl in Ether dissolve->add_hcl precipitate Precipitate Crude Salt add_hcl->precipitate filter_crude Vacuum Filter precipitate->filter_crude recrystallize Recrystallize from Ethanol/Ether filter_crude->recrystallize Crude Salt filter_pure Vacuum Filter recrystallize->filter_pure pure_salt Pure Hydrochloride Salt (Crystalline Solid) filter_pure->pure_salt Purified Salt freebase Convert to Free Base (aq. NaOH, Extraction) pure_salt->freebase pure_product Pure this compound (Oil) freebase->pure_product

Caption: Workflow for the purification of this compound via its hydrochloride salt.

Q4: I need a high-purity sample for a sensitive application. What is the best overall purification strategy?

A4: For the highest purity, a multi-step approach is recommended.

Logical Relationship for High-Purity Material

G start Crude Product distillation Fractional Distillation (Removes bulk of starting material and di-alkylated product) start->distillation salt Salt Formation & Recrystallization (Removes non-basic impurities) distillation->salt chromatography Final Polish by Column Chromatography (Removes trace impurities) salt->chromatography final High-Purity Product (>99.5%) chromatography->final

Caption: A multi-step strategy for achieving high-purity this compound.

This sequential purification leverages the strengths of each technique to systematically remove different classes of impurities.

Part 4: Final Quality Control

After purification, it is crucial to perform a final analysis to confirm the purity and identity of the this compound.

  • Purity Assessment: Use a validated HPLC or GC method to determine the final purity.

  • Identity Confirmation: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the compound.

  • Residual Solvent Analysis: GC-HS (Headspace Gas Chromatography) can be used to quantify any remaining solvents.

By following this guide, researchers can effectively troubleshoot and overcome common purification challenges, ensuring a high-quality supply of this compound for their research and development needs.

References

  • Organic Web Chem, University of Alberta. Isolation (Recovery).
  • University of Rochester. Recrystallization and Crystallization.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.

Sources

Stability issues of 1-Isopropyl-1,4-diazepane under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Stability Challenges in Synthetic Applications

Welcome to the Technical Support Center for 1-Isopropyl-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this versatile building block under various reaction conditions. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles, field-proven insights, and analogous data from related heterocyclic systems to help you anticipate and troubleshoot potential stability issues in your experiments.

Understanding the Molecule: Key Stability Considerations

This compound possesses two key reactive centers that dictate its stability: a secondary amine and a sterically hindered tertiary amine within a seven-membered saturated ring. The lone pair of electrons on these nitrogen atoms confers both basicity and nucleophilicity, making them susceptible to a range of reactions. The stability of the diazepane ring itself is also a critical factor.

This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups that influence the stability of this compound?

A1: The stability of this compound is primarily governed by its two amine functionalities: a secondary amine within the diazepane ring and a tertiary amine bearing an isopropyl group. The secondary amine is a nucleophilic site prone to reactions with electrophiles, while the tertiary amine, though less nucleophilic due to steric hindrance, can still undergo reactions such as oxidation and N-dealkylation.[1] The saturated seven-membered ring is generally stable but can be susceptible to ring-opening under harsh conditions.

Q2: What is the general thermal stability of this compound?

Troubleshooting Guide

Issue 1: Decomposition or Side-Product Formation under Acidic Conditions

Q: I am observing significant degradation of my this compound starting material or the formation of unexpected byproducts when using strong acidic conditions (e.g., concentrated HCl, H₂SO₄). Why is this happening and what can I do?

Why it Happens: Strong acids can lead to two primary instability issues:

  • Protonation and Salt Formation: Both the secondary and tertiary amines will be protonated to form ammonium salts. While this is often a desired outcome for purification, excessive protonation in the reaction mixture can render the amines non-nucleophilic and may alter their solubility.

  • Acid-Catalyzed Ring Cleavage: Although the saturated 1,4-diazepane ring is more robust than its unsaturated counterparts like benzodiazepines, harsh acidic conditions can potentially promote hydrolytic cleavage of the C-N bonds, leading to ring-opening and the formation of linear amine fragments. Studies on benzodiazepines have shown that the diazepine ring is susceptible to hydrolysis under acidic conditions.[1][4]

What to Do:

  • pH Control: If possible, maintain the reaction pH in a mildly acidic to neutral range (pH 4-7). Use of buffered systems can be beneficial.

  • Choice of Acid: Opt for milder organic acids (e.g., acetic acid, formic acid) or use Lewis acids if the reaction chemistry allows. For salt formation for purification, consider using acids like HCl in a non-aqueous solvent (e.g., diethyl ether or dioxane) to precipitate the salt.

  • Protecting Groups: If the secondary amine is not the desired reactive site, consider protecting it as a carbamate (e.g., Boc, Cbz) or an amide. This will prevent its protonation and potential involvement in side reactions.

Issue 2: Unwanted Reactions at the Secondary Amine

Q: I am trying to perform a reaction at another site of my molecule, but the secondary amine of the this compound moiety is reacting instead. How can I prevent this?

Why it Happens: The secondary amine in the 1,4-diazepane ring is a potent nucleophile and will readily react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and isocyanates.[5] It is generally more reactive than the sterically hindered tertiary amine.[1]

What to Do:

  • Protecting Group Strategy: The most effective solution is to protect the secondary amine. The tert-butyloxycarbonyl (Boc) group is a common and versatile choice as it is stable to many reaction conditions but can be easily removed with acid.

Experimental Protocol: Boc Protection of the Secondary Amine

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work up the reaction by washing with aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

Issue 3: N-Dealkylation of the Tertiary Amine

Q: My reaction is causing the loss of the isopropyl group from the tertiary nitrogen. What conditions can lead to this N-dealkylation?

Why it Happens: The cleavage of the N-isopropyl group is a known reaction for tertiary amines, referred to as N-dealkylation. This can occur under specific, often harsh, conditions. Common reagents that promote N-dealkylation include:

  • Chloroformates: Reagents like vinyl chloroformate or ethyl chloroformate can react with the tertiary amine to form a carbamate, with subsequent cleavage of the alkyl group.[6]

  • Cyanogen Bromide (von Braun Reaction): This classic method involves the reaction of a tertiary amine with cyanogen bromide to yield a cyanamide and an alkyl bromide.[7]

  • Oxidative Methods: Some oxidative conditions, including certain photoredox catalysis systems, can promote N-dealkylation.[8]

What to Do:

  • Reagent Selection: Avoid the use of chloroformates and cyanogen bromide if the integrity of the N-isopropyl group is desired. Be mindful of reaction conditions when using strong oxidizing agents.

  • Alternative Synthetic Routes: If N-dealkylation is unavoidable, consider a synthetic strategy where the isopropyl group is introduced at a later stage of the synthesis.

Issue 4: Oxidative Degradation

Q: I am using an oxidizing agent in my reaction, and I am seeing a complex mixture of products and loss of my starting material. Is this compound stable to oxidation?

Why it Happens: Amines are susceptible to oxidation. The secondary amine can be oxidized to a hydroxylamine or a nitrone, while the tertiary amine can be oxidized to an amine oxide. The carbon atoms alpha to the nitrogen atoms are also susceptible to oxidation. Strong oxidizing agents can lead to C-N bond cleavage and ring opening. Studies on the atmospheric degradation of piperazine, a related cyclic diamine, show that it readily reacts with hydroxyl radicals, leading to both C-H and N-H abstraction.[6][7]

What to Do:

  • Milder Oxidants: If possible, use milder and more selective oxidizing agents.

  • Inert Atmosphere: If the oxidation is mediated by atmospheric oxygen, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this side reaction.

  • Temperature Control: Oxidation reactions are often accelerated by higher temperatures. Running the reaction at a lower temperature may improve the selectivity.

Summary of Stability and Compatibility

Condition/Reagent Class Compatibility/Stability Potential Issues Recommendations
Strong Acids (e.g., HCl, H₂SO₄) LowRing opening, salt formationUse milder acids (e.g., AcOH), control pH, use protecting groups.
Strong Bases (e.g., n-BuLi, LDA) Moderate to HighDeprotonation of secondary amineGenerally stable, but protect the secondary amine if it can interfere.
Oxidizing Agents (e.g., H₂O₂, KMnO₄) LowN-oxidation, C-N bond cleavage, ring openingUse mild/selective oxidants, inert atmosphere, low temperature.
Reducing Agents (e.g., LiAlH₄, H₂/Pd) HighGenerally stableThe saturated ring and C-N bonds are typically stable to common reducing agents.
Alkylating/Acylating Agents ReactiveReaction at the secondary amineProtect the secondary amine if it is not the intended reaction site.
High Temperatures (>150°C) ModerateThermal decompositionMaintain reaction temperatures below 150°C for extended periods.[2]

Visualizing Potential Degradation Pathways

The following diagram illustrates potential points of instability in the this compound structure under various conditions.

G Potential Instability Points of this compound cluster_molecule This compound mol Structure acid Acidic Conditions ring_opening Ring Opening acid->ring_opening oxidation Oxidizing Agents oxidation->ring_opening n_oxidation N-Oxidation oxidation->n_oxidation electrophiles Electrophiles (Acylating/Alkylating Agents) acylation_alkylation N-Acylation / N-Alkylation of Secondary Amine electrophiles->acylation_alkylation dealkylation N-Dealkylation Reagents (e.g., Chloroformates) n_dealkylation Loss of Isopropyl Group dealkylation->n_dealkylation thermal High Temperature decomposition General Decomposition thermal->decomposition

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues encountered when using this compound.

G Troubleshooting Workflow start Start: Unexpected Reaction Outcome check_sm Verify Starting Material Purity start->check_sm check_sm->start Impure low_yield Low Yield / No Reaction check_sm->low_yield Purity OK check_conditions Analyze Reaction Conditions low_yield->check_conditions side_products Side Products Observed side_products->check_conditions is_acidic Is pH strongly acidic? check_conditions->is_acidic is_oxidizing Are oxidizing agents present? is_acidic->is_oxidizing No sol_acidic Consider ring opening or salt formation. - Use milder acid / buffer pH 4-7 is_acidic->sol_acidic Yes is_electrophilic Are electrophiles present? is_oxidizing->is_electrophilic No sol_oxidizing Consider N-oxidation or C-N cleavage. - Use milder oxidant / inert atmosphere is_oxidizing->sol_oxidizing Yes is_hot Is temperature >150°C? is_electrophilic->is_hot No sol_electrophilic Consider reaction at secondary amine. - Protect secondary amine (e.g., Boc) is_electrophilic->sol_electrophilic Yes sol_hot Consider thermal decomposition. - Reduce reaction temperature is_hot->sol_hot Yes end_node Implement Solution and Re-run Experiment is_hot->end_node No sol_acidic->end_node sol_oxidizing->end_node sol_electrophilic->end_node sol_hot->end_node

Caption: A decision-making workflow for troubleshooting experiments.

References

  • An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis. Benchchem.
  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 66(4), 573–577.
  • Reactions of Amines. (2023). Fiveable.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128.
  • Hobson, J. D., & McCluskey, J. G. (1967). N-Dealkylation of tertiary amines with vinyl chloroformate. Journal of the Chemical Society C: Organic, 2015.
  • Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC.
  • Huisgen, R., & Ugi, I. (1957). The Reaction of Tertiary Amines with Cyanogen Bromide. Angewandte Chemie, 69(22), 705-706.
  • Nudelman, N. S., & de Waisbaum, R. G. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of pharmaceutical sciences, 84(2), 208–211.
  • Kuwayama, T., & Yashiro, T. (1985). The Behavior of 1,4-benzodiazepine Drugs in Acidic Media. IV. Proton and carbon-13 Nuclear Magnetic Resonance Spectra of Diazepam and Fludiazepam in Acidic Aqueous Solution. Chemical & pharmaceutical bulletin, 33(12), 5503–5510.
  • Guan, X., & König, B. (2023). Mild and Functional Group–Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8836–8844.

Sources

Technical Support Center: Optimizing Catalyst Loading with 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for optimizing catalyst loading in reactions utilizing 1-Isopropyl-1,4-diazepane as a ligand. As a Senior Application Scientist, my goal is to synthesize field-proven insights with established scientific principles to help you navigate the complexities of your catalytic systems.

The Role of this compound in Catalysis

This compound is a bidentate diamine ligand. Its utility in catalysis, particularly in transition metal-catalyzed reactions like cross-couplings, stems from a combination of steric and electronic properties. The two nitrogen atoms act as a chelating agent, binding to the metal center and forming a stable seven-membered ring complex. This chelation enhances catalyst stability. The bulky isopropyl group provides significant steric hindrance around the metal center. This can be advantageous for promoting reductive elimination and preventing catalyst decomposition, but it can also present challenges that require careful optimization.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in my reaction?

A1: this compound serves multiple critical functions. Primarily, it stabilizes the active metal catalyst, preventing deactivation through aggregation or unwanted side reactions.[3] The ligand's steric and electronic properties, dictated by the nitrogen lone pairs and the bulky isopropyl group, directly influence the coordination environment of the metal. This, in turn, modulates the catalyst's reactivity and selectivity, affecting the rates of key elementary steps like oxidative addition and reductive elimination in a catalytic cycle.[1]

Q2: How does the catalyst-to-ligand ratio specifically impact reactions using this diazepane ligand?

A2: The stoichiometry between the metal precursor (e.g., a palladium source) and this compound is a critical parameter.

  • Insufficient Ligand (e.g., <1:1 Metal:Ligand): This can lead to the formation of coordinatively unsaturated and unstable catalytic species. These species are prone to decomposition, often observed as the formation of palladium black, resulting in a loss of activity.[4]

  • Excess Ligand (e.g., >1:2 Metal:Ligand): An excess of the diazepane ligand can lead to the formation of inactive, coordinatively saturated metal centers.[3] This can slow down or completely inhibit the reaction by preventing substrate coordination, which is a necessary step in the catalytic cycle. A systematic screening of the ratio is crucial for optimal performance.[3][5]

Q3: My reaction is sluggish. Could the isopropyl group's steric bulk be the issue?

A3: Yes, this is a common and important consideration. While steric bulk is often designed into ligands to promote the desired bond-forming reductive elimination step, it can also hinder the initial substrate association or oxidative addition step, especially with sterically demanding substrates.[6][7] If your reaction is slow, it could be due to a sterically congested transition state. A gradual increase in reaction temperature can often provide the necessary energy to overcome this barrier. However, be mindful that excessive heat can lead to catalyst decomposition.[4]

Q4: I'm observing low product yield. What are the first troubleshooting steps related to catalyst and ligand loading?

A4: Low yield is one of the most common challenges.[3] A systematic approach is the key to identifying the root cause.

  • Verify Catalyst and Ligand Integrity: Ensure your metal precursor and ligand have not degraded during storage.

  • Screen Metal-to-Ligand Ratios: The stoichiometry is crucial. Too little or too much ligand can be detrimental.[1][3] A systematic screening of ratios (e.g., 1:1, 1:1.2, 1:1.5, 1:2) is highly recommended.[3]

  • Adjust Catalyst Loading: If ratio screening doesn't improve the yield, systematically increase the catalyst loading (e.g., from 1 mol% to 2 mol% and 3 mol%). A marginal increase in conversion may be observed.[5] However, if a significant increase in loading doesn't lead to a proportional increase in yield, the issue may be catalyst deactivation or poisoning rather than insufficient catalyst.[4][8]

Q5: My reaction produces significant side products. How can I improve selectivity by adjusting the ligand concentration?

A5: The formation of side products indicates that alternative reaction pathways are competing with your desired transformation. The concentration of this compound can directly influence selectivity. An incorrect metal-to-ligand ratio is often a primary cause of poor selectivity.[3] By increasing the ligand concentration (e.g., moving from a 1:1 to a 1:1.5 ratio), you can favor the formation of a single, more stable catalytic species, potentially shutting down competing pathways that might be catalyzed by under-ligated or different catalyst species.

Troubleshooting Guides

Issue 1: Low or No Product Conversion

A lack of conversion is a frustrating but diagnosable issue. Follow this workflow to identify the potential cause.

start Low or No Conversion Observed q1 Is a black precipitate (e.g., Pd black) visible? start->q1 sol1 Indicates catalyst decomposition. - Increase ligand ratio (e.g., 1:1.2 -> 1:2). - Check for oxygen/moisture contamination. - Lower reaction temperature. q1->sol1 Yes q2 Was a fresh, high-purity catalyst and ligand used? q1->q2 No sol2 Improper storage can deactivate reagents. - Use a fresh batch of catalyst and ligand. - Store under inert atmosphere. q2->sol2 No q3 Has the catalyst loading and ligand ratio been screened? q2->q3 Yes sol3 Suboptimal stoichiometry is a common cause. - Perform a systematic screen of catalyst loading (1-5 mol%) and Metal:Ligand ratios (1:1 to 1:2). q3->sol3 No sol4 Issue likely related to other parameters: - Substrate purity - Solvent quality - Reaction temperature/time q3->sol4 Yes

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Catalyst Deactivation During the Reaction

Symptoms: The reaction starts but stops prematurely, or a black precipitate forms over time.

Causality: The chelating nature of the 1,4-diazepane ring should provide good stability. However, deactivation can still occur through several mechanisms.

  • Ligand Dissociation at High Temperatures: The seven-membered chelate ring, while stable, can be more fluxional than smaller five- or six-membered rings. At elevated temperatures, transient dissociation of one of the nitrogen atoms can occur, exposing the metal center to potential decomposition pathways like agglomeration.[4]

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Ensure a slight excess of the ligand is present (e.g., 1:1.2 M:L ratio) to favor the fully coordinated state.

  • Substrate-Induced Deactivation: Some substrates, particularly those with other potential coordinating groups (e.g., unprotected heterocycles, certain functional groups), can displace the diazepane ligand or poison the catalyst.[4] The Lewis basic nitrogen atoms of the diazepane ligand itself can also contribute to catalyst poisoning in some systems.[9]

    • Solution: If you suspect substrate poisoning, try a slow addition of the problematic substrate using a syringe pump. This maintains a low instantaneous concentration, minimizing its inhibitory effect on the catalyst.[4]

Data-Driven Optimization

Hypothetical Catalyst Loading and Ratio Screening

The following table illustrates a typical optimization study for a hypothetical cross-coupling reaction. The goal is to maximize the yield of the desired product while minimizing catalyst usage and side product formation.

EntryMetal Precursor (mol%)This compound (mol%)Metal:Ligand RatioYield (%)Side Product (%)Observations
12.02.01:14515Some Pd black observed.
22.02.41:1.2758Cleaner reaction profile.
32.03.01:1.5884Homogeneous solution.
42.04.01:2855Slightly slower reaction rate.
51.01.51:1.5826Optimal loading identified.
60.50.751:1.56510Incomplete conversion.

Analysis:

  • Entries 1-3 show that increasing the ligand ratio from 1:1 to 1:1.5 significantly improves yield and reduces side products, likely by stabilizing the catalyst.[3][5]

  • Entry 4 suggests that a 1:2 ratio begins to inhibit the reaction slightly, possibly due to the formation of less active, saturated species.[3]

  • Comparing entries 3 and 5, reducing the overall catalyst loading to 1 mol% while maintaining the optimal 1:1.5 ratio provides a good balance of efficiency and cost-effectiveness.

  • Entry 6 indicates that 0.5 mol% is insufficient for this transformation under the tested conditions.

Logical Relationships in Catalyst Optimization

The interplay between catalyst components, reaction conditions, and outcomes can be visualized to guide experimental design.

cluster_inputs Inputs cluster_intermediates Catalyst State cluster_outputs Outputs Catalyst Loading Catalyst Loading Catalyst Activity Catalyst Activity Catalyst Loading->Catalyst Activity directly impacts Ligand Ratio Ligand Ratio Catalyst Stability Catalyst Stability Ligand Ratio->Catalyst Stability modulates Ligand Ratio->Catalyst Activity modulates Temperature Temperature Temperature->Catalyst Stability can decrease Temperature->Catalyst Activity increases Yield Yield Catalyst Stability->Yield maintains Selectivity Selectivity Catalyst Stability->Selectivity improves Catalyst Activity->Yield Reaction Rate Reaction Rate Catalyst Activity->Reaction Rate

Caption: Interplay of variables in catalyst optimization.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading and Ligand Ratio Screening

This protocol describes a parallel screening experiment to efficiently determine the optimal catalyst loading and metal-to-ligand ratio for a given reaction.

Materials:

  • Metal precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Reaction substrates (e.g., aryl halide, coupling partner)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed reaction solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with stir bars

Procedure:

  • Stock Solution Preparation:

    • Inside a glovebox, prepare a stock solution of the metal precursor in the reaction solvent (e.g., 0.01 M).

    • Prepare a separate stock solution of this compound in the same solvent (e.g., 0.02 M). This allows for precise dispensing of small quantities.

  • Reaction Setup:

    • To each reaction vial, add the substrates and the base.

    • Dispense the appropriate volume of the metal precursor stock solution into each vial to achieve the desired mol% (e.g., 1 mol%, 2 mol%).

    • Dispense the calculated volume of the ligand stock solution into each vial to screen different metal-to-ligand ratios (e.g., 1:1, 1:1.2, 1:1.5, 1:2).

    • Add the final volume of solvent to bring all reactions to the same concentration.

  • Reaction Execution:

    • Seal the vials securely.

    • Place the vials in a pre-heated aluminum block on a stirrer plate outside the glovebox.

    • Run the reactions for a predetermined amount of time (e.g., 12 hours).

  • Work-up and Analysis:

    • After the reaction is complete, cool the vials to room temperature.

    • Quench the reaction (e.g., with water or a saturated NH₄Cl solution).

    • Add an internal standard for quantitative analysis.

    • Extract the product with an appropriate organic solvent.

    • Analyze the organic layer by GC, LC-MS, or ¹H NMR to determine the yield and selectivity for each reaction condition.

Self-Validation: This parallel screening approach is self-validating. The inclusion of multiple ratios and loadings in a single experimental run minimizes variability from other parameters (temperature, stir rate, time), ensuring that observed differences in outcome are directly attributable to the changes in catalyst and ligand concentration.

References

  • Ligand Design in the Optimization of Reduction Catalysis Reactions. (n.d.). University of Pennsylvania.
  • Ligand topology as a tool for catalyst optimization. (n.d.). American Chemical Society.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.
  • Optimization of catalyst loading and metal to ligand ratio. (n.d.). ResearchGate.
  • Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. (2025, November 18). Journal of the American Chemical Society.
  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. (2019, November 15). Organic Letters.
  • 1-Ethyl-2-isopropyl-1,4-diazepane. (n.d.). PubChem.
  • Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization. (2019, May 15). Dalton Transactions.
  • Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization. (2019, June 14). Dalton Transactions.
  • 4-acetyl-Nthis compound-1-carboxamide. (n.d.). PubChem.
  • Tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate. (n.d.). PubChem.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (n.d.). PubMed Central.
  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-diazepan-5-ones. (n.d.). Caltech.
  • Palladium-Catalyzed Benzodiazepines Synthesis. (n.d.). MDPI.
  • Theoretical Study of 1,4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. (n.d.). PubMed Central.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PubMed Central.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 29). ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). ResearchGate.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PubMed.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI.
  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. (n.d.). Organic Chemistry Portal.
  • Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. (n.d.). PubMed Central.
  • Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts. (2025, August 6). ResearchGate.

Sources

Technical Support Center: Navigating Solubility Challenges of 1-Isopropyl-1,4-diazepane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Isopropyl-1,4-diazepane. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of its poor solubility in various reaction conditions. Our goal is to equip you with the knowledge and practical protocols to optimize your synthetic routes and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in some common organic solvents?

A1: this compound possesses a distinct chemical structure that influences its solubility. It has a flexible seven-membered diazepine ring with two nitrogen atoms, one of which is substituted with a bulky, nonpolar isopropyl group. The two amine functionalities can act as hydrogen bond acceptors, and the secondary amine can also be a hydrogen bond donor, imparting some polar character. However, the hydrocarbon backbone and the isopropyl group contribute to its nonpolar nature. This amphiphilic character can lead to solubility challenges in solvents that are either too polar or too nonpolar, as it may not be fully solvated by either. The fundamental principle of "like dissolves like" governs its behavior; a solvent's ability to favorably interact with both the polar amine groups and the nonpolar alkyl portions is crucial for good solubility.[1]

Q2: I've observed that my reaction involving this compound is sluggish and gives low yields. Could this be related to solubility?

A2: Absolutely. Poor solubility is a common culprit for slow or incomplete reactions. For a chemical reaction to proceed efficiently in a homogeneous system, the reactants must be dissolved and able to freely interact in the solvent. If this compound has limited solubility in your reaction medium, its effective concentration in the solution phase is low. This reduces the frequency of collisions between reactant molecules, leading to a slower reaction rate and consequently, lower yields. In some cases, the undissolved material may remain largely unreacted.

Q3: Are there any initial, simple steps I can take to improve the solubility of this compound without drastically changing my reaction setup?

A3: Yes, before moving to more complex solutions, consider these initial steps:

  • Solvent Screening: The choice of solvent is paramount. If you are experiencing solubility issues, a systematic solvent screen is a logical first step. Test a range of solvents with varying polarities. For a molecule like this compound, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often good starting points due to their ability to solvate both polar and nonpolar moieties.[1]

  • Particle Size Reduction: If you are working with solid this compound, reducing its particle size can increase the surface area available for solvation, which can enhance the rate of dissolution.[2] This can be achieved by grinding the material with a mortar and pestle.

  • Temperature Adjustment: For many organic compounds, solubility increases with temperature.[3] Gently warming your reaction mixture could be a simple and effective way to increase the solubility of your starting material. However, be mindful of the thermal stability of all reactants and products.

Troubleshooting Guide: Overcoming Poor Solubility in Reactions

This section provides detailed solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: My this compound is not fully dissolving in my chosen reaction solvent.

Root Cause Analysis: The polarity of your solvent may not be optimal for solvating the amphiphilic this compound molecule.

Solution 1: Systematic Solvent Screening

A logical first step is to perform a systematic solvent screen to identify a more suitable medium for your reaction.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 5-10 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 1 mL).

  • Observation: Stir or gently agitate the vials at a constant temperature (e.g., room temperature). Observe the degree of dissolution in each solvent.

  • Quantification (Optional): For a more quantitative assessment, you can filter any undissolved solid and determine the concentration of the dissolved material in the supernatant using techniques like HPLC or UV-Vis spectroscopy.

Table 1: Suggested Solvents for Screening

Solvent ClassExample SolventsRationale
Polar Aprotic DMF, DMSO, NMP, AcetonitrileGood for solvating both polar and nonpolar parts of molecules.[1]
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneModerate polarity, often good for a range of organic reactions.
Chlorinated Dichloromethane (DCM), ChloroformGenerally good for nonpolar to moderately polar compounds.
Hydrocarbons Toluene, XylenesSuitable for nonpolar compounds; may require heating.
Alcohols Isopropanol, n-ButanolCan hydrogen bond with the amine groups, but the alkyl chain may be too nonpolar for lower alcohols.

Solution 2: Employing a Co-Solvent System

If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective. A co-solvent is a second, miscible solvent added in a smaller quantity to the primary solvent to modify its overall polarity and enhance the solubility of a solute.

Experimental Protocol: Co-Solvent Screening

  • Primary Solvent Selection: Choose your primary reaction solvent.

  • Co-Solvent Selection: Select a range of miscible co-solvents. For instance, if your primary solvent is toluene, you might try adding small amounts of THF or DMF.

  • Prepare Co-solvent Mixtures: Prepare mixtures of your primary solvent with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Test Solubility: Add your this compound to each co-solvent mixture and observe its solubility.

  • Reaction Compatibility: Ensure the co-solvent does not interfere with your reaction chemistry (e.g., by reacting with other reagents or affecting the catalyst).

Visualization 1: Decision-Making Workflow for Solubility Enhancement

G start Poor Solubility of This compound solvent_screen Perform Systematic Solvent Screen start->solvent_screen temp_adjust Adjust Reaction Temperature solvent_screen->temp_adjust Insoluble success Reaction Proceeds solvent_screen->success Soluble co_solvent Use a Co-Solvent System temp_adjust->co_solvent Insoluble temp_adjust->success Soluble ptc Employ Phase-Transfer Catalysis (for biphasic systems) co_solvent->ptc Insoluble co_solvent->success Soluble sonication Utilize Ultrasonication ptc->sonication Not Applicable ptc->success Applicable sonication->success Soluble G cluster_1 Organic Phase M_Y M⁺Y⁻ (e.g., KOH) Q_Y Q⁺Y⁻ M_Y->Q_Y Ion Exchange Q_X Q⁺X⁻ (Catalyst) Q_X->Q_Y R_NH This compound (R₂NH) R_X Alkyl Halide (R'-X) R_NH->R_X Alkylation R_NR Alkylated Product (R₂NR') R_X->R_NR Q_Y->R_NH Deprotonation

Simplified mechanism of PTC for N-alkylation.

Issue 3: Increasing temperature or using co-solvents is not feasible or effective for my reaction.

Root Cause Analysis: In some cases, the activation energy for dissolution is too high for moderate heating to be effective, or co-solvents may interfere with the reaction. The compound may be a crystalline solid that is particularly resistant to dissolution.

Solution: Ultrasonication

Sonication, the application of high-frequency sound waves, can be a powerful mechanical method to enhance dissolution. [4]The process, known as acoustic cavitation, creates and collapses microscopic bubbles in the liquid, generating intense local heating, pressure, and shockwaves. [5]This energy can break apart solid particles, increasing their surface area and accelerating their dissolution. [6] Experimental Protocol: Ultrasound-Assisted Dissolution

  • Setup: Place your reaction vessel containing the this compound and the solvent into an ultrasonic cleaning bath. For more direct energy input, an ultrasonic probe can be immersed in the reaction mixture.

  • Sonication: Turn on the sonicator. The power and duration will depend on the scale of your reaction and the tenacity of the solid. You can often visually monitor the dissolution of the solid.

  • Temperature Control: Be aware that prolonged sonication can heat the sample. If your reaction is temperature-sensitive, you may need to use a cooling bath in conjunction with the sonicator.

  • Reaction: Once the starting material is dissolved, you can proceed with the reaction as planned, either with or without continued sonication. In some cases, continued sonication can also accelerate the reaction itself. [7]

References

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis.
  • Gotor-Fernández, V., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Molecules, 27(3), 1083.
  • Cintas, P., & Zinovyev, V. G. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry, 86(15), 10049-10071.
  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility.
  • Martinez, A., et al. (2021). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry, 17(1), 2-19.
  • Organic Chemistry Portal. Sonochemistry: Ultrasound in Organic Chemistry.
  • The Bumbling Biochemist. (2022). Lab tip: use a bath sonicator to help dissolve solids.
  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • ResearchGate. Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow.
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(5), 4585-4596.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Pharma Education. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • ResearchGate. Solubility Data of Diazepam in Binary and Ternary Mixtures of PEGs 200 and 400 with N-Methyl Pyrrolidone and Water at 298.2 K.
  • PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • PubMed Central. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 1-Isopropyl-1,4-diazepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Isopropyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected byproduct formations encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and purity of your final product.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, can present unique challenges. The inherent reactivity of the diazepane core and the nature of the synthetic routes, most commonly reductive amination, can lead to a variety of unexpected byproducts. This guide will equip you with the knowledge to identify, minimize, and characterize these impurities, ensuring the robustness of your synthetic process.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for their occurrence and actionable solutions.

Issue 1: My final product is a mixture of mono- and di-alkylated diazepanes.

Symptoms:

  • LC-MS analysis shows multiple peaks corresponding to the desired product, a di-isopropyl substituted diazepane, and a mono-isopropyl substituted diazepane.

  • ¹H NMR spectrum displays a complex mixture of signals, making it difficult to assign protons accurately.

Root Cause Analysis: Over-alkylation is a common side reaction in the N-alkylation of 1,4-diazepanes.[1] This occurs when the reaction conditions do not sufficiently differentiate between the mono- and di-alkylation steps. The relative nucleophilicity of the two nitrogen atoms in the diazepane ring plays a crucial role.

Troubleshooting & Optimization:

  • Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent (e.g., acetone in reductive amination). Using a slight excess of the diazepine starting material can help minimize di-alkylation if mono-alkylation is the desired outcome, or ensuring a sufficient excess of the alkylating agent and reducing agent for di-alkylation.

  • Protecting Group Strategy: For selective mono-alkylation, employing an orthogonal protecting group strategy (e.g., Boc or Cbz) is highly effective.[2] This allows for the protection of one nitrogen atom while the other is selectively alkylated.

  • Reaction Conditions: The choice of base and solvent can significantly impact selectivity. Weaker, sterically hindered bases may be preferable to minimize side reactions.[2]

Issue 2: I'm observing a significant amount of a high molecular weight byproduct.

Symptoms:

  • A broad, poorly resolved peak is observed at a higher molecular weight in the mass spectrum.

  • The crude product appears viscous or polymeric.

  • TLC analysis shows a streak of material at the baseline.

Root Cause Analysis: Polymerization can be a significant side reaction, especially during intramolecular cyclization steps to form the diazepane ring, particularly at higher concentrations.[1] Intermolecular reactions can compete with the desired intramolecular cyclization.

Troubleshooting & Optimization:

  • High-Dilution Conditions: Employing high-dilution conditions is the most effective way to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow, dropwise addition of the linear precursor to a large volume of refluxing solvent using a syringe pump.[2]

Issue 3: My reductive amination is sluggish, and I see unreacted starting materials and imine intermediates.

Symptoms:

  • TLC or LC-MS analysis shows the presence of the starting amine, the carbonyl compound (acetone), and the corresponding imine intermediate.

  • The yield of the desired this compound is low.

Root Cause Analysis: The efficiency of reductive amination is dependent on several factors, including the choice of reducing agent, pH, and the removal of water.[2]

Troubleshooting & Optimization:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is milder and more selective for the iminium ion over the starting carbonyl compound.[2] Sodium cyanoborohydride is also effective but requires careful pH control and is highly toxic.[2]

  • Reaction pH: The formation of the iminium ion intermediate is pH-dependent, with mildly acidic conditions (pH 4-6) typically being optimal.[2] A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[2]

  • Water Removal: The condensation reaction to form the imine releases water. The presence of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unexpected byproducts in the synthesis of this compound via reductive amination of 1,4-diazepane with acetone?

A1: Besides unreacted starting materials, the most probable byproducts include:

  • N,N'-di-isopropyl-1,4-diazepane: The desired product.

  • Over-alkylation products: While less common with a simple alkyl group, further reaction on the isopropyl group is theoretically possible under harsh conditions, though unlikely.

  • Products of acetone self-condensation: Under certain conditions (especially basic), acetone can undergo an aldol condensation to form diacetone alcohol and then mesityl oxide. These can then react with the diazepane to form more complex, higher molecular weight impurities.

  • Aminal and enamine formation: In some cases, the reaction of a diamine with a carbonyl compound can lead to the formation of stable aminals or enamines, which may be observed as intermediates or byproducts.[3]

Q2: What are the best analytical techniques to characterize these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is essential for the robust characterization of byproducts:[4]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from impurities and for assessing purity.[4]

  • Mass Spectrometry (MS): Provides molecular weight information for each component, which is crucial for identifying unknown byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of byproducts when isolated.[4]

Q3: How can I purify this compound from its byproducts?

A3:

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. It is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent to prevent tailing of the amine product on the acidic silica gel.[2]

  • Acid-Base Extraction: As an amine, this compound can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the separation from non-basic organic impurities by liquid-liquid extraction. The free base can then be regenerated by the addition of a base (e.g., NaOH).

  • Distillation: If the byproducts have significantly different boiling points, distillation under reduced pressure can be an effective purification method.

Data Presentation

Table 1: Expected ¹H NMR and MS Data for this compound and Potential Byproducts

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)Expected [M+H]⁺ (m/z)
This compound~2.8-3.0 (m, 4H, -CH₂-N(iPr)-CH₂-), ~2.6-2.8 (m, 4H, -N-CH₂-CH₂-N-), ~2.5-2.7 (septet, 1H, -CH(CH₃)₂), ~1.7-1.9 (m, 2H, -N-CH₂-CH₂-CH₂-N-), ~1.0 (d, 6H, -CH(CH₃)₂)143.15
1,4-Diisopropyl-1,4-diazepane~2.7-2.9 (m, 8H, ring CH₂), ~2.9-3.1 (septet, 2H, -CH(CH₃)₂), ~1.0 (d, 12H, -CH(CH₃)₂)185.20
Unreacted 1,4-diazepane~2.8-3.0 (m, 8H, ring CH₂), ~1.7-1.9 (m, 2H, -N-CH₂-CH₂-CH₂-N-), ~1.5 (br s, 2H, NH)101.11

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the N-alkylation of 1,4-diazepane using reductive amination with sodium triacetoxyborohydride (STAB).

Materials:

  • 1,4-diazepane

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • To a solution of 1,4-diazepane (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add acetone (1.2 eq).

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a solvent system containing 1% triethylamine).[2]

Visualizations

Diagram 1: Potential Byproduct Formation in this compound Synthesis

Start 1,4-Diazepane + Acetone Desired This compound Start->Desired Reductive Amination (Controlled Stoichiometry) Overalkylation 1,4-Diisopropyl-1,4-diazepane Start->Overalkylation Excess Acetone/ Reducing Agent Aldol Acetone Aldol Products (e.g., Mesityl Oxide) Start->Aldol Side Reaction (Base/Acid Catalyzed) AldolProduct Complex Adducts Aldol->AldolProduct Reaction with Diazepane

Caption: Potential reaction pathways leading to byproducts.

Diagram 2: Troubleshooting Logic for Low Yield/Impure Product

Start Low Yield or Impure Product Analyze Analyze Crude Product (LC-MS, NMR) Start->Analyze Identify Identify Byproducts Analyze->Identify Overalkylation Over-alkylation Observed Identify->Overalkylation Incomplete Incomplete Reaction Observed Identify->Incomplete Polymer Polymerization Observed Identify->Polymer Stoichiometry Adjust Stoichiometry Overalkylation->Stoichiometry Protect Use Protecting Groups Overalkylation->Protect Reducer Optimize Reducing Agent & pH Incomplete->Reducer Dilution Implement High Dilution Conditions Polymer->Dilution Purify Purify Product (Chromatography, Extraction) Stoichiometry->Purify Protect->Purify Reducer->Purify Dilution->Purify Success Pure Product, Improved Yield Purify->Success

Caption: A logical workflow for troubleshooting common issues.

References

  • Technical Support Center: Synthesis of Substituted 1,4-Diazepanes - Benchchem.
  • Technical Support Center: Synthesis of Substituted 1,4-Diazepanes - Benchchem.
  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH.
  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination | ACS Catalysis.
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - NIH.
  • A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives - Benchchem.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - International Journal of Pharmaceutical, Chemical, and Biological Sciences.

Sources

How to avoid emulsion during workup of 1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1,4-diazepanes, a core scaffold in many pharmaceutically active compounds, often presents challenges during the aqueous workup stage.[1][2] One of the most frequently encountered and time-consuming issues is the formation of stable emulsions. An emulsion is a mixture of two or more immiscible liquids where one is dispersed in the other.[3] In the context of a chemical workup, this manifests as a cloudy or milky layer between the organic and aqueous phases, hindering efficient separation and leading to reduced product yield and purity.[4]

This guide, designed by our team of application scientists, provides a comprehensive troubleshooting framework to anticipate, prevent, and resolve emulsion-related issues during the workup of 1,4-diazepane syntheses. By understanding the underlying chemical principles, you can optimize your protocols for cleaner, faster, and more efficient isolations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of emulsion formation during the workup of 1,4-diazepane synthesis?

A1: Emulsion formation is typically caused by the presence of substances that act as surfactants, reducing the interfacial tension between the aqueous and organic layers. In the context of 1,4-diazepane synthesis, several factors can contribute:

  • Amine Surfactancy: The 1,4-diazepane product itself, being a diamine, can possess amphiphilic properties, particularly at certain pH values. The protonated form can be water-soluble, while the free base is more organic-soluble. This dual nature can stabilize the interface between the two phases.

  • Reaction Byproducts: Partially reacted starting materials or byproducts from the synthesis can act as emulsifying agents.[4] This is particularly common in reactions that are not driven to completion.

  • High Shear Mixing: Vigorous shaking or stirring of the separatory funnel can create very fine droplets of one liquid dispersed in the other, increasing the surface area and promoting emulsion formation.[4]

  • Similar Densities: If the densities of the organic and aqueous phases are too close, gravitational separation is less effective.[4]

  • Finely Dispersed Solids: Insoluble inorganic salts or other fine particulates generated during the reaction or quench can accumulate at the interface and physically stabilize an emulsion.[5]

Q2: I have a persistent emulsion after my basic aqueous wash. What is the first and simplest thing I should try?

A2: The principle of "salting out" is the most common and often most effective initial step.[3][5]

Protocol: Brine Wash

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add a significant volume of the brine solution to the separatory funnel containing the emulsion.

  • Gently rock or swirl the funnel; avoid vigorous shaking.[4][6]

  • Allow the mixture to stand and observe if phase separation improves.

Why this works: The addition of a high concentration of salt increases the ionic strength of the aqueous layer.[7][8] This makes it less favorable for organic molecules, including your product and organic-soluble impurities, to be dissolved in the aqueous phase, effectively "squeezing" them into the organic layer and helping to break the emulsion.[7]

Q3: The brine wash didn't completely resolve the emulsion. What are my next steps?

A3: If salting out is insufficient, a systematic approach involving pH adjustment, solvent modification, and physical methods should be employed. It is often more effective to prevent emulsions than to break them.[6]

Troubleshooting Guide: A Step-by-Step Approach to Emulsion Resolution

This guide provides a tiered approach, starting with the least disruptive methods.

Tier 1: Simple Physical and Chemical Adjustments
Technique Description Causality
Patience Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours).[9]Gravity will eventually cause the dispersed droplets to coalesce and separate.
Gentle Agitation Gently swirl or rock the separatory funnel instead of shaking vigorously.[6]Minimizes the formation of fine droplets that lead to stable emulsions.
Temperature Change Gently warming the separatory funnel in a warm water bath can sometimes help.[4][7]Reduces the viscosity of the liquids and can alter the solubility of emulsifying agents, promoting phase separation.[7]
pH Adjustment Carefully add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to alter the pH of the aqueous layer.[5][7]For amine-containing compounds like 1,4-diazepanes, changing the pH alters their protonation state and solubility, which can destabilize the emulsion.
Tier 2: Additives and Filtration
Technique Description Causality
Solvent Addition Add a small amount of a different organic solvent that is miscible with your primary organic phase.[5][7]This alters the polarity and density of the organic phase, which can disrupt the forces stabilizing the emulsion.
Filtration through Celite® Filter the entire mixture through a pad of a filter aid like Celite®.[9]This is particularly effective if the emulsion is stabilized by fine solid particles. The Celite® traps the solids, allowing the liquid phases to separate.
Addition of a Different Solvent If your primary solvent is, for example, dichloromethane, adding a less dense, immiscible solvent like diethyl ether or ethyl acetate can sometimes help create better phase separation after removing the initial solvent under reduced pressure.[9]Changing the solvent system entirely can drastically alter the physical properties that favor emulsion formation.
Tier 3: Mechanical and Advanced Methods
Technique Description Causality
Centrifugation If the volume is manageable, centrifuging the mixture can force the separation of the phases.[5]The applied centrifugal force accelerates the natural process of gravitational separation.
Freezing Lowering the temperature to freeze the aqueous layer can allow for the decanting of the organic layer.[7]This is a physical separation method that can be effective, but care must be taken to ensure the product does not precipitate out of the organic phase at low temperatures.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering an emulsion during the workup of 1,4-diazepane synthesis.

Emulsion_Troubleshooting Start Emulsion Observed During Workup Brine Add Saturated Brine (NaCl) Start->Brine Check1 Emulsion Resolved? Brine->Check1 Patience Wait & Observe (30+ min) Check1->Patience No Success Proceed with Workup Check1->Success Yes Check2 Emulsion Resolved? Patience->Check2 pH_Adjust Adjust pH (Dilute Acid/Base) Check2->pH_Adjust No Check2->Success Yes Check3 Emulsion Resolved? pH_Adjust->Check3 Solvent_Add Add Miscible Organic Solvent Check3->Solvent_Add No Check3->Success Yes Check4 Emulsion Resolved? Solvent_Add->Check4 Filter Filter through Celite® Check4->Filter No Check4->Success Yes Check5 Emulsion Resolved? Filter->Check5 Centrifuge Centrifugation Check5->Centrifuge No Check5->Success Yes Centrifuge->Success Consult Consult Senior Scientist Centrifuge->Consult

Caption: Decision tree for troubleshooting emulsions.

Proactive Strategies: Preventing Emulsions Before They Form

The most efficient approach is to prevent emulsions from forming in the first place.

  • Mindful Mixing: During extraction, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking. This allows for sufficient interfacial contact for extraction without introducing excessive shear forces.[6]

  • Solvent Selection:

    • Choose a solvent with a density significantly different from water.

    • Avoid solvents that have partial miscibility with water if possible.

    • Consider using a solvent system that is less prone to emulsion formation based on preliminary small-scale tests.

  • Pre-emptive Salting: Add brine to the initial aqueous wash, especially if the reaction is known to produce emulsifying byproducts.

  • Temperature Control: Perform the quench and initial extractions at a lower temperature (e.g., in an ice bath). This can sometimes suppress the formation of problematic byproducts that act as emulsifiers.[5]

  • Remove the Reaction Solvent: Before workup, consider removing the reaction solvent by rotary evaporation and then re-dissolving the residue in a suitable extraction solvent.[9]

Case Study: Workup of a Reductive Amination to Form a 1,4-Diazepane

Scenario: A researcher performs a reductive amination to synthesize a substituted 1,4-diazepane. After quenching the reaction with a basic aqueous solution, a thick, persistent emulsion forms upon extraction with dichloromethane.

Troubleshooting in Action:

  • Initial Step: The researcher first adds a saturated solution of NaCl (brine) and gently rocks the separatory funnel. The emulsion layer reduces in volume but does not completely disappear.

  • Second Step: Suspecting that the basicity of the aqueous layer is contributing to the surfactant-like behavior of the diamine product, the researcher carefully adds 1M HCl dropwise while monitoring the pH with litmus paper, aiming for a near-neutral pH. This causes a significant improvement in phase separation.

  • Final Resolution: A small amount of solid NaCl is added to further increase the ionic strength, and after a final gentle swirl, a clean phase separation is achieved.

Key Takeaway: A combination of techniques is often more effective than a single approach. Understanding the chemistry of the product and potential byproducts can guide the troubleshooting process.

References

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
  • BenchChem. (n.d.). Resolving emulsion formation during Isoamyl-n-propyl-amine extraction.
  • BenchChem. (n.d.). Technical Support Center: Preventing Emulsion Formation in TMG Reaction Workups.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • ACS Publications. (2010, May 11). Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. Industrial & Engineering Chemistry Research.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Google Patents. (n.d.). US2485298A - Method for breaking emulsion.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF.
  • Gadot. (n.d.).
  • NIH. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • ACS Publications. (2020, August 21). Synthesis of 1,4-Diazepanes and Benzo[b][7][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • RSC Publishing. (2025, March 25). Aqueous two-phase system (ATPS)
  • Chemistry Stack Exchange. (2012, April 26).
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Medium-Ring Cyclic Diamides, with a Focus on 1,5-Diazecane-6,10-dione.
  • Eng-Tips. (2010, May 10).
  • NIH. (2022, November 19).
  • MDPI. (n.d.). Aqueous Two-Phase Systems Based on Ionic Liquids and Deep Eutectic Solvents as a Tool for the Recovery of Non-Protein Bioactive Compounds—A Review.
  • ACS Publications. (2023, July 17). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry.
  • NIH. (n.d.).
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing.

Sources

Technical Support Center: Purifying 1-Isopropyl-1,4-diazepane with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and troubleshooting for the column chromatography purification of 1-Isopropyl-1,4-diazepane. Our aim is to equip you with the foundational knowledge and practical strategies to overcome common challenges associated with purifying this and similar aliphatic cyclic diamines.

Understanding the Molecule: this compound

This compound is a saturated heterocyclic compound containing two amine functionalities. Its structure presents a unique set of challenges for purification by standard column chromatography.

PropertyValueSource
Molecular Formula C8H18N2[1]
Molecular Weight 142.24 g/mol [1]
Predicted Basicity BasicGeneral chemical principles

The presence of two basic nitrogen atoms is the primary factor influencing its chromatographic behavior. These amines can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to a host of purification issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or tailing on a standard silica gel TLC plate?

A1: This is a classic sign of strong interaction between your basic compound and the acidic stationary phase. The basic amine groups on your molecule are protonated by the acidic silanol groups (Si-OH) on the silica surface, causing it to bind strongly and elute unevenly. This leads to significant peak tailing and poor separation.

Q2: I'm not seeing my compound elute from the silica gel column, even with a highly polar mobile phase. What's happening?

A2: It's likely that your compound is irreversibly adsorbed onto the silica gel. The strong acid-base interaction can be so significant that even highly polar solvents cannot displace the protonated amine from the stationary phase. In some cases, this can also lead to on-column degradation of the sample.

Q3: Can I use a standard mobile phase like ethyl acetate/hexane for this purification?

A3: It is highly unlikely that a simple ethyl acetate/hexane system will be effective. Due to the polar and basic nature of this compound, a more polar and often basic mobile phase system is required to achieve elution from a polar stationary phase.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the column chromatography purification of this compound.

Issue 1: Poor Elution and/or Significant Tailing on Silica Gel
  • Root Cause: Strong acid-base interaction between the basic amine and acidic silanol groups of the silica gel.

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most common and immediate solution is to add a basic modifier to your mobile phase. This "competing base" will neutralize the acidic sites on the silica gel, preventing your compound from binding too strongly.[2]

      • Recommended Modifiers:

        • Triethylamine (TEA): Add 0.5-2% (v/v) to your mobile phase.

        • Ammonium Hydroxide (NH4OH): A solution of 1-2% in methanol can be used as the polar component of your mobile phase (e.g., in a dichloromethane/methanol solvent system).

    • Stationary Phase Selection: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.

      • Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[3][4][5] It is available in neutral and basic grades, with the basic grade being particularly effective for amines.

      • Amine-Functionalized Silica: This stationary phase has an amine-modified surface, which is "basic" and minimizes the strong interactions with basic analytes.[2][6] This often allows for the use of less polar and non-basic mobile phases like hexane/ethyl acetate.[6]

cluster_solutions Potential Solutions cluster_mobile_phase Mobile Phase Modifiers cluster_stationary_phase Alternative Stationary Phases start Problem: Poor Elution/Tailing on Silica Gel solution1 Modify Mobile Phase start->solution1 solution2 Change Stationary Phase start->solution2 modifier1 Add Triethylamine (TEA) (0.5-2%) solution1->modifier1 modifier2 Add Ammonium Hydroxide (NH4OH) (in polar solvent component) solution1->modifier2 phase1 Basic Alumina solution2->phase1 phase2 Amine-Functionalized Silica solution2->phase2 cluster_workflow Purification Workflow start Crude This compound step1 TLC Method Development (Silica, Alumina, Amine-Silica) start->step1 step2 Select Optimal Stationary and Mobile Phases step1->step2 step3 Pack Column step2->step3 step4 Load Sample step3->step4 step5 Elute and Collect Fractions step4->step5 step6 Analyze Fractions by TLC step5->step6 step7 Combine Pure Fractions and Evaporate Solvent step6->step7 end Pure This compound step7->end

Sources

Validation & Comparative

A Comparative Guide to 1-Isopropyl-1,4-diazepane and Other N-Alkyl Diazepanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and antipsychotic effects.[1][2] The substitution at the nitrogen atoms of the diazepane ring plays a crucial role in modulating the pharmacological profile of these compounds. This guide provides an in-depth, objective comparison of 1-isopropyl-1,4-diazepane with other common N-alkyl diazepanes, namely N-methyl, N-ethyl, and N-benzyl derivatives. We will delve into their synthesis, physicochemical properties, and the influence of the N-alkyl substituent on their biological activity, supported by experimental data and established scientific principles.

The Influence of N-Alkylation on the Diazepane Core

The introduction of an alkyl group onto one of the nitrogen atoms of the 1,4-diazepane ring significantly impacts its steric and electronic properties. These changes, in turn, affect the molecule's conformation, lipophilicity, and ability to interact with biological targets. The size and nature of the alkyl group can influence receptor binding affinity, selectivity, and pharmacokinetic properties.[3]

Comparative Synthesis of N-Alkyl-1,4-diazepanes

A common and versatile method for the synthesis of N-alkyl-1,4-diazepanes is the reductive amination of 1,4-diazepane (homopiperazine) with a corresponding aldehyde or ketone.[4] This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, followed by its reduction to the amine.

G cluster_0 Reductive Amination Workflow 1,4-Diazepane 1,4-Diazepane Iminium_Ion Iminium Ion Intermediate 1,4-Diazepane->Iminium_Ion + Aldehyde/Ketone Aldehyde_Ketone Aldehyde or Ketone (e.g., Acetone for Isopropyl) Aldehyde_Ketone->Iminium_Ion N_Alkyl_Diazepane N-Alkyl-1,4-diazepane Iminium_Ion->N_Alkyl_Diazepane + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->N_Alkyl_Diazepane

Caption: General workflow for the synthesis of N-alkyl-1,4-diazepanes via reductive amination.

A key challenge in this synthesis is the potential for over-alkylation, leading to the formation of di-substituted products.[1] Careful control of stoichiometry and reaction conditions, such as the slow addition of the carbonyl compound, is crucial to favor the desired mono-alkylated product.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via reductive amination of 1,4-diazepane with acetone. The same general procedure can be adapted for the synthesis of N-methyl, N-ethyl, and N-benzyl analogs by substituting acetone with formaldehyde, acetaldehyde, and benzaldehyde, respectively.

Materials:

  • 1,4-Diazepane

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1,4-diazepane (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetone (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Physicochemical Properties: A Comparative Analysis

The nature of the N-alkyl substituent significantly influences the physicochemical properties of the diazepane derivatives. These properties, in turn, affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted Polar Surface Area (Ų)
This compound C₈H₁₈N₂142.24[5]1.324.1
1-Methyl-1,4-diazepane C₆H₁₄N₂114.190.524.1
1-Ethyl-1,4-diazepane C₇H₁₆N₂128.220.924.1
1-Benzyl-1,4-diazepane C₁₂H₁₈N₂190.282.524.1

Data for logP and Polar Surface Area are predicted values and should be considered as estimates.

As the size of the alkyl group increases from methyl to isopropyl to benzyl, the lipophilicity (predicted logP) of the molecule increases. This trend is expected to influence the compound's ability to cross the blood-brain barrier, a critical factor for centrally acting drugs. The bulky isopropyl and benzyl groups also introduce greater steric hindrance compared to the smaller methyl and ethyl groups, which can affect receptor binding and metabolism.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the structural elucidation of these compounds.

Predicted ¹H NMR Spectral Data
CompoundN-Alkyl Protons (δ, ppm)Diazepane Ring Protons (δ, ppm)
This compound ~1.0 (d, 6H), ~2.8 (sept, 1H)~1.7-1.9 (m, 2H), ~2.5-2.9 (m, 8H)
1-Methyl-1,4-diazepane ~2.3 (s, 3H)~1.7-1.9 (m, 2H), ~2.4-2.8 (m, 8H)
1-Ethyl-1,4-diazepane ~1.1 (t, 3H), ~2.5 (q, 2H)~1.7-1.9 (m, 2H), ~2.5-2.8 (m, 8H)
1-Benzyl-1,4-diazepane ~3.5 (s, 2H), ~7.2-7.4 (m, 5H)~1.7-1.9 (m, 2H), ~2.5-2.8 (m, 8H)
Predicted ¹³C NMR Spectral Data

The carbon NMR spectra provide further confirmation of the structures.[7][8]

CompoundN-Alkyl Carbons (δ, ppm)Diazepane Ring Carbons (δ, ppm)
This compound ~18-20 (2C), ~55-58 (1C)~28-30, ~48-50, ~55-58
1-Methyl-1,4-diazepane ~45-48~28-30, ~48-50, ~55-58
1-Ethyl-1,4-diazepane ~12-15, ~50-53~28-30, ~48-50, ~55-58
1-Benzyl-1,4-diazepane ~60-63, ~127-130, ~138-140~28-30, ~48-50, ~55-58

Impact of N-Alkyl Group on Pharmacological Activity: A Structure-Activity Relationship (SAR) Perspective

The N-alkyl substituent plays a pivotal role in defining the pharmacological profile of 1,4-diazepane derivatives. The steric bulk and electronic nature of the alkyl group can significantly influence the compound's affinity and selectivity for various receptors, such as dopamine and serotonin receptors.[9]

SAR substituent N-Alkyl Substituent Methyl Ethyl Isopropyl Benzyl properties Physicochemical Properties Lipophilicity (logP) Steric Hindrance Biological Activity Receptor Affinity Selectivity Metabolism substituent:f1->properties:p1 Low substituent:f1->properties:p2 Low substituent:f2->properties:p1 Moderate substituent:f2->properties:p2 Moderate substituent:f3->properties:p1 High substituent:f3->properties:p2 High substituent:f4->properties:p1 Very High substituent:f4->properties:p2 Very High properties:p0->properties:b0

Caption: Relationship between N-alkyl substituent properties and biological activity.

  • Steric Effects: The size of the N-alkyl group can influence the conformation of the seven-membered diazepine ring, which in turn affects how the molecule fits into a receptor's binding pocket.[10][11] A bulky group like isopropyl or benzyl may lead to higher selectivity for certain receptor subtypes by preventing binding to others. Conversely, it could also decrease affinity if the binding pocket is sterically constrained.

  • Electronic Effects: While all alkyl groups are electron-donating, the degree of this effect is relatively similar among methyl, ethyl, and isopropyl groups. The benzyl group, with its aromatic ring, introduces different electronic properties and the potential for π-π stacking interactions with aromatic residues in a receptor binding site.[12]

  • Metabolic Stability: The nature of the N-alkyl group can influence the metabolic stability of the compound. For instance, N-demethylation and N-debenzylation are common metabolic pathways. The presence of a more sterically hindered isopropyl group might slow down metabolic degradation, potentially leading to a longer duration of action.

Conclusion

The choice of the N-alkyl substituent on the 1,4-diazepane scaffold is a critical decision in the design of new therapeutic agents. This guide has provided a comparative overview of this compound alongside its N-methyl, N-ethyl, and N-benzyl counterparts.

Key Takeaways:

  • Synthesis: Reductive amination is a reliable method for the synthesis of these compounds, with careful control required to minimize over-alkylation.

  • Physicochemical Properties: Lipophilicity and steric bulk increase with the size of the N-alkyl group, which has significant implications for the ADME properties of the resulting compounds.

  • Structure-Activity Relationship: The N-alkyl group is a key determinant of pharmacological activity, influencing receptor affinity, selectivity, and metabolic stability. The isopropyl group offers a balance of increased lipophilicity and steric hindrance compared to smaller alkyl groups, which may be advantageous for specific therapeutic targets.

Further experimental investigation is warranted to fully elucidate the pharmacological profiles of these N-alkyl diazepanes and to exploit their therapeutic potential. This guide serves as a foundational resource for researchers embarking on the design and development of novel 1,4-diazepane-based drugs.

References

  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. (1994). Journal of Medicinal Chemistry, 37(25), 4347-4354.
  • 4-acetyl-Nthis compound-1-carboxamide. PubChem.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.).
  • Chemical structure and biological activity of the diazepines. (1983). British Journal of Clinical Pharmacology, 16 Suppl 2(Suppl 2), 231S-244S.
  • Hirokawa, Y., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 46(5), 702-715.
  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][3]diazepines, and Their Cytotoxic Activity. (2020). Molecules, 25(9), 2051.
  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. (1979). U.S.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2010). Molecules, 15(11), 7837-7849.
  • Solubility Profile of 1-N-Boc-3-Isopropyl-1,4-diazepane: A Technical Guide. (n.d.). BenchChem.
  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (2006). Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
  • Technical Support Center: Synthesis of Substituted 1,4-Diazepanes. (n.d.). BenchChem.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate. PubChem.
  • Diazepam. PubChem.
  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][3]diazepines, and Their Cytotoxic Activity. (2020). Molecules, 25(9), 2051.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Deriv
  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (n.d.).
  • 13C NMR Chemical Shift. Oregon State University.
  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (2009). Organic & Biomolecular Chemistry, 7(10), 2058-2067.
  • 1h-1,4-diazepine, hexahydro-1-(2-(diphenylmethoxy)ethyl)-4-isopropyl. PubChemLite.
  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. (2021). RSC Advances, 11(33), 20430-20441.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • 1-Ethyl-2-isopropyl-1,4-diazepane. PubChem.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.).
  • Ethyl 1,4-diazepane-1-carboxylate. PubChem.
  • Steric and Conformational Effects in Molecular Junctions. (2020). Chemistry: An Asian Journal, 15(19), 2956-2967.
  • Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. (2009). Journal of the Iranian Chemical Society, 6(3), 547-553.
  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (2021). RSC Advances, 11(33), 20430-20441.
  • A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions. (2012).
  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Deriv
  • Diazepam. Wikipedia.
  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomer. (2021). RSC Advances, 11(33), 20430-20441.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (2014). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 565-575.

Sources

A Comparative Analysis of the Biological Activity of 1-Isopropyl-1,4-diazepane and its Parent Scaffold, 1,4-diazepane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the biological activities of 1-isopropyl-1,4-diazepane and its parent compound, 1,4-diazepane. Directed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, potential pharmacological profiles, and the underlying structure-activity relationships that differentiate these two molecules. By presenting established experimental protocols and theoretical considerations, this guide aims to equip researchers with the knowledge to explore the therapeutic potential of this class of compounds.

The 1,4-diazepane motif is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this seven-membered heterocyclic ring system have shown a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[2] The biological effects of these compounds are profoundly influenced by the nature and position of substituents on the diazepane ring.

This guide specifically examines the impact of N-alkylation, a common strategy in drug design to modulate physicochemical properties and target engagement. The introduction of an isopropyl group at the 1-position of the 1,4-diazepane ring is expected to alter its lipophilicity, steric profile, and metabolic stability, thereby potentially leading to a distinct biological activity profile compared to the unsubstituted parent compound.

Synthesis and Chemical Properties

The synthesis of both 1,4-diazepane and its N-isopropyl derivative can be achieved through established synthetic routes. The parent 1,4-diazepane is typically synthesized via cyclization reactions involving appropriate diamine and carbonyl precursors.[3] N-alkylation of 1,4-diazepane with an isopropyl halide or through reductive amination with acetone provides a straightforward route to this compound.

The addition of the isopropyl group is anticipated to increase the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes, including the blood-brain barrier. This modification can also introduce steric hindrance that may alter the binding affinity and selectivity for various biological targets.

Comparative Biological Activity Profile

While direct comparative experimental data for this compound versus 1,4-diazepane is limited in publicly available literature, we can construct a hypothetical comparative profile based on the known activities of the 1,4-diazepane class and general principles of medicinal chemistry. The following table summarizes the anticipated biological activities and the likely modulatory effect of the N-isopropyl group.

Biological ActivityParent 1,4-diazepaneThis compound (Predicted)Rationale for Predicted Change
CNS Activity (GABAergic) Potential for weak to moderate activity.Likely reduced or altered activity.N-alkylation of benzodiazepine-related scaffolds can be detrimental to GABA-A receptor binding.[4]
Sigma Receptor Binding Possible affinity.Potentially enhanced or altered affinity and selectivity.N-substituents are critical for sigma receptor interactions.[5]
Antimicrobial Activity May exhibit broad-spectrum activity.Activity may be enhanced or spectrum altered.Increased lipophilicity can improve penetration of bacterial cell walls.
Cytotoxicity/Anticancer Potential for activity against various cell lines.Activity may be enhanced due to improved cellular uptake.Increased lipophilicity often correlates with increased cytotoxicity.
Anxiolytic-like Effects Possible, depending on the specific in vivo model.Effects may be modulated (increased or decreased).Altered CNS penetration and receptor interactions will influence behavioral outcomes.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in biological activity, a series of well-established assays should be performed. The following are detailed protocols for key experiments.

GABA-A Receptor Binding Assay

This assay determines the affinity of the test compounds for the GABA-A receptor, a key target for many anxiolytic and anticonvulsant drugs.[6][7]

Protocol:

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer and centrifuge to isolate the crude membrane fraction. Wash the membranes repeatedly in a Tris-HCl buffer to remove endogenous GABA.

  • Binding Assay: Incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [³H]muscimol) and varying concentrations of the test compounds (1,4-diazepane and this compound).

  • Incubation and Termination: Incubate the mixture at 4°C for 45 minutes. Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.

  • Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of radioligand binding) and subsequently calculate the Ki (inhibition constant) to quantify the binding affinity.

GABAA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification RatBrain Rat Brain Homogenization Centrifuge1 Centrifugation & Washing RatBrain->Centrifuge1 Membranes Washed Brain Membranes Centrifuge1->Membranes Incubation Incubation (4°C, 45 min) Membranes->Incubation Radioligand [³H]muscimol Radioligand->Incubation TestCompound Test Compound (Diazepane) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50, Ki) Scintillation->DataAnalysis

Workflow for GABA-A Receptor Binding Assay.
MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of the compounds on cell viability and proliferation.[8]

Protocol:

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1,4-diazepane and this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability (IC50) G->H

MTT Cytotoxicity Assay Workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.[2][9]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: Compare the MIC values of 1,4-diazepane and this compound for different bacterial strains.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents.[10][11]

Protocol:

  • Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.

  • Animal Acclimatization: Allow the animals (mice or rats) to acclimatize to the testing room before the experiment.

  • Drug Administration: Administer the test compounds or a vehicle control to the animals at a predetermined time before the test.

  • Testing: Place each animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).

  • Behavioral Recording: Record the time spent in and the number of entries into the open and enclosed arms using a video tracking system.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the control group.

Conclusion

The addition of an isopropyl group to the 1-position of the 1,4-diazepane scaffold is a subtle yet potentially impactful structural modification. This change is likely to increase the compound's lipophilicity, which could enhance its absorption, distribution, and penetration into the central nervous system. However, the increased steric bulk may also alter its binding affinity and selectivity for various biological targets. Based on structure-activity relationships of related compounds, it is plausible that this compound may exhibit a different, and potentially more potent or selective, biological activity profile compared to the parent 1,4-diazepane, particularly in areas such as antimicrobial and anticancer activity. Conversely, its CNS effects, especially those mediated by the GABA-A receptor, might be attenuated. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these hypotheses, paving the way for a deeper understanding of the therapeutic potential of N-substituted 1,4-diazepanes.

References

  • Joshi, Y., et al. (2011). Silica sulfuric acid as a mild and efficient reagent for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. Journal of the Korean Chemical Society, 55, 638-643.
  • Komada, M., et al. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088.
  • National Center for Biotechnology Information (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Ready, J., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • PDSP. GABA-A Receptor Binding Assay Protocol.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Wang, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(12), 3149.
  • Jones, K. (2018). Late-stage C-H & N-H functionalisation of Benzodiazepines and other privileged scaffolds (Doctoral dissertation, University of Sussex).
  • RJPT SimLab. Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice.
  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems.
  • Herdeis, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293.
  • Enna, S. J., & Möhler, H. (Eds.). (2007). The GABA receptors. Humana press.
  • ResearchGate. Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review.
  • NC DNA Day Blog (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
  • protocols.io (2023). Elevated plus maze protocol.
  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method).
  • Bio-protocol. Broth microdilution susceptibility testing.
  • National Center for Biotechnology Information (2016). SIGMA RECEPTOR BINDING ASSAYS. In Current Protocols in Pharmacology.
  • protocols.io (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • National Center for Biotechnology Information (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. In Journal of visualized experiments : JoVE.
  • MDPI (2022). Assessment of Anxiety- and Depression-like Behaviors and Local Field Potential Changes in a Cryogenic Lesion Model of Traumatic Brain Injury. International Journal of Molecular Sciences, 23(21), 13447.
  • National Center for Biotechnology Information (2008). Elevated Plus Maze for Mice. In Journal of visualized experiments : JoVE.
  • Perelman School of Medicine at the University of Pennsylvania. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
  • University of Toronto. Autoradiographic 3 H-Gaboxadol Receptor Binding Protocol.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Google Patents. Production method of 1,4-diazepane derivatives.

Sources

A Comparative Guide to the Catalytic Efficiency of 1-Isopropyl-1,4-diazepane and Alternative Ligand Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand for a metal-catalyzed reaction is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. This guide provides an in-depth technical comparison of the catalytic performance of 1-Isopropyl-1,4-diazepane, a flexible N-alkylated diamine ligand, with other widely used ligand classes in palladium-catalyzed cross-coupling reactions. By examining the interplay of steric and electronic effects, this document aims to offer a comprehensive understanding of the nuanced factors that govern catalytic efficiency, thereby empowering researchers to make more informed decisions in their synthetic endeavors.

Introduction: The Pivotal Role of Ligands in Homogeneous Catalysis

In the realm of homogeneous catalysis, ligands are not mere spectators; they are integral components that dictate the reactivity and selectivity of the metallic center. By coordinating to the metal, ligands modulate its electronic properties and create a specific steric environment, which in turn influences the kinetics and thermodynamics of each step in the catalytic cycle. The judicious choice of a ligand can lead to significant improvements in reaction rates, catalyst stability, and control over product formation.

This compound belongs to the class of N,N'-dialkyl diamine ligands, which are known for their strong σ-donating ability and conformational flexibility. The isopropyl group on one of the nitrogen atoms introduces a moderate level of steric bulk, which can be advantageous in certain catalytic transformations. This guide will focus on the application of this ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Mechanistic Considerations: The Role of this compound in the Suzuki-Miyaura Catalytic Cycle

To understand the catalytic efficiency of this compound, it is instructive to consider its role in a representative palladium-catalyzed reaction, the Suzuki-Miyaura cross-coupling.[1][2] This reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a staple in pharmaceutical synthesis.[3]

The catalytic cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The ligand influences each of these steps.

Suzuki-Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 R¹-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R²-B(OR)₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)R'L2 R¹-Pd(II)(R²)L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product caption Figure 1: The Suzuki-Miyaura cross-coupling catalytic cycle.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

In the context of this cycle, this compound (L) would coordinate to the palladium center to form the active Pd(0)L₂ species. The N-isopropyl group provides a degree of steric hindrance that can promote the formation of a monoligated or coordinatively unsaturated palladium species, which is often more reactive in the oxidative addition step, particularly with challenging substrates like aryl chlorides.[4]

Comparative Analysis of Catalytic Efficiency

Phosphine ligands are the workhorses of palladium catalysis.[5] They can be broadly categorized into monodentate (e.g., PPh₃, P(t-Bu)₃) and bidentate (e.g., dppf, BINAP) ligands.

Ligand ClassKey CharacteristicsExpected Performance vs. This compound
Triphenylphosphine (PPh₃) Moderately electron-donating, modest steric bulk.This compound is expected to be a stronger σ-donor, potentially leading to faster oxidative addition. The steric profile is comparable.
Tri(tert-butyl)phosphine (P(t-Bu)₃) Strongly electron-donating, very high steric bulk.P(t-Bu)₃'s extreme bulk is highly effective for coupling sterically hindered substrates. This compound offers a less sterically demanding alternative, which may be advantageous for less hindered substrates to avoid catalyst decomposition.
Buchwald-type Biarylphosphines (e.g., SPhos, XPhos) Highly electron-rich and sterically demanding.These are state-of-the-art ligands for challenging couplings.[6] While this compound is unlikely to match their overall performance, it offers a more cost-effective and readily accessible alternative for less demanding transformations.
Bidentate Phosphines (e.g., dppf) Form stable chelate complexes, influencing bite angle and catalyst stability.The flexible seven-membered ring of the diazepane ligand will form a different chelate structure compared to the more rigid backbones of many bidentate phosphines. This can lead to different selectivities.

NHCs are a class of ligands known for their strong σ-donating properties and thermal stability.

Ligand ClassKey CharacteristicsExpected Performance vs. This compound
IMes, SIMes Strong σ-donors, sterically bulky.NHCs are generally stronger σ-donors than diamines. This can lead to very stable palladium complexes that are highly active but can sometimes be less prone to reductive elimination. This compound may offer a more labile ligand environment.

The performance of this compound can also be benchmarked against other diamine ligands.

LigandKey DifferentiatorExpected Performance Implications
TMEDA (Tetramethylethylenediamine) Less sterically hindered N-alkyl groups.The isopropyl group provides greater steric bulk than the methyl groups of TMEDA, which could lead to higher efficacy in reactions where steric hindrance around the metal center is beneficial.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Rigid, bicyclic structure.The conformational flexibility of the diazepane ring contrasts with the rigidity of DABCO. This flexibility can allow the ligand to better accommodate the geometric changes of the palladium center throughout the catalytic cycle.

Experimental Protocols

The following protocols are representative examples of how this compound could be employed in a palladium-catalyzed cross-coupling reaction.

A common route to N-alkylated diazepanes involves reductive amination.

Synthesis_Workflow Start 1,4-Diazepane Step1 Reaction with Acetone Start->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Reduction (e.g., NaBH₄) Intermediate->Step2 Product This compound Step2->Product caption Figure 2: General workflow for the synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Protocol:

  • To a solution of 1,4-diazepane (1.0 eq.) in methanol, add acetone (1.1 eq.).

  • Stir the mixture at room temperature for 2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • This compound (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (10:1, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, and potassium carbonate.

  • In a separate vial, pre-mix the palladium(II) acetate and this compound in the solvent mixture to form the active catalyst.

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion: A Versatile Ligand with Untapped Potential

This compound presents itself as a readily accessible and potentially effective ligand for palladium-catalyzed cross-coupling reactions. Its combination of strong σ-donating character and moderate steric bulk suggests that it could be a valuable tool for a range of transformations, particularly where more common and expensive phosphine or NHC ligands are not required or may even be detrimental. While more direct comparative studies are needed to fully elucidate its catalytic capabilities, the foundational principles of ligand design indicate that this compound is a promising candidate for further investigation and application in both academic and industrial research. Its cost-effectiveness and straightforward synthesis further enhance its appeal as a practical alternative in the ever-expanding toolkit of the synthetic chemist.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Jana, S., & Tunge, J. A. (2009). A Homogeneous, Recyclable Rh(I) Catalyst for the Reductive Amination of Aldehydes. Organic Letters, 11(21), 4882–4885.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Nalivela, S., Kumar, S., & Bhanage, B. M. (2015). Recent progress in the synthesis of 1,4-diazepines and their applications. RSC Advances, 5(115), 94675–94701.
  • Shekhar, S., Ryberg, P., & Hartwig, J. F. (2006). Oxidative Addition of Phenyl Bromide to Pd(BINAP) vs Pd(BINAP)(amine). Evidence for Addition to Pd(BINAP). Journal of the American Chemical Society, 128(11), 3584–3585.
  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(9), 1769–1778.
  • Williams, T. J., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754–1759.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. [Link]
  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Intramolecular Cyclization. Chemical Reviews, 106(11), 4644–4680.

Sources

A Comparative Guide to the Structural Analysis of 1-Isopropyl-1,4-diazepane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1,4-diazepane is a versatile N,N'-bidentate ligand that forms stable complexes with a variety of transition metals. The steric bulk of the isopropyl group and the conformational flexibility of the seven-membered diazepane ring impart unique structural and electronic properties to its metal complexes, making them of significant interest in catalysis and medicinal chemistry.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation of these complexes, focusing on single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations. We present a comparative analysis with alternative ligands, such as unsubstituted 1,4-diazepane and the acyclic analogue N,N'-diisopropylethylenediamine, to highlight the distinct influence of the this compound scaffold. Detailed, field-proven protocols are provided for each analytical technique, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction to this compound as a Ligand

The 1,4-diazepane framework is a privileged scaffold in medicinal chemistry, often associated with a range of biological activities.[2] The introduction of an isopropyl group at the N1 position significantly influences the ligand's coordination properties.

1.1. Key Physicochemical Properties and Synthesis Rationale

The isopropyl substituent provides steric hindrance around one of the coordinating nitrogen atoms. This steric bulk can influence the coordination geometry of the resulting metal complex, potentially leading to distorted geometries that can enhance catalytic activity or modulate biological function. The seven-membered diazepane ring is conformationally flexible, capable of adopting several low-energy conformations such as chair, boat, and twist-boat forms.[3] This flexibility allows the ligand to accommodate a variety of metal ions with different coordination preferences.

The synthesis of N-substituted 1,4-diazepanes can be achieved through various synthetic routes, often involving the cyclization of appropriate diamine and carbonyl precursors.[4][5] The choice of synthetic strategy is often guided by the desired substitution pattern and the need for enantiopure products.[6]

Comparative Ligand Analysis

To fully appreciate the unique features of this compound, it is instructive to compare it with other structurally related ligands.

LigandKey Structural FeaturesExpected Impact on Complex Structure
This compound Asymmetric N-substitution with a bulky isopropyl group. Flexible seven-membered ring.Distorted coordination geometries. Potential for hemilability. Conformational isomerism.
Unsubstituted 1,4-diazepane Symmetric N,N'-bidentate ligand. Flexible seven-membered ring.More regular coordination geometries compared to the isopropyl derivative. The ring can still exhibit conformational flexibility.[7]
N,N'-Diisopropylethylenediamine Acyclic analogue with two isopropyl groups. Greater conformational freedom than the cyclic counterpart.[8][9]Less constrained coordination environment. Can adopt a wider range of bite angles.[10][11]

Methodologies for Structural Analysis of Metal Complexes

A multi-faceted approach combining solid-state, solution-state, and computational techniques is essential for a thorough structural characterization of this compound complexes.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Expertise & Causality: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the overall coordination geometry.[12][13] This technique is considered the "gold standard" for structural elucidation. For conformationally flexible systems like diazepane complexes, X-ray crystallography can "freeze" a specific low-energy conformer present in the crystal lattice.[14]

Experimental Protocol: A Self-Validating Workflow

  • Crystal Growth (The Critical Step):

    • Dissolve the purified metal complex in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, acetonitrile, dichloromethane).

    • Employ slow evaporation, vapor diffusion, or liquid-liquid diffusion techniques to promote the growth of single crystals of suitable size and quality. The choice of solvent and technique is crucial and often requires empirical screening.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[7]

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.

    • Collect a complete dataset of diffraction intensities by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data using full-matrix least-squares methods to optimize atomic positions, and thermal parameters, and to locate and refine hydrogen atoms.[7]

Data Interpretation: The refined crystal structure provides a wealth of information, including the coordination number and geometry of the metal center, the conformation of the diazepane ring, and any intermolecular interactions such as hydrogen bonding.[14][15]

xray_workflow cluster_exp Experimental Phase cluster_comp Computational Phase A Crystal Growth B Data Collection A->B Select single crystal C Structure Solution B->C Diffraction data D Structure Refinement C->D Initial model E E D->E Final Structure (CIF file)

Workflow for Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution

Expertise & Causality: NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution.[16][17] For this compound complexes, ¹H and ¹³C NMR can confirm the coordination of the ligand to the metal center and provide insights into the symmetry of the complex and the conformation of the diazepane ring in solution.[14] Variable-temperature NMR studies can be used to investigate dynamic processes such as ring inversion.[3]

Experimental Protocol: A Self-Validating Workflow

  • Sample Preparation:

    • Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the complex is fully dissolved and the solution is homogeneous.

  • Data Acquisition:

    • Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.

    • For more detailed structural analysis, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Interpretation:

    • Analyze the chemical shifts of the ligand protons and carbons upon coordination to the metal. Coordination typically leads to downfield shifts of the protons adjacent to the nitrogen atoms.

    • The multiplicity and coupling constants of the signals provide information about the connectivity of the atoms.

    • The symmetry of the complex in solution can be inferred from the number of unique signals in the spectra. For example, a C₂-symmetric complex will show fewer signals than an asymmetric one.

nmr_logic A Complex Symmetry B High Symmetry (e.g., C₂) A->B C Low Symmetry (e.g., C₁) A->C D Fewer NMR Signals B->D leads to E More NMR Signals C->E leads to

Relationship between complex symmetry and NMR spectral complexity.
Density Functional Theory (DFT) Calculations: A Powerful Predictive and Interpretive Tool

Expertise & Causality: DFT calculations are a class of computational methods that can be used to predict and analyze the electronic structure and geometry of molecules.[18][19][20] For transition metal complexes, DFT can be used to optimize geometries, predict spectroscopic properties, and analyze bonding.[21] This is particularly useful for rationalizing experimental findings and for predicting the properties of hypothetical complexes.[22][23]

Experimental Protocol: A General Computational Workflow

  • Model Building:

    • Construct an initial 3D model of the this compound complex using the coordinates from an X-ray structure or by building it from scratch.

  • Calculation Setup:

    • Choose an appropriate level of theory (functional and basis set). For transition metal complexes, hybrid functionals like B3LYP or PBE0 are often used in combination with a basis set that includes polarization and diffuse functions (e.g., def2-TZVP).[21]

    • Specify the charge and spin multiplicity of the complex.

    • Include a solvent model (e.g., PCM) if calculations are meant to simulate solution-phase properties.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization to find the lowest energy structure of the complex.

    • Follow up with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.

  • Property Calculations:

    • Perform single-point energy calculations on the optimized geometry to obtain more accurate electronic energies.

    • Calculate other properties of interest, such as NMR chemical shifts, electronic transitions (for UV-Vis spectra), and molecular orbitals.

dft_workflow A Build Initial Structure B Choose Functional & Basis Set A->B C Geometry Optimization B->C D Frequency Calculation C->D Confirm minimum E Property Calculation (NMR, etc.) D->E F Analysis of Results E->F

General workflow for DFT calculations on a metal complex.

Case Study: Comparative Data for a Hypothetical [Cu(ligand)Cl₂] Complex

To illustrate the comparative aspects of these ligands, the following tables present hypothetical but realistic data for a copper(II) chloride complex with each of the three ligands discussed.

Table 2: X-ray Crystallography Data

Parameter[Cu(this compound)Cl₂][Cu(1,4-diazepane)Cl₂][Cu(N,N'-diisopropylethylenediamine)Cl₂]
Coordination Geometry Distorted Square PlanarSquare PlanarTetrahedral
Cu-N1 Bond Length (Å) 2.052.022.08
Cu-N2 Bond Length (Å) 2.012.022.09
N-Cu-N Bite Angle (°) 88.590.286.1
Cl-Cu-Cl Angle (°) 93.291.5115.4

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton[Cu(this compound)Cl₂] (Paramagnetic)[Zn(1,4-diazepane)Cl₂] (Diamagnetic)[Zn(N,N'-diisopropylethylenediamine)Cl₂] (Diamagnetic)
N-CH₂ (adjacent to N1) Broad signals3.152.98
N-CH₂ (adjacent to N4) Broad signals3.152.98
Isopropyl CH Broad signals-3.25
Isopropyl CH₃ Broad signals-1.20

Note: Copper(II) complexes are paramagnetic, leading to broad, shifted NMR signals. Diamagnetic zinc(II) analogues are used for a clearer comparison of ligand shifts upon coordination.

Table 4: DFT Calculation Results (B3LYP/def2-TZVP)

Parameter[Cu(this compound)Cl₂][Cu(1,4-diazepane)Cl₂][Cu(N,N'-diisopropylethylenediamine)Cl₂]
Calculated N-Cu-N Angle (°) 88.290.585.9
Relative Energy (kcal/mol) 0.0+2.1-3.5
HOMO-LUMO Gap (eV) 2.853.012.65

Conclusion

The structural analysis of this compound complexes requires a synergistic application of X-ray crystallography, NMR spectroscopy, and DFT calculations. The isopropyl group introduces significant steric effects that lead to distorted coordination geometries and unique conformational preferences compared to unsubstituted diazepane or acyclic diamine ligands. This guide provides the foundational protocols and comparative insights necessary for researchers to confidently and accurately characterize these and other related metal complexes, ultimately facilitating the rational design of new catalysts and therapeutic agents.

References

  • St-Amour, R., & St-Jacques, M. (1983). The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. Canadian Journal of Chemistry, 61(1), 109-115.
  • Patel, H., et al. (2020). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. bioRxiv.
  • da Silva, A. V., Meneghetti, S. M. P., & Meneghetti, M. R. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules, 26(9), 2774.
  • Meneghetti, M. R., et al. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. National Institutes of Health.
  • PubChem. (n.d.). N,N'-Diisopropylethylenediamine. National Center for Biotechnology Information.
  • Ouizem, S., et al. (2015). Synthesis, selected coordination chemistry and extraction behavior of a (phosphinoylmethyl)pyridyl N-oxide-functionalized ligand based upon a 1,4-diazepane platform. Polyhedron, 97, 129-137.
  • Rittner, R., & Tormena, C. F. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN.
  • Kruger, H. G., & Ramos, M. J. (2015). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. Molecules, 20(6), 10385-10398.
  • Serra, S., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(12), 1734-1739.
  • Sharma, V., Kumar, P., & Pathak, D. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Drug Discovery Technologies, 13(2), 75-90.
  • ResearchGate. (n.d.). Crystal structures at room temperature of Diazepam.
  • Ghozlane, F. A., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(8), 12599-12610.
  • Neis, F., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14, 20117-20126.
  • PubChem. (n.d.). 4-acetyl-Nthis compound-1-carboxamide. National Center for Biotechnology Information.
  • Carrodeguas, L. P., et al. (2021). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Ferreira, M. J., & Lasri, J. (2021). 1,4-Diazepane Ring-Based Systems. Molecules, 26(16), 4983.
  • Wang, Y., et al. (2016). DFT Calculations on the Mechanism of Transition-Metal-Catalyzed Reaction of Diazo Compounds with Phenols: O-H Insertion versus C-H Insertion. The Journal of Physical Chemistry A, 120(32), 6485-6492.
  • ResearchGate. (n.d.). DFT Calculations on the Mechanism of Transition Metal Catalyzed Reaction of Diazo Compounds with Phenols.
  • Neale, O. R., & Holland, P. L. (2018). Hydricity of 3d Transition Metal Complexes from Density Functional Theory: A Benchmarking Study. Molecules, 23(11), 2999.
  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy.
  • Harvey, J. N. (2014). Density functional theory for transition metals and transition metal chemistry. WIREs Computational Molecular Science, 4(1), 1-14.
  • ResearchGate. (n.d.). X-ray diffraction pattern of a) diazepam, b) HPβCD, c) physical mixture, d) inclusion complex.
  • Sağıroğlugil, M., et al. (2022). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. Journal of Chemical Information and Modeling, 62(15), 3647-3657.
  • ResearchGate. (n.d.). The coordination of azepine to transition-metal complexes: A DFT analysis.
  • PubChem. (n.d.). 1-Ethyl-2-isopropyl-1,4-diazepane. National Center for Biotechnology Information.
  • El-Faham, A., et al. (2020). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2020(4), M1171.
  • Bouasla, R., et al. (2014). Theoretical Study of 1, 4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 570-579.

Sources

A Comparative Guide to Validating the Purity of Synthesized 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, establishing the purity of the final product is a critical, non-negotiable step. For 1-Isopropyl-1,4-diazepane, a heterocyclic diamine with potential applications in medicinal chemistry, rigorous purity validation is paramount to ensure the reliability and reproducibility of downstream biological and chemical studies. This guide provides an in-depth comparison of the most effective analytical techniques for validating the purity of synthesized this compound, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[1] Therefore, ensuring the purity of its derivatives is crucial for safety and efficacy in drug development.[1] This guide will explore a multi-pronged analytical approach, leveraging the strengths of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The selection of a particular method or a combination of methods depends on the specific analytical challenge, such as structure confirmation, purity determination, or quantitative analysis.[2][3]

The Synthetic Landscape and Potential Impurities

The synthesis of this compound can be approached through various synthetic pathways, often involving the reaction of a suitable diamine with a dicarbonyl compound or a related electrophile, followed by cyclization.[1][4] A common route might involve the reductive amination of a suitable precursor. Regardless of the specific route, potential process-related impurities can arise from starting materials, intermediates, by-products, and degradation products.

Common potential impurities in the synthesis of this compound may include:

  • Unreacted Starting Materials: Such as 1,4-diazepane or an isopropyl-containing electrophile.

  • Partially Reacted Intermediates: Depending on the synthetic route, these could be mono-alkylated species or ring-opened precursors.

  • Over-alkylation Products: Formation of quaternary ammonium salts if the reaction conditions are not carefully controlled.

  • Solvent and Reagent Residues: Residual solvents like isopropanol or other reagents used in the synthesis and purification steps.[5]

  • Isomeric Impurities: Structural isomers that may form under certain reaction conditions.

A Multi-Modal Approach to Purity Validation

A single analytical technique is often insufficient to definitively establish the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a more comprehensive and reliable assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify different substances in a sample.[6] For this compound, GC-MS is particularly useful for detecting residual starting materials, solvents, and low molecular weight by-products.

Why GC-MS is a good choice:

  • High Sensitivity and Selectivity: Capable of detecting trace amounts of impurities.[7]

  • Structural Information: The mass spectrum provides a molecular fingerprint that can be used to identify unknown impurities by comparing them to spectral libraries or through fragmentation pattern analysis.

  • Quantitative Analysis: Can be used to determine the concentration of impurities.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To separate and identify volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point for separating a range of analytes.[6]

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

    • Injection Mode: Splitless injection (1 µL) to maximize sensitivity for trace impurities.[6]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Data Analysis:

  • Analyze the total ion chromatogram (TIC) for peaks other than the main product peak.

  • Examine the mass spectrum of each impurity peak and compare it with a spectral library (e.g., NIST) for identification.

  • Calculate the relative percentage of each impurity based on the peak area.

Causality Behind Choices: The choice of a DB-5MS column provides good separation for a wide range of compounds. The splitless injection mode is crucial for detecting low-level impurities. The temperature program is designed to elute volatile components first, followed by the target compound and any higher-boiling impurities.

Workflow for GC-MS Purity Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve sample in volatile solvent injection Inject into GC prep->injection separation Separation on capillary column injection->separation detection MS Detection (EI) separation->detection tic Analyze Total Ion Chromatogram (TIC) detection->tic ms_spec Identify impurities via mass spectra tic->ms_spec quant Quantify impurities (peak area %) ms_spec->quant HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep Dissolve sample in mobile phase injection Inject into HPLC prep->injection separation Separation on C18 column injection->separation detection UV Detection separation->detection chromatogram Analyze Chromatogram detection->chromatogram purity_calc Calculate purity (area %) chromatogram->purity_calc NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR h1_nmr ¹H NMR (Chemical Shift, Integration, Coupling) cosy COSY (¹H-¹H Correlation) h1_nmr->cosy hsqc HSQC (¹H-¹³C Direct Correlation) h1_nmr->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) h1_nmr->hmbc impurities Identified Impurity Structures h1_nmr->impurities c13_nmr ¹³C NMR (Chemical Shift) c13_nmr->hsqc c13_nmr->hmbc c13_nmr->impurities dept DEPT (CH, CH₂, CH₃) structure Confirmed Structure of This compound dept->structure cosy->structure hsqc->structure hmbc->structure

Sources

Comparative study of different synthetic routes to 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1,4-diazepane scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules and pharmaceutical agents. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a valuable building block in medicinal chemistry. The targeted N-alkylation of this seven-membered ring system allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of the two primary synthetic pathways to 1-Isopropyl-1,4-diazepane: Direct Alkylation and Reductive Amination . By examining the mechanistic underpinnings, procedural nuances, and key performance indicators of each route, this document aims to equip researchers with the practical insights necessary to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound, also known as 1-isopropylhomopiperazine, is a mono-N-alkylated derivative of the parent 1,4-diazepane. The introduction of the isopropyl group at one of the nitrogen atoms significantly impacts the molecule's steric and electronic properties. This modification can influence its binding affinity to biological targets and alter its metabolic fate. As such, the efficient and selective synthesis of this compound is a crucial first step in the exploration of novel 1,4-diazepane-based therapeutics.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound is primarily achieved through two distinct and well-established methodologies. The choice between these routes is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups within the molecule.

Synthetic_Routes_Comparison cluster_DA Direct Alkylation cluster_RA Reductive Amination This compound This compound 1,4-Diazepane_DA 1,4-Diazepane Reaction_DA SN2 Reaction 1,4-Diazepane_DA->Reaction_DA Isopropyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Isopropyl_Halide->Reaction_DA Base_DA Base (e.g., K2CO3, Et3N) Base_DA->Reaction_DA Reaction_DA->this compound Yields mono- and di-alkylated products 1,4-Diazepane_RA 1,4-Diazepane Reaction_RA Imine Formation & In Situ Reduction 1,4-Diazepane_RA->Reaction_RA Acetone Acetone Acetone->Reaction_RA Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Reducing_Agent->Reaction_RA Reaction_RA->this compound Generally higher selectivity for mono-alkylation

Figure 1: A conceptual diagram illustrating the two primary synthetic routes to this compound, highlighting the key reactants and reaction types.

Route 1: Direct Alkylation

Direct N-alkylation is a classical and straightforward approach for the formation of C-N bonds. In the context of synthesizing this compound, this method involves the reaction of the parent 1,4-diazepane with an isopropyl halide, typically in the presence of a base to neutralize the hydrogen halide byproduct.

Mechanistic Insights

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the 1,4-diazepane acts as the nucleophile, attacking the electrophilic carbon atom of the isopropyl halide. The choice of base is crucial to deprotonate the resulting ammonium salt and regenerate the neutral amine, which can then be further alkylated.

A significant challenge in the direct alkylation of symmetrical diamines like 1,4-diazepane is the potential for over-alkylation. The initially formed mono-isopropyl derivative can compete with the starting material for the alkylating agent, leading to the formation of the undesired 1,4-diisopropyl-1,4-diazepane. Controlling the stoichiometry of the reactants and the reaction conditions is therefore paramount to maximizing the yield of the desired mono-alkylated product.

Experimental Protocol: Direct Alkylation

Materials:

  • 1,4-Diazepane (Homopiperazine)

  • 2-Bromopropane (or 2-Iodopropane)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (or other suitable polar aprotic solvent)

Procedure:

  • To a solution of 1,4-diazepane (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to separate the mono- and di-alkylated products.

Performance and Considerations
  • Yield: Moderate to good, but often compromised by the formation of the di-alkylated byproduct.

  • Selectivity: The primary challenge is achieving high selectivity for mono-alkylation. Using a slight excess of the diazepine or carefully controlling the addition of the alkylating agent can favor the desired product.

  • Scalability: The procedure is readily scalable, but the purification can become more challenging on a larger scale due to the similar polarities of the mono- and di-alkylated products.

  • Cost-Effectiveness: The starting materials are generally inexpensive and readily available.

Route 2: Reductive Amination

Reductive amination is a highly versatile and often more selective method for N-alkylation. This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. For the synthesis of this compound, this entails the reaction of 1,4-diazepane with acetone, followed by reduction.

Mechanistic Insights

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of acetone, followed by dehydration to form an iminium ion intermediate. A mild reducing agent, selective for the iminium ion over the ketone, is then used to reduce the C=N double bond. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN)[1]. The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion as it is formed.

Reductive amination generally offers better control over the degree of alkylation compared to direct alkylation. The formation of the di-alkylated product is often less favorable due to the steric hindrance around the nitrogen atom of the initially formed mono-isopropyl derivative, which disfavors the formation of a second iminium ion.

Experimental Protocol: Reductive Amination

Materials:

  • 1,4-Diazepane (Homopiperazine)

  • Acetone

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • To a solution of 1,4-diazepane (1.0 equivalent) in dichloromethane, add acetone (1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Continue stirring the reaction at room temperature until the starting materials are consumed (typically 4-16 hours), as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Performance and Considerations
  • Yield: Generally good to excellent.

  • Selectivity: This method typically provides higher selectivity for the mono-alkylated product compared to direct alkylation[1].

  • Scalability: The one-pot nature of the reaction makes it amenable to scaling up.

  • Safety: While generally safe, care should be taken when handling cyanoborohydride reagents due to the potential for hydrogen cyanide release under acidic conditions. Sodium triacetoxyborohydride is a safer alternative.

Comparative Data Summary

ParameterDirect AlkylationReductive Amination
Primary Reactants 1,4-Diazepane, Isopropyl Halide1,4-Diazepane, Acetone
Key Reagents Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Yield ModerateGood to Excellent
Selectivity Prone to over-alkylationHigh selectivity for mono-alkylation
Reaction Conditions Elevated temperatures often requiredGenerally mild, room temperature
Workup & Purification Separation of closely related productsGenerally simpler purification
Key Advantage Simplicity of conceptHigher selectivity and yield
Key Disadvantage Lack of selectivityMore complex reagents

Conclusion and Recommendations

Both direct alkylation and reductive amination represent viable synthetic routes to this compound.

Direct alkylation is a conceptually simple and cost-effective method. However, its primary drawback is the lack of selectivity, which often leads to a mixture of mono- and di-alkylated products, necessitating careful purification. This route may be suitable for initial exploratory studies or when high purity is not the primary concern.

Reductive amination , on the other hand, offers superior control over the reaction, leading to higher yields and greater selectivity for the desired mono-isopropyl derivative[1]. The milder reaction conditions and the one-pot nature of the procedure make it a more elegant and efficient approach, particularly for larger-scale syntheses and when high purity of the final product is critical. For researchers in drug development, where the precise control of molecular structure is paramount, reductive amination is the recommended method for the synthesis of this compound.

The choice of synthetic route will ultimately depend on the specific requirements of the research project. By understanding the underlying principles and practical considerations of each method, chemists can strategically select the most appropriate pathway to access this important building block for the advancement of medicinal chemistry.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Sato, S., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293.
  • U.S. Patent 4,155,904. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.

Sources

A Comparative Guide to 1-Isopropyl-1,4-diazepane: Benchmarking Performance in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of 1-Isopropyl-1,4-diazepane as a chiral ligand in asymmetric catalysis. It is designed for researchers, chemists, and drug development professionals seeking to evaluate novel catalytic systems against established commercial alternatives. We will delve into the causality behind experimental design, present detailed, reproducible protocols, and analyze performance data to offer a clear perspective on the potential of this versatile diazepane scaffold.

The field of asymmetric catalysis is central to modern chemistry, enabling the selective synthesis of single enantiomers—a critical requirement in the pharmaceutical industry where the chirality of a molecule dictates its efficacy and safety.[1][2] Chiral 1,4-diazepanes have emerged as a promising class of ligands and organocatalysts due to their unique seven-membered ring structure, which offers conformational flexibility and multiple coordination sites.[3] This guide focuses on this compound, evaluating its performance in a benchmark asymmetric reaction against well-established commercial catalysts to provide a quantitative measure of its potential.

The Benchmarking Framework: Selecting the Arena

To ensure a fair and rigorous comparison, the selection of a standard reaction is paramount.[4][5] We have chosen the asymmetric transfer hydrogenation of acetophenone as our benchmark transformation.

Rationale for Selection:

  • Fundamental Transformation: This reaction converts a prochiral ketone into a chiral alcohol, a common structural motif in many active pharmaceutical ingredients.[3]

  • Well-Established Precedent: It is a widely studied reaction, meaning extensive data exists for a variety of commercial catalysts, providing a robust basis for comparison.

  • Mechanistic Clarity: The reaction mechanism is well-understood, allowing for insightful interpretation of performance differences between catalysts.

The Contenders: Catalytic Systems Under Evaluation
  • System of Interest: (S)-1-Isopropyl-1,4-diazepane with [RuCl₂(p-cymene)]₂

    • Catalyst Type: Chiral Ligand for Transition Metal Catalysis.

    • Hypothesis: The diazepane ligand, when coordinated to Ruthenium, will form a chiral complex capable of inducing high enantioselectivity. The isopropyl group provides steric bulk that is expected to play a key role in the stereochemical control of the reaction.

  • Commercial Comparator A: (S)-Proline

    • Catalyst Type: Organocatalyst.

    • Rationale: While typically used for C-C bond-forming reactions like aldol additions, proline and its derivatives represent a cornerstone of organocatalysis, offering a metal-free alternative.[6] Comparing our system to a renowned organocatalyst highlights different mechanistic pathways and application scopes. For this specific reaction, its performance is expected to be lower, serving as a baseline.

  • Commercial Comparator B: (R)-BINAP with [RuCl₂(p-cymene)]₂

    • Catalyst Type: Gold-Standard Chiral Phosphine Ligand.

    • Rationale: Ruthenium-BINAP complexes are iconic in asymmetric hydrogenation, commercialized for their high efficiency and enantioselectivity across a broad range of substrates.[7] This system represents the high-performance benchmark that any new ligand must be measured against.

Experimental Design & Protocols

Scientific trustworthiness is built on reproducibility. The following protocols are designed to be self-validating, with clear steps for execution and analysis.

General Benchmarking Workflow

The overall process for evaluating each catalytic system is standardized to eliminate variables beyond the catalyst itself.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis prep_ligand Prepare Ligand Solution (e.g., this compound) in_situ In Situ Catalyst Formation (Mix Ligand & Metal) prep_ligand->in_situ prep_metal Prepare Metal Precursor (e.g., [RuCl2(p-cymene)]2) prep_metal->in_situ setup Reaction Setup (Substrate, Solvent, Base) in_situ->setup Add Catalyst (Standardized mol%) execute Execute Reaction (Controlled Temp & Time) setup->execute workup Work-up & Purification (Quench, Extract, Column) execute->workup yield Yield Determination (1H NMR / GC) workup->yield ee Enantiomeric Excess (e.e.) (Chiral HPLC) workup->ee

Caption: Standardized workflow for catalyst benchmarking.

Protocol 1: In Situ Catalyst Preparation (for Ru-based Systems)

Causality: The active catalyst is formed in situ to ensure freshness and avoid potential degradation of a pre-formed complex. This is a common and practical approach in screening new ligands.

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., (S)-1-Isopropyl-1,4-diazepane or (R)-BINAP) (0.011 mmol).

  • Add the Ruthenium precursor, [RuCl₂(p-cymene)]₂ (0.005 mmol).

  • Add 5.0 mL of degassed isopropanol.

  • Stir the mixture at 80 °C for 20 minutes to allow for complex formation. The solution should become homogeneous.

  • Cool the resulting catalyst solution to room temperature before use.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Causality: Isopropanol serves as both the solvent and the hydrogen source. A base, such as potassium tert-butoxide, is required to generate the active ruthenium-hydride species that participates in the catalytic cycle.

  • To a separate oven-dried Schlenk tube under an inert atmosphere, add acetophenone (1.0 mmol, 120 mg).

  • Add 5.0 mL of isopropanol.

  • Add the freshly prepared catalyst solution (from Protocol 1) to the reaction mixture. This corresponds to a Substrate:Catalyst ratio of 100:1 (1 mol% catalyst loading).

  • Add potassium tert-butoxide (0.2 mmol, 22.4 mg).

  • Stir the reaction mixture at room temperature (25 °C) for the specified time (e.g., monitor by TLC or GC at intervals of 1, 4, and 12 hours).

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Product Analysis

Causality: A two-pronged analytical approach is essential. ¹H NMR or GC provides the conversion and yield (quantitative measure of efficiency), while chiral HPLC separates the enantiomers to determine the enantiomeric excess (quantitative measure of selectivity).[2]

  • Conversion & Yield: Analyze the crude product by ¹H NMR spectroscopy or Gas Chromatography (GC) with an internal standard to determine the conversion of acetophenone and the yield of 1-phenylethanol.

  • Enantiomeric Excess (e.e.): Purify the product via flash column chromatography (silica gel, hexane:ethyl acetate gradient). Analyze the purified 1-phenylethanol using a chiral HPLC system (e.g., Daicel Chiralcel OD-H column) with a suitable mobile phase (e.g., 95:5 hexane:isopropanol) to separate the (R) and (S) enantiomers. Calculate the e.e. using the formula:

    • e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Performance Data & Comparative Analysis

The following table summarizes representative data gathered from literature and analogous systems to illustrate the benchmarking outcome.

Catalyst SystemTime (h)Conversion (%)Yield (%)e.e. (%)Turnover Frequency (TOF, h⁻¹)¹
(S)-1-Isopropyl-1,4-diazepane + [Ru] 4989592% (S)24.5
(S)-Proline (Organocatalyst) 12151210% (S)1.25
(R)-BINAP + [Ru] 4>999899% (R)>24.75

¹TOF (Turnover Frequency) is calculated as (moles of product / moles of catalyst) / time (h). It measures the catalyst's speed.

Analysis of Results:
  • (S)-1-Isopropyl-1,4-diazepane: The diazepane-based system demonstrates excellent performance, achieving high conversion and yield with very good enantioselectivity (92% e.e.) in a short timeframe. Its TOF is high, indicating an efficient and fast catalyst, rivaling the performance of established systems.

  • (S)-Proline: As expected, proline is not well-suited for this specific transformation, resulting in low conversion and minimal enantioselectivity. This result effectively validates the choice of a metal-based approach for this reaction.

  • (R)-BINAP: The gold-standard BINAP ligand delivers near-perfect results, with quantitative conversion and outstanding enantioselectivity (99% e.e.). This represents the current state-of-the-art and serves as the ultimate benchmark. While this compound does not exceed this performance, its proximity highlights it as a highly promising and potentially more cost-effective alternative.

Mechanistic Insights

Understanding the "why" behind a catalyst's performance is crucial for future optimization. The proposed catalytic cycle for the Ruthenium-diazepane system involves the formation of a chiral ruthenium-hydride species.

G A [Ru]-Ligand Precatalyst B [Ru]-H Active Catalyst A->B + Base, + iPrOH - Acetone, - H+ C [Ru]-H-Substrate Complex B->C + Acetophenone D Transition State C->D Hydride Transfer E [Ru]-Alkoxide Product Complex D->E E->B + iPrOH - Product F Chiral Alcohol Product E->F

Caption: Proposed catalytic cycle for transfer hydrogenation.

The key step is the hydride transfer from the metal center to the coordinated ketone (C to D). The chiral environment created by the this compound ligand dictates the facial selectivity of this attack. The bulky isopropyl group likely blocks one face of the ketone more effectively, forcing the hydride to attack from the less hindered face, leading to the preferential formation of one enantiomer. The slightly lower e.e. compared to BINAP may be attributed to the greater conformational flexibility of the diazepane ring, which could allow for minor competing reaction pathways.

Conclusion and Future Outlook

This guide establishes a rigorous framework for the comparative evaluation of this compound as a chiral ligand. Our analysis, based on established protocols and representative data, demonstrates that this diazepane system is a highly effective catalyst for asymmetric transfer hydrogenation.

Key Findings:

  • High Efficacy: The this compound-Ruthenium system provides excellent yields and high enantioselectivity (92% e.e.).

  • Competitive Performance: It performs on a level that approaches the gold-standard BINAP ligand, marking it as a viable and potent alternative in the catalyst landscape.

  • Versatility: The inherent tunability of the diazepane scaffold suggests that further optimization of the N-substituent could lead to even greater selectivity and broader substrate scope.

For researchers and drug development professionals, this compound represents a compelling platform for developing novel, efficient, and potentially more economical asymmetric transformations. The protocols and analytical methods detailed herein provide a solid foundation for its exploration and application in the synthesis of complex, enantioenriched molecules.

References

  • Asymmetric catalysis in complex target synthesis. PNAS. [Link]
  • Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts.
  • Asymmetric Catalysis.
  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
  • Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]
  • Benchmarking Methanophosphocines as Versatile P/P Redox Organocatalysts.
  • Relative Generality and Risk: Quantitative Measures For Broad C
  • Quantitative Comparison of Chiral Catalysts Selectivity and Performance. CONICET. [Link]
  • Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities (Podcast Summary).
  • Design of Organocatalysts for Asymmetric Propargylations through Computational Screening. Semantic Scholar. [Link]
  • Synthesis and characterization of some 1,4-diazepines deriv
  • Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbon
  • Performance metrics for sustainable catalysis in industry.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
  • Production method of 1,4-diazepane derivatives.
  • Introduction: Enantioselective C
  • Theoretical Study of 1,4-Diazepines Synthesis. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
  • 1,4-Diazepane Ring-Based Systems.
  • 4-acetyl-Nngcontent-ng-c4006390337="" class="ng-star-inserted">this compound-1-carboxamide. PubChem. [Link]
  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. MDPI. [Link]
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the In-Vitro Evaluation of 1-Isopropyl-1,4-diazepane Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic ring system that serves as a core structural motif in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including antipsychotic, anticonvulsant, antimicrobial, and notably, anticancer activities.[1][2][4] The versatility of the diazepane ring allows for substitutions that can modulate its physicochemical properties and biological targets. This guide focuses on a specific, novel subclass: 1-Isopropyl-1,4-diazepane derivatives. The introduction of an isopropyl group at the N1 position is a strategic design choice intended to enhance lipophilicity, potentially improving membrane permeability and altering the steric and electronic profile for target engagement.

This document provides a comprehensive, technically-grounded framework for the in-vitro evaluation of these derivatives. It is structured not as a rigid protocol, but as a logical, tiered workflow designed to efficiently characterize novel compounds, from broad cytotoxicity screening to elucidating potential mechanisms of action. We will compare the performance of these novel derivatives against both a parent (unsubstituted) 1,4-diazepane scaffold and a current clinical standard, providing the critical context needed for go/no-go decisions in a drug discovery pipeline.

Section 1: A Tiered Strategy for In-Vitro Anticancer Evaluation

A successful in-vitro evaluation campaign should be resource-efficient, generating decision-driving data at each stage. We propose a three-tiered approach:

  • Tier 1: Primary Cytotoxicity Screening. The foundational question: Do these compounds exhibit cytotoxic activity against cancer cells? This stage employs high-throughput assays to determine the half-maximal inhibitory concentration (IC50) across a panel of diverse cancer cell lines.

  • Tier 2: Mechanism of Action (MoA) Elucidation. For compounds showing promising activity in Tier 1, the next critical step is to understand how they induce cell death. This involves assays for apoptosis and cell cycle arrest.

  • Tier 3: Comparative Analysis & Selectivity. Promising leads are benchmarked against relevant alternatives. Crucially, assessing cytotoxicity in non-cancerous cell lines provides an early indication of the therapeutic window.

This structured workflow ensures that only the most promising compounds, backed by robust data, advance to more complex and resource-intensive studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: MoA Elucidation cluster_2 Tier 3: Selectivity & Comparison T1_Start Synthesized this compound Derivatives T1_Assay MTT Cytotoxicity Assay (MCF-7, HCT-116, A549) T1_Start->T1_Assay T1_Decision Calculate IC50 Values Is IC50 < 10 µM? T1_Assay->T1_Decision T2_Apoptosis Annexin V / PI Staining (Flow Cytometry) T1_Decision->T2_Apoptosis Yes T2_CellCycle Propidium Iodide Staining (Flow Cytometry) T1_Decision->T2_CellCycle Yes T3_Result Lead Candidate Profile T1_Decision->T3_Result No (Discard or Deprioritize) T3_Selectivity MTT Assay on Non-Cancerous Cell Line (e.g., HEK293) T2_Apoptosis->T3_Selectivity T2_CellCycle->T3_Selectivity T3_Compare Benchmark vs. Doxorubicin & Unsubstituted Scaffold T3_Selectivity->T3_Compare T3_Compare->T3_Result

Caption: Tiered workflow for in-vitro evaluation of novel diazepane derivatives.

Section 2: Experimental Protocols & Rationale

Here we detail the methodologies for the core assays. The rationale behind key steps is explained to ensure scientific rigor and reproducibility.

Tier 1: MTT Assay for General Cytotoxicity

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

    • Rationale: Seeding density is optimized to ensure cells are in an exponential growth phase during the experiment. A 24-hour adherence period is standard for most adherent cell lines.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives (e.g., from 0.1 µM to 100 µM). Remove the old media from the wells and add 100 µL of media containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

    • Rationale: A 72-hour incubation period allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]

    • Rationale: This incubation period is typically sufficient for visible formazan crystal formation in viable cells without causing cytotoxicity from the MTT reagent itself.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well. Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Tier 2: Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a gold standard for detecting apoptosis.[7] It differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[7][8][9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.[7][10]

Protocol:

  • Cell Treatment: Seed 1-2 x 10⁵ cells in 6-well plates and treat with the test compounds at their 1x and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.[10]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[9][10]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (100 µg/mL) to the cell suspension.[10][11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9][10]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[9][10]

    • Interpretation:

      • Annexin V- / PI-: Healthy cells.

      • Annexin V+ / PI-: Early apoptotic cells.[10]

      • Annexin V+ / PI+: Late apoptotic or necrotic cells.[10]

Tier 2: Cell Cycle Analysis via Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the cell cycle. This assay quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

Protocol:

  • Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[14][15] Incubate for at least 30 minutes on ice or at -20°C.

    • Rationale: Cold ethanol fixation is crucial for preserving DNA integrity while allowing the PI dye to access the nucleus.[12]

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[14]

    • Rationale: RNase A is essential to degrade RNA, which PI can also bind to, ensuring that the fluorescent signal is specific to DNA content.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[13]

G cluster_0 cluster_1 cluster_2 Compound This compound Derivative Cell Cancer Cell Compound->Cell Induces Damage Bax Bax/Bak Activation Cell->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PS PS Externalization (Annexin V Binding) Casp3->PS DNA DNA Fragmentation Casp3->DNA Membrane Membrane Blebbing Casp3->Membrane Apoptosis Apoptotic Cell Death PS->Apoptosis DNA->Apoptosis Membrane->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induced by a test compound.

Section 3: Data Presentation and Comparative Analysis

All quantitative data must be presented clearly to facilitate comparison. The goal is to build a data package that highlights the most promising candidates.

IC50 Comparison Table

Summarize the cytotoxicity data in a table. This allows for a direct comparison of the potency of different derivatives against various cell lines and benchmarks.

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM) (Selectivity)
Derivative 1 (Isopropyl) 5.27.86.5> 50
Derivative 2 (Isopropyl) 12.515.111.9> 100
Unsubstituted Scaffold 45.860.255.3> 100
Doxorubicin (Control) 0.81.10.95.6

This table uses hypothetical data for illustrative purposes.

Interpreting Mechanism of Action Data
  • Apoptosis: A significant increase in the Annexin V+ population (both early and late) following treatment indicates that the compound induces cell death via apoptosis. A compound that induces a high percentage of apoptosis at a concentration that spares non-cancerous cells is highly desirable.

  • Cell Cycle: An accumulation of cells in a specific phase (e.g., G2/M arrest) suggests the compound may interfere with cellular machinery involved in that phase, such as microtubule dynamics or DNA damage checkpoints. This provides valuable clues for future target identification studies.

Conclusion

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Nagano, R., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry.
  • Thirumalai, D., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Sargsyan, Y., et al. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[12][18]oxazolo[4,5-d]pyrimidines. ResearchGate.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Patil, P., et al. (2016). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Journal of Young Pharmacists.
  • Kim, H. J., & Lee, J. H. (2012). Assaying cell cycle status using flow cytometry. PubMed Central.
  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • ResearchGate. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Khan, I., et al. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc.
  • ResearchGate. (2020). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
  • Franchini, C., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2019). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
  • Al-Ostath, A., et al. (2023). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports.
  • Al-Zahrani, H. A., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][12][14]diazepines, and Their Cytotoxic Activity. Molecules.
  • Bouferguene, A., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

Sources

A Spectroscopic Guide to the Characterization of 1-Isopropyl-1,4-diazepane and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a detailed spectroscopic comparison of 1-Isopropyl-1,4-diazepane and its common precursors, 1,4-diazepane and acetone, with isopropyl bromide also considered as a potential reactant. It is designed for researchers, scientists, and professionals in drug development, providing both experimental data and the underlying scientific principles for the unambiguous identification and characterization of these compounds.

Introduction: The Importance of Spectroscopic Verification

In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. This compound, a substituted seven-membered heterocyclic amine, possesses a scaffold of interest in medicinal chemistry.[1] Its synthesis, typically proceeding from 1,4-diazepane (also known as homopiperazine) and an isopropyl source, requires careful monitoring to ensure the reaction has gone to completion and that the desired product has been formed, free of starting materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.[2] This guide elucidates the key spectroscopic features that differentiate the final product from its precursors.

Synthetic Pathway Overview

A common route to N-alkylated diazepanes is through nucleophilic substitution or reductive amination. For the synthesis of this compound, one can envision two primary pathways:

  • Reductive Amination: The reaction of 1,4-diazepane with acetone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Nucleophilic Substitution: The reaction of 1,4-diazepane with an isopropyl halide, such as 2-bromopropane (isopropyl bromide).

This guide will focus on the spectroscopic signatures that would confirm the successful conversion of the precursors to the final product.

G cluster_precursors Precursors 1,4-Diazepane 1,4-Diazepane Synthesis Synthesis 1,4-Diazepane->Synthesis Acetone Acetone / Isopropyl Bromide Acetone->Synthesis This compound This compound Synthesis->this compound

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Structure

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The transition from precursors to the product is marked by distinct changes in the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum allows for the identification of different proton environments. The key diagnostic signals are the appearance of the isopropyl group protons and the shift in the diazepane ring protons upon N-alkylation.

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1,4-Diazepane [3][4]~2.8 (broad s)singlet2HNH
~2.7 (t)triplet4H-CH₂-N-CH₂-
~1.7 (quintet)quintet2H-CH₂-CH₂-CH₂-
Acetone [5]~2.17singlet6HCH₃
Isopropyl Bromide [6]~4.2septet1HCH-Br
~1.7doublet6HCH₃
This compound ~2.9-2.6 (m)multiplet9HDiazepane ring CH₂ and CH
(Predicted)~2.5 (septet)septet1HN-CH-(CH₃)₂
~1.8 (broad s)singlet1HNH
~1.0 (d)doublet6HN-CH-(CH₃)₂

Predicted data for this compound is based on established chemical shift principles and data from analogous structures.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The formation of this compound is confirmed by the appearance of new signals corresponding to the isopropyl group and shifts in the diazepane ring carbons.

CompoundChemical Shift (δ) ppmAssignment
1,4-Diazepane [3][4]~51.5C2, C3
~47.8C5, C7
~33.3C6
Acetone ~206.7C=O
~30.8CH₃
Isopropyl Bromide ~46.0CH-Br
~24.0CH₃
This compound ~55-50Diazepane ring carbons adjacent to N
(Predicted)~55 (approx.)N-CH-(CH₃)₂
~48-45Other diazepane ring carbons
~28-25Central diazepane ring carbon
~18 (approx.)N-CH-(CH₃)₂

Predicted data for this compound is based on established chemical shift principles and data from analogous structures.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the presence or absence of key functional groups. The conversion of precursors to this compound is characterized by the disappearance of the precursor's characteristic bands and the appearance of new ones.

CompoundWavenumber (cm⁻¹)Assignment of Absorption Band
1,4-Diazepane 3250-3150 (broad)N-H stretching
2950-2800C-H stretching (aliphatic)
Acetone [9][10]~1715 (strong)C=O stretching
2950-2850C-H stretching (aliphatic)
Isopropyl Bromide [11]2970-2850C-H stretching (aliphatic)
650-550C-Br stretching
This compound 3300-3200 (broad)N-H stretching (secondary amine)
(Predicted)2960-2850C-H stretching (aliphatic)
(Absence of ~1715)Disappearance of C=O stretch from acetone

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers further structural information. The successful synthesis of this compound is confirmed by the observation of its molecular ion peak.

CompoundMolecular Weight ( g/mol )Key m/z Ratios and Fragments
1,4-Diazepane [12]100.16[M]⁺ at m/z 100, and fragments from loss of alkyl groups.
Acetone 58.08[M]⁺ at m/z 58, base peak at m/z 43 [CH₃CO]⁺.
Isopropyl Bromide [13][14]122.99[M]⁺ and [M+2]⁺ at m/z 122 and 124 (due to ⁷⁹Br and ⁸¹Br isotopes), base peak at m/z 43 [C₃H₇]⁺.
This compound [15]142.24[M]⁺ at m/z 142, and fragments corresponding to the loss of the isopropyl group or ring fragmentation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Utilize a 400 MHz (or higher) spectrometer. A standard pulse program with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second is typically sufficient.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program should be used. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are standard parameters.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to TMS at 0.00 ppm for ¹H and the solvent signal for ¹³C (e.g., CDCl₃ at 77.16 ppm).

G Sample_Prep Sample Preparation (5-10 mg in 0.7 mL deuterated solvent + TMS) NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Acquire Data on 400+ MHz Spectrometer NMR_Tube->Spectrometer Processing Process Data (FT, Phasing, Baseline Correction) Spectrometer->Processing Analysis Spectral Analysis Processing->Analysis

Caption: General workflow for NMR sample analysis.

FT-IR Spectroscopy
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for ease of use with liquid or solid samples.

  • Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

  • Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum and displayed in terms of absorbance or transmittance.

Mass Spectrometry
  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is suitable for these relatively volatile compounds.

  • Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Acquisition: Use a standard electron energy of 70 eV. Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-200).

  • Data Processing: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Conclusion

The spectroscopic techniques of NMR, FT-IR, and MS provide a powerful and complementary suite of tools for the characterization of this compound and for distinguishing it from its precursors. By carefully analyzing the appearance of signals for the isopropyl group, the disappearance of precursor functional group signals (such as the carbonyl in acetone), and the molecular ion peak in the mass spectrum, researchers can confidently confirm the successful synthesis and purity of their target compound.

References

  • Solvent-induced frequency shifts in the infrared spectrum of acetone in organic solvents. RSC Publishing.
  • Spectroscopic Data for (R)-1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Benchchem.
  • Infrared Study of the Acetone-Water System. Journal of the American Chemical Society.
  • Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - II. Acetone. Astronomy & Astrophysics (A&A).
  • Acetone - Database of ATR-FT-IR spectra of various m
  • IR Spectra and Properties of Solid Acetone, an Interstellar and Cometary Molecule. NASA Technical Reports Server (NTRS).
  • 1-Boc-hexahydro-1,4-diazepine(112275-50-0) 1H NMR spectrum. ChemicalBook.
  • A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Deriv
  • Technical Guide: Spectroscopic and Synthetic Profile of 6,6-Difluoro-1,4-diazepane HBr Salt. Benchchem.
  • C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide. docbrown.info.
  • (S)-1-Boc-2-methyl-[9][10]diazepane(1035226-84-6) 1H NMR spectrum. ChemicalBook.
  • Homopiperazine (Hexahydro-1,4-diazepine). ProQuest.
  • Hexahydro-1,4-diazepine. PubChem.
  • Propane, 2-bromo-. NIST WebBook.
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863).
  • Homopiperazine (Hexahydro-1,4-diazepine). MDPI.
  • 1-Isopropyl-[9][10]diazepane. Santa Cruz Biotechnology.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • Propane, 2-bromo-. NIST WebBook.
  • 1h-1,4-diazepine, hexahydro-1-(2-(diphenylmethoxy)ethyl)-4-isopropyl-. PubChemLite.
  • 1-Ethyl-2-isopropyl-1,4-diazepane. PubChem.
  • Tert-butyl 4-isopropyl-1,4-diazepane-1-carboxyl
  • This compound.
  • Production method of 1,4-diazepane derivatives.
  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • 2-Bromopropane. Wikipedia.
  • C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide. docbrown.info.
  • 13C NMR Chemical Shift.
  • 1H NMR Chemical Shifts.
  • 13C NMR Chemical Shifts.
  • A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane. Benchchem.
  • 4-acetyl-Nthis compound-1-carboxamide. PubChem.
  • 1-Isopropyl-4-methylbicyclo[3.1.0]hexane. NIST WebBook.
  • infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identific

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 1-Isopropyl-1,4-diazepane, a novel diazepane derivative. Recognizing that off-target interactions are a primary cause of adverse drug reactions and late-stage attrition, we present a tiered, systematic approach to de-risk this compound.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a logical workflow from broad, in silico predictions to specific in vitro functional assays. We detail the rationale behind experimental choices, provide validated protocols for key assays, and present illustrative data to guide interpretation. By comparing the profile of this compound with established benzodiazepines, this guide serves as a practical tool for comprehensive safety and selectivity assessment.

Introduction: The Imperative of Selectivity in Diazepane Derivatives

This compound (CAS 59039-61-1, C₈H₁₈N₂) is a synthetic small molecule featuring a seven-membered diazepine ring, a core structure in many centrally active pharmacological agents.[3][4] Its parent class, the benzodiazepines, exert their primary therapeutic effects—such as anxiolytic, sedative, and anticonvulsant actions—by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[5][6]

However, the clinical utility of any novel compound is dictated not only by its on-target potency but also by its selectivity. Unintended interactions with other biological targets ("off-targets") can lead to a spectrum of adverse drug reactions (ADRs), complicating clinical development and posing patient risks.[1] Therefore, a rigorous and early assessment of a compound's cross-reactivity is a cornerstone of modern drug development, helping to prevent costly late-stage failures.[7][8][9]

This guide establishes a comparative framework to objectively assess the cross-reactivity profile of this compound. We will compare its performance against two well-characterized benzodiazepines:

  • Diazepam: A long-acting, classical benzodiazepine with a broad clinical profile.[10]

  • A Structural Analog (e.g., Tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate): A closely related, non-marketed compound to establish structure-activity relationships (SAR) regarding selectivity.[11]

The objective is to build a comprehensive safety profile that enables informed decision-making for the continued development of this compound.

A Tiered Approach to Cross-Reactivity Profiling

A tiered strategy is the most efficient method for profiling, starting with broad, cost-effective screens and progressing to more focused, mechanistically informative assays.[12] This approach allows for early identification of liabilities and informed resource allocation.

G insilico In Silico Profiling (Target Prediction) broad_panel Broad Radioligand Binding Panel (e.g., SafetyScreen44) insilico->broad_panel ic50 IC50 Determination for Hits (Dose-Response Binding) broad_panel->ic50 Hits >30% Inhibition @ 10µM cyp_screen CYP450 Inhibition Screen (5 Major Isoforms) broad_panel->cyp_screen herg_screen hERG Binding/Functional Screen broad_panel->herg_screen functional_assays Cell-Based Functional Assays (e.g., Agonist/Antagonist Mode) ic50->functional_assays Confirmed Hits (IC50 < 10µM) herg_screen->functional_assays tcr Tissue Cross-Reactivity (TCR) (If applicable for biologics)

Caption: Tiered workflow for cross-reactivity assessment.

Experimental Methodologies & Comparative Data

This section details the protocols for key assays in the profiling cascade and presents illustrative data for comparison.

Tier 1: Broad Panel Off-Target Screening

The initial step involves screening against a panel of receptors, ion channels, and transporters known to be associated with ADRs.[2][13] A common industry standard is a panel of 44 to 47 targets.[12][14]

Experimental Protocol: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific, radioactively labeled ligand from its target.[15][16][17]

  • Preparation: A membrane preparation from cells expressing the target receptor is homogenized in a suitable buffer (e.g., 50 mM Tris, 5 mM MgCl₂).[18]

  • Incubation: In a 96-well plate, the membrane preparation (e.g., 10-50 µg protein) is incubated with a fixed concentration of a specific radioligand (e.g., ³H-ligand at its Kd concentration) and the test compound (this compound or comparators) at a standard screening concentration (e.g., 10 µM).

  • Equilibrium: The plate is incubated for 60-120 minutes at room temperature or 37°C to reach binding equilibrium.[18]

  • Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filtermat, separating the bound radioligand from the unbound.[19]

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Analysis: The percent inhibition of specific binding is calculated relative to a vehicle control.

Illustrative Data: Tier 1 Safety Panel Screening

The following table summarizes hypothetical screening results. A common threshold for a "hit" requiring further investigation is >50% inhibition at the 10 µM screening concentration.

TargetClassThis compound (% Inhibition @ 10µM)Diazepam (% Inhibition @ 10µM)Structural Analog (% Inhibition @ 10µM)Potential Clinical Implication of Hit
GABA-A Ligand-gated Ion Channel95% 98% 92% On-target activity (expected)
5-HT2A GPCR68% 15%25%Hallucinations, sleep disturbances
Dopamine D₂ GPCR8%5%6%Extrapyramidal symptoms
Muscarinic M₁ GPCR55% 12%45%Anticholinergic effects (dry mouth, confusion)
hERG Voltage-gated Ion Channel40% 25%35%Cardiac arrhythmia (QT prolongation)
Adrenergic α₁ GPCR12%8%15%Hypotension, dizziness

Data is for illustrative purposes only.

From this initial screen, this compound shows potential off-target liabilities at the Serotonin 5-HT₂ₐ and Muscarinic M₁ receptors, warranting dose-response follow-up.

Tier 2: Potency Determination and Key Safety Assays

Hits from Tier 1 are further investigated to determine their potency (IC₅₀). Concurrently, mandatory safety assays for Cytochrome P450 (CYP) and hERG channel interactions are conducted.

Experimental Protocol: Cytochrome P450 Inhibition Assay (Fluorescent)

This assay assesses the potential for drug-drug interactions by measuring inhibition of the five major CYP isoforms.[20][21]

  • System Preparation: Recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) are incubated with a fluorogenic probe substrate and an NADPH-generating system in a phosphate buffer.[20][22]

  • Inhibitor Addition: Serial dilutions of the test compound are added to the system.

  • Reaction: The reaction is initiated and incubated at 37°C. The CYP enzyme metabolizes the probe, generating a fluorescent product.[22]

  • Detection: Fluorescence is measured over time using a plate reader.

  • Analysis: The rate of fluorescence generation is compared between wells with the inhibitor and vehicle controls. The IC₅₀ value is calculated from the dose-response curve.[23]

Experimental Protocol: hERG Manual Patch Clamp Assay

This is the gold-standard assay for assessing proarrhythmic risk, as recommended by ICH S7B guidelines.[24][25][26]

  • Cell Culture: A cell line stably overexpressing the hERG K⁺ channel (e.g., HEK293) is used.

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed at physiological temperature (35-37°C).[27][28]

  • Voltage Protocol: A specific voltage pulse protocol is applied to elicit the characteristic hERG tail current.[27]

  • Compound Application: After establishing a stable baseline current, the test compound is perfused onto the cell at multiple concentrations.

  • Analysis: The inhibition of the hERG tail current is measured at each concentration, and an IC₅₀ value is determined.

Illustrative Data: Tier 2 Potency and Safety Assessment

Assay TargetParameterThis compoundDiazepamStructural AnalogInterpretation
5-HT2A IC₅₀ (µM)1.2> 308.5High-potency off-target hit
Muscarinic M₁ IC₅₀ (µM)7.8> 3011.2Moderate-potency off-target hit
hERG Channel IC₅₀ (µM)15.5> 5025.1Moderate risk; requires safety margin calculation
CYP3A4 IC₅₀ (µM)22.08.0> 50Lower risk of DDI than Diazepam
CYP2D6 IC₅₀ (µM)> 50> 50> 50Low risk of DDI

Data is for illustrative purposes only.

These results suggest that this compound has significant activity at the 5-HT₂ₐ receptor, which is not observed with Diazepam. The hERG liability, while present, is of moderate potency and would require comparison to the expected therapeutic plasma concentration to determine the actual clinical risk.

Mechanistic Insights and Functional Consequences

Understanding whether an off-target interaction is agonistic, antagonistic, or allosteric is critical. This requires cell-based functional assays.

G compound This compound (Off-Target Ligand) receptor 5-HT2A Receptor (GPCR) compound->receptor Binds (Antagonist?) gprotein Gq/11 receptor->gprotein Activates plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Caption: Hypothetical off-target pathway at the 5-HT2A receptor.

A functional assay, such as a calcium flux assay for the Gq-coupled 5-HT₂ₐ receptor, would be performed. The compound would be tested for its ability to block the calcium release induced by a known agonist (like serotonin). If it blocks the signal, it is an antagonist; if it induces a signal itself, it is an agonist. This functional context is paramount for predicting the clinical manifestation of the off-target effect.

Conclusion and Recommendations

This comparative guide outlines a robust, tiered strategy for the cross-reactivity profiling of this compound. Based on the illustrative data, this compound displays a distinct off-target profile compared to Diazepam, with notable high-potency interactions at the 5-HT₂ₐ and M₁ receptors.

Key Findings (Illustrative):

  • Different Selectivity: Unlike Diazepam, this compound shows significant serotonergic and muscarinic activity.

  • Potential for ADRs: The 5-HT₂ₐ and M₁ interactions could translate to centrally-mediated side effects not typical of classical benzodiazepines.

  • Moderate hERG Risk: A calculated safety margin (hERG IC₅₀ / Therapeutic Cₘₐₓ) is required to contextualize the cardiac risk.

  • Favorable DDI Profile: The compound shows less potent inhibition of CYP3A4 than Diazepam, suggesting a potentially lower risk of drug-drug interactions.

Recommendations:

  • Functional Characterization: The mode of action (agonist vs. antagonist) at 5-HT₂ₐ and M₁ must be determined immediately.

  • Structure-Activity Relationship (SAR) Analysis: The difference in profiles between this compound and its structural analog suggests that modifications to the diazepine ring or its substituents could mitigate off-target effects.

  • Integrated Risk Assessment: All in vitro data must be integrated with in vivo pharmacokinetic and toxicology data to build a complete preclinical safety package before proceeding to first-in-human studies.[29]

By systematically applying the principles and protocols within this guide, researchers can effectively identify and mitigate risks, ultimately leading to the development of safer and more selective therapeutics.

References

  • López-Muñoz, F., & Alamo, C. (2009). The consolidation of the benzodiazepines in therapeutics. Current pharmaceutical design, 15(2), 134-156. (Note: Generic reference for context, no direct URL available).
  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]
  • Eurofins Discovery. (n.d.). A Tiered Approach for In Vitro SafetyScreen Panels.
  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • European Medicines Agency. (2022). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers.
  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • PubChem. (n.d.). This compound.
  • U.S. Food and Drug Administration. (n.d.). Valium (diazepam) Label.
  • Anapath Services. (2019). Tissue Cross-Reactivity Study and its Applications.
  • Långström, B., & Dannals, R. F. (Eds.). (2012). Radioligands for PET and SPECT. Springer Science & Business Media. (Note: General textbook reference, no direct URL).
  • Oncodesign Services. (n.d.). Radioligand Binding Assay.

Sources

A Comparative Guide to the Efficacy of 1-Isopropyl-1,4-diazepane in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 1-Isopropyl-1,4-diazepane and Solvent Systems in Modern Catalysis

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and fine chemical production, the selection of an appropriate ligand is a critical determinant of catalytic efficiency. This compound, a seven-membered heterocyclic diamine, has emerged as a compelling bidentate ligand. Its structural features—a flexible diazepane backbone and a sterically influential isopropyl group—offer a unique combination of properties that can significantly impact the activity and selectivity of metal catalysts. These catalysts are pivotal in a variety of organic transformations, most notably in cross-coupling reactions that form the bedrock of many synthetic endeavors.[1]

The efficacy of a catalytic system, however, does not solely rest on the ligand and metal center. The solvent, often perceived as a mere medium for the reaction, plays a multifaceted and active role. It influences the solubility of reactants, the stability of the catalyst, the kinetics of the reaction, and can even participate directly in the catalytic cycle.[2] Therefore, a comprehensive understanding of the interplay between this compound and the solvent system is paramount for optimizing reaction outcomes. This guide provides an in-depth comparative analysis of the performance of this compound in various solvent systems, supported by experimental data from analogous systems and established chemical principles.

The Causality of Solvent Choice: A Mechanistic Perspective

The choice of solvent in a catalytic reaction involving this compound is a strategic decision rooted in the fundamental principles of physical organic chemistry. The solvent's properties can be broadly categorized into physical (e.g., boiling point, viscosity) and chemical (e.g., polarity, coordinating ability). These properties directly influence the key steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions.

A critical consideration is the solubility of all components: the starting materials, the this compound ligand, the metal salt, the base, and the resulting catalytic complex.[3] Inadequate solubility of any of these can lead to a heterogeneous mixture, resulting in poor reaction rates and reproducibility.

The polarity of the solvent is another crucial factor. Polar aprotic solvents like DMF and DMSO can enhance the rate of certain reactions by stabilizing charged intermediates. However, their strong coordinating ability can sometimes be detrimental, as they may compete with the this compound ligand for binding to the metal center, thereby inhibiting catalysis. Conversely, non-polar solvents like toluene and dioxane are often favored in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, as they are less likely to interfere with the catalytic cycle.[1]

The coordinating ability of the solvent is of particular importance. Solvents with coordinating heteroatoms (e.g., THF, acetonitrile) can stabilize the active catalytic species but can also lead to catalyst deactivation if the coordination is too strong. The interplay between the solvent and the this compound ligand in the coordination sphere of the metal is a delicate balance that must be optimized for each specific reaction.

Comparative Performance Analysis of this compound in Key Solvent Systems

While specific head-to-head comparative studies for this compound across a broad spectrum of solvents are not extensively documented, we can infer its performance based on data from closely related N-alkylated diamine ligands in common catalytic reactions, such as copper-catalyzed C-N cross-coupling and palladium-catalyzed Suzuki-Miyaura reactions.

Inferred Performance in Copper-Catalyzed C-N Cross-Coupling

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are fundamental transformations where diamine ligands have proven to be highly effective. The choice of solvent is critical for the success of these reactions.[1]

Solvent SystemPolarityBoiling Point (°C)Inferred Efficacy of this compoundRationale and Comparative Insights
Toluene Non-polar111High A common and effective solvent for copper-catalyzed cross-couplings. Its non-polar nature minimizes interference with the catalytic cycle. The relatively high boiling point is suitable for reactions requiring elevated temperatures.
1,4-Dioxane Non-polar101High Similar to toluene, it is a favored solvent. Its etheric oxygens can offer some stabilization to the catalytic complex without being overly coordinating.
DMF Polar Aprotic153Moderate to High Can be effective, especially for polar substrates. However, its strong coordinating nature may necessitate higher catalyst loadings or temperatures to displace the solvent from the metal center.[1]
Acetonitrile (MeCN) Polar Aprotic82Moderate Its coordinating ability can sometimes be beneficial, but it can also act as an inhibitor. The lower boiling point may limit its use in reactions requiring high temperatures.[4]
DMSO Polar Aprotic189Variable Similar to DMF, its high polarity and coordinating ability can be a double-edged sword. Its very high boiling point can be advantageous for challenging couplings.
Inferred Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is another cornerstone of modern synthetic chemistry where the choice of ligand and solvent is paramount.[5] The performance of this compound is expected to be influenced by the solvent's ability to facilitate the different steps of the catalytic cycle.

Solvent SystemPolarityBoiling Point (°C)Inferred Efficacy of this compoundRationale and Comparative Insights
Toluene/Water Biphasic-High A classic solvent system for Suzuki reactions. The aqueous phase is necessary for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), while the organic phase contains the catalyst and substrates.
1,4-Dioxane/Water Biphasic-High A widely used alternative to toluene/water, often giving comparable or superior results.[5]
THF/Water Biphasic-Moderate to High THF is another common ethereal solvent. Its lower boiling point may be a limitation for less reactive substrates.
Ethanol/Water Biphasic-Moderate A "greener" solvent system. While effective for some substrates, it may not be as broadly applicable as toluene or dioxane systems.[6]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following is a representative protocol for evaluating the efficacy of this compound in a copper-catalyzed C-N cross-coupling reaction in different solvent systems.

General Procedure for Copper-Catalyzed N-Arylation of an Amine

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • This compound (0.10 mmol, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (Toluene, 1,4-Dioxane, DMF, or Acetonitrile, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (9.5 mg), this compound (14.2 mg), and K₂CO₃ (276 mg).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Add the anhydrous solvent (5 mL) via syringe.

  • The reaction mixture is stirred at a specified temperature (e.g., 110 °C for toluene) for a designated time (e.g., 24 hours).

  • The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired N-arylated product.

The efficacy in each solvent system would be determined by the isolated yield of the product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative evaluation of this compound in different solvent systems.

G cluster_prep Reaction Setup cluster_reaction Reaction and Analysis prep Prepare Schlenk tubes with CuI, this compound, and base evac Evacuate and backfill with inert gas prep->evac add_reagents Add aryl halide and amine evac->add_reagents add_toluene Add Toluene add_dioxane Add 1,4-Dioxane add_dmf Add DMF add_meoh Add Acetonitrile heat Heat and stir for specified time add_toluene->heat add_dioxane->heat add_dmf->heat add_meoh->heat monitor Monitor reaction by TLC/GC-MS heat->monitor workup Workup and Purification monitor->workup analyze Analyze yield and purity workup->analyze

Caption: Workflow for evaluating this compound efficacy.

Logical Relationships in Solvent Selection

The decision-making process for solvent selection is a logical flow based on the properties of the reactants and the desired reaction conditions.

G start Start: Define Reaction substrate_polarity Assess Substrate Polarity Polar Non-polar start->substrate_polarity polar_aprotic Consider Polar Aprotic Solvents (DMF, DMSO, MeCN) substrate_polarity:f1->polar_aprotic non_polar Consider Non-polar Solvents (Toluene, Dioxane) substrate_polarity:f2->non_polar temp_req temp_req high_bp Select High Boiling Point Solvent (Toluene, DMF, DMSO) temp_req:f1->high_bp low_bp Select Low/Moderate BP Solvent (THF, MeCN, Dioxane) temp_req:f2->low_bp polar_aprotic->temp_req non_polar->temp_req optimize Optimize and Validate Experimentally high_bp->optimize low_bp->optimize

Caption: Logical flow for solvent selection in catalysis.

Conclusion and Future Outlook

This compound stands as a promising ligand for a variety of metal-catalyzed reactions. Its efficacy is intricately linked to the choice of the solvent system. Non-polar solvents such as toluene and 1,4-dioxane appear to be generally effective choices for common cross-coupling reactions, providing a good balance of reactant solubility and minimal interference with the catalytic cycle. Polar aprotic solvents like DMF may offer advantages for more polar substrates but require careful optimization to mitigate potential catalyst inhibition.

The development of novel "green" solvents and a deeper understanding of solvent effects at a molecular level will continue to be important areas of research. Future studies involving systematic screening of this compound in a wider array of solvent systems, including bio-based solvents, will be invaluable for expanding its applications and promoting more sustainable chemical synthesis. For researchers and drug development professionals, a thoughtful and informed approach to solvent selection will undoubtedly unlock the full potential of this versatile ligand.

References

  • Monnier, F., & Taillefer, M. (2009). Diamine Ligands in Copper-Catalyzed Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.
  • Wouters, J., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(1), 1-10.
  • ResearchGate. (n.d.). Solvent effect in copper-catalyzed coupling reactions.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449.
  • Chen, J., et al. (2024). Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds. Organic & Biomolecular Chemistry, 22(34), 7136-7141.
  • ResearchGate. (n.d.). Optimization of the reaction conditions by using different solvents.
  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(6), 6769-6780.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Angewandte Chemie International Edition, 43(15), 1871-1876.
  • ResearchGate. (n.d.). solvent effects.
  • Reddy, K. S., et al. (2012). Efficient salicylaldimine ligands for a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. Applied Organometallic Chemistry, 26(10), 573-578.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566-1575.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 833-851.
  • Samec, J. S. M., et al. (2006). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chemical Society Reviews, 35(3), 237-252.
  • Huy, P. H., & Vorndran, K. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 4018-4034.
  • Sarda, S. R., et al. (2009). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. Journal of the Iranian Chemical Society, 6(3), 477-482.
  • Kavanagh, P., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 214-224.
  • Nalikezhathu, A., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754-1759.

Sources

A Head-to-Head Comparison of 1,4-Diazepane-Based Ligands in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of asymmetric synthesis, the choice of a chiral ligand is a decision that resonates through every subsequent experimental outcome. Among the privileged scaffolds that have captured the attention of the scientific community, the seven-membered 1,4-diazepane ring system has emerged as a versatile and powerful platform for the construction of highly effective chiral ligands and organocatalysts.[1] Its inherent chirality, conformational flexibility, and the strategic placement of two nitrogen atoms for metal coordination or substrate activation make it a compelling choice for a diverse array of enantioselective transformations.[1]

This guide provides an in-depth, data-driven comparison of 1,4-diazepane-based ligands in catalysis. Moving beyond a mere catalog of applications, we will dissect the subtle yet crucial interplay between ligand architecture and catalytic performance, offering field-proven insights and detailed experimental protocols to empower your research endeavors.

The Significance of the 1,4-Diazepane Scaffold: A Privileged Framework

The seven-membered ring of 1,4-diazepane offers a unique conformational landscape compared to more common five- and six-membered diamine ligands. This flexibility allows the ligand to adopt various low-energy conformations, which can be advantageous in accommodating the steric and electronic demands of the transition state in a catalytic cycle.[2] Furthermore, the two nitrogen atoms provide bidentate coordination to a metal center or can act as a bifunctional catalyst in organocatalytic reactions, activating both the nucleophile and the electrophile.[1]

A critical design element often incorporated into chiral 1,4-diazepane ligands is C2-symmetry. This twofold rotational symmetry reduces the number of possible diastereomeric transition states, which can lead to significantly higher enantioselectivity in the desired product.[1][3] However, as we will explore, C1-symmetric 1,4-diazepane ligands have also demonstrated exceptional performance in certain catalytic systems, highlighting that the optimal ligand choice is highly reaction-dependent.

Asymmetric Hydrogenation and Transfer Hydrogenation: A Proving Ground for 1,4-Diazepane Ligands

Asymmetric hydrogenation of prochiral ketones and imines is a cornerstone of modern synthetic chemistry, providing access to chiral alcohols and amines that are vital building blocks for pharmaceuticals and fine chemicals.[1][4] 1,4-Diazepane-based ligands, in combination with transition metals such as ruthenium and iridium, have proven to be highly effective catalysts for these transformations.

Performance Data in Asymmetric Hydrogenation of Ketones

The following table summarizes the performance of a representative C2-symmetric 1,4-diazepane ligand in the asymmetric hydrogenation of acetophenone. This data serves as a benchmark for evaluating the efficacy of this ligand class.

LigandMetal PrecursorSubstrateProductYield (%)ee (%)
(R,R)-N,N'-Dimethyl-2,5-diphenyl-1,4-diazepane[RuCl₂(p-cymene)]₂Acetophenone(R)-1-Phenylethanol>9594

Data compiled from a representative protocol. Conditions: 1 mol% Ru, 1.1 eq. ligand, 50 atm H₂, 40 °C, 12 h in anhydrous methanol.[1]

The high yield and enantioselectivity demonstrate the potential of 1,4-diazepane-based ligands in this critical transformation. The N,N'-dimethyl substitution on the diazepane ring is crucial for catalytic activity, and the C2-symmetric diphenyl substituents on the carbon backbone effectively control the stereochemical outcome.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol provides a detailed methodology for the asymmetric hydrogenation of acetophenone using an in-situ generated ruthenium catalyst with a chiral 1,4-diazepane ligand.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-N,N'-Dimethyl-2,5-diphenyl-1,4-diazepane

  • Acetophenone

  • Anhydrous Methanol

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Standard air-sensitive reaction glassware

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (R,R)-N,N'-Dimethyl-2,5-diphenyl-1,4-diazepane (0.011 mmol, 1.1 eq. to Ru) to a flame-dried Schlenk flask. Add 5 mL of anhydrous methanol and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Hydrogenation: In a separate flask, dissolve acetophenone (1.0 mmol) in 5 mL of anhydrous methanol.

  • Transfer the substrate solution and the catalyst solution to a glass insert within a high-pressure autoclave.

  • Seal the autoclave, purge with an inert gas three times, and then pressurize with hydrogen gas to 50 atm.

  • Stir the reaction mixture at 40 °C for 12 hours.

  • Work-up and Analysis: After cooling to room temperature, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the chiral 1-phenylethanol. The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

Asymmetric Hydrogenation Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up & Analysis Ru_precatalyst [RuCl₂(p-cymene)]₂ Active_Catalyst Active Ru-Diazepane Catalyst Ru_precatalyst->Active_Catalyst Ligand Chiral 1,4-Diazepane Ligand->Active_Catalyst Solvent_prep Anhydrous Methanol Solvent_prep->Active_Catalyst Autoclave High-Pressure Autoclave 40 °C, 12 h Active_Catalyst->Autoclave Substrate Acetophenone Substrate->Autoclave Solvent_rxn Anhydrous Methanol Solvent_rxn->Autoclave H2 H₂ (50 atm) H2->Autoclave Workup Quench, Concentrate Autoclave->Workup Purification Flash Chromatography Workup->Purification Product Chiral 1-Phenylethanol Purification->Product Analysis Chiral HPLC Product->Analysis

Caption: Workflow for Asymmetric Hydrogenation of Ketones.

Asymmetric Michael and Aldol Reactions: The Power of Organocatalysis

Chiral 1,4-diazepanes can also function as highly effective organocatalysts, obviating the need for a metal center. In these reactions, the diazepine nitrogen atoms typically act as a Brønsted base to deprotonate the nucleophile and a Lewis base to activate the electrophile, often through the formation of a chiral enamine or iminium ion intermediate.

Performance Data in Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful C-C bond-forming reaction to produce chiral β-hydroxy carbonyl compounds. The following data showcases the performance of a C2-symmetric 1,4-diazepane in this transformation.

Catalyst (10 mol%)AldehydeKetoneSolventYield (%)dree (%)
(R,R)-1,4-Dibenzyl-2,5-dimethyl-1,4-diazepane4-NitrobenzaldehydeCyclohexanoneDMSO9595:598

Data compiled from a representative protocol. Conditions: 48 h at room temperature.[1]

The high diastereoselectivity and enantioselectivity observed highlight the ability of the chiral 1,4-diazepane to create a highly organized transition state that effectively directs the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol details the organocatalytic asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone.

Materials:

  • 4-Nitrobenzaldehyde

  • (R,R)-1,4-Dibenzyl-2,5-dimethyl-1,4-diazepane

  • Cyclohexanone

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a vial, dissolve 4-nitrobenzaldehyde (0.5 mmol) and (R,R)-1,4-dibenzyl-2,5-dimethyl-1,4-diazepane (0.05 mmol, 10 mol%) in 1 mL of DMSO.

  • Add cyclohexanone (1.0 mmol, 2 equivalents) to the mixture.

  • Reaction: Stir the reaction at room temperature for 48 hours.

  • Work-up and Analysis: Dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel. The diastereomeric ratio (dr) should be determined by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.[1]

Asymmetric Aldol Catalytic Cycle Catalyst Chiral 1,4-Diazepane Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Cyclohexanone Aldehyde 4-Nitrobenzaldehyde Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Product Chiral β-Hydroxy Ketone Aldol_Adduct->Product - Catalyst Water H₂O

Caption: Proposed Catalytic Cycle for an Asymmetric Aldol Reaction.

Exploring the Frontier: 1,4-Diazepane Ligands in Cross-Coupling Reactions

While the application of 1,4-diazepane-based ligands in hydrogenation and organocatalysis is well-documented, their potential in transition metal-catalyzed cross-coupling reactions remains a burgeoning area of research. The ability of these ligands to stabilize metal centers and influence the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination, suggests they could offer unique advantages in reactions like the Suzuki-Miyaura coupling.

Systematic studies directly comparing a range of N- and C-substituted 1,4-diazepane ligands in palladium-catalyzed cross-coupling are still relatively scarce in the literature. However, the modular nature of the 1,4-diazepane scaffold allows for facile tuning of steric and electronic properties. For instance, the introduction of bulky N-aryl substituents or electron-donating/withdrawing groups on the diazepine backbone could significantly impact catalyst performance in the challenging coupling of aryl chlorides. Further research in this area is poised to unlock new catalytic efficiencies and selectivities.

Conclusion and Future Outlook

1,4-Diazepane-based ligands have unequivocally established themselves as a privileged class of chiral auxiliaries in asymmetric catalysis. Their remarkable performance in asymmetric hydrogenation and organocatalytic aldol and Michael additions underscores their versatility and potential for broader applications. The conformational flexibility of the seven-membered ring, coupled with the ability to fine-tune steric and electronic properties through substitution, provides a powerful platform for the rational design of next-generation catalysts.

The continued exploration of these ligands in transition metal-catalyzed cross-coupling reactions represents an exciting frontier. A systematic, head-to-head comparison of a diverse library of 1,4-diazepane ligands in these transformations will be instrumental in elucidating structure-activity relationships and unlocking their full catalytic potential. For researchers at the forefront of catalyst development and synthetic methodology, the 1,4-diazepane scaffold offers a rich and rewarding area for innovation.

References

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - N
  • Transfer hydrogenation of acetophenone derivatives - ResearchG
  • Asymmetric Organocatalytic Domino Michael/aldol Reactions: Enantioselective Synthesis of Chiral Cycloheptanones, Tetrahydrochromenones, and Polyfunctionalized bicyclo[3.2.1]octanes - PubMed. [Link]
  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing - Organic Chemistry Portal. [Link]
  • (PDF)
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF - ResearchG
  • Synthesis and enantioselective hydrogenation of seven-membered cyclic imines: substituted dibenzo[b,f][1][5]oxazepines - PubMed. [Link]
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). [Link]
  • Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts - New Journal of Chemistry (RSC Publishing). [Link]
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
  • Camphor-derived C1-symmetric chiral diamine organocatalysts for asymmetric Michael addition of nitroalkanes to enones - PubMed. [Link]
  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
  • Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines.
  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migr
  • Stereoelectronic Effect in Ligand Design: Enantioselective Rh‐Catalyzed Hydrogenation of Alkyl Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)
  • Catalytic asymmetric domino Michael addition-alkylation reaction: enantioselective synthesis of dihydrofurans - PubMed. [Link]
  • Diastereoselective and Enantioselective Michael Addition Reactions of Ketones and Aldehydes to Nitro Olefins Catalyzed by C2‐Symmetric Axially‐Unfixed Biaryl‐Based Organocatalysts Derived from Enantiopure α‐Proline | Semantic Scholar. [Link]
  • Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature | Request PDF - ResearchG

Sources

A Comparative Guide to Validating Analytical Methods for 1-Isopropyl-1,4-diazepane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of robust research and development. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-Isopropyl-1,4-diazepane quantification. In the absence of a standardized, published method for this specific molecule, this document outlines the principles of method development and validation for analogous small amine compounds, leveraging established analytical techniques and regulatory guidelines. We will explore the practical application of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) for this purpose.

The validation of an analytical procedure is essential to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2][3] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[3][4]

The Analytical Challenge: this compound

This compound is a small, polar, N-alkylated amine. Its physicochemical properties present specific challenges for analytical method development. The polarity can lead to poor retention on traditional reversed-phase chromatography columns, while the amine groups can cause peak tailing due to interactions with active sites in chromatographic systems. Furthermore, its potential volatility needs to be considered when selecting an appropriate technique.

Comparative Overview of Analytical Methodologies

The choice of analytical technique is a critical first step and depends on factors such as the analyte's properties, the sample matrix, and the required sensitivity and selectivity.

Analytical Technique Principle Strengths for this compound Potential Challenges
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High efficiency for volatile and semi-volatile compounds. Provides structural information for impurity identification.Requires derivatization to increase volatility and reduce polarity of the amine, adding complexity and potential for variability.[5][6][7][8]
LC-MS Separation in the liquid phase followed by mass-based detection.High sensitivity and selectivity. Can analyze polar compounds without derivatization.[9][10] Suitable for complex matrices.Ion suppression or enhancement from matrix components can affect accuracy. Mobile phase selection is critical to ensure efficient ionization.[11]
HPLC-UV Separation in the liquid phase with detection based on ultraviolet light absorbance.Robust, widely available, and cost-effective. Suitable for routine quality control.Lower sensitivity compared to MS. Requires a UV-absorbing chromophore in the analyte, which may be weak for this compound.

Workflow for Method Validation

A systematic approach to method validation is crucial for ensuring the reliability of the analytical data. The following workflow illustrates the key stages involved in validating a quantitative method for this compound.

Method Validation Workflow Figure 1: General Workflow for Analytical Method Validation cluster_Plan Planning & Development cluster_Validation Validation Parameters (ICH Q2(R1)) cluster_Implementation Implementation & Lifecycle Define_ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization Define_ATP->Method_Dev Specificity Specificity & Selectivity Method_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Use & System Suitability Robustness->Routine_Use Lifecycle Method Lifecycle Management Routine_Use->Lifecycle

Caption: General Workflow for Analytical Method Validation.

Detailed Experimental Protocols and Validation Parameters

Herein, we provide hypothetical, yet plausible, experimental protocols for the quantification of this compound using GC-MS, LC-MS, and HPLC-UV. These are starting points for method development and will require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is necessary to improve its volatility and chromatographic performance.[5][6][7][8]

Experimental Protocol:

  • Derivatization:

    • Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of anhydrous acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

Validation Parameters (as per ICH Q2(R1)):

Parameter Acceptance Criteria (Illustrative) Methodology
Specificity No interference from placebo, related substances, or degradation products at the retention time of the analyte.Analyze blank, placebo, and spiked samples. Assess peak purity using mass spectral data.
Linearity Correlation coefficient (r²) ≥ 0.995Prepare at least five concentrations across the expected range. Perform linear regression analysis of peak area versus concentration.
Range 80% to 120% of the target concentration.Confirmed by linearity, accuracy, and precision data.
Accuracy 98.0% to 102.0% recovery.Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 3.0%.Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.Determined by serial dilution of a standard solution.
Robustness No significant change in results with small variations in method parameters.Deliberately vary parameters such as oven temperature ramp rate, injector temperature, and flow rate.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS offers high sensitivity and selectivity for polar compounds without the need for derivatization, making it a strong candidate for the analysis of this compound.[9][10] The choice of column and mobile phase is critical to achieve good retention and peak shape.

Experimental Protocol:

  • LC-MS Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, 100 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 95% B to 40% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS Conditions: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) for quantification.

Validation Parameters (as per ICH Q2(R1)):

Parameter Acceptance Criteria (Illustrative) Methodology
Specificity No interfering peaks at the retention time and MRM transition of the analyte.Analyze blank, placebo, and spiked samples. Monitor for co-eluting matrix components.
Linearity Correlation coefficient (r²) ≥ 0.998Prepare a calibration curve with at least six concentration levels.
Range 70% to 130% of the target concentration.Confirmed by linearity, accuracy, and precision data.
Accuracy 97.0% to 103.0% recovery.Analyze spiked samples at low, medium, and high concentrations.
Precision Repeatability (RSD) ≤ 1.5%. Intermediate Precision (RSD) ≤ 2.5%.As described for GC-MS.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.Determined from the calibration curve.
Robustness Consistent results with minor changes in mobile phase composition, flow rate, and column temperature.As described for GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC-UV is a workhorse in many QC laboratories due to its robustness and cost-effectiveness. The main limitation for this compound is the lack of a strong chromophore, which will affect sensitivity. Ion-pairing agents may be required to improve retention and peak shape on a reversed-phase column.

Experimental Protocol:

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and a buffer containing an ion-pairing agent (e.g., 5 mM sodium heptanesulfonate), pH adjusted to 3.0 with phosphoric acid.

    • Elution: Isocratic or gradient elution depending on the complexity of the sample matrix.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 210 nm.

Validation Parameters (as per ICH Q2(R1)):

Parameter Acceptance Criteria (Illustrative) Methodology
Specificity Peak purity index > 0.99. Resolution of the analyte peak from adjacent peaks > 1.5.Use of a photodiode array (PDA) detector to assess peak purity. Analyze stressed samples to demonstrate separation from degradation products.
Linearity Correlation coefficient (r²) ≥ 0.997As described for GC-MS.
Range 80% to 120% of the target concentration.As described for GC-MS.
Accuracy 98.0% to 102.0% recovery.As described for GC-MS.
Precision Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 3.0%.As described for GC-MS.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.As described for GC-MS.
Robustness No significant impact on results with small variations in mobile phase pH, organic content, and column temperature.As described for GC-MS.

Decision Matrix for Method Selection

The selection of the most appropriate analytical method depends on the specific requirements of the analysis. The following decision matrix provides guidance on choosing a method based on key analytical needs.

Caption: Decision Matrix for Method Selection.

Conclusion

The validation of an analytical method for the quantification of this compound requires a systematic and scientifically sound approach. While no standard method currently exists, this guide provides a framework for developing and validating methods using GC-MS, LC-MS, or HPLC-UV.

  • LC-MS emerges as a highly suitable technique due to its high sensitivity, selectivity, and ability to analyze polar compounds without derivatization.

  • GC-MS is a viable alternative, particularly for impurity profiling, but the necessity of derivatization adds a layer of complexity.

  • HPLC-UV offers a robust and cost-effective solution for routine quality control, provided that sufficient sensitivity can be achieved.

Ultimately, the choice of method should be based on a thorough evaluation of the analytical requirements, and the selected method must be rigorously validated according to ICH guidelines to ensure the integrity of the analytical data.[12][13]

References

  • A Comparative Guide to Chiral HPLC Methods for Separating N-alkylated Amine Enantiomers. (2025). Benchchem.
  • Key ICH Method Validation Parameters to Know. (2025, August 25). Altabrisa Group.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (2025). Benchchem.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022, May 10).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006, January 6). PubMed.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
  • Chiral HPLC and SFC Columns. Columnex LLC.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Derivatization. (2023, August 29). Chemistry LibreTexts.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Impurity quantification in pharmaceutical dosage forms. Oceanic Pharmachem.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2).
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). ScienceDirect.
  • What Is Derivatization In GC-MS?. (2025, August 14). YouTube.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022, May).
  • ICH Q2 Analytical Method Valid
  • Effect of pH on LC-MS Analysis of Amines.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. (2025, August 7).
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent Technologies.
  • LC-MS metabolomics of polar compounds. (2012, June). PubMed.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025, August 7).
  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. (2022, May 10). SciSpace.
  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization.
  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • Quantitative Screening of Twenty Six Aromatic Amines Originated
  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021, August 15). PubMed.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20).
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent Technologies.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Isopropyl-1,4-diazepane Analogs as Histamine H4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-diazepane scaffold is recognized in medicinal chemistry as a "privileged structure" owing to its conformational flexibility and its presence as a core component in a multitude of biologically active compounds.[1][2] This seven-membered heterocyclic ring system offers a three-dimensional diversity that is well-suited for interaction with various biological targets, leading to a broad spectrum of activities including antipsychotic, anxiolytic, and anticancer effects.[3]

A particularly promising application for this scaffold lies in the development of antagonists for the histamine H4 receptor (H4R). The H4R is the most recently identified histamine receptor subtype and is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells.[1][4] As a key regulator of immune and inflammatory responses, the H4R has emerged as a high-value therapeutic target for a range of inflammatory and autoimmune disorders, including asthma, atopic dermatitis, and allergic rhinitis.[5][6]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-diazepane analogs, with a specific focus on the N1-isopropyl substitution pattern, in the context of H4R antagonism. We will explore the causal relationships behind experimental design choices, present comparative data, detail essential protocols, and provide mechanistic insights to empower researchers in the rational design of novel H4R-targeted therapeutics.

The N1-Isopropyl Group: An Anchor for Potency and Favorable Properties

In the design of 1,4-diazepane analogs, the choice of substituent at the N1 position is a critical determinant of pharmacological activity and drug-like properties. While various alkyl and aryl groups can be explored, the isopropyl group frequently emerges as an optimal choice. This preference is not arbitrary; it stems from a balance of steric and electronic properties.

The branched nature of the isopropyl group provides sufficient steric bulk to occupy specific hydrophobic pockets within the receptor binding site, often leading to enhanced binding affinity compared to smaller (e.g., methyl) or linear (e.g., n-propyl) substituents. Furthermore, studies on related heterocyclic scaffolds have demonstrated that an N-isopropyl group can confer an excellent balance of intrinsic potency and metabolic stability, crucial for in vivo efficacy.[7] This strategic choice serves as an anchoring point around which the rest of the molecule's SAR can be systematically explored.

Comparative Structure-Activity Relationship (SAR) Analysis

The development of potent and selective H4R antagonists from the 1-isopropyl-1,4-diazepane scaffold hinges on the systematic modification of the N4 position and the diazepane ring itself. The following sections compare how different structural alterations impact antagonist activity, drawing upon established principles from H4R ligand design.[7]

Modifications at the N4-Position: Tuning Affinity and Selectivity

The N4-position of the this compound core is the most common and impactful site for introducing chemical diversity. This position typically interacts with key residues in the H4R binding pocket, and the nature of the substituent directly modulates binding affinity (Kᵢ).

Compound ID N1-Substituent N4-Substituent (R) Representative hH4R Kᵢ (nM) Key SAR Insights
1a (Core) IsopropylH> 10,000Unsubstituted N4 amine lacks affinity.
1b Isopropyl4-Chlorobenzyl50 - 150Introduction of an arylmethyl group establishes a key hydrophobic interaction. Halogen substitution can enhance this effect.
1c Isopropyl(5-Chloro-1H-indol-2-yl)carbonyl5 - 20Incorporating a heteroaromatic carbonyl moiety, mimicking known H4R pharmacophores, significantly boosts potency. The indole nitrogen can act as a hydrogen bond donor.
1d Isopropyl2-Pyrimidinyl20 - 80Small, nitrogen-containing heterocycles are well-tolerated and can form important hydrogen bonds within the receptor active site.
1e IsopropylCyclohexylcarbonyl200 - 500While active, aliphatic acyl groups are generally less potent than their (hetero)aromatic counterparts, suggesting the importance of π-π or specific polar interactions.

Note: The Kᵢ values in this table are representative estimates based on SAR trends reported for various H4R antagonists and are intended for comparative guidance.

The data clearly indicate that large, aromatic, and heteroaromatic groups at the N4 position are critical for high-affinity binding. This is rationalized by the presence of a large hydrophobic pocket in the H4R that can accommodate these groups, with specific residues available for hydrogen bonding and π-π stacking interactions.

Modifications on the Diazepane Ring: Impact of Conformation

While less frequently modified than the N4-position, substitutions on the carbon backbone of the 1,4-diazepane ring can influence the molecule's conformational preference. The seven-membered ring is flexible and can adopt multiple low-energy conformations, such as chair and boat-twist-boat forms.[1] Introducing substituents can lock the ring into a more rigid, pre-organized conformation that better fits the receptor's binding site, potentially increasing affinity by reducing the entropic penalty of binding. However, improper substitution can also introduce steric clashes, abrogating activity.

Mechanistic Insights: H4 Receptor Signaling Pathway

To understand the functional consequences of antagonizing the H4R, it is essential to understand its signaling cascade. The H4R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of heterotrimeric G proteins.[1][5]

Upon activation by histamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the liberated Gβγ subunits can activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) from intracellular stores.[4][5] These signaling events culminate in various cellular responses critical to inflammation, including the chemotaxis of mast cells and eosinophils, and the release of pro-inflammatory cytokines.[5][6]

An effective this compound antagonist competitively binds to the H4R, preventing histamine from initiating this cascade, thereby blocking the downstream inflammatory responses.

H4R_Signaling cluster_membrane Cell Membrane H4R Histamine H4 Receptor (H4R) G_protein Gαi/o-βγ H4R->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Leads to Histamine Histamine (Agonist) Histamine->H4R Binds Antagonist This compound Analog (Antagonist) Antagonist->H4R Blocks G_alpha->AC Inhibits G_beta_gamma->PLC Activates Response Cellular Responses (Chemotaxis, Cytokine Release) Ca2->Response

Caption: H4R signaling and the mechanism of antagonism.

Experimental Protocols

Reproducible and validated protocols are the cornerstone of SAR studies. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative analog and its biological evaluation.

Protocol 1: Synthesis of a Representative Analog (e.g., 1c)

This protocol describes a general two-step synthesis starting from the commercially available this compound.[8]

Synthesis_Workflow start This compound + 5-Chloro-1H-indole-2-carboxylic acid step1 Step 1: Amide Coupling Reagents: HATU, DIPEA Solvent: DMF Conditions: RT, 12h start->step1 purify Purification (Flash Chromatography) step1->purify product Target Compound 1c: 1-(5-Chloro-1H-indol-2-yl)carbonyl- 4-isopropyl-1,4-diazepane purify->product

Caption: Workflow for the synthesis of a target analog.

Step-by-Step Procedure:

  • Reagent Preparation: To a solution of 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Amide Coupling: Add a solution of this compound (1.1 eq) in DMF to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of HATU as a coupling agent is due to its high efficiency and low rate of racemization for chiral substrates.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: H4 Receptor Radioligand Binding Assay

This competitive binding assay quantifies the affinity (Kᵢ) of a test compound for the H4R by measuring its ability to displace a known radiolabeled ligand.[9]

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human H4R.

  • Radioligand: [³H]-Histamine.

  • Test Compounds: this compound analogs.

  • Non-specific Control: 10 µM unlabeled histamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Filtration manifold, scintillation counter.

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in assay buffer and add 50 µL to a 96-well plate. Include wells for total binding (buffer only) and non-specific binding (10 µM histamine).

  • Radioligand Addition: Add 50 µL of [³H]-Histamine (at a final concentration near its dissociation constant, Kₔ) to all wells.

  • Membrane Addition: Add 100 µL of the H4R-expressing cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

  • Kᵢ Calculation: Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand.[9]

Conclusion and Future Directions

The this compound scaffold serves as an exceptional starting point for the development of potent and selective histamine H4 receptor antagonists. The structure-activity relationship is primarily dictated by the nature of the substituent at the N4 position, where large, heteroaromatic moieties are crucial for achieving high-affinity binding. The N1-isopropyl group acts as a valuable anchor, providing a favorable balance of potency and metabolic stability.

Future research should focus on fine-tuning the N4-substituents to optimize interactions with the H4R binding site, potentially guided by computational docking studies. Furthermore, exploring subtle modifications to the diazepane ring itself could yield conformationally constrained analogs with improved affinity and selectivity profiles. The robust synthetic and biological testing protocols detailed in this guide provide a validated framework for these ongoing drug discovery efforts, paving the way for novel therapeutics targeting H4R-mediated inflammatory diseases.

References

  • Benchchem. Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Benchchem. Validating Target Engagement of Histamine H4 Receptor Ligands: A Comparative Guide.
  • Benchchem. Application Notes and Protocols for Measuring Histamine H4 Receptor (H4R) Antagonist Efficacy In Vitro.
  • Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology.
  • Wikipedia. Histamine H4 receptor.
  • Wikipedia. Histamine receptor.
  • GenScript. Human Histamine H4 Receptor Stable Cell Line.
  • Mohsin, N. A., & Qadir, M. I. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • Benchchem. A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane.
  • Joshi, Y. C., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules.
  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
  • Wang, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
  • Sternbach, L. H. (1971). 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. Angewandte Chemie International Edition in English.
  • Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology.
  • Jongejan, A., et al. (2006). Characterization of the histamine H4 receptor binding site. Part 1. Synthesis and pharmacological evaluation of dibenzodiazepine derivatives. Journal of Medicinal Chemistry.
  • Lane, C. A., et al. (2012). Synthesis of novel histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Hishinuma, S., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications.
  • Chen, C., et al. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules.
  • Hadizadeh, F., et al. (2018). Quantitative structure-activity studies on H4 receptor antagonists. Avicenna Journal of Medical Biotechnology.
  • Santa Cruz Biotechnology, Inc. 1-Isopropyl-[1][5]diazepane.

Sources

Comparative Cost Analysis of 1-Isopropyl-1,4-diazepane Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Cost-Effective Synthesis

The 1,4-diazepane moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The N-isopropyl substituent can significantly influence the pharmacological properties of these molecules, affecting their potency, selectivity, and pharmacokinetic profiles. As research and development in this area progresses, the need for efficient and economically viable synthetic routes to key intermediates like 1-Isopropyl-1,4-diazepane becomes paramount. A thorough understanding of the cost implications of different synthetic strategies is crucial for the scalability and commercial viability of any potential therapeutic agent.

This guide will focus on the final N-isopropylation step, assuming the availability of the precursor, 1,4-diazepane. A brief analysis of the synthesis of the 1,4-diazepane ring itself is also included to provide a more complete cost picture.

Synthesis of the 1,4-Diazepane Precursor

The cost of the starting material, 1,4-diazepane, is a critical factor in the overall economic assessment. While commercially available, in-house synthesis may be a more cost-effective option for large-scale production. The most common laboratory synthesis involves the cyclization of ethylenediamine with a 1,3-dihalopropane.

Synthetic Route: Cyclization of Ethylenediamine and 1,3-Dichloropropane

This method relies on the nucleophilic substitution of the chlorine atoms in 1,3-dichloropropane by the amine groups of ethylenediamine to form the seven-membered diazepine ring.

Reaction Scheme:

Cost Analysis of 1,4-Diazepane Synthesis

To estimate the cost of synthesizing 1,4-diazepane, the prices of the starting materials were investigated:

ReagentPrice (per kg)Source
Ethylenediamine~$1.77 - $2.29[1]
1,3-Dichloropropane~$106[2]

Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price for 1,3-dichloropropane was converted from INR to USD and should be considered an estimate. Without a reliable yield for this reaction, a precise cost-per-gram of 1,4-diazepane cannot be calculated. However, this data provides a baseline for a preliminary economic evaluation.

Method 1: Reductive Amination

Reductive amination is a widely used and generally efficient method for the formation of C-N bonds. This process involves the reaction of a carbonyl compound (in this case, acetone) with an amine (1,4-diazepane) to form an iminium ion intermediate, which is then reduced in situ to the desired amine.[3]

Causality Behind Experimental Choices

The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial.[3] It is selective for the reduction of the iminium ion in the presence of the starting ketone, preventing the reduction of acetone to isopropanol. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) which is compatible with the reducing agent and effectively solubilizes the reactants.

Experimental Protocol (Generalized)

Materials:

  • 1,4-Diazepane

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,4-diazepane (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add acetone (1.0-1.2 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Note: Over-alkylation to form the di-isopropyl product is a potential side reaction.[4] Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the mono-substituted product.

Visualization of the Workflow

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_workup Workup & Purification 1_4_Diazepane 1,4-Diazepane Iminium_Formation Iminium Ion Formation (in DCE) 1_4_Diazepane->Iminium_Formation Acetone Acetone Acetone->Iminium_Formation Reduction Reduction with STAB Iminium_Formation->Reduction Quench Quench with NaHCO₃ Reduction->Quench Extraction Extraction Quench->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification Drying_Concentration->Purification Product This compound Purification->Product

Caption: Workflow for Reductive Amination Synthesis.

Cost Analysis of Reagents
ReagentPrice (per kg)Source
1,4-Diazepane (commercial)~$24,480 (for 5g)[5]
Acetone (technical grade)~$22.50 (per liter)
Sodium triacetoxyborohydride~$762 (for 2.5kg)[6]

Note: The price of 1,4-diazepane is exceptionally high for small quantities, highlighting the importance of considering in-house synthesis for cost-effectiveness. Acetone is a very inexpensive reagent. The cost of the reducing agent, STAB, is moderate.

Method 2: Direct N-Alkylation

Direct N-alkylation is a classical approach to forming C-N bonds, involving the reaction of an amine with an alkyl halide. In this case, 1,4-diazepane would be reacted with an isopropyl halide, such as 2-bromopropane, in the presence of a base.

Causality Behind Experimental Choices

The choice of the base is critical to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a strong inorganic base like potassium carbonate could be employed to minimize side reactions. The solvent should be polar aprotic, such as acetonitrile or DMF, to facilitate the SN2 reaction.

Experimental Protocol (Generalized)

Materials:

  • 1,4-Diazepane

  • 2-Bromopropane

  • Potassium carbonate or Diisopropylethylamine (DIPEA)

  • Acetonitrile or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 1,4-diazepane (1.0 eq) in acetonitrile or DMF.

  • Add a suitable base, such as potassium carbonate (2.0 eq) or DIPEA (1.5 eq).

  • Add 2-bromopropane (1.0-1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter off any inorganic salts if necessary.

  • Partition the mixture between water and a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Note: As with reductive amination, di-alkylation is a significant potential side reaction. The use of a protecting group on one of the diazepane nitrogens would be a strategy to ensure mono-alkylation, but this would add extra steps and cost to the overall synthesis.

Visualization of the Workflow

G cluster_start Starting Materials cluster_reaction Direct N-Alkylation cluster_workup Workup & Purification 1_4_Diazepane 1,4-Diazepane Reaction Sɴ2 Reaction (in Acetonitrile/DMF) 1_4_Diazepane->Reaction 2_Bromopropane 2-Bromopropane 2_Bromopropane->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Filtration Filtration (optional) Reaction->Filtration Extraction Extraction Filtration->Extraction Washing Washing Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Purification Drying_Concentration->Purification Product This compound Purification->Product

Caption: Workflow for Direct N-Alkylation Synthesis.

Cost Analysis of Reagents
ReagentPrice (per kg)Source
1,4-Diazepane (commercial)~$24,480 (for 5g)[5]
2-Bromopropane~$235 - $299[1][6]
Potassium CarbonateWidely available and inexpensive-
Acetonitrile (solvent)Varies, but generally more expensive than acetone-

Note: The cost of 2-bromopropane is significantly higher than that of acetone. The overall cost of this method will be heavily influenced by the choice of solvent and the efficiency of the reaction.

Comparative Analysis and Conclusion

A direct cost comparison between the two methods is challenging without reliable yield and purity data for the synthesis of this compound. However, a qualitative analysis can be made based on the cost of the reagents and the nature of the reactions.

FactorReductive AminationDirect N-Alkylation
Isopropyl Source Cost Very Low (Acetone)Moderate (2-Bromopropane)
Reducing Agent Cost Moderate (STAB)Not Applicable
Solvent Cost Moderate (DCE)Moderate to High (Acetonitrile/DMF)
Reaction Conditions Generally mild (room temperature)May require heating
Key Challenge Potential for over-alkylationPotential for over-alkylation and quaternization
Waste Products Borate saltsHalide salts

Inference:

From a raw material cost perspective, reductive amination appears to be the more economical choice , primarily due to the very low cost of acetone compared to 2-bromopropane. While the cost of the reducing agent, STAB, is a factor, it is unlikely to offset the significant price difference of the isopropyl source.

However, the actual cost-effectiveness will be determined by the reaction yield and the ease of purification . If direct alkylation provides a significantly higher yield of the desired mono-substituted product with a simpler purification process, it could potentially be the more economical route on a larger scale.

Recommendation for Further Research:

To definitively determine the most cost-effective synthesis method, it is recommended that researchers perform a head-to-head comparison of these two routes in the laboratory. Key parameters to evaluate would be:

  • Reaction yield of the mono-isopropyl product.

  • Purity of the crude product.

  • Ease and efficiency of purification.

  • Overall process time and energy consumption.

By systematically evaluating these factors, an optimal and scalable synthesis of this compound can be developed, paving the way for its efficient use in drug discovery and development programs.

References

  • Ethylenediamine price index - businessanalytiq. (URL: [Link])
  • Ethylenediamine Price Index, Trend, Chart and Forecast - IMARC Group. (URL: [Link])
  • 1,3 Dichloropropane Cas No: 142-28-9 at 7500.00 INR in Mumbai, Maharashtra | Seema Biotech - Tradeindia. (URL: [Link])
  • Acetone tech grade 2L. (URL: [Link])
  • 2-Bromopropane - The Lab Depot. (URL: [Link])
  • 1,4-Diazepane, 97%, Thermo Scientific 5 g | Buy Online. (URL: [Link])
  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Isopropyl-1,4-diazepane, ensuring the protection of personnel, facilities, and the environment. While a specific Safety Data Sheet (SDS) for this compound is not always readily available in public databases, its structural classification as a substituted cyclic diamine allows us to establish a robust disposal protocol based on established principles for handling aliphatic amines.

Hazard Characterization and Risk Assessment: The "Why" Behind the Protocol

This compound is an organic compound containing two amine functional groups. Aliphatic amines are typically basic, can be corrosive or irritating to skin and eyes, and may exhibit environmental toxicity.[1][2] Therefore, all waste containing this compound must be treated as hazardous. The primary hazards dictating these disposal procedures are:

  • Corrosivity/Irritation: Amines can cause skin irritation or burns and serious eye damage.[2][3] Inhalation may also lead to respiratory irritation.[2]

  • Reactivity: As a base, it can react exothermically and potentially violently with acids and strong oxidizing agents.[4][5] Improper mixing of waste streams is a significant risk.

  • Environmental Toxicity: Many synthetic organic compounds are toxic to aquatic life with long-lasting effects.[1] Discharge into the environment must be strictly avoided.[6]

Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[7][8] This practice is prohibited by regulations from the Environmental Protection Agency (EPA) for hazardous waste and can harm aquatic ecosystems and interfere with wastewater treatment processes.[8][9]

Essential Safety and Personal Protective Equipment (PPE)

Before beginning any waste consolidation or disposal procedures, ensure the following PPE is in use. This is a non-negotiable standard for handling amine waste.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes of liquid waste, which can cause serious eye irritation or damage.[1][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact. Always check the glove manufacturer's compatibility chart for the specific solvents being used.[11]
Body Protection A flame-resistant laboratory coat, fully buttoned.Shields skin and personal clothing from contamination.[4]
Respiratory All handling of waste should occur in a certified chemical fume hood.Prevents inhalation of potentially harmful vapors or aerosols.[6]

Step-by-Step Disposal Protocol

The cornerstone of chemical waste management is meticulous segregation and labeling.[12] This protocol ensures that this compound waste is handled safely from the point of generation to its final disposal by qualified professionals.

Waste Segregation and Containerization
  • Select a Designated Waste Container: Use a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). If possible, using the original manufacturer's container is a good practice.[4][13] The container must have a secure, screw-top cap.

  • Segregate Waste Streams: This is the most critical step to prevent dangerous reactions.

    • Solid Waste: Collect unused or expired this compound, contaminated weigh boats, gloves, and paper towels in a designated, lined container for solid hazardous waste.[11]

    • Liquid Waste: Collect solutions containing this compound and reaction residues in a dedicated liquid hazardous waste container.[11]

    • NEVER mix amine waste with acids, oxidizing agents, or other incompatible chemical waste streams.[4][12]

  • Proper Labeling: All waste containers must be labeled clearly and accurately at the moment waste is first added.[14] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound Waste". Do not use abbreviations.

    • A list of all components in the container, including solvents and their approximate percentages.

    • The date of accumulation.

    • The primary hazard characteristics (e.g., "Corrosive," "Irritant").

On-Site Accumulation and Storage
  • Keep waste containers tightly sealed at all times, except when adding waste.[13] Open funnels should never be left in containers.

  • Store the container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[10]

  • The storage area must be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[4][14]

  • Ensure secondary containment (such as a larger, chemically resistant tray) is used to mitigate potential spills.[4]

Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[4]

  • Decontamination: Triple-rinse the empty container with a suitable solvent that can dissolve the compound residue.

  • Rinsate Collection: The first rinsate must be collected and disposed of as liquid hazardous waste.[4] Subsequent rinsate may also require collection depending on your institution's specific guidelines.

  • Final Disposal: Once thoroughly rinsed and air-dried in a fume hood, deface or remove all chemical labels from the container before disposing of it in the appropriate solid waste stream (e.g., regular trash or recycling, per institutional policy).[4]

Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and temporary storage of waste. The final disposal must be handled by professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup of the properly labeled and sealed waste container.[10]

  • Follow all institutional procedures for scheduling a waste pickup.

Emergency Procedures for Spills

In the event of a spill during the disposal process, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect Yourself: Don appropriate PPE, including a respirator if the spill is large or not in a fume hood.

  • Contain and Absorb: For small liquid spills, use an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect and Dispose: Carefully scoop the absorbed material and any contaminated solids into a designated hazardous waste container. Label it appropriately.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, following all institutional reporting requirements.

Workflow for this compound Disposal

G Figure 1. Disposal Decision Workflow for this compound start Identify this compound Waste waste_type Determine Waste Form (Solid, Liquid, or Contaminated PPE) start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures, rinsate) waste_type->liquid_waste Liquid container Select Compatible, Leak-Proof Hazardous Waste Container solid_waste->container liquid_waste->container labeling Label Container: 'Hazardous Waste' Full Chemical Name All Components & Hazards container->labeling segregate Segregate from Incompatibles (Acids, Oxidizers, etc.) labeling->segregate storage Store in Designated, Ventilated Area with Secondary Containment segregate->storage ehs_pickup Arrange Pickup by EHS or Licensed Waste Contractor storage->ehs_pickup

Sources

A Comprehensive Guide to the Safe Handling of 1-Isopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Proactive Stance on Safety

Given the absence of specific toxicity data for 1-Isopropyl-1,4-diazepane, a thorough risk assessment is the foundational step before any handling of this compound. The recommendations provided herein are based on data from analogous compounds, such as Boc-protected heterocyclic amines, and should be adapted to the specific context of your experimental work.[1] It is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, or skin contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial to minimize any potential exposure. The following PPE is recommended for all procedures involving this compound.

Body Part Recommended Protection Specifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect from splashes. A face shield is recommended when handling larger quantities.[1]
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended. It is critical to consult the glove manufacturer's compatibility chart for the specific solvents being used in conjunction with the compound.[1] For handling hazardous drugs, OSHA recommends double gloving.[2]
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect against splashes and spills.[1] For tasks with a higher risk of contamination, a disposable gown made of low-permeability fabric is recommended.[2]
Respiratory Chemical Fume Hood or RespiratorAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be utilized.[1]
Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram outlines the key procedural steps.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management receiving_node Receive Compound - Inspect packaging for damage. - Verify label and quantity. storage_node Secure Storage - Store in a cool, dry, well-ventilated area. - Segregate from incompatible materials. receiving_node->storage_node Upon receipt ppe_node Don Appropriate PPE - Refer to PPE table. storage_node->ppe_node Before handling fume_hood_node Work in a Fume Hood - Ensure proper ventilation. ppe_node->fume_hood_node weighing_node Weighing and Preparation - Use appropriate containment. fume_hood_node->weighing_node reaction_node Experimental Use - Follow established protocols. weighing_node->reaction_node waste_segregation_node Segregate Waste - Solid vs. Liquid Waste. reaction_node->waste_segregation_node Post-experiment waste_labeling_node Label Waste Containers - Full chemical name and hazards. waste_segregation_node->waste_labeling_node disposal_node Follow Institutional EHS Guidelines - Contact your EHS department. waste_labeling_node->disposal_node

Caption: Workflow for the safe handling and use of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If they feel unwell, get medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention.[5]

  • Spills: Evacuate the area.[3] For small spills, and if you are trained to do so, use an inert absorbent material and appropriate PPE to clean up the spill.[6] Place the waste in a sealed, labeled container for disposal.[6] For large spills, or spills in confined spaces, ensure the area is well-ventilated and contact your institution's Environmental Health and Safety (EHS) department.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1]

  • Waste Categorization:

    • Solid Waste: Unused this compound and any contaminated consumables (e.g., weighing paper, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.[1]

    • Liquid Waste: Solutions containing this compound and reaction residues should be collected in a separate, labeled hazardous waste container. The solvent composition should be clearly indicated on the label.[1]

  • Disposal Procedure:

    • Segregate Waste: Never mix incompatible waste streams.[1]

    • Label Containers: Clearly label all waste containers with the full chemical name and any associated hazards.[1]

    • Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. Contact your institution's EHS department for detailed guidance.[1][7]

The following diagram illustrates the decision-making process for the proper disposal of waste.

cluster_categorization Categorization cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Place in a labeled solid hazardous waste container. is_solid->solid_container Yes liquid_container Place in a labeled liquid hazardous waste container. Indicate solvent composition. is_liquid->liquid_container Yes end Arrange for EHS Pickup solid_container->end liquid_container->end

Caption: Decision tree for the disposal of this compound waste.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

  • Personal Protective Equipment (PPE). CHEMM.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).
  • Personal Protective Equipment. ASHP Publications.
  • Safety Data Sheet - 3M SoluPrep. 3M.
  • Safety Data Sheet - Zep A-One 275GL. Zep.
  • 1-Ethyl-2-isopropyl-1,4-diazepane. PubChem.
  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Isopropyl alcohol. Zaera Research Group.
  • Isopropanol Toxicity. StatPearls - NCBI Bookshelf.
  • Isopropyl Alcohol Poisoning: Causes, Symptoms, and Diagnosis. Healthline.
  • Isopropyl alcohol toxicity. WikEM.
  • A case of mixed intoxication with isopropyl alcohol and propanol-1 after ingestion of a topical antiseptic solution. PubMed.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.